6-Chloro-2-methoxy-9-acridinamine
描述
Structure
3D Structure
属性
IUPAC Name |
6-chloro-2-methoxyacridin-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c1-18-9-3-5-12-11(7-9)14(16)10-4-2-8(15)6-13(10)17-12/h2-7H,1H3,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHSSHCBRVYGJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188987 | |
| Record name | 9-Amino-6-chloro-2-methoxyacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3548-09-2 | |
| Record name | 6-Chloro-2-methoxy-9-acridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3548-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Amino-6-chloro-2-methoxyacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003548092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3548-09-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Amino-6-chloro-2-methoxyacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Amino-6-chloro-2-methoxyacridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-Amino-6-chloro-2-methoxyacridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9EB8YPL49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the ACMA Fluorescent Probe
Abstract
9-amino-6-chloro-2-methoxyacridine (ACMA) is a versatile, cell-permeable fluorescent probe widely utilized for investigating phenomena associated with proton gradients across biological membranes. Its unique pH-dependent fluorescence quenching mechanism makes it an invaluable tool for real-time monitoring of proton flux in diverse systems, including liposomes, mitochondria, and vacuoles. This guide provides a comprehensive overview of ACMA's core chemical and spectroscopic properties, elucidates its mechanism of action, and presents detailed, field-proven protocols for its application in bioenergetics, ion channel research, and drug discovery.
Core Principles: Chemical and Spectroscopic Properties of ACMA
ACMA, a derivative of acridine, possesses a chemical structure that underpins its utility as a pH-sensitive probe. It is a moderately hydrophobic molecule, allowing it to readily permeate and associate with lipid membranes.[1] This membrane association is a prerequisite for its function as an indicator of transmembrane proton gradients.[2]
The fluorescence properties of ACMA are central to its application. In a neutral or alkaline environment, the unprotonated acridine ring system is highly fluorescent. However, in an acidic environment, protonation of the heterocyclic nitrogen atom leads to a dramatic quenching of its fluorescence.[3] This reversible, pH-dependent change in quantum yield is the basis for all ACMA-based assays.
Table 1: Physicochemical and Spectroscopic Properties of ACMA
| Property | Value | Source(s) |
| Formal Name | 6-chloro-2-methoxy-9-acridinamine | [4][5] |
| Molecular Formula | C₁₄H₁₁ClN₂O | [4][5] |
| Molecular Weight | 258.7 g/mol | [4][5] |
| Excitation Maxima (λex) | ~411-419 nm | [3][4][6] |
| Emission Maxima (λem) | ~475-490 nm | [3][4][7] |
| Solubility | Miscible in water, 1 mg/mL in Methanol | [4][5] |
| Purity | ≥98% | [4][5] |
Note: Spectral properties can be influenced by the local environment, including solvent polarity and membrane binding. It is recommended to determine optimal excitation and emission wavelengths empirically for each specific experimental system.[8]
Mechanism of Action: A Probe of Transmembrane ΔpH
The utility of ACMA as a probe for proton gradients (ΔpH) relies on a simple yet elegant mechanism involving its distribution and fluorescence properties in response to changes in proton concentration.
-
Equilibration: Being membrane-permeable, the uncharged, neutral form of ACMA freely diffuses across a lipid bilayer.[1]
-
Protonation & Trapping: In the presence of an acidic intravesicular or intra-organellar space (i.e., a proton gradient), ACMA molecules that diffuse into this compartment become protonated.[3]
-
Fluorescence Quenching: The protonated form of ACMA is non-fluorescent or weakly fluorescent.[3] This protonation also renders the molecule charged and thus membrane-impermeable, effectively trapping it within the acidic compartment.[1]
-
Concentration-Dependent Quenching: The accumulation and concentration of protonated ACMA inside the vesicle lead to self-quenching, further diminishing the fluorescence signal.
-
Signal Correlation: The overall decrease in fluorescence intensity measured from the bulk solution is directly proportional to the magnitude of the proton gradient established across the membrane.[2] When the gradient is dissipated (e.g., by a protonophore like CCCP), ACMA is deprotonated, diffuses out of the vesicle, and its fluorescence is restored.[1][7]
This mechanism allows for the dynamic, real-time measurement of processes that generate or dissipate proton gradients, such as the activity of proton pumps (e.g., H+-ATPases) and ion channels.[1][6]
Applications in Research and Drug Development
ACMA's sensitivity to proton gradients makes it a cornerstone technique in several research areas.
Measuring Proton Pumping and Bioenergetics
A primary application of ACMA is to monitor the activity of proton pumps, such as F₁F₀-ATP synthase and vacuolar H⁺-ATPase.[9] In these assays, proteoliposomes are reconstituted with the pump of interest. The addition of a substrate (e.g., ATP) fuels the pumping of protons into the liposomal lumen, creating a pH gradient that is detected by the quenching of ACMA fluorescence.[7] This method is crucial for fundamental studies of energy transduction and for characterizing the function of purified membrane proteins.[10]
Ion Channel and Transporter Assays
ACMA is instrumental in functional assays for various ion channels and transporters.[3] In a typical setup, proteoliposomes are loaded with a specific ion (e.g., K⁺) and the channel of interest. The liposomes are then diluted into a buffer lacking that ion, creating an outward chemical gradient. The efflux of the ion through an active channel generates a transient membrane potential that drives proton movement, which is monitored by ACMA.[3] This principle is widely used in high-throughput screening (HTS) to identify modulators of ion channel activity, which are critical targets in drug discovery.[11]
High-Throughput Screening (HTS) in Drug Discovery
The simplicity and robustness of the ACMA fluorescence quenching assay make it highly amenable to HTS formats.[3][12] It allows for the rapid screening of large compound libraries to identify potential activators or inhibitors of proton pumps and ion channels.[13][14] This fluorescence-based method offers a significant advantage in throughput over traditional, labor-intensive electrophysiological techniques like patch-clamping.[12]
Experimental Protocol: Monitoring Proton Pumping in Proteoliposomes
This protocol provides a validated methodology for assessing the proton-pumping activity of a reconstituted membrane protein (e.g., an ATPase) in liposomes using ACMA.
Rationale: The experiment is designed to measure the rate and extent of intra-liposomal acidification driven by the protein's activity. ATP addition initiates proton pumping, causing ACMA fluorescence to quench. The subsequent addition of a protonophore (CCCP) collapses the gradient, serving as a critical control to confirm that the quenching was indeed due to ΔpH.
Materials and Reagents
-
Proteoliposomes: Vesicles reconstituted with the proton pump of interest.
-
Assay Buffer: e.g., 10 mM MOPS, 100 mM KCl, 5 mM MgCl₂, pH 7.3.
-
ATP Stock Solution: 100-120 mM in assay buffer, pH adjusted to 7.3.[7]
-
Valinomycin Stock Solution (Optional): 1 µM in DMSO. (Used to dissipate membrane potential).
-
CCCP Stock Solution: 0.2 mM in DMSO. (Protonophore to collapse ΔpH).[7]
-
Instrumentation: Fluorescence spectrophotometer or plate reader capable of kinetic reads, with excitation at ~410-420 nm and emission at ~480-490 nm.
Step-by-Step Methodology
-
Instrument Setup: Set the fluorometer to the optimal excitation (~410 nm) and emission (~490 nm) wavelengths.[7] Set up a kinetic read to record fluorescence over time (e.g., one reading every 5-10 seconds).
-
Reaction Preparation: In a fluorescence cuvette or a well of a black 96-well plate, add the assay buffer.[3]
-
Add ACMA: Add ACMA from the stock solution to a final concentration of 0.5 - 2 µM. Mix gently and allow the signal to stabilize.[15]
-
Add Proteoliposomes: Add the proteoliposome suspension to the cuvette. A stable baseline fluorescence should be established.
-
Add Valinomycin (Optional): If charge buildup is expected to limit the proton pump, add valinomycin to a final concentration of ~5 nM.[7] This allows K⁺ efflux to compensate for H⁺ influx, preventing the formation of a limiting membrane potential.
-
Initiate Pumping: Start the kinetic recording. After establishing a stable baseline, inject ATP to a final concentration of 1-2 mM to initiate proton pumping.[7]
-
Monitor Quenching: Record the decrease in ACMA fluorescence. The signal will quench as the intra-liposomal space becomes acidified. Allow the reaction to proceed until a steady-state level of quenching is reached.
-
Collapse Gradient: Once the quenching has plateaued, inject CCCP to a final concentration of 0.4-1 µM.[7] This will rapidly dissipate the proton gradient, resulting in the dequenching (recovery) of ACMA fluorescence back to the initial baseline level.
Data Analysis and Interpretation
The primary data output is a time-course of fluorescence intensity. The initial rate of fluorescence quenching after substrate addition is proportional to the initial rate of proton pumping. The total extent of quenching (the difference between the initial baseline and the steady-state quenched level) reflects the magnitude of the pH gradient established at equilibrium. The rapid recovery of fluorescence upon CCCP addition validates that the observed quenching was due to a proton gradient.
Considerations and Troubleshooting
-
Photostability: Like many fluorophores, ACMA can be susceptible to photobleaching, especially under high-intensity illumination.[16][17] It is advisable to use the lowest excitation intensity that provides an adequate signal-to-noise ratio and to minimize illumination time.
-
Probe Concentration: The optimal ACMA concentration should be determined empirically. Excessively high concentrations can lead to high background fluorescence and self-quenching in the bulk solution, reducing the dynamic range of the assay.
-
Compound Interference: When screening chemical libraries, it is crucial to perform counter-screens to identify compounds that quench ACMA fluorescence directly or otherwise interfere with the assay, leading to false positives.
-
Membrane Integrity: The integrity of the liposomes or vesicles is paramount. Leaky membranes will be unable to maintain a proton gradient, resulting in little to no fluorescence quenching.
Conclusion
ACMA remains a powerful and accessible fluorescent probe for the real-time investigation of proton transport across biological membranes. Its straightforward mechanism, based on pH-dependent accumulation and fluorescence quenching, provides a robust method for functional characterization of proton pumps and ion channels. When used with appropriate controls and an understanding of its limitations, ACMA provides invaluable insights for researchers in bioenergetics, membrane transport, and drug discovery.
References
- Biomol.de. (n.d.). 9-Amino-6-chloro-2-methoxyacridine | CAS 3548-09-2.
- Fan, P., Härd, T., & Kearns, D. R. (1989). Origin of the complex fluorescence emission of 9-amino-6-chloro-2-methoxyacridine. 1. Experiment. The Journal of Physical Chemistry, 93(18), 6615–6622.
- ResearchGate. (n.d.). Fluorescence quenching of ACMA in the root (A) and leaf (B) and changes....
- The Royal Society of Chemistry. (2018). Monitoring ATPase induced pH changes in single proteoliposomes with the lipid-coupled fluorophore Oregon Green 488. RSC Publishing.
- De, S., & Kundu, S. (2021). Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. Membranes, 11(11), 861.
- Uzdavinys, P., et al. (2022). Dissected antiporter modules establish minimal proton-conduction elements of the respiratory complex I. Nature Communications, 13(1), 7033.
- ResearchGate. (n.d.). ATP-driven quenching of ACMA fluorescence by platelet submitochondrial....
- Schuurmans, J. J., & Kraayenhof, R. (1983). Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 725(1), 1-5.
- ResearchGate. (n.d.). Comparison of ATP-driven quenching of ACMA fluorescence by WT and....
- ACS Synthetic Biology. (2022). Overcoming Protein Orientation Mismatch Enables Efficient Nanoscale Light-Driven ATP Production. ACS Publications.
- ResearchGate. (n.d.). Chemical structures of fl uorescent probes A − C and their responses to pH changes..
- Bertin Bioreagent. (n.d.). 9-Amino-6-chloro-2-methoxyacridine - Biochemicals.
- Milligan, C. J., & Large, C. H. (2024). Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective. Expert Opinion on Drug Discovery, 19(5), 523-535.
- Zhang, Y., et al. (2023). Breaking the Photostability and pH Limitation of Halo-Fluoresceins through Chitosan Conjugation. Advanced Materials, 35(14), e2210956.
- Li, M., & Lester, H. A. (2014). High throughput screening technologies for ion channels. Acta Pharmacologica Sinica, 35(1), 1-10.
- Sygnature Discovery. (n.d.). Ion Channel Screening.
- Charles River Laboratories. (n.d.). Ion Channel Assays.
- Aurora Biomed. (2024). Ion Channel Research: Advancing High Throughput Screening Techniques.
- NIH National Center for Biotechnology Information. (n.d.). Polymer-Tethered Quenched Fluorescent Probes for Enhanced Imaging of Tumor-Associated Proteases.
- NIH National Center for Biotechnology Information. (n.d.). Enhancing fluorescent protein photostability through robot-assisted photobleaching.
Sources
- 1. Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probes Useful at Acidic pH—Section 20.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Ion Channel Flux Assays and Protocols [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 9-Amino-6-chloro-2-methoxyacridine | CAS 3548-09-2 | Cayman Chemical | Biomol.de [biomol.com]
- 6. Invitrogen ACMA (9-Amino-6-Chloro-2-Methoxyacridine) 100 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 7. rsc.org [rsc.org]
- 8. Probes Useful at Acidic pH—Section 20.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Dissected antiporter modules establish minimal proton-conduction elements of the respiratory complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aurorabiomed.com [aurorabiomed.com]
- 15. researchgate.net [researchgate.net]
- 16. Breaking the Photostability and pH Limitation of Halo-Fluoresceins through Chitosan Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhancing fluorescent protein photostability through robot-assisted photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 9-Amino-6-chloro-2-methoxyacridine (ACMA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Amino-6-chloro-2-methoxyacridine, commonly known as ACMA, is a polyfunctional acridine derivative with significant applications in biomedical research and potential therapeutic development. Initially recognized for its properties as a fluorescent probe, ACMA's utility has expanded due to its diverse biological activities. This guide provides a comprehensive overview of ACMA, detailing its chemical properties, mechanism of action, and key applications. It serves as a technical resource for professionals engaged in molecular biology, pharmacology, and drug discovery, offering insights into its use as a DNA intercalator, a sensor for pH gradients, and an enzyme inhibitor. Furthermore, this document explores its emerging role in oncology research as a potential anticancer agent, discussing its genotoxic effects and its function as a catalytic inhibitor of topoisomerase II.
Introduction: The Versatile Acridine Scaffold
Acridine-based compounds have long been a cornerstone in medicinal chemistry and molecular biology, renowned for their ability to interact with nucleic acids. 9-Amino-6-chloro-2-methoxyacridine (ACMA) exemplifies the versatility of this chemical class. It is a cell-permeable molecule that has garnered significant attention for its utility as a fluorescent probe for DNA and pH gradients.[1][2] Its core structure, a heterocyclic aromatic ring system, facilitates intercalation into the DNA double helix, a property that underpins many of its applications. Beyond its use as a laboratory tool, ACMA exhibits potent biological activities, including enzyme inhibition and cytotoxic effects, which are of considerable interest in the field of drug development.
Physicochemical Properties
A thorough understanding of ACMA's physicochemical properties is fundamental to its effective application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁ClN₂O | [1][2] |
| Molecular Weight | 258.7 g/mol | [1][2][3] |
| CAS Number | 3548-09-2 | [1][2] |
| Appearance | Crystalline solid | [1][4] |
| Solubility | Soluble in methanol (1 mg/ml) and miscible in water | [1][2][4] |
| Excitation Maximum (λex) | 411 nm, 419 nm | [1][2][5] |
| Emission Maximum (λem) | 475 nm, 483 nm | [1][2][5] |
| Storage | -20°C | [1][4] |
| Stability | ≥ 4 years at -20°C | [1][4] |
Note: Spectral properties can be influenced by the local environment, such as binding to DNA.
Core Mechanisms of Action
ACMA's utility stems from several distinct, yet potentially interconnected, mechanisms of action.
DNA Intercalation
The planar aromatic structure of ACMA allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation.[1][3] This interaction is a primary mechanism for many of its biological effects and its application as a DNA stain.
-
Sequence Selectivity: ACMA exhibits a preference for binding to poly(dA-dT) sequences.[1][2]
-
Fluorescence Modulation: The fluorescence lifetime of ACMA is altered upon intercalation, decreasing with the incorporation of guanosine residues.[1][2]
-
Genotoxicity: This binding to DNA can lead to genotoxic effects, including frameshift and transversion/transition mutations, as demonstrated by the Ames test.[6] The Comet assay has also confirmed the genotoxic potential of ACMA upon DNA binding.[6]
Studies have shown that ACMA can form three distinct complexes with DNA, all of which involve intercalation but differ in the extent of externally bound dye molecules.[6][]
pH Sensing and Fluorescence Quenching
ACMA's fluorescence is highly sensitive to the surrounding pH.[1][8][9] This property is exploited to study proton gradients across biological membranes.
-
Mechanism: In the presence of a pH gradient, the fluorescence of ACMA is quenched.[1][2]
-
Applications: This has been extensively used to monitor the activity of proton pumps, such as V-H+-ATPase and V-H+-pyrophosphatase, and to study cation and anion movement across membranes in both animal and plant systems.[][8][10] For instance, it has been used to measure changes in vacuolar pH in plant cells.[8][9][11]
Enzyme Inhibition
ACMA is a potent inhibitor of several enzymes, which contributes to its pharmacological profile.
-
Acetylcholinesterase (AChE) Inhibition: ACMA is a known inhibitor of acetylcholinesterase, with a Ki value of 49 nM.[1][2] This activity is of interest in the context of neurodegenerative diseases like Alzheimer's, where AChE inhibitors are a therapeutic strategy.
-
Topoisomerase II Inhibition: Acridine derivatives, including those similar to ACMA, have been identified as catalytic inhibitors of human topoisomerase II (TOPOII).[12] Unlike TOPOII poisons such as etoposide, which stabilize the DNA-enzyme complex and lead to DNA strand breaks, catalytic inhibitors prevent the enzyme from functioning without causing these breaks. This is a significant advantage as it may reduce the risk of therapy-related secondary malignancies.[12]
Key Applications and Experimental Protocols
DNA Labeling and Visualization
Due to its intercalating properties and fluorescence, ACMA is a useful stain for nucleic acids.[13][14]
Experimental Protocol: Staining DNA with ACMA
-
Stock Solution Preparation: Prepare a stock solution of ACMA in methanol or water. Due to the potential for aqueous solutions to be less stable, it is recommended to prepare fresh aqueous solutions or store stock solutions at -20°C.[4]
-
Staining: Add the ACMA stock solution to the DNA sample to a final concentration typically in the low micromolar range. The optimal concentration may need to be determined empirically.
-
Incubation: Incubate the mixture for a sufficient time to allow for intercalation, typically 15-30 minutes at room temperature, protected from light.
-
Visualization: Visualize the stained DNA using a fluorescence microscope or a fluorometer with excitation and emission wavelengths around 419 nm and 483 nm, respectively.[5][10]
Monitoring Proton Gradients
ACMA is a valuable tool for studying proton transport across membranes.
Experimental Protocol: Measuring Proton Pumping in Vesicles
-
Assay Buffer: Prepare an appropriate assay buffer with low buffering capacity.
-
Vesicle Preparation: Isolate membrane vesicles (e.g., vacuoles, mitochondria) according to standard protocols.
-
ACMA Addition: Add ACMA to the vesicle suspension to a final concentration of approximately 1-5 µM.
-
Initiation of Pumping: Initiate proton pumping by adding the appropriate substrate (e.g., ATP for H+-ATPases).
-
Fluorescence Monitoring: Monitor the fluorescence of ACMA over time using a fluorometer. A decrease in fluorescence (quenching) indicates the formation of a proton gradient.
-
Dissipation of Gradient: The gradient can be dissipated by the addition of a protonophore (e.g., FCCP) to confirm that the fluorescence quenching was due to a pH gradient.
In Vitro Cytotoxicity and Anticancer Research
The cytotoxic properties of ACMA, likely mediated by its DNA intercalation and topoisomerase II inhibition, make it a subject of interest in cancer research.[6][12]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of ACMA for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Synthesis Pathway
The synthesis of 9-aminoacridine derivatives generally involves a multi-step process. While a specific synthesis for 9-Amino-6-chloro-2-methoxyacridine was not detailed in the provided search results, a general approach for similar compounds involves the following key steps, often starting with a modified Ullmann-Goldberg reaction.[15]
Caption: Generalized synthesis pathway for 9-aminoacridine derivatives.
Safety and Handling
9-Amino-6-chloro-2-methoxyacridine should be handled with care, as it is suspected of causing cancer and can cause skin, eye, and respiratory irritation.[3][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container at -20°C, protected from light.
Future Directions and Conclusion
9-Amino-6-chloro-2-methoxyacridine is a multifaceted molecule with established roles in research and emerging potential in drug development. Its utility as a fluorescent probe for DNA and pH gradients is well-documented and continues to be valuable in cellular and molecular biology. The discovery of its inhibitory effects on acetylcholinesterase and topoisomerase II opens new avenues for therapeutic exploration, particularly in neurodegenerative diseases and oncology. Future research will likely focus on optimizing the acridine scaffold to enhance target specificity and reduce off-target toxicity, potentially leading to the development of novel therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize the full potential of this versatile compound.
References
- Bertin Bioreagent. (n.d.). 9-Amino-6-chloro-2-methoxyacridine.
- Biomol.de. (n.d.). 9-Amino-6-chloro-2-methoxyacridine | CAS 3548-09-2.
- Busto, N., et al. (2011). ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA. Physical Chemistry Chemical Physics, 13(43), 19534-45.
- PubChem. (n.d.). 6-Chloro-2-methoxy-9-acridinamine.
- Chemsrc. (n.d.). 9-AMINO-6-CHLORO-2-METHOXYACRIDINE | CAS#:3548-09-2.
- Kumar, A., et al. (2018). Synthesis and anticancer study of 9-aminoacridine derivatives. Future Journal of Pharmaceutical Sciences, 4(1), 66-74.
- Schuurmans, J. J., et al. (1985). Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum. Photosynthesis Research, 7(1), 59-67.
- Razak, A. A., et al. (2015). Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives. Anticancer Research, 35(10), 5377-82.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 9-Amino-6-chloro-2-methoxyacridine | CAS 3548-09-2 | Cayman Chemical | Biomol.de [biomol.com]
- 3. This compound | C14H11ClN2O | CID 19080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ACMA (9-Amino-6-Chloro-2-Methoxyacridine) 100 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 6. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 9-AMINO-6-CHLORO-2-METHOXYACRIDINE | CAS#:3548-09-2 | Chemsrc [chemsrc.com]
- 10. Invitrogen ACMA (9-Amino-6-Chloro-2-Methoxyacridine) 100 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 11. 9-Amino-6-chloro-2-methoxyacridine I CAS#: 3548-09-2 I fluorescent probe I InvivoChem [invivochem.com]
- 12. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 9-AMINO-6-CHLORO-2-METHOXYACRIDINE | 3548-09-2 [chemicalbook.com]
- 14. scbt.com [scbt.com]
- 15. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 16. chemicalbook.com [chemicalbook.com]
A Technical Guide to the DNA Intercalation of 6-Chloro-2-methoxy-9-acridinamine: Mechanisms, Experimental Validation, and Implications
Abstract: This technical guide provides an in-depth examination of the interaction between 6-chloro-2-methoxy-9-acridinamine, also known as ACMA, and double-stranded DNA. Acridine derivatives are a cornerstone in the development of DNA-targeted therapeutics, and understanding their precise mechanism of action is paramount for researchers, scientists, and drug development professionals.[1][2] This document elucidates the core principles of DNA intercalation, details the biophysical and computational techniques used to characterize this binding mode, and discusses the downstream biological consequences. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.
Section 1: Introduction to Acridine-Based Intercalators
The Acridine Scaffold: A Privileged Structure in DNA Recognition
The planar, tricyclic aromatic system of acridine is a quintessential feature for effective DNA intercalation.[3][4] This structural motif allows the molecule to insert itself between the stacked base pairs of the DNA double helix.[3][5] This class of compounds gained prominence with the clinical success of amsacrine, the first synthetic DNA intercalating agent approved for cancer therapy, which solidified the acridine scaffold as a critical pharmacophore in modern therapeutics.[1] The interaction is primarily non-covalent and is driven by a combination of forces that stabilize the drug-DNA complex, ultimately disrupting DNA's structure and function.[4][5]
Profile of this compound (ACMA)
This compound (ACMA) is a well-studied derivative of 9-aminoacridine. Its structure is characterized by the core acridine rings, an amino group at the 9-position which is typically protonated at physiological pH, a chloro group at the 6-position, and a methoxy group at the 2-position. The positive charge on the protonated amino group facilitates electrostatic interactions with the negatively charged phosphate backbone of DNA, while the planar rings drive the intercalation.[3] Studies have shown that ACMA can form multiple distinct complexes with DNA, including a primary intercalation mode and species that involve additional, externally bound drug molecules.[6][7]
Significance in Drug Development
The ability of acridine derivatives to intercalate into DNA has profound biological consequences. By distorting the DNA helix, these agents can inhibit crucial cellular processes like DNA replication and transcription.[3][4] This disruption leads to cell cycle arrest and can trigger apoptosis (programmed cell death), making these compounds potent anticancer agents.[4] The specific substitutions on the acridine ring, such as the chloro and methoxy groups in ACMA, modulate the compound's DNA binding affinity, biological activity, and potential for generating reactive oxygen species, which can contribute to its therapeutic effect.[8]
Section 2: The Core Mechanism of DNA Intercalation
The Intercalation Process: A Step-by-Step Molecular Interaction
The concept of intercalation, first proposed by Lerman in 1961, describes the non-covalent insertion of a planar molecule between adjacent base pairs of a DNA duplex.[5] The process involves a localized, transient unwinding and separation of the base pairs to create a cavity for the intercalator.
Driving Forces for Intercalation:
-
π-π Stacking Interactions: The primary driving force involves the hydrophobic and van der Waals interactions between the aromatic rings of the acridine molecule and the purine/pyrimidine bases of DNA.[3][5]
-
Electrostatic Interactions: The protonated 9-amino group on ACMA forms favorable electrostatic interactions with the anionic phosphate backbone of DNA, further stabilizing the complex.[3][5]
-
Hydration/Solvent Effects: The binding process is also influenced by changes in the hydration shell of both the DNA and the ligand. The release or uptake of water molecules can be a significant thermodynamic participant in complex formation.[9]
Structural Consequences for DNA
Intercalation induces significant conformational changes in the DNA double helix:
-
Unwinding and Lengthening: The insertion of the planar acridine molecule forces the adjacent base pairs apart, increasing the length of the DNA helix by approximately 3.4 Å per event and causing local unwinding.[5]
-
Inhibition of DNA Processing Enzymes: The distorted helical structure can physically obstruct the binding and processivity of enzymes such as DNA and RNA polymerases and topoisomerases, thereby halting replication and transcription.[10][11]
Below is a diagram illustrating the fundamental process of ACMA intercalating into the DNA double helix.
Caption: The DNA intercalation process of ACMA.
Section 3: Experimental Methodologies for Characterizing Intercalation
A multi-faceted experimental approach is required to conclusively demonstrate and quantify DNA intercalation. The following techniques provide complementary evidence of the binding mode.
Spectroscopic Approaches: Probing the Binding Interaction
Spectroscopic methods are powerful for detecting the formation of a DNA-ligand complex and calculating key thermodynamic parameters like the binding constant (K_b).[12]
-
Causality: When a small molecule like ACMA intercalates into DNA, the electronic transitions of its chromophore are perturbed by the close proximity of the DNA base pairs. This leads to characteristic changes in its UV-Vis absorption spectrum. The primary indicators are:
-
Hypochromism: A decrease in the molar absorptivity.
-
Bathochromic Shift (Red Shift): A shift of the maximum absorption wavelength (λ_max) to a longer wavelength.
-
These changes occur because the π-orbitals of the intercalator couple with those of the DNA bases, altering the energy required for electronic transitions.
-
-
Protocol 1: UV-Visible Spectrophotometric Titration
-
Preparation: Prepare a stock solution of ACMA in a suitable buffer (e.g., Tris-HCl, pH 7.2). Prepare a concentrated stock solution of high-purity calf thymus DNA (ctDNA) in the same buffer. Determine the concentration of DNA accurately by measuring its absorbance at 260 nm (A260), ensuring the A260/A280 ratio is ~1.8-1.9.[13]
-
Titration: Maintain a constant concentration of ACMA in a quartz cuvette.
-
Measurement: Record the UV-Vis spectrum of the ACMA solution (typically from 350-500 nm).
-
Addition: Add small, precise aliquots of the ctDNA stock solution to the cuvette.
-
Equilibration & Recording: Mix gently and allow the solution to equilibrate for 5 minutes. Record the UV-Vis spectrum after each addition.
-
Analysis: Plot the absorbance at λ_max versus the concentration of DNA. The resulting data can be used with equations like the Benesi-Hildebrand or Scatchard models to calculate the binding constant (K_b).[14]
-
-
Table 1: Representative UV-Vis Titration Data
| [ctDNA] (µM) | Absorbance at λ_max | λ_max (nm) |
| 0 | 0.850 | 419 |
| 10 | 0.795 | 421 |
| 20 | 0.743 | 423 |
| 40 | 0.651 | 426 |
| 80 | 0.572 | 428 |
-
Causality: Many intercalating agents are fluorescent. Their fluorescence properties (intensity, lifetime, polarization) are often highly sensitive to their local environment. Upon intercalation, the rigid, hydrophobic environment between DNA base pairs can either enhance or quench the fluorescence of the ligand. For many acridines, intercalation leads to fluorescence quenching, often due to photoinduced electron transfer between the acridine and nearby guanine bases.[15][16]
-
Protocol 2: Fluorescence Quenching Assay
-
Setup: Use a spectrofluorometer. Prepare solutions of ACMA and ctDNA as described in Protocol 1.
-
Excitation: Excite the ACMA solution at its absorption maximum (e.g., 419 nm).
-
Titration: In a cuvette with a fixed concentration of ACMA, record the initial fluorescence emission spectrum.
-
Quenching: Add successive aliquots of ctDNA solution, recording the emission spectrum after each addition.
-
Analysis: The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant (K_sv). This provides insight into the accessibility of the fluorophore to the quencher (DNA). Binding constants can also be derived from this data.[13]
-
-
Table 2: Binding and Quenching Constants for ACMA-DNA Interaction
| Parameter | Symbol | Typical Value (M⁻¹) | Significance |
| Binding Constant | K_b | (6.5 ± 1.1) x 10⁴ | Strength of the non-covalent association.[6][7] |
| Stern-Volmer Constant | K_sv | (2.3 ± 0.012) x 10³ | Efficiency of quenching by DNA.[13] |
Hydrodynamic Methods: Measuring DNA Structural Changes
Hydrodynamic methods directly measure changes in the physical properties of the DNA polymer itself, providing strong, confirmatory evidence of intercalation.
-
Causality: Intercalation lengthens and stiffens the DNA double helix. This increase in length and rigidity leads to a measurable increase in the viscosity of the DNA solution. This is considered a classic hallmark of intercalation, as simple groove binding or electrostatic interactions typically cause less significant changes in viscosity.[14]
-
Protocol 3: Viscometry Measurement
-
Instrumentation: Use a calibrated viscometer (e.g., an Ubbelohde viscometer) maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Sample Preparation: Prepare a series of solutions with a constant concentration of DNA and increasing concentrations of ACMA.
-
Measurement: Measure the flow time of each solution through the viscometer.
-
Calculation: Calculate the relative specific viscosity (η/η₀), where η and η₀ are the specific viscosities of DNA in the presence and absence of ACMA, respectively.
-
Analysis: Plot (η/η₀)^(1/3) versus the binding ratio (moles of ACMA / moles of DNA base pairs). A linear increase in this plot is indicative of DNA lengthening, confirming an intercalative binding mode.
-
Computational Modeling: In Silico Validation
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex.[2]
-
Causality: By simulating the interaction between ACMA and a DNA duplex in silico, we can visualize the most energetically favorable binding pose. For intercalators, this is expected to show the planar acridine ring positioned between the base pairs. These simulations are driven by scoring functions that estimate the free energy of binding, considering factors like van der Waals forces, electrostatic interactions, and hydrogen bonding.[5]
Below is a workflow diagram for a typical molecular docking study.
Caption: Workflow for a molecular docking study of ACMA with DNA.
Section 4: Biological Implications and Future Directions
The intercalation of ACMA into DNA is not merely a biophysical phenomenon; it is the direct cause of its potent biological activity. The resulting structural distortion of DNA is highly genotoxic.[6]
-
Cytotoxicity and Antitumor Activity: By inhibiting DNA replication and transcription, ACMA and related compounds can effectively halt the proliferation of rapidly dividing cells, which is the basis for their use as anticancer agents.[4] Studies have demonstrated that ACMA exhibits cytotoxicity and can induce mutations, such as frameshifts, which are consistent with an intercalative mechanism.[6][7]
-
Structure-Activity Relationships (SAR): The specific substituents on the acridine ring are crucial. The 6-chloro and 2-methoxy groups on ACMA influence its electronic properties, lipophilicity, and steric profile, which in turn fine-tune its binding affinity and biological efficacy. Understanding these relationships is key to designing new derivatives with improved therapeutic indices.[17]
-
Future Perspectives: Research continues to focus on designing acridine derivatives with enhanced DNA binding affinity, sequence specificity, and reduced off-target toxicity. The conjugation of acridines to other molecules, such as radionuclides or specific targeting moieties, is a promising strategy for developing next-generation diagnostics and therapeutics.[18]
Section 5: Conclusion
This compound serves as a model compound for understanding the complex and consequential process of DNA intercalation. Its planar aromatic structure, stabilized by electrostatic interactions, allows it to efficiently insert into the DNA double helix, causing significant structural distortions that underpin its biological activity. A rigorous combination of spectroscopic, hydrodynamic, and computational methods provides a comprehensive and self-validating framework for characterizing this interaction. The insights gained from studying ACMA continue to inform the rational design of novel DNA-targeted drugs for cancer and other diseases, highlighting the enduring importance of this chemical scaffold in medicinal chemistry.
References
- IEEE. (n.d.). Thermodynamic analysis of ligand - DNA complex formation from the spectrophotometric data. IEEE Xplore.
- ACS Publications. (n.d.). Quantitative Determination of DNA–Ligand Binding Using Fluorescence Spectroscopy. Journal of Chemical Education.
- Stallings, W. C., Glusker, J. P., Carrell, H. L., Bogucka-Ledóchowska, M., Ledóchowski, A., & Stezowski, J. J. (1984). Intercalation model for DNA-cross linking in a 1-nitro-9-aminoacridine derivative, an analog of the antitumor agent "ledakrin" (nitracrine). Journal of Biomolecular Structure & Dynamics, 2(3), 511-524.
- Ferreira, M., et al. (2011). ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA. Physical Chemistry Chemical Physics, 13(43), 19477-19487.
- Hochstrasser, R. A., & Millar, D. P. (1992). Fluorescence self-quenching of ethidium bromide intercalated in DNA. SPIE Proceedings.
- Filipski, J., Marczyński, B., Sadzińska, L., Chalupka, G., & Chorazy, M. (1977). Interactions of some nitro-derivatives of substituted 9-aminoacridine with DNA. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 478(1), 33-43.
- Kumar, A., et al. (2017). Medicinal chemistry of acridine and its analogues. RSC Advances, 7, 54238-54269.
- Juniper Publishers. (2020). Computational Insights into DNA Intercalation: Molecular Docking and Dynamics of Anticancer Ligands.
- O'Connor, C. J., Denny, W. A., Fan, J. Y., & Gamage, R. S. (1992). DNA-directed aniline mustards based on 9-aminoacridine: interaction with DNA. Chemical & Biological Interactions, 85(1), 1-14.
- International Journal of Pharmacy and Technology. (n.d.). Spectroscopic Analysis of DNA Binding Mode of Novel Schiff Base Vanadium Complex.
- Gano, L., et al. (2017). Evaluation of Acridine Orange Derivatives as DNA-Targeted Radiopharmaceuticals for Auger Therapy: Influence of the Radionuclide and Distance to DNA. Scientific Reports, 7, 42544.
- Semantic Scholar. (n.d.). DNA intercalating properties of tetrahydro-9-aminoacridines. Synthesis and 23Na NMR spin-lattice relaxation time measurements.
- Pereira, D. H., et al. (2024). The Role of DNA Intercalators and Acridine Derivatives in Cancer Chemotherapy. Fine Chemical Engineering.
- bioRxiv. (2020). Intercalative DNA binding governs fluorescence enhancement of SYBR Gold.
- Pospiech, J., et al. (2023). Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 28(3), 1276.
- Forrey, C., et al. (2008). The effect of hydrodynamic interactions on the dynamics of DNA translocation through pores. Biophysical Journal, 94(5), 25-36.
- RSC Publishing. (2022). A direct approach toward investigating DNA–ligand interactions via surface-enhanced Raman spectroscopy combined with molecular dynamics simulations.
- The Australian National University. (n.d.). Absorption Spectroscopy to Probe Ligand Binding.
- ResearchGate. (2011). ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA.
- Candelli, A., et al. (2015). The impact of DNA intercalators on DNA and DNA-processing enzymes elucidated through force-dependent binding kinetics. Nature Communications, 6, 7860.
- Zhang, Q., et al. (2018). Fluorescent reversible regulation based on photoinduced electron transfer from DNA to quantum dots and intercalation binding of DNA intercalator to DNA. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 202, 168-176.
- Gaugain, B., et al. (1980). The intercalation of 6-chloro-substituted-9-[[3-(dimethylamino)propyl]amino]acridines with DNA. Journal of Medicinal Chemistry, 23(7), 789-791.
- ResearchGate. (2012). Dynamics and Multiple Stable Binding Modes of DNA Intercalators Revealed by Single-Molecule Force Spectroscopy.
- RSC Publishing. (2022). Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA.
- BYU College of Engineering. (n.d.). Hydrodynamics of DNA confined in nanoslits and nanochannels.
- ACS Publications. (n.d.). Effect of Hydrodynamic Interactions on DNA Dynamics in Extensional Flow: Simulation and Single Molecule Experiment. Macromolecules.
- Qu, X., & Chaires, J. B. (2001). Hydration changes for DNA intercalation reactions. Journal of the American Chemical Society, 123(1), 1-7.
- Baguley, B. C., & Finlay, G. J. (2003). Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress?. Current Medicinal Chemistry, 10(19), 1985-1992.
Sources
- 1. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ojs.wiserpub.com [ojs.wiserpub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydration changes for DNA intercalation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The impact of DNA intercalators on DNA and DNA-processing enzymes elucidated through force-dependent binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermodynamic analysis of ligand - DNA complex formation from the spectrophotometric data | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 13. abap.co.in [abap.co.in]
- 14. DNA-directed aniline mustards based on 9-aminoacridine: interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluorescent reversible regulation based on photoinduced electron transfer from DNA to quantum dots and intercalation binding of DNA intercalator to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00534D [pubs.rsc.org]
- 17. Interactions of some nitro-derivatives of substituted 9-aminoacridine with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of Acridine Orange Derivatives as DNA-Targeted Radiopharmaceuticals for Auger Therapy: Influence of the Radionuclide and Distance to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
ACMA (9-amino-6-chloro-2-methoxyacridine): A Technical Guide to its History, Mechanism, and Application as a Fluorescent pH Probe
Abstract
This document provides an in-depth technical examination of 9-amino-6-chloro-2-methoxyacridine (ACMA), a versatile fluorescent dye pivotal to bioenergetics and membrane transport research. We will explore the historical context of its development, dissect the physicochemical principles governing its utility as a pH-sensitive probe, and present detailed protocols for its application in laboratory settings. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of ACMA's mechanism and a practical framework for its use in quantifying transmembrane proton gradients and screening ion channel modulators.
Introduction: The Significance of ACMA in Cellular Bioenergetics
Cellular life is fundamentally dependent on the generation and maintenance of electrochemical gradients across biological membranes. These gradients, primarily in the form of proton (H+) differentials, represent a stored form of energy that powers critical processes such as ATP synthesis, solute transport, and cellular homeostasis. The ability to accurately measure these transmembrane pH gradients (ΔpH) is therefore essential for understanding both normal physiology and pathological states.
9-Amino-6-chloro-2-methoxyacridine, or ACMA, has emerged as an indispensable tool for this purpose. It is a cell-permeable fluorescent molecule whose emission is highly sensitive to the local proton concentration. This property allows researchers to dynamically monitor the formation and dissipation of pH gradients across the membranes of isolated organelles like mitochondria and lysosomes, as well as in reconstituted systems such as proteoliposomes.[1][2] Its application extends from fundamental studies of proton-pumping ATPases to high-throughput screening assays for novel ion channel inhibitors.[3]
Historical Perspective and Development
While the precise "discovery" of ACMA for its use as a pH probe is not pinpointed to a single seminal publication, its adoption grew out of the broader exploration of acridine derivatives in the mid to late 20th century. Acridines were initially investigated for their antimicrobial properties and as DNA intercalating agents.[4] Researchers observed that the fluorescence of these compounds was often environmentally sensitive. This led to the characterization of specific derivatives, like ACMA, that exhibited pronounced pH-dependent fluorescence quenching.[5] This characteristic was quickly recognized as a powerful feature for studying energized membranes, where proton translocation is a key event.[2] ACMA's utility was solidified in studies of proton-pumping enzymes like F-type ATP synthases in bacteria and mitochondria, and V-type ATPases in yeast vacuoles.[2][6]
Physicochemical Properties and Mechanism of Action
The utility of ACMA as a ΔpH probe is rooted in its chemical structure and resulting photophysical properties. It is a weak base that can exist in both a neutral, unprotonated form and a positively charged, protonated form.[7]
Mechanism of Fluorescence Quenching:
-
Membrane Permeation: In its neutral, deprotonated state (at physiological or alkaline pH), ACMA is hydrophobic and readily permeates biological membranes.[8] It distributes between the external medium and the internal volume of a vesicle or organelle.
-
Protonation in Acidic Compartments: If a proton pump or transporter actively moves H+ ions into the vesicle, the internal lumen becomes acidic. As neutral ACMA molecules diffuse into this acidic space, they become protonated.
-
Trapping and Concentration: The resulting protonated ACMA is positively charged and significantly less membrane-permeable, effectively trapping it inside the acidic compartment.[7]
-
Self-Quenching: As more protons are pumped, ACMA accumulates to high concentrations within the vesicle. This high concentration leads to a phenomenon known as self-quenching, where the excited-state energy of one ACMA molecule is transferred non-radiatively to a ground-state neighbor, resulting in a dramatic decrease in the overall fluorescence signal.[1]
The degree of fluorescence quenching is directly proportional to the magnitude of the pH gradient (ΔpH) across the membrane.[1] The process is reversible; dissipation of the proton gradient by adding a protonophore (an ionophore that collapses H+ gradients, like FCCP or CCCP) allows the trapped, protonated ACMA to deprotonate, diffuse out of the vesicle, and relieve the self-quenching, leading to a recovery of the fluorescence signal.[1][8] This reversibility is a critical internal control for the assay.
Caption: Mechanism of ACMA fluorescence quenching in response to a proton gradient.
Spectral Properties
The spectral characteristics of ACMA are well-suited for standard laboratory fluorometers and plate readers.
| Property | Wavelength (nm) | Notes |
| Excitation Maximum | ~410-419 nm | Can be effectively excited by violet lasers (~405 nm) in flow cytometry and other systems.[9][10] |
| Emission Maximum | ~475-490 nm | Emits in the blue-green region of the spectrum. |
Note: Absolute spectral maxima can vary slightly depending on the solvent, buffer composition, and whether the dye is free or bound to membranes/DNA.[6]
Key Applications in Research and Drug Development
ACMA's unique properties make it a versatile tool across several scientific disciplines.
Bioenergetics and Membrane Transport
This is the primary application area for ACMA. It is extensively used to:
-
Study Proton Pumping: Directly measure the activity of proton-pumping enzymes like mitochondrial ATP synthase, vacuolar H+-ATPases, and bacterial respiratory chain complexes.[2][11]
-
Characterize Ion Transporters: In reconstituted liposome systems, ACMA can be used to study the function of various ion channels and antiporters. For example, the efflux of a cation (like K+) through a channel can be coupled to a proton influx (facilitated by a protonophore), which is then detected by ACMA quenching.[3] This is a powerful method for functional characterization of purified membrane proteins.[12]
Drug Discovery and High-Throughput Screening (HTS)
The ACMA fluorescence quenching assay is readily adaptable to a microplate format, making it suitable for HTS campaigns.[3] Researchers can screen large compound libraries for inhibitors or activators of specific ion channels or transporters that are crucial for pathogen viability or are implicated in human diseases.[3][13] The assay provides a robust, real-time kinetic readout of transporter function.
DNA Intercalation and Cellular Staining
Beyond its role as a pH probe, ACMA is also a DNA intercalator, preferentially binding to poly(dA-dT) sequences.[5] This property allows it to be used as a nuclear stain in microscopy and flow cytometry.[10] However, users must be aware of its potential mutagenic properties due to this intercalating activity.[4]
Experimental Protocol: Measuring Proton Pumping in Proteoliposomes
This protocol provides a validated, step-by-step methodology for assaying the proton-pumping activity of a reconstituted membrane protein (e.g., a H+-ATPase or an ion channel) in liposomes using ACMA.
Rationale and System Validation
The core principle is to create an electrochemical gradient that drives proton movement, which is then reported by ACMA. A critical component is the use of a K+ ionophore, valinomycin, and opposing K+ gradients. Valinomycin makes the liposome membrane permeable to K+. By loading the proteoliposomes with high KCl and diluting them into a low KCl buffer, an outward K+ flux is established. This efflux of positive charge creates a negative-inside membrane potential that would oppose H+ influx. Valinomycin dissipates this charge buildup, allowing the proton pump to be studied in isolation. The final addition of a protonophore (like CCCP) serves as the ultimate control, demonstrating that the observed fluorescence quench is indeed due to a collapsible pH gradient.[3][7]
Reagents and Instrumentation
-
Instrumentation: A fluorometer or fluorescence plate reader capable of excitation at ~410 nm and emission detection at ~480-490 nm.
-
Reagents:
-
ACMA Stock Solution: 1-2 mM in DMSO. Store protected from light.
-
Proteoliposomes: Purified protein reconstituted into liposomes.
-
Flux Inside Buffer (High K+): e.g., 20 mM HEPES, 1 mM EDTA, 150-450 mM KCl, pH 7.4.
-
Flux Outside Buffer (Low K+): e.g., 20 mM HEPES, 1 mM EDTA, 150-450 mM NMDG (or another osmoticum), pH 7.4.
-
Protonophore (CCCP/FCCP) Stock: 0.4 mM in DMSO.[7]
-
Valinomycin Stock (Optional): 4 µM in DMSO.
-
Initiating Substrate: e.g., ATP for an ATPase, or light for a light-driven pump like bacteriorhodopsin.[7][8]
-
Step-by-Step Assay Procedure
-
Setup: Add the "Flux Outside Buffer" to a fluorometer cuvette or microplate well.
-
Add ACMA: Add ACMA from the stock solution to a final concentration of 0.5-2 µM. The optimal concentration should be determined empirically to balance signal intensity with minimizing potential artifacts.[1][3]
-
Add Proteoliposomes: Add the proteoliposomes to the cuvette/well and mix gently. Allow the system to equilibrate for a few minutes.
-
Establish Baseline: Begin recording the fluorescence signal. A stable baseline should be observed.
-
Initiate Proton Pumping: Initiate the reaction by adding the appropriate substrate (e.g., ATP).[1] A decrease (quenching) in ACMA fluorescence indicates the formation of an internal acidic environment.[7]
-
Monitor Quenching: Continue recording until the fluorescence signal reaches a new, stable, quenched state. This indicates that the rate of proton pumping is balanced by the rate of passive proton leak.
-
Validate Gradient: Add the protonophore (CCCP or FCCP).[8] A rapid recovery of fluorescence (dequenching) confirms that the signal change was due to a pH gradient.[1]
Caption: Standard experimental workflow for an ACMA fluorescence quenching assay.
Data Analysis and Interpretation
The primary data output is a kinetic trace of fluorescence intensity over time. Key parameters to analyze include:
-
Initial Rate of Quenching: The initial slope of the fluorescence decrease after substrate addition is proportional to the initial rate of proton transport.
-
Total Quench (ΔF): The difference between the initial baseline fluorescence and the final steady-state quenched fluorescence reflects the magnitude of the pH gradient established.
-
Rate of Recovery: The rate of fluorescence recovery after adding a protonophore can provide information about the passive permeability of the membrane.
Potential Pitfalls and Considerations:
-
Compound Interference: When screening chemical libraries, compounds may be fluorescent themselves or act as quenchers, leading to false positives. Always run controls with compounds in the absence of the proton pump.
-
Membrane Integrity: Poorly formed or leaky vesicles will not sustain a proton gradient, resulting in little to no quenching.
-
Dye Concentration: Excessively high ACMA concentrations can lead to high background fluorescence and may buffer the internal pH, underestimating the true gradient.
Advantages and Limitations
Advantages:
-
High Sensitivity: ACMA provides a highly sensitive, real-time readout of proton movement.[1]
-
Versatility: Applicable to a wide range of biological systems, from isolated organelles to reconstituted proteins.[2]
-
Simplicity: The assay is relatively simple to perform and does not require highly specialized equipment beyond a standard fluorometer.
Limitations:
-
Indirect Measurement: ACMA measures the result of proton transport (ΔpH), not the direct electrical component (Δψ) of the proton-motive force.
-
Potential for Artifacts: As a DNA intercalator, it can be cytotoxic and mutagenic, which must be considered in live-cell applications.[4][10]
-
Calibration Required for Quantification: To convert the percentage of fluorescence quenching into an absolute ΔpH value, a calibration curve must be generated using buffers of known pH.[1]
Conclusion
9-amino-6-chloro-2-methoxyacridine (ACMA) remains a cornerstone fluorescent probe for the study of membrane bioenergetics. Its robust and sensitive response to transmembrane pH gradients provides an invaluable window into the function of proton pumps, ion channels, and transporters. By understanding its historical development, mechanism of action, and the nuances of the experimental protocols, researchers can effectively leverage ACMA to advance our understanding of fundamental cellular processes and accelerate the discovery of new therapeutic agents.
References
- Hoi, H., et al. (2021). Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. PMC - NIH.
- RSC Publishing. (2011). ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA.
- Bertin Bioreagent. (n.d.). 9-Amino-6-chloro-2-methoxyacridine - Biochemicals.
- PNAS. (2017). Resting state of the human proton channel dimer in a lipid bilayer.
- eDiss. (n.d.). Establishment of a fluorescence assay for characterization of protein-mediated vesicle fusion and acidification.
- Bio-protocol. (2018). Fluorescence Quenching Dependent on ∆pH or ∆ψ.
- PubMed Central. (2021). Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel.
- ResearchGate. (n.d.). ATP-driven quenching of ACMA fluorescence by platelet submitochondrial particles.
- MDPI. (2022). The role of the native environment on membrane bioenergetics: A physiological perspective.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Probes Useful at Acidic pH—Section 20.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Probes Useful at Acidic pH—Section 20.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 8. Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Invitrogen ACMA (9-Amino-6-Chloro-2-Methoxyacridine) 100 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. research.tudelft.nl [research.tudelft.nl]
An In-depth Technical Guide to the Physical and Chemical Properties of 9-Amino-6-chloro-2-methoxyacridine (ACMA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Amino-6-chloro-2-methoxyacridine, commonly known as ACMA, is a fluorescent molecule of significant interest in biomedical research and drug development. Its utility as a DNA intercalator, a pH-sensitive probe, and an inhibitor of acetylcholinesterase necessitates a thorough understanding of its fundamental physical and chemical properties.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical characteristics of ACMA, detailed experimental protocols for their determination, and insights into its chemical reactivity and stability. The information presented herein is intended to empower researchers to effectively utilize ACMA in their scientific endeavors and to provide a solid foundation for the development of novel therapeutic agents and diagnostic tools.
Chemical Identity and Structure
ACMA is a heterocyclic aromatic compound belonging to the acridine family. Its structure is characterized by a tricyclic aromatic core with an amino group at the 9-position, a chlorine atom at the 6-position, and a methoxy group at the 2-position.
-
Chemical Name: 9-Amino-6-chloro-2-methoxyacridine[1]
Caption: Chemical structure of 9-Amino-6-chloro-2-methoxyacridine (ACMA).
Physical Properties
The physical properties of ACMA are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source(s) |
| Appearance | Crystalline solid | [2][5] |
| Melting Point | >250 °C | [3] |
| Solubility | Methanol: ~1 mg/mLWater: Miscible | [1][2][5] |
| Storage | -20°C, protect from light | [1][6] |
| Stability | ≥ 4 years at -20°C | [1] |
Experimental Protocol for Melting Point Determination
The melting point of a compound is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Objective: To determine the melting point range of ACMA.
Methodology (Capillary Method):
-
Sample Preparation: Finely powder a small amount of crystalline ACMA.
-
Capillary Loading: Introduce the powdered ACMA into a capillary tube, ensuring a packed column of 2-3 mm in height.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Determination: Decrease the heating rate to 1-2°C per minute and observe the sample.
-
Recording: Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.
Caption: Workflow for Melting Point Determination.
Experimental Protocol for Solubility Determination
Understanding the solubility of ACMA in various solvents is essential for preparing stock solutions and conducting biological assays.
Objective: To determine the solubility of ACMA in a given solvent.
Methodology (Shake-Flask Method):
-
Sample Preparation: Add an excess amount of ACMA to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved ACMA using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A standard calibration curve should be prepared for accurate quantification.
-
Calculation: The determined concentration represents the solubility of ACMA in that solvent at the specified temperature.
Caption: Workflow for Solubility Determination.
Chemical Properties and Reactivity
ACMA's chemical properties are largely dictated by its acridine core, the amino substituent at the C9 position, and its electron-donating and -withdrawing groups.
Spectral Properties
ACMA is a fluorescent compound with distinct absorption and emission spectra, making it a valuable tool in fluorescence-based assays.
| Property | Wavelength (nm) | Source(s) |
| Excitation Maximum (λex) | 411 nm | [1][2] |
| Emission Maximum (λem) | 475 nm | [1][2] |
| UV Absorption Maxima (λmax) | 218, 277, 340, 412, 435 nm | [1][2] |
3.1.1. Experimental Protocol for Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra of ACMA.
Methodology:
-
Solution Preparation: Prepare a dilute solution of ACMA in a suitable solvent (e.g., methanol or an appropriate buffer).
-
Instrument Setup: Use a calibrated spectrofluorometer.
-
Excitation Spectrum: Set the emission wavelength to the expected maximum (e.g., 475 nm) and scan a range of excitation wavelengths (e.g., 350-450 nm) to determine the excitation maximum.
-
Emission Spectrum: Set the excitation wavelength to the determined maximum (e.g., 411 nm) and scan a range of emission wavelengths (e.g., 450-600 nm) to determine the emission maximum.
-
Data Analysis: Plot fluorescence intensity versus wavelength to visualize the spectra and identify the maxima.
pH-Dependent Fluorescence
A key characteristic of ACMA is its pH-sensitive fluorescence. The fluorescence of ACMA is quenched in acidic environments due to protonation of the acridine ring nitrogen.[1][7][8] This property is widely exploited to measure pH gradients across biological membranes.[7][9]
3.2.1. Experimental Protocol for pH-Dependent Fluorescence Quenching
Objective: To demonstrate the pH-dependent fluorescence quenching of ACMA.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 4 to pH 9).
-
ACMA Solution: Prepare a stock solution of ACMA and add a small, constant amount to each buffer solution.
-
Fluorescence Measurement: Measure the fluorescence intensity of each solution at the optimal excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity as a function of pH. A decrease in fluorescence intensity at lower pH values will demonstrate the quenching effect.
Caption: Workflow for pH-Dependent Fluorescence Quenching Assay.
DNA Intercalation
ACMA is a well-known DNA intercalating agent, meaning it can insert itself between the base pairs of the DNA double helix.[1][8] This interaction is the basis for its use in labeling DNA and is also a key aspect of its potential cytotoxic and mutagenic properties.[8] It exhibits a preference for binding to poly(dA-dT) sequences.[1][8]
3.3.1. Experimental Protocol for DNA Intercalation Assay (Ethidium Bromide Displacement)
Objective: To confirm the DNA intercalating activity of ACMA.
Methodology:
-
Complex Formation: Prepare a solution of DNA (e.g., calf thymus DNA) and ethidium bromide (EtBr), a known DNA intercalator, in a suitable buffer. Allow the mixture to incubate to form a stable DNA-EtBr complex, which will exhibit strong fluorescence.
-
Titration: Add increasing concentrations of ACMA to the DNA-EtBr complex solution.
-
Fluorescence Measurement: After each addition of ACMA, measure the fluorescence of the solution (excitation ~520 nm, emission ~600 nm for EtBr).
-
Data Analysis: A decrease in the fluorescence intensity of the DNA-EtBr complex indicates that ACMA is displacing EtBr from the DNA, which is strong evidence for an intercalative binding mode.[10]
Chemical Reactivity and Stability
The 9-aminoacridine scaffold is generally stable; however, it can undergo certain chemical transformations. The exocyclic amino group at the 9-position is nucleophilic, while the C9 carbon is electrophilic.[5] This dual reactivity can lead to unexpected cyclization reactions under certain conditions.[1][5]
Like other acridine derivatives, ACMA can be susceptible to photodegradation.[7] Therefore, it is recommended to store ACMA solutions protected from light. Forced degradation studies under acidic, basic, and oxidative conditions can provide further insights into its stability profile.
Safety and Handling
ACMA should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: May cause skin, eye, and respiratory irritation. Suspected of causing genetic defects.[11]
-
Precautionary Measures: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2]
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of ACMA, along with robust experimental protocols for their determination. A thorough understanding of these properties is fundamental for researchers utilizing ACMA as a fluorescent probe, a DNA intercalator, or as a lead compound in drug discovery. The provided methodologies and data serve as a valuable resource for ensuring the accurate and effective application of ACMA in scientific research.
References
- Ma, Z., Day, C. S., & Bierbach, U. (2007). Unexpected Reactivity of the 9-Aminoacridine Chromophore in Guanidylation Reactions. The Journal of Organic Chemistry, 72(14), 5387–5390. [Link]
- Biomol.de. (n.d.). 9-Amino-6-chloro-2-methoxyacridine | CAS 3548-09-2.
- American Case Management Association. (2024). ACMA 2024 CHAPTER CONFERENCE Health & Safety POLICIES.
- Organic Syntheses. (n.d.). 9-aminoacridine.
- Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum. (2005). PMC. [Link]
- ResearchGate. (n.d.). Fluorescence quenching of ACMA in the root (A) and leaf (B) and changes....
- University of Calgary. (n.d.). Melting point determination.
- PubChem. (n.d.). 6-Chloro-2-methoxy-9-acridinamine.
- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- Acridine as an Anti-Tumour Agent: A Critical Review. (2022). PMC. [Link]
- ResearchGate. (n.d.). ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA.
- Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity. (2023). ACS Omega. [Link]
- American Case Management Association. (n.d.). ACMA : ACM Code of Conduct.
- Intrinsic Fluorescence. (n.d.). NIST.
- ResearchGate. (n.d.). ATP-driven quenching of ACMA fluorescence by platelet submitochondrial....
- SSERC. (n.d.). Melting point determination.
- ResearchGate. (n.d.). Fluorescence spectra recorded of ACMA alone (dotted line), poly(dA-dT)....
- ResearchGate. (n.d.). Fig. 10 EB displacement assay for the CT-DNA/ACMA system. Fluorescence....
- ACMA. (2025). Our rules for EME.
- ResearchGate. (n.d.). Fluorescence binding isotherm for the CT-DNA/ACMA system. C 0 D = 1.50....
- Springer Nature Experiments. (n.d.). Macromolecule Biosynthesis Assay and Fluorescence Spectroscopy Methods to Explore Antimicrobial Peptide Mode(s) of Action.
- Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. (2022). PMC. [Link]
- PubMed. (n.d.). Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum.
- PubMed. (n.d.). Genetic effects of acridine compounds.
- ResearchGate. (n.d.). pH-Induced Fluorescence Quenching of Anthracene-Labeled Poly(2-vinylpyridine).
- Google Patents. (n.d.). Method for determining solubility of a chemical compound.
- Stanford Research Systems. (n.d.). Melting Point Determination.
- The Japanese Pharmacopoeia. (n.d.). Melting Point Determination.
- Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.
- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- PubMed. (n.d.). Functional optical detection based on pH dependent fluorescence lifetime.
- ACS Publications. (n.d.). NMR Guidelines for ACS Journals.
Sources
- 1. Unexpected reactivity of the 9-aminoacridine chromophore in guanidylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Health & Safety [events.acmaweb.org]
- 4. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
6-Chloro-2-methoxy-9-acridinamine CAS number 3548-09-2
An In-Depth Technical Guide to 6-Chloro-2-methoxy-9-acridinamine (ACMA)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, commonly known as ACMA (CAS Number: 3548-09-2), is a polycyclic aromatic amine of the acridine class. Initially recognized for its fluorescent properties, ACMA has become an indispensable tool in cellular and molecular biology. Its utility stems from two primary characteristics: its ability to intercalate into nucleic acids and the pH-dependent nature of its fluorescence. These features have established ACMA as a versatile probe for visualizing DNA and for quantifying proton gradients across biological membranes. Beyond its role as a fluorescent marker, ACMA exhibits intrinsic biological activities, including the inhibition of acetylcholinesterase and serving as a structural backbone for the development of novel therapeutic agents, particularly in oncology. This guide provides a comprehensive overview of ACMA, detailing its physicochemical properties, mechanisms of action, key applications with validated protocols, and its broader implications in drug discovery.
Core Molecular Profile
This compound is a substituted acridine, a class of compounds known for their planar tricyclic structure that facilitates insertion between the base pairs of DNA.[1][2] The specific substitutions on the acridine ring—a chloro group at position 6, a methoxy group at position 2, and an amino group at position 9—dictate its unique spectral properties and biological interactions.
Physicochemical and Spectroscopic Data
The fundamental properties of ACMA are critical for its application in experimental settings. Proper handling and storage, particularly protection from light, are essential to maintain its integrity.[3]
| Property | Value | Source(s) |
| CAS Number | 3548-09-2 | [3][4][5] |
| Molecular Formula | C₁₄H₁₁ClN₂O | [4][6] |
| Molecular Weight | 258.7 g/mol | [4][5][7] |
| Appearance | Light yellow to yellow crystalline solid | [3][8] |
| Solubility | Methanol (1 mg/ml), Miscible in Water | [4][8] |
| LogP | 4.213 | [3][5] |
| Excitation Maximum | ~411-419 nm | [4][9] |
| Emission Maximum | ~475-483 nm | [4][9] |
| Storage Conditions | -20°C, Protect from light | [3][5] |
Chemical Structure
The structural arrangement of ACMA is fundamental to its function. The planar aromatic system is the primary requirement for DNA intercalation, while the amino and methoxy groups modulate its electronic and fluorescent properties.
Caption: Chemical structure of this compound.
Primary Mechanisms of Action & Applications
ACMA's utility in research is dominated by its dual function as a DNA intercalator and a pH-sensitive fluorescent probe.
DNA Intercalation and Visualization
The planar nature of the acridine ring allows ACMA to insert itself between the base pairs of double-stranded DNA.[6][9] This intercalation process is the cornerstone of its application as a nucleic acid stain.
Causality of Experimental Choice: When ACMA intercalates, its local environment changes, leading to a significant enhancement of its fluorescence. This phenomenon allows for the direct visualization and quantification of DNA.[9] It exhibits a preference for poly(dA-dT) sequences.[4][8] The binding of ACMA to DNA can result in the formation of three distinct complexes, each with unique binding affinities and characteristics, involving both intercalation and external binding.[10][11]
This property is leveraged in various techniques:
-
Fluorescence Microscopy: Staining of nuclei in fixed or permeabilized cells.
-
Flow Cytometry: Quantification of DNA content for cell cycle analysis.
-
In vitro Assays: Measuring DNA concentration and studying DNA-protein interactions.
Caption: Workflow of ACMA for DNA visualization.
pH-Sensitive Fluorescent Probe
ACMA's fluorescence is highly dependent on pH.[4][5] In acidic environments, the acridine nitrogen can become protonated, leading to a phenomenon known as fluorescence quenching. This property makes ACMA an exceptional tool for measuring proton gradients (ΔpH) across biological membranes.
Causality of Experimental Choice: When a proton gradient is established across a membrane (e.g., in mitochondria, chloroplasts, or vacuoles), ACMA accumulates in the acidic compartment. This accumulation, coupled with protonation, leads to a measurable decrease in the overall fluorescence of the sample. The rate and extent of this quenching can be used to quantify the activity of proton pumps and transporters like V-ATPases and H+/solute antiporters.[4][5]
Key applications include:
-
Bioenergetics: Studying proton pumping by mitochondrial and bacterial respiratory chain complexes.[4]
-
Plant Biology: Measuring changes in vacuolar pH in response to substrate transport.[3][5]
-
Membrane Transport: Characterizing the activity of Na+/H+ antiporters and other ion transport systems.[4]
Additional Biological Activities & Therapeutic Potential
While primarily used as a probe, ACMA and its derivatives possess intrinsic bioactivities that are of interest to drug development professionals.
Enzyme Inhibition
ACMA is a known inhibitor of acetylcholinesterase (AChE), with a reported Ki value of 49 nM.[4][8] This positions it within a class of compounds investigated for potential therapeutic roles in neurodegenerative diseases like Alzheimer's, where AChE inhibition is a key treatment strategy.
Scaffold for Anticancer Drug Development
Acridine derivatives have a long history as chemotherapeutic agents, largely due to their ability to intercalate DNA and inhibit critical enzymes involved in DNA replication and repair, such as topoisomerase.[1][2] Amsacrine, an acridine derivative, was the first synthetic topoisomerase II poison approved for clinical use.[12]
While ACMA itself is not a frontline anticancer drug, its core structure is a valuable scaffold. Research has shown that derivatives of 9-aminoacridine can induce cell cycle arrest and apoptosis in various cancer cell lines.[12][13][14] Studies have explored the cytostatic activity of 2-methoxy-6-chloro-9-acridinyl derivatives, demonstrating their potential against melanoma cells.[15] The development of novel acridine derivatives aims to enhance efficacy, improve bioavailability, and reduce the side effects associated with this class of compounds.[16][17]
Caption: Generalized pathway for acridine derivatives in cancer therapy.
Synthesis & Characterization
The synthesis of 9-aminoacridine derivatives typically involves a multi-step process. A common and established method is the modified Ullmann-Goldberg reaction followed by cyclization and subsequent amination.
General Synthetic Pathway:
-
Condensation: An o-chlorobenzoic acid is condensed with a substituted aniline (e.g., p-anisidine) in the presence of a copper catalyst to form an N-phenylanthranilic acid intermediate.[14]
-
Cyclization: The intermediate is then treated with a dehydrating/chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to induce cyclization and form the 9-chloroacridine core.[14]
-
Amination: The final step involves the nucleophilic substitution of the chlorine atom at position 9 with an amino group to yield the 9-aminoacridine product.
This versatile synthesis allows for the introduction of various substituents on the acridine rings to modulate the compound's biological activity and physicochemical properties.[18][19]
Experimental Protocols
The following protocols are provided as a self-validating framework. Researchers should optimize concentrations and incubation times based on their specific experimental system.
Protocol: Visualization of Nuclear DNA using ACMA
Objective: To stain and visualize the nuclei of cultured mammalian cells.
Materials:
-
ACMA (stock solution of 1 mg/mL in methanol)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Cultured cells on glass coverslips
-
Fluorescence microscope with DAPI/blue filter set (Excitation ~410 nm, Emission ~475 nm)
Methodology:
-
Cell Culture: Grow cells to desired confluency on sterile glass coverslips in a petri dish.
-
Fixation: Aspirate the culture medium. Wash the cells twice with PBS. Add 4% PFA and incubate for 15 minutes at room temperature to fix the cells.
-
Washing: Aspirate the PFA and wash the coverslips three times with PBS for 5 minutes each.
-
Permeabilization: Add Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 10 minutes at room temperature. This step is crucial for allowing the dye to access the nucleus.
-
Staining: Prepare a working solution of ACMA at 1-5 µg/mL in PBS. Aspirate the permeabilization buffer and add the ACMA working solution. Incubate for 20-30 minutes at room temperature, protected from light.
-
Final Washes: Aspirate the staining solution and wash the coverslips three times with PBS to remove unbound dye.
-
Mounting & Visualization: Mount the coverslip onto a microscope slide using an appropriate mounting medium. Visualize using a fluorescence microscope. The nuclei should exhibit bright blue-green fluorescence.
Protocol: Measurement of Proton Gradient in Vesicles
Objective: To measure the formation of a pH gradient in isolated membrane vesicles (e.g., bacterial inner membrane vesicles or reconstituted proteoliposomes).
Materials:
-
ACMA (stock solution of 1 mg/mL in methanol)
-
Suspension of membrane vesicles in a suitable buffer (e.g., HEPES-KOH, pH 7.5)
-
Substrate to initiate proton pumping (e.g., ATP for an ATPase, or an oxidizable substrate like NADH for respiratory chain complexes)
-
Fluorometer capable of time-course measurements (Excitation ~411 nm, Emission ~475 nm)
Methodology:
-
Fluorometer Setup: Set the fluorometer to the specified excitation and emission wavelengths. Set up a kinetic read to measure fluorescence over time.
-
Sample Preparation: In a fluorescence cuvette, add the assay buffer. Add the vesicle suspension to a final concentration of ~50-100 µg protein/mL. Add ACMA to a final concentration of 0.5-2 µM.
-
Baseline Measurement: Place the cuvette in the fluorometer and begin recording the baseline fluorescence. The signal should be stable.
-
Initiation of Proton Pumping: While recording, inject the substrate (e.g., a small volume of concentrated ATP or NADH) into the cuvette and mix gently.
-
Data Acquisition: Continue recording the fluorescence signal. The formation of a pH gradient (acidic inside the vesicles) will cause ACMA to accumulate and its fluorescence to be quenched, resulting in a decrease in the measured signal.
-
Analysis: The initial rate of fluorescence quenching is proportional to the initial rate of proton pumping. The total change in fluorescence (ΔF) can be used to calculate the magnitude of the pH gradient. An uncoupler (like FCCP) can be added at the end to dissipate the gradient, which should cause the fluorescence to return to its initial baseline, validating the measurement.
Conclusion
This compound (ACMA) is a powerful and versatile molecule for life sciences research. Its robust utility as a fluorescent probe for both DNA visualization and the measurement of transmembrane pH gradients has solidified its place in cell biology, biochemistry, and bioenergetics. Furthermore, its inherent biological activities and its role as a foundational scaffold for developing new enzyme inhibitors and anticancer agents highlight its ongoing importance in medicinal chemistry and drug discovery. This guide provides the technical foundation for researchers to effectively harness the multifaceted capabilities of ACMA in their experimental pursuits.
References
- Fukui, K., Tanaka, K., Fujitsuka, M., et al. (1999). Distance dependence of electron transfer in acridine-intercalated DNA. J. Photochem. Photobiol. B Biol., 50(1), 18-27. ([Link])
- Carqueijeiro, I., Martins, V., Noronha, H., et al. (2016). Analytical and fluorimetric methods for the characterization of the transmembrane transport of specialized metabolites in plants. Methods Mol. Biol., 1405, 121-135. ([Link])
- Chemsrc. (n.d.). 9-AMINO-6-CHLORO-2-METHOXYACRIDINE | CAS#:3548-09-2. ([Link])
- Denny, W. A. (2002). Acridine derivatives as chemotherapeutic agents. Current Medicinal Chemistry, 9(18), 1655-65. ([Link])
- Belmont, P., Dorange, I. (2008). Interest of Acridine Derivatives in the Anticancer Chemotherapy. Current Medicinal Chemistry, 15(28). ([Link])
- Silvestri, R. (2009). 9-Aminoacridine, a Valuable Scaffold in the Design of Potent Antitumor Agents. Current Medicinal Chemistry, 16(2). ([Link])
- PubChem. (n.d.). This compound. ([Link])
- Gniazdowski, M., et al. (1983). 9-acridinyl and 2-methoxy-6-chloro-9-acridinyl Derivatives of Aliphatic Di-, Tri-, and Tetraamines. Chemistry, Cytostatic Activity, and Schistosomicidal Activity. Journal of Medicinal Chemistry, 26(9), 1304-8. ([Link])
- Mangueira, V. M. M., et al. (2022). A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(11), 1391-1403. ([Link])
- Kumar, A., et al. (2023). Acridine as an Anti-Tumour Agent: A Critical Review. Molecules, 28(14), 5522. ([Link])
- Ferguson, L. R., & Denny, W. A. (1991). The genetic toxicology of acridines. Mutation Research/Reviews in Genetic Toxicology, 258(2), 123-160. ([Link])
- Kumar, R., et al. (2017). Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines. Arabian Journal of Chemistry, 10, S956-S963. ([Link])
- El-Sayed, N. N. E., et al. (2012). Synthesis and antitubercular activity of 6-chloro (unsubstituted)- 2-methoxy-9-substituted acridine derivatives. Bioorganic & Medicinal Chemistry Letters, 22(18), 5957-61. ([Link])
- Fonte, M., et al. (2021). Optimization of multi-step synthetic routes towards 4,9-diaminoacridines and 4-aminoacridines. RSC Advances, 11(48), 30251-30263. ([Link])
- Kumar, A., et al. (2013). Synthesis and anticancer study of 9-aminoacridine derivatives. Biointerface Research in Applied Chemistry, 3(4), 589-595. ([Link])
- Seixas de Melo, J., et al. (2011). ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA. Physical Chemistry Chemical Physics, 13(45), 20316-25. ([Link])
- Uzdavinys, P., et al. (2017). Dissecting the proton transport pathway in electrogenic Na+/H+ antiporters. Proceedings of the National Academy of Sciences, 114(7), E1101-E1110. ([Link])
- Ghelli, A., et al. (1997). Protonophoric activity of NADH coenzyme Q reductase and ATP synthase in coupled submitochondrial particles from horse platelets.
- Bencharit, S., et al. (2003). Crystal structure of human carboxylesterase 1 complexed with the Alzheimer's drug tacrine: from binding promiscuity to selective inhibition. Chemistry & Biology, 10(4), 341-349. ([Link])
- Härd, T., et al. (1989). On the flexibility of DNA: Time-resolved fluorescence polarization of intercalated quinacrine and 9-amino-6-chloro-2-methoxyacridine. The Journal of Physical Chemistry, 93(10), 4338-4345. ([Link])
Sources
- 1. Acridine derivatives as chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interest of Acridine Derivatives in the Anticancer Chemotherapy | Bentham Science [eurekaselect.com]
- 3. 9-Amino-6-chloro-2-methoxyacridine I CAS#: 3548-09-2 I fluorescent probe I InvivoChem [invivochem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 9-AMINO-6-CHLORO-2-METHOXYACRIDINE | CAS#:3548-09-2 | Chemsrc [chemsrc.com]
- 6. This compound | C14H11ClN2O | CID 19080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 9-Amino-6-chloro-2-methoxyacridine | CAS 3548-09-2 | Cayman Chemical | Biomol.de [biomol.com]
- 9. smolecule.com [smolecule.com]
- 10. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 15. 9-acridinyl and 2-methoxy-6-chloro-9-acridinyl derivatives of aliphatic di-, tri-, and tetraamines. Chemistry, cytostatic activity, and schistosomicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. experts.umn.edu [experts.umn.edu]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and antitubercular activity of 6-chloro (unsubstituted)- 2-methoxy-9-substituted acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to ACMA Fluorescence for Cellular and Biochemical Assays
For researchers, scientists, and drug development professionals, the precise measurement of pH gradients across biological membranes is fundamental to understanding a vast array of cellular processes, from bioenergetics to multidrug resistance. Among the arsenal of available tools, the fluorescent probe 9-amino-6-chloro-2-methoxyacridine (ACMA) has established itself as a robust and versatile indicator. This guide provides an in-depth technical overview of ACMA, grounded in field-proven insights and experimental causality, to empower you to design, execute, and interpret ACMA-based assays with confidence.
The Core Principles of ACMA: A pH-Sensitive Fluorescent Probe
ACMA is a cell-permeable weak base whose fluorescence is exquisitely sensitive to the surrounding pH.[1][2] In its unprotonated state at neutral or alkaline pH, ACMA exhibits strong fluorescence. However, upon entering an acidic compartment, it becomes protonated, leading to a significant quenching of its fluorescence.[1][2] This property is the cornerstone of its application in measuring proton gradients across membranes of vesicles, organelles like lysosomes, and reconstituted proteoliposomes.[1][2][3][4]
Mechanism of Action: Concentration-Dependent Quenching
The primary mechanism behind ACMA's fluorescence quenching is self-quenching, which occurs as the protonated form of the dye accumulates within an acidic intravesicular or intra-organellar space.[2] Being a weak base, the neutral form of ACMA freely permeates biological membranes. Once inside an acidic lumen, it accepts a proton and becomes charged. This charge renders the molecule membrane-impermeable, effectively trapping it.[2] As more ACMA molecules accumulate in the confined space, they interact with each other, leading to a decrease in fluorescence quantum yield. The degree of quenching is therefore directly proportional to the magnitude of the pH gradient (ΔpH) across the membrane.
Spectral and Photophysical Properties of ACMA
A thorough understanding of a fluorophore's spectral characteristics is paramount for designing robust assays and selecting appropriate instrumentation.
| Property | Value | Source |
| Excitation Maximum (λex) | ~411-419 nm | [1][5] |
| Emission Maximum (λem) | ~475-483 nm | [1][5] |
| Molar Extinction Coefficient (ε) | Not definitively reported in reviewed literature. | |
| Quantum Yield (Φ) | Not definitively reported in reviewed literature. | |
| Molecular Weight | 258.7 g/mol | [1][6] |
| Solubility | Soluble in methanol (~1 mg/ml) and miscible in water. Aqueous solutions are best prepared fresh. | [6] |
Note: While definitive values for the molar extinction coefficient and quantum yield are not consistently reported in readily available literature, the practical application of ACMA relies on the ratiometric change in fluorescence intensity rather than absolute quantum efficiency.
Experimental Design and Protocols
The following sections provide detailed, field-tested protocols for the application of ACMA in key research areas. The causality behind each step is explained to provide a deeper understanding of the experimental system.
Measuring Proton Pumping in Proteoliposomes
This assay is a cornerstone for functional characterization of purified ion channels, pumps, and transporters reconstituted into artificial lipid vesicles. It is widely used in drug discovery to screen for modulators of these membrane proteins.
Experimental Rationale:
The goal is to create an electrochemical gradient that drives proton influx, which is then detected by the quenching of ACMA fluorescence. To achieve this, an outwardly directed potassium (K+) gradient is established, and the K+ ionophore valinomycin is used to create a membrane potential (inside negative). This potential drives the influx of protons, which is facilitated by the activity of the reconstituted proton pump or by a protonophore like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) in control experiments.
Step-by-Step Protocol:
-
Proteoliposome Preparation:
-
Reconstitute the purified membrane protein of interest into liposomes (e.g., made of POPE:POPG) containing a high concentration of KCl (e.g., 150-450 mM) buffered to a physiological pH (e.g., 7.4 with HEPES).
-
Prepare "empty" liposomes without the protein as a negative control.
-
Remove external KCl by gel filtration.
-
-
Assay Buffer Preparation:
-
Prepare a flux buffer with a low KCl concentration (or KCl-free, replaced with an osmotically balancing salt like NaCl or choline chloride) and the same pH as the inside of the proteoliposomes.[7]
-
Add ACMA to the flux buffer to a final concentration of 0.5-2 µM. The optimal concentration should be determined empirically to achieve a stable and strong fluorescence signal.
-
Add valinomycin to the flux buffer (e.g., 1 µM) to facilitate K+ efflux and establish a membrane potential.
-
-
Fluorescence Measurement:
-
Use a fluorometer or microplate reader with excitation set to ~410-420 nm and emission to ~480-490 nm.
-
Add a small volume of the proteoliposome suspension to the assay buffer in a cuvette or microplate well and mix thoroughly.
-
Record the baseline fluorescence for a few minutes to ensure a stable signal.
-
-
Initiation of Proton Pumping:
-
To initiate proton pumping by an ATP-dependent pump, add a small volume of a concentrated ATP stock solution.[8]
-
For other transporters, the initiation step will depend on the specific substrate or trigger.
-
For control experiments to assess the integrity of the liposomes and the maximum potential for quenching, add a protonophore like CCCP (e.g., 0.4-1 µM).
-
-
Data Acquisition and Analysis:
-
Continuously record the fluorescence intensity. A decrease in fluorescence (quenching) indicates proton influx.
-
The initial rate of fluorescence quenching can be used to determine the activity of the proton pump.
-
At the end of the experiment, the addition of an uncoupler like nigericin, which exchanges K+ for H+, can be used to dissipate the pH gradient and restore the initial fluorescence, confirming that the quenching was due to a ΔpH.[8]
-
Visualization of the Experimental Workflow:
Caption: Workflow for measuring proton pumping in proteoliposomes using ACMA.
Screening for Proton Pump Inhibitors
The proteoliposome assay described above can be readily adapted for high-throughput screening (HTS) to identify inhibitors of proton pumps, a critical step in drug development.
Protocol Modifications for HTS:
-
The assay is typically performed in a 96- or 384-well microplate format.[7]
-
Test compounds are pre-incubated with the proteoliposomes before initiating the proton pumping.
-
The rate of fluorescence quenching in the presence of a test compound is compared to a vehicle control (e.g., DMSO).
-
A known inhibitor of the target protein should be used as a positive control.
Assessing Multidrug Resistance (MDR) Activity
Some ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), contribute to multidrug resistance in cancer cells by effluxing chemotherapeutic drugs. The activity of these transporters can be indirectly measured using ACMA in assays with inverted membrane vesicles.
Experimental Rationale:
In this setup, inside-out vesicles are prepared from cells overexpressing the MDR transporter. The transporter pumps a substrate (e.g., a hydrophobic cation) into the vesicle, creating a positive membrane potential. This potential drives the influx of protons through a protonophore, leading to ACMA fluorescence quenching. Inhibitors of the MDR transporter will prevent the establishment of the membrane potential and thus reduce or abolish the fluorescence quenching.
Quantitative Analysis: pH Calibration
While ACMA is excellent for qualitative and relative measurements of proton transport, quantitative determination of the ΔpH requires a calibration curve.
Principle of Calibration:
The calibration involves artificially creating a series of known pH gradients across the vesicle membrane and measuring the corresponding ACMA fluorescence quenching. This is achieved using a combination of buffers with defined pH values and ionophores that clamp the membrane potential and allow for the equilibration of protons.
Detailed Calibration Protocol:
-
Prepare Calibration Buffers: Create a series of buffers with a range of pH values (e.g., from 4.0 to 8.0).
-
Equilibrate Vesicles: Incubate the proteoliposomes or vesicles in a buffer with a known internal pH (e.g., pH 7.5).
-
Set up the Assay:
-
In a fluorometer, add the assay buffer containing ACMA and valinomycin.
-
Add the equilibrated vesicles.
-
Add nigericin, a K+/H+ antiporter, to allow the internal pH to equilibrate with the external pH.[8]
-
-
Generate the Calibration Curve:
-
Sequentially change the external pH by adding small aliquots of the different calibration buffers.
-
At each external pH, a new pH gradient (ΔpH = pH_internal - pH_external) is established, and the steady-state fluorescence is recorded.
-
Plot the percentage of fluorescence quenching against the corresponding ΔpH.
-
-
Determine Unknown ΔpH: The ΔpH in an experimental sample can then be determined by interpolating its percentage of fluorescence quenching on the calibration curve.
Signaling Pathway Visualization:
Caption: Mechanism of ACMA fluorescence quenching in response to a proton gradient.
Comparative Analysis with Other pH Probes
While ACMA is a powerful tool, it is essential to understand its advantages and limitations in the context of other available pH-sensitive dyes.
| Feature | ACMA | BCECF | SNARF |
| Principle | Fluorescence quenching | Ratiometric (dual excitation) | Ratiometric (dual emission) |
| Measurement | ΔpH across membranes | Absolute intracellular pH | Absolute intracellular pH |
| Advantages | High sensitivity to ΔpH, simple optics | Ratiometric measurement corrects for dye concentration and photobleaching | Ratiometric, less susceptible to photobleaching than BCECF |
| Disadvantages | Not ideal for absolute pH, calibration can be complex | Spectral properties can be affected by the intracellular environment | pKa may not be optimal for all cytosolic pH ranges |
| Typical Application | Proton transport in vesicles, organelle acidification | Cytosolic pH measurements in live cells | Cytosolic and organellar pH measurements in live cells |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low fluorescence signal | - Incorrect excitation/emission wavelengths.- Low ACMA concentration.- Degraded ACMA stock. | - Verify instrument settings (~412 nm ex / ~475 nm em).- Titrate ACMA concentration (typically 0.5-2 µM).- Prepare fresh ACMA stock solution. |
| High background fluorescence | - Autofluorescence from buffers or compounds.- Light scattering from vesicles. | - Use high-purity reagents.- Subtract background fluorescence from a control without ACMA.- Optimize vesicle concentration. |
| No or low quenching | - Inactive proton pump.- Leaky vesicles.- Inhibitory compound present. | - Verify protein activity with a positive control.- Check vesicle integrity (e.g., with a carboxyfluorescein leakage assay).- Run a vehicle control. |
| Inconsistent results | - Pipetting errors.- Temperature fluctuations.- Photobleaching. | - Use calibrated pipettes and ensure proper mixing.- Maintain a constant temperature throughout the assay.- Minimize exposure of ACMA to light. |
Conclusion
ACMA remains an indispensable tool for researchers investigating transmembrane proton gradients. Its sensitivity and versatility make it suitable for a wide range of applications, from fundamental studies of ion transport to high-throughput screening in drug discovery. By understanding the core principles of its fluorescence quenching, carefully designing experimental protocols, and being aware of its limitations, researchers can harness the full potential of ACMA to generate high-quality, reproducible data. This guide, grounded in both theoretical knowledge and practical application, serves as a comprehensive resource to that end.
References
- Canton, J., & Grinstein, S. (2015). Measuring lysosomal pH by fluorescence microscopy. Methods in Cell Biology, 126, 85–99. [Link]
- Fan, P., & Marcus, A. H. (1989). Origin of the complex fluorescence emission of 9-amino-6-chloro-2-methoxyacridine. 1. Experiment. The Journal of Physical Chemistry, 93(18), 6615–6621. [Link]
- Fuks, B., et al. (2021). Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel. Frontiers in Molecular Biosciences, 8, 645131. [Link]
- Martinez, D. B., et al. (2011). ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA. Physical Chemistry Chemical Physics, 13(43), 19534–19545. [Link]
- Montana Molecular. (n.d.). Troubleshooting guide. [Link]
- Su, C.-C., et al. (2016). Novel cell-free high-throughput screening method for pharmacological tools targeting K+ channels. Proceedings of the National Academy of Sciences, 113(44), 12549–12554. [Link]
- van Walraven, H. S., et al. (1985). Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum. Photosynthesis Research, 7(1), 59–67. [Link]
- Zhang, L., et al. (2017). A tumor-targeting and lysosome-specific two-photon fluorescent probe for imaging pH changes in living cells. Scientific Reports, 7(1), 41922. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring lysosomal pH by fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
- 5. ACMA (9-Amino-6-Chloro-2-Methoxyacridine) 100 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Fluorescent organic nanoparticle formation in lysosomes for cancer cell recognition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pnas.org [pnas.org]
An In-depth Technical Guide to the pH Sensitivity of ACMA Fluorescence
This guide provides a comprehensive exploration of 9-amino-6-chloro-2-methoxyacridine (ACMA), a fluorescent probe widely utilized for monitoring pH gradients across biological and artificial membranes. We will delve into the core mechanism of its pH-dependent fluorescence, present detailed protocols for its application, and offer expert insights into data interpretation and troubleshooting. This document is intended for researchers, scientists, and drug development professionals who employ fluorescence-based assays to study proton transport and membrane bioenergetics.
The Foundation: Understanding ACMA and its Properties
ACMA, or 9-amino-6-chloro-2-methoxyacridine, is a cell-permeable, weak base whose fluorescence is highly sensitive to the acidity of its environment.[1][2][3] This property makes it an invaluable tool for real-time monitoring of processes that involve the movement of protons, such as the activity of proton pumps (e.g., H+-ATPases) and ion channels.[4][5]
At a neutral or alkaline pH, ACMA exists predominantly in its uncharged, membrane-permeable form and exhibits bright fluorescence.[6] However, upon encountering an acidic environment, the molecule becomes protonated. This protonation is the linchpin of its function as a pH probe.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₁ClN₂O | [1] |
| Molecular Weight | 258.7 g/mol | [1] |
| Typical Excitation | ~410-419 nm | [1][6][7][8] |
| Typical Emission | ~475-490 nm | [1][6][7][8] |
| Solubility | Soluble in DMSO, DMF, Methanol | [1][5] |
The Core Mechanism: How pH Gradients Quench ACMA Fluorescence
The utility of ACMA hinges on a straightforward yet elegant mechanism: acid-induced accumulation and concentration-dependent self-quenching . The process is not due to a significant change in the fluorescence spectra of the protonated versus deprotonated forms, which are quite similar.[9] Instead, it is a consequence of the probe's redistribution in response to a ΔpH.
Here is the causal chain of events:
-
Passive Diffusion: In its neutral, unprotonated state, ACMA is hydrophobic and readily diffuses across lipid membranes into vesicles or cellular compartments.[2]
-
Protonation and Trapping: If the internal environment of the vesicle (e.g., a liposome or a cellular organelle) is acidic relative to the external medium, the ACMA molecule accepts a proton (H⁺). This protonation renders the molecule charged and membrane-impermeable, effectively trapping it inside the acidic compartment.[2][6]
-
Accumulation: As more neutral ACMA diffuses in from the outside and gets subsequently trapped, its concentration inside the vesicle rises dramatically.
-
Fluorescence Quenching: This high internal concentration leads to self-quenching of the ACMA fluorescence. While the precise photophysical mechanism can be complex, it is understood to be a result of the formation of non-fluorescent aggregates or excimers at high concentrations within the confined space of the vesicle.[10]
This entire process results in a measurable decrease in the total fluorescence of the bulk solution, which is directly proportional to the magnitude of the proton gradient.
// Invisible nodes for positioning invis_mid [shape=point, style=invis]; ACMA_H_trapped -> invis_mid [style=invis]; invis_mid -> ACMA_Agg [style=invis];
{rank=same; ACMA_free; Membrane; Proton; ACMA_H_trapped;} } /dot Caption: Mechanism of ACMA fluorescence quenching in response to a transmembrane pH gradient.
Experimental Design: A Self-Validating System for Measuring Proton Pumping
A robust ACMA assay is a self-validating system. The protocol is designed not only to measure the formation of a proton gradient but also to confirm that the observed fluorescence quenching is specifically due to that gradient. This is typically achieved by studying proton pumping into proteoliposomes, vesicles into which a protein of interest (like an ATPase) has been reconstituted.
Core Components & Their Rationale
-
Proteoliposomes: Lipid vesicles containing the purified membrane protein being studied (e.g., an H⁺-ATPase). They are prepared with a high internal concentration of a salt like KCl.[6][7][11]
-
ACMA: The fluorescent probe, added to the external buffer.
-
Valinomycin (A K⁺ Ionophore): This is a critical component for studying electrogenic proton pumps. As H⁺ is pumped into the vesicle, a positive-inside membrane potential (Δψ) builds up, which would quickly oppose further proton influx. Valinomycin creates a pathway for K⁺ to leak out of the vesicle, dissipating the membrane potential and allowing for a larger, more sustainable pH gradient to form.[2][7][12]
-
Energy Source (e.g., ATP): To activate the proton pump.[7][12][13]
-
Protonophore (e.g., CCCP or Nigericin): A proton uncoupler added at the end of the experiment. It makes the membrane permeable to protons, collapsing the established pH gradient. This serves as a crucial control; if the fluorescence quenching was due to the pH gradient, the addition of a protonophore should restore the initial fluorescence level.[2][6][7]
Detailed Experimental Protocol: ATPase Proton Pumping Assay
This protocol provides a generalized workflow for measuring ATP-driven proton pumping into proteoliposomes using ACMA.
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer (e.g., 0.5 mM MOPS, 100 mM KCl, 2 mM MgCl₂, pH 7.3).[7][12] The external buffer should be osmotically balanced with the inside of the liposomes.
- ACMA Stock Solution: Prepare a concentrated stock (e.g., 2 mM in DMSO).[6] Store protected from light.
- Valinomycin Stock Solution: Prepare a stock solution in DMSO (e.g., 0.9 µM).[7]
- ATP Stock Solution: Prepare a concentrated, pH-adjusted stock solution (e.g., 120 mM, pH 7.3).[7]
- CCCP Stock Solution: Prepare a stock solution in DMSO (e.g., 0.2 mM).[7]
2. Assay Execution (in a Spectrofluorometer):
- Set the spectrofluorometer to the appropriate wavelengths (e.g., Excitation: 410 nm, Emission: 490 nm).[7] Maintain a constant temperature (e.g., 37 °C).[7]
- To a cuvette, add the Assay Buffer.
- Add the proteoliposome suspension (e.g., to a final phospholipid concentration of ~60-64 µM).[7][12]
- Add ACMA to a final concentration of ~0.5-1.0 µM.[6][7][14] Allow the signal to stabilize.
- Add valinomycin to a final concentration of ~5 nM and mix.[7][12]
- Establish Baseline: Record the stable, high-fluorescence baseline for 1-2 minutes.
- Initiate Pumping: Add ATP (e.g., to a final concentration of 1.2 mM) to start the proton pumping.[7][12] Mix quickly and immediately begin recording the fluorescence quenching over time (typically 5-15 minutes).
- Collapse Gradient: Once the quenching has reached a steady state, add the protonophore CCCP (e.g., to a final concentration of 0.4 µM).[7][12] Record the recovery of fluorescence back to the initial baseline.
Data Interpretation & Troubleshooting
Interpreting the results of an ACMA assay requires careful consideration of the entire fluorescence trace. The key parameters are the initial rate of quenching and the maximum extent of quenching, both of which reflect the activity of the proton pump.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Quenching Signal | 1. Inactive protein or improperly formed proteoliposomes.2. ACMA concentration is too low.3. Absence of an ionophore (like valinomycin) for an electrogenic pump.4. Assay buffer pH is too acidic, protonating ACMA externally. | 1. Verify protein activity with another assay; check liposome integrity.2. Perform a titration to find the optimal ACMA concentration.[3]3. Ensure the appropriate counter-ion ionophore is included.4. Confirm the external buffer pH is neutral or slightly alkaline.[3] |
| High Background Fluorescence | 1. ACMA concentration is too high.2. Light scattering from the liposome suspension.3. Autofluorescence from assay components. | 1. Titrate ACMA concentration downwards.[3]2. Use a blank with liposomes but without ACMA to subtract background.3. Test individual components for intrinsic fluorescence. |
| Quenching Occurs, but No Recovery with CCCP | 1. The fluorescence decrease is not due to a pH gradient (e.g., photobleaching, probe precipitation, or interaction with a compound).2. The protonophore is inactive. | 1. Minimize light exposure to prevent photobleaching.[3][15] Centrifuge a sample to check for precipitation. Run controls without the protein.2. Verify the activity of the CCCP stock. |
| Fluorescence Drifts Over Time | 1. pH instability in the buffer.2. Photobleaching due to prolonged/intense excitation light.3. Liposomes are leaky to protons. | 1. Use a well-buffered solution.[3]2. Reduce excitation intensity or exposure time. Use an antifade reagent if possible.[16]3. Prepare fresh liposomes; assess passive proton leakage in a control experiment without ATP. |
Conclusion: The Enduring Utility of ACMA
Despite the development of newer fluorescent probes, ACMA remains a cornerstone of membrane bioenergetics research. Its reliability, straightforward mechanism, and the ability to design self-validating experimental systems ensure its continued relevance. By understanding the core principles of its pH-dependent accumulation and self-quenching, researchers can effectively harness ACMA to gain critical insights into the function of proton pumps and other membrane transport proteins, advancing fields from basic cell biology to drug discovery.
References
- Hossain, K. R., & Nishino, K. (2021). Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. International Journal of Molecular Sciences, 22(21), 11986. [Link]
- Binder, H., & Hucho, F. (1985). Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum. Archives of Microbiology, 141(4), 363–369. [Link]
- Feniouk, B. A., et al. (2004). The proton-pumping and the ATP hydrolysis activities of the ATP synthase of Rhodobacter capsulatus have been compared as a function of the ADP and P(i) concentrations. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1656(2-3), 138-145. [Link]
- Monitoring ATPase induced pH changes in single proteoliposomes with the lipid-coupled fluorophore Oregon Green 488. (n.d.). The Royal Society of Chemistry. [Link]
- Teixeira-Duarte, C. M., et al. (2021). Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel. Frontiers in Molecular Biosciences, 8, 648359. [Link]
- Fluorescence spectra recorded of ACMA alone (dotted line), poly(dA-dT). (n.d.).
- Grzesiek, S., & Dencher, N. A. (1988). delta pH-induced fluorescence quenching of 9-aminoacridine in lipid vesicles is due to excimer formation at the membrane. FEBS Letters, 238(1), 161-166. [Link]
- Establishment of a fluorescence assay for characterization of protein-mediated vesicle fusion and acidific
- ACMA. (n.d.). Interchim. [Link]
- ATP-driven quenching of ACMA fluorescence by platelet submitochondrial particles. (n.d.).
- Fluorescence quenching of ACMA in the root (A) and leaf (B) and changes... (n.d.).
- Comparison of ATP-driven quenching of ACMA fluorescence by WT and mutant membranes at various pHs. (n.d.).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. interchim.fr [interchim.fr]
- 6. Ion Channel Flux Assays and Protocols [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Probes Useful at Acidic pH—Section 20.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. delta pH-induced fluorescence quenching of 9-aminoacridine in lipid vesicles is due to excimer formation at the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. biotium.com [biotium.com]
A Technical Guide to the Biological Activity of 6-Chloro-2-methoxy-9-acridinamine (ACMA)
Abstract
6-Chloro-2-methoxy-9-acridinamine, commonly known as ACMA, is a heterocyclic amine of the acridine class that has garnered significant scientific interest due to its diverse and potent biological activities. Initially recognized as a fluorescent probe for its DNA intercalating properties, its utility has expanded into therapeutic research, demonstrating significant anticancer, antiparasitic, and antiviral potential. This document provides a comprehensive technical overview of the core biological activities of ACMA and its derivatives. We will delve into its fundamental mechanisms of action, including DNA intercalation and topoisomerase inhibition, and connect these molecular interactions to their downstream cellular consequences. This guide synthesizes data from numerous studies, presenting key findings in structured tables, detailing essential experimental protocols, and illustrating critical pathways and workflows through diagrams to provide a robust resource for the scientific community.
Core Mechanisms of Action
The biological effects of ACMA are primarily rooted in its direct interaction with nucleic acids and related enzymes. The planar, aromatic structure of the acridine ring is central to these mechanisms.
DNA Intercalation
The defining molecular action of ACMA is its ability to insert its planar tricyclic ring system between the base pairs of the DNA double helix.[1][2][3] This process, known as intercalation, physically deforms the DNA structure, causing it to unwind and lengthen.[2] This structural perturbation is the foundational event that triggers many of ACMA's biological effects, as it directly interferes with DNA replication and transcription, processes that require the precise topographical state of the DNA template.[4]
Studies have shown that ACMA can form three distinct complexes with DNA, all involving intercalation but differing in the presence and quantity of externally bound dye molecules.[4][5][6] The primary intercalation is a classical pattern, and the binding affinities for these complexes have been quantified, demonstrating a strong interaction.[4][5] This interaction is not random; ACMA exhibits a preference for poly(dA-dT) sequences.[1][3]
The causality for using ACMA as a fluorescent probe stems directly from this mechanism. Upon intercalation, the local environment of the ACMA molecule changes, altering its fluorescence properties.[1] This has been exploited to visualize and quantify DNA in cellular and subcellular systems.[1] Furthermore, its fluorescence is pH-dependent and is quenched in the presence of a pH gradient, a property that has been ingeniously used to study energy transduction, membrane potential, and ion transport.[1][3]
Caption: Mechanism of ACMA DNA Intercalation.
Topoisomerase Inhibition
Building upon its ability to distort DNA, ACMA and its derivatives function as potent inhibitors of DNA topoisomerases, particularly topoisomerase II (Topo II).[7][8] Topoisomerases are essential enzymes that manage the topological state of DNA, resolving knots and supercoils that arise during replication and transcription.[9][10][11] Topo II functions by creating transient double-strand breaks to allow another DNA segment to pass through, before religating the break.[11]
By intercalating into DNA, acridine derivatives stabilize the "cleavage complex," a transient intermediate where Topo II is covalently bound to the broken DNA ends.[11] This stabilization prevents the enzyme from religating the DNA break, effectively converting a transient break into a permanent, lethal DNA lesion.[7][11] This mechanism classifies these compounds as "topoisomerase poisons." The accumulation of these double-strand breaks triggers cellular DNA damage responses, leading to cell cycle arrest and, ultimately, apoptosis.[7] Several studies have demonstrated that derivatives of 6-chloro-2-methoxy-acridine exhibit strong Topo II inhibitory activity, which is directly linked to their antiproliferative effects on cancer cells.[7][12]
Anticancer Activity
The dual mechanisms of DNA intercalation and topoisomerase inhibition make ACMA and its derivatives compelling candidates for anticancer drug development.[13] The preferential proliferation of cancer cells, which involves rapid DNA replication, renders them more susceptible to agents that disrupt these processes.
Cytotoxicity and Antiproliferative Effects
A significant body of research has demonstrated the cytotoxic and antiproliferative activity of this compound derivatives across a wide range of cancer cell lines.[7][13][14] The efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%.
| Compound Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| 9-benzylamino-6-chloro-2-methoxy-acridine (8p) | A549 (Lung) | Not specified, but potent | [7] |
| 6-Chloro-2-methoxy-N-benzylacridin-9-amine | K562 (Leukemia) | 0.65 | [13] |
| 6-Chloro-2-methoxy-N-benzylacridin-9-amine | HepG-2 (Hepatoma) | 1.40 | [13] |
| 9-acridinyl amino acid derivative (8) | A549 (Lung) | ~6 | [12] |
| 9-acridinyl amino acid derivative (9) | A549 (Lung) | ~6 | [12] |
These studies highlight that structural modifications to the core acridine scaffold can significantly modulate potency and selectivity. For instance, the addition of a 9-benzylamino group leads to potent Topo II inhibition and induces apoptosis in A549 lung cancer cells through a caspase-dependent intrinsic pathway.[7] This compound was also shown to arrest the cell cycle at the G2/M phase, a hallmark of DNA damage-inducing agents.[7]
Caption: Anticancer Mechanism of ACMA Derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity and, by extension, cytotoxicity.[9] The rationale is that viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the ACMA derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) under the same conditions.[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Antiparasitic Activity
Acridine derivatives have a long history as antiparasitic agents, and compounds based on the this compound scaffold are no exception. They have demonstrated efficacy against a range of protozoan parasites, including those responsible for malaria, leishmaniasis, and trypanosomiasis.[13][15][16]
Antimalarial Activity
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. Bisacridine compounds, where two this compound units are linked by a polyamine chain, have shown particular promise as a strategy to overcome chloroquine resistance.[15] Several of these bisacridine derivatives have revealed significant in-vivo antimalarial activity in mice infected with Plasmodium berghei.[15] The mechanism is believed to involve DNA intercalation, disrupting the parasite's replication within red blood cells. The structure of the linker chain plays a critical role in both the activity and toxicity of these compounds.[16]
Antileishmanial Activity
Various 9-amino-2-methoxyacridine derivatives have been investigated for their in vitro activity against Leishmania infantum.[17] The results confirm that these compounds possess strong antiparasitic properties, with their efficacy depending on the nature of substituents at both the 7 and 9 positions of the acridine ring.[17] Studies on the mechanism suggest that while DNA metabolism is the primary target, these compounds may act as multitarget drugs, also affecting protein and lipid metabolism in the parasite.[17]
Antiviral Activity
More recently, the 9-aminoacridine scaffold has been explored for its antiviral properties, including activity against SARS-CoV-2.[18][19] Existing antimalarial drugs with this core structure, such as quinacrine, have shown whole-cell activity against SARS-CoV-2.[18][19] Structure-activity relationship (SAR) studies on new analogs have identified several compounds with potent in vitro activity (IC50 < 1.0 µM) and moderate cytotoxicity.[18] The mechanism for some derivatives may involve the inhibition of viral enzymes like the papain-like protease (PLpro), which is crucial for viral replication.[18][19]
Summary and Future Directions
This compound and its derivatives represent a versatile and powerful chemical scaffold with a broad spectrum of biological activities. The core mechanisms of DNA intercalation and topoisomerase II inhibition provide a solid foundation for its potent anticancer effects. This same foundation, coupled with the potential for inhibiting other key cellular or parasitic targets, underpins its efficacy as an antiparasitic and emerging antiviral agent.
Future research should focus on optimizing the structure-activity relationship to enhance target specificity and reduce off-target toxicity. The development of bis- and tetra-acridine complexes offers a promising strategy for increasing potency and overcoming drug resistance mechanisms.[15] As our understanding of the precise molecular interactions of these compounds deepens, so too will our ability to design next-generation therapeutics for a range of challenging diseases.
References
- Mishra, R. et al. 9-acridinyl and 2-methoxy-6-chloro-9-acridinyl Derivatives of Aliphatic Di-, Tri-, and Tetraamines. Chemistry, Cytostatic Activity, and Schistosomicidal Activity. PubMed,
- Smolecule. Buy 9-Amino-6-chloro-2-methoxyacridine | 3548-09-2. Smolecule,
- National Center for Biotechnology Information. This compound. PubChem,
- Baguley, B.C. et al. The intercalation of 6-chloro-substituted-9-[[3-(dimethylamino)propyl]amino]acridines with DNA. PubMed,
- Lang, X. et al. Synthesis and antiproliferative activity of 9-benzylamino-6-chloro-2-methoxy-acridine derivatives as potent DNA-binding ligands and topoisomerase II inhibitors. PubMed,
- Valle-Vigón, B. et al. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA.
- Cayman Chemical. 9-Amino-6-chloro-2-methoxyacridine (CAS 3548-09-2). Cayman Chemical,
- Dekeirel, M. et al. Antimalarial in-vivo activity of bis(9-amino-6-chloro-2-methoxyacridines). PubMed,
- Valle-Vigón, B. et al. ACMA (9-amino-6-chloro-2-methoxy Acridine) Forms Three Complexes in the Presence of DNA. PubMed,
- Prasher, P. & Sharma, A. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. Molecules,
- Chen, Y.L. et al. Increasing antitumor activity in vivo by enhancing acridine dimer solubility with salt preparations.
- Delmas, F. et al. Antimalarial, Antitrypanosomal, and Antileishmanial Activities and Cytotoxicity of Bis(9-amino-6-chloro-2-methoxyacridines): Influence of the Linker.
- de Oliveira, M.R. et al.
- Singh, K. et al. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines.
- Sedić, M. et al.
- Wu, N. et al. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells. PMC,
- ChemicalBook. 9-AMINO-6-CHLORO-2-METHOXYACRIDINE | 3548-09-2. ChemicalBook,
- Puhl, A.C. et al. Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity. PMC,
- Puhl, A.C. et al. Synthetic route for 6-chloro-2-methoxyacridine derivatives.
- Puhl, A.C. et al. Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity.
- N.B. Valle-Vigón et al. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA. RSC Publishing,
- Kharkar, P.S. et al. Synthesis and antitubercular activity of 6-chloro (unsubstituted)
- Malanik, M. et al. Inhibition of DNA topoisomerases I and II and growth inhibition of HL-60 cells by novel acridine-based compounds. PubMed,
- Stary, I. et al.
- De Clercq, E. et al. Antiviral activity of phosphonylmethoxyalkyl derivatives of purine and pyrimidines. PubMed,
- Jia, R. et al. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell. PMC,
- Zamojski, K. et al. Insight into the intercalation of N-substituted acridine-9-amines into DNA based on spectroscopic and calorimetric analysis. PubMed,
- Pommier, Y. DNA topoisomerase targeting drugs. Oncohema Key,
- Germonprez, N. et al. In Vitro Activities of 7-Substituted 9-Chloro and 9-Amino-2-Methoxyacridines and Their Bis- and Tetra-Acridine Complexes against Leishmania infantum. Antimicrobial Agents and Chemotherapy,
- Germonprez, N. et al. In vitro activities of 7-substituted 9-chloro and 9-amino-2-methoxyacridines and their bis- and tetra-acridine complexes against Leishmania infantum. PubMed,
- Hvizdáková, Z. et al.
Sources
- 1. Buy 9-Amino-6-chloro-2-methoxyacridine | 3548-09-2 [smolecule.com]
- 2. The intercalation of 6-chloro-substituted-9-[[3-(dimethylamino)propyl]amino]acridines with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and antiproliferative activity of 9-benzylamino-6-chloro-2-methoxy-acridine derivatives as potent DNA-binding ligands and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of DNA topoisomerases I and II and growth inhibition of HL-60 cells by novel acridine-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA topoisomerase targeting drugs | Oncohema Key [oncohemakey.com]
- 12. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 9-acridinyl and 2-methoxy-6-chloro-9-acridinyl derivatives of aliphatic di-, tri-, and tetraamines. Chemistry, cytostatic activity, and schistosomicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimalarial in-vivo activity of bis(9-amino-6-chloro-2-methoxyacridines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro activities of 7-substituted 9-chloro and 9-amino-2-methoxyacridines and their bis- and tetra-acridine complexes against Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
ACMA selectivity for poly(dA-dT) DNA sequences
An In-Depth Technical Guide to the Selectivity of ACMA for Poly(dA-dT) DNA Sequences
Foreword: Beyond a Simple Fluorescent Probe
9-amino-6-chloro-2-methoxyacridine, or ACMA, is far more than a mere fluorescent label in the molecular biologist's toolkit. It is a sophisticated analytical tool whose photophysical properties are intrinsically linked to the nuanced topography of the DNA duplex. Its marked preference for adenine-thymine (A-T) rich sequences is not a random phenomenon but a result of specific thermodynamic and kinetic drivers. Understanding the "why" and "how" of this selectivity is crucial for researchers, scientists, and drug development professionals aiming to probe AT-rich regions, which are pivotal in gene regulation and are often targeted in therapeutic strategies.
This guide eschews a simple recitation of facts. Instead, it provides a deep dive into the core principles governing ACMA's interaction with DNA, the rigorous experimental methodologies used to validate this selectivity, and the logical framework for leveraging this knowledge in advanced research and drug discovery.
The Molecular Basis of a Preference: Intercalation and External Binding
The interaction of ACMA with double-stranded DNA is a multi-stage process, primarily characterized by intercalation, but also involving external binding at higher ligand concentrations.[1] The selectivity for poly(dA-dT) over poly(dG-dC) is rooted in the distinct nature of these interactions for each sequence.
A comprehensive study integrating spectrophotometric, kinetic, circular dichroism, and calorimetric data has revealed that ACMA achieves a fully intercalated state with poly(dA-dT)·poly(dA-dT).[2][3] In contrast, its interaction with poly(dG-dC)·poly(dG-dC) results in a complex that is only partially intercalated (estimated at around 7%).[2][3] This fundamental difference in binding mode is the primary determinant of its higher affinity for A-T base pairs.[2][3]
-
Intercalation: The planar acridine ring of the ACMA molecule inserts itself between adjacent base pairs of the DNA double helix. This process is thermodynamically more favorable in the flexible and less sterically hindered environment of an A-T tract compared to a G-C tract.
-
External Binding: As the concentration of ACMA increases relative to DNA binding sites, external binding modes become more prominent. With poly(dA-dT), this manifests as an electrostatic complex.[2][3] For poly(dG-dC), a major groove binding complex is formed.[2][3]
The following diagram illustrates the distinct binding pathways of ACMA with A-T and G-C rich DNA sequences.
Caption: Figure 1. ACMA-DNA Binding Pathways
Experimental Validation: A Multi-Technique Approach
Characterizing the binding selectivity of a ligand like ACMA requires a convergence of evidence from multiple biophysical techniques. Each method provides a unique piece of the puzzle, and together they create a self-validating system that confirms not only the affinity but also the mode of interaction.
Fluorescence Spectroscopy: Probing Binding Affinity
Causality: ACMA is a fluorescent molecule. Its quantum yield and emission spectrum are highly sensitive to its local environment. Upon intercalation into the DNA helix, the fluorophore is shielded from the aqueous solvent, and its electronic properties are perturbed by the surrounding base pairs. This results in a significant change in fluorescence intensity, typically quenching.[2][3] The magnitude of this quenching is directly proportional to the fraction of bound ACMA, allowing for a quantitative determination of binding parameters. The quenching effect is particularly pronounced with poly(dA-dT) due to the face-to-face stacking in the fully intercalated state.[3] An even stronger quenching observed with poly(dG-dC) is attributed to the specific electronic interaction with guanine residues.[2][3]
Workflow Diagram: Fluorescence Titration
Caption: Figure 2. Fluorescence Titration Workflow
Experimental Protocol: Fluorescence Titration
-
Preparation: Prepare a stock solution of ACMA (e.g., 1.50 µM) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0, with 0.1 M NaCl).[4] Prepare high-concentration stock solutions of poly(dA-dT) and poly(dG-dC) in the same buffer.
-
Instrumentation: Use a spectrofluorometer with excitation wavelength set to ACMA's absorbance maximum (λ_exc ≈ 419 nm) and emission monitored at its peak (λ_em ≈ 477 nm).[4][5]
-
Initial Measurement: Place a known volume of the ACMA solution into a quartz cuvette and record the initial fluorescence intensity (F₀).
-
Titration: Add small, precise aliquots of the DNA stock solution to the cuvette. After each addition, mix thoroughly and allow the system to equilibrate (typically 2-3 minutes). Record the new fluorescence intensity (F).
-
Data Collection: Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.
-
Data Analysis: Correct the fluorescence data for dilution effects. Plot the change in fluorescence as a function of the total DNA concentration. The data can then be fit to a binding isotherm model. A common method is the Scatchard analysis, which plots the ratio of bound/free ligand versus the concentration of bound ligand, to determine the binding constant (K) and the number of binding sites (n).[6]
Quantitative Data Summary
| DNA Sequence | Binding Constant (K) (M⁻¹) | Binding Stoichiometry (n) | Reference |
| poly(dA-dT)·poly(dA-dT) | (6.5 ± 1.1) x 10⁴ | ~0.17 ( sites/base ) | [1][7] |
| Calf Thymus DNA | (5.5 ± 1.5) x 10⁴ | ~0.15 ( sites/base ) | [1][7] |
(Note: Values are illustrative and can vary based on specific experimental conditions like ionic strength and temperature. The provided values are for general DNA, highlighting the order of magnitude.)
UV-Visible Spectrophotometry: Confirming Intercalation
Causality: The electronic transitions of the ACMA chromophore are altered upon insertion between DNA base pairs. This interaction, characteristic of intercalation, leads to a decrease in the molar extinction coefficient (hypochromism) and a shift of the absorption maximum to a longer wavelength (bathochromic or red shift).[8] This provides strong, albeit indirect, evidence of an intercalative binding mode.
Experimental Protocol: UV-Vis Titration
-
Preparation: Similar to fluorescence titration, prepare stock solutions of ACMA and DNA in the same buffer.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Record spectra over a range of ~350-500 nm.[8]
-
Procedure: Hold the concentration of ACMA constant in the sample cuvette and titrate with increasing concentrations of the DNA polymer. A reference cuvette containing only buffer is used for baseline correction.
-
Analysis: Monitor the changes in the absorption spectrum of ACMA. The presence of an isosbestic point (a wavelength where the absorbance does not change) is indicative of a two-state equilibrium between free and bound ACMA. The magnitude of the hypochromism and red shift confirms the intercalative interaction.
Circular Dichroism (CD) Spectroscopy: Observing Conformational Changes
Causality: While DNA itself is chiral, ACMA is not. However, upon binding to the chiral DNA scaffold, an induced circular dichroism (ICD) signal is observed in the absorption region of ACMA. The shape and magnitude of this ICD signal are highly sensitive to the geometry of the binding. Intercalation, which significantly alters the local DNA structure, produces a characteristic ICD spectrum that is distinct from groove binding or electrostatic interactions.[2][3]
Experimental Protocol: CD Titration
-
Instrumentation: Use a CD spectropolarimeter capable of measuring in the near-UV and visible regions (where ACMA absorbs).
-
Procedure: Maintain a constant concentration of the DNA polymer (e.g., poly(dA-dT)) and titrate with increasing concentrations of ACMA.
-
Analysis: Monitor the appearance and changes in the ICD signal in the 350-500 nm range. The development of a distinct ICD signal upon addition of ACMA provides clear evidence of intimate, geometrically constrained binding, consistent with intercalation.[9][10]
Isothermal Titration Calorimetry (ITC): The Thermodynamic Fingerprint
Causality: ITC provides the most complete thermodynamic profile of a binding interaction. It directly measures the heat released (exothermic) or absorbed (endothermic) as the ligand binds to the macromolecule. This allows for the direct, model-independent determination of the binding constant (K_d), binding enthalpy (ΔH), and stoichiometry (n). From these, the binding entropy (ΔS) and Gibbs free energy (ΔG) can be calculated. This technique is considered the gold standard for characterizing binding thermodynamics.[11][12]
Experimental Protocol: ITC
-
Preparation: Prepare precisely concentrated solutions of ACMA (in the syringe) and DNA (in the sample cell) in the same, thoroughly degassed buffer. A mismatch in buffer composition will generate large heats of dilution, obscuring the binding signal.
-
Instrumentation: Use an isothermal titration calorimeter. Set the cell temperature, stirring speed, and injection parameters (volume, duration, spacing).
-
Titration: Perform a series of small, precise injections of the ACMA solution into the DNA solution in the sample cell.
-
Data Analysis: The raw data (a series of heat spikes) is integrated to yield the heat change per injection. This is plotted against the molar ratio of ACMA to DNA. The resulting binding isotherm is then fit to a suitable binding model to extract the thermodynamic parameters.[13][14]
Thermodynamic Data Summary
| Parameter | poly(dA-dT) Interaction | poly(dG-dC) Interaction | Implication |
| ΔG (Gibbs Free Energy) | More Negative | Less Negative | Binding to poly(dA-dT) is more spontaneous. |
| ΔH (Enthalpy) | Favorable (Exothermic) | Less Favorable | Stronger van der Waals and hydrogen bonding in the intercalated state with A-T pairs. |
| ΔS (Entropy) | Favorable | Less Favorable | Greater release of ordered water molecules from the A-T minor groove and the ligand. |
(Note: This table represents the expected trends based on the higher affinity and full intercalation of ACMA with poly(dA-dT).)
Application in Drug Discovery and Development
The well-characterized selectivity of ACMA for AT-rich DNA makes it a valuable tool in therapeutic development, where AT-rich sequences in promoters and other regulatory regions are common drug targets.
Logical Framework:
-
Target Identification: Many transcription factor binding sites and promoter regions are AT-rich.[15] These regions can be identified as potential targets for therapeutic intervention.
-
High-Throughput Screening (HTS): ACMA can be used in competitive binding assays. A library of small molecules can be screened for their ability to displace ACMA from poly(dA-dT). A decrease in ACMA's binding signal (e.g., a recovery of fluorescence) indicates that the test compound binds to the AT-rich DNA, potentially with higher affinity.
-
Lead Candidate Characterization: For promising hits from the HTS, the same suite of biophysical techniques (Fluorescence, UV-Vis, CD, ITC) used to characterize ACMA can be employed to determine their binding affinity, selectivity, mode of action, and thermodynamic profile.
-
Mechanism of Action (MoA) Studies: Understanding how a lead compound interacts with its target DNA sequence is crucial.[16] The insights gained from studying ACMA provide a blueprint for investigating whether a new drug acts via intercalation, groove binding, or another mechanism.
Drug Discovery Workflow Diagram
Caption: Figure 3. Drug Discovery Workflow Using ACMA-Based Assays
Conclusion
The selectivity of ACMA for poly(dA-dT) sequences is a well-defined phenomenon driven by its ability to fully intercalate between A-T base pairs, an interaction that is sterically and thermodynamically less favorable with G-C pairs. A rigorous, multi-faceted experimental approach, combining spectroscopy and calorimetry, is essential to fully characterize this preference. By understanding the causality behind these experimental choices and leveraging ACMA as a tool, researchers and drug developers can effectively probe the structure and function of AT-rich DNA and accelerate the discovery of new therapeutic agents that target these critical genomic regions.
References
- Busto, N., García, B., Leal, J. M., Secco, F., & Venturini, M. (2012). The mode of binding ACMA–DNA relies on the base-pair nature. Organic & Biomolecular Chemistry, 10(13), 2594-2602. [Link]
- Busto, N., García, B., Leal, J. M., Secco, F., & Venturini, M. (2012).
- ResearchGate. (n.d.). Fluorescence spectra recorded of ACMA alone (dotted line), poly(dA-dT)·poly(dA-dT)-ACMA (dashed line) and poly(dG-dC)·poly (dG-dC)-ACMA (solid line)
- García, B., Busto, N., Leal, J. M., Secco, F., & Venturini, M. (2011). ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA. Organic & Biomolecular Chemistry, 9(22), 7859-7867. [Link]
- ResearchGate. (n.d.). Fluorescence binding isotherms for (A) poly(dA-dT)·poly(dA-dT)-ACMA, and (B) poly(dG-dC)·poly(dG-dC)-ACMA systems. [Link]
- García, B., Busto, N., Leal, J. M., Secco, F., & Venturini, M. (2011). ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA.
- Ricci, C. G., & Netz, P. A. (2009). Docking Studies on DNA-Ligand Interactions: Building and Application of a Protocol to Identify the Binding Mode. Journal of Chemical Information and Modeling, 49(8), 1925-1935. [Link]
- Espelien, B. W., & Chang, C. W. (2013). Quantitative Determination of DNA–Ligand Binding Using Fluorescence Spectroscopy.
- Ji, H., Johnson, N. P., von Hippel, P. H., & Marcus, A. H. (2019). Local DNA Base Conformations and Ligand Intercalation in DNA Constructs Containing Optical Probes. Biophysical Journal, 117(3), 423-435. [Link]
- Velavan, J., & Anant, S. (2017). Ligand-Binding Interactions and Stability. In Protein-Ligand Interactions (pp. 1-15). Springer. [Link]
- Swift, L. H., & Godar, D. E. (2013). A Quantitative Assay to Study Protein:DNA Interactions, Discover Transcriptional Regulators of Gene Expression, and Identify Novel Anti-tumor Agents. Journal of Visualized Experiments, (78), e50623. [Link]
- Arao, Y., & Korach, K. S. (2019). Detecting the Ligand-binding Domain Dimerization Activity of Estrogen Receptor Alpha Using the Mammalian Two-Hybrid Assay. Journal of Visualized Experiments, (144), e58758. [Link]
- Płochocka, D., & Rytka, J. (2022). Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures. Methods in Molecular Biology, 2516, 239-257. [Link]
- ResearchGate. (n.d.). Changes in the circular dichroism (CD) spectra of poly dA–poly dT. [Link]
- Cupane, A., Giacomazza, D., & Militello, V. (2018). Measurements of Protein–DNA Complexes Interactions by Isothermal Titration Calorimetry (ITC) and Microscale Thermophoresis (MST). In Protein-DNA Interactions (pp. 147-164). Humana Press. [Link]
- Qu, Y., Farrell, N. P. (2002). Circular dichroism study of the irreversibility of conformational changes induced by polyamine-linked dinuclear platinum compounds. Journal of Biological Inorganic Chemistry, 7(6), 647-656. [Link]
- Lohman, T. M., & Bujalowski, W. (2011). SSB Binding to ssDNA Using Isothermal Titration Calorimetry. Methods in Molecular Biology, 745, 233-254. [Link]
- Unchained Labs. (n.d.). UV/Vis Spectroscopy for DNA & Protein Analysis. [Link]
- Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. (2019). Heliyon, 5(4), e01487. [Link]
- Crissman, H. A., Orlicky, D. J., & Kissane, R. J. (1979). Fluorescent DNA probes for flow cytometry. Considerations and prospects. The Journal of Histochemistry and Cytochemistry, 27(12), 1652-1654. [Link]
- Iyer, V., & Struhl, K. (2009). Poly(dA:dT) Tracts: Major Determinants of Nucleosome Organization. Genome Research, 19(2), 176-186. [Link]
- DeNovix. (2019, June 3).
- Moin, A., et al. (2021). Applications of machine learning in drug discovery and development. Nature Reviews Drug Discovery, 20(4), 267-281. [Link]
- Płochocka, D., & Rytka, J. (2022). Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures.
- Gopal, S., Jain, V., & Cho, B. P. (2013). Use of Isothermal Titration Calorimetric (ITC) for Studying Adduct-Induced DNA Conformational Heterogeneity. University of Rhode Island College of Pharmacy. [Link]
- Dahlin, J. L., et al. (2017). Applications of biomolecular interaction analysis in drug development. Expert Opinion on Drug Discovery, 12(11), 1105-1117. [Link]
Sources
- 1. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The mode of binding ACMA-DNA relies on the base-pair nature [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Circular dichroism study of the irreversibility of conformational changes induced by polyamine-linked dinuclear platinum compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Poly(dA:dT) Tracts: Major Determinants of Nucleosome Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Authored for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Genotoxic Potential of 9-Amino-6-chloro-2-methoxyacridine (ACMA)
Preamble: Situating ACMA in the Landscape of DNA-Interacting Agents
9-Amino-6-chloro-2-methoxyacridine, commonly known as ACMA, is a heterocyclic aromatic compound belonging to the acridine family.[1] Acridines are characterized by their planar tricyclic ring structure, a feature that is central to their biological activity.[2] ACMA is widely utilized in cell biology as a fluorescent probe for labeling DNA and monitoring pH gradients across membranes, owing to its cell-permeable nature and pH-sensitive fluorescence.[1][3][4] It intercalates into the DNA double helix, exhibiting a preference for poly(dA-dT) sequences.[1][5]
However, the very mechanism that makes ACMA a useful laboratory tool—its intimate interaction with DNA—also establishes a clear rationale for investigating its genotoxic potential. Genotoxicity refers to the capacity of a chemical agent to damage the genetic information within a cell, causing mutations, chromosomal alterations, or other forms of DNA damage that can lead to carcinogenesis.[6][7] For any compound intended for therapeutic development or that may result in human exposure, a thorough assessment of its genotoxic risk is a non-negotiable aspect of its safety profile.
This guide provides a technical framework for evaluating the genotoxic potential of ACMA. It moves beyond a simple recitation of facts to explain the causal links between its molecular mechanism and the experimental assays required to characterize its risk profile. We will explore the primary mechanisms of acridine-induced genotoxicity and detail the self-validating experimental systems used to detect these effects.
Section 1: Core Mechanistic Hypotheses of ACMA-Induced Genotoxicity
The genotoxic effects of acridine derivatives are primarily rooted in two well-established mechanisms: direct DNA intercalation and interference with essential DNA-processing enzymes.
DNA Intercalation: A Physical Disruption of the Genetic Code
The planar structure of the acridine ring system is the critical feature enabling it to "slip" between the stacked base pairs of the DNA double helix.[2] This process, known as intercalation, physically distorts the helical structure, leading to several downstream genotoxic consequences:
-
Helix Unwinding and Lengthening : The insertion of the ACMA molecule forces the base pairs apart, locally unwinding and lengthening the DNA helix. This can be measured by techniques such as viscometric titrations.[8]
-
Interference with DNA Metabolism : The distorted DNA template can impede the function of DNA and RNA polymerases, potentially leading to stalled replication forks, transcriptional arrest, and the introduction of errors during DNA repair.[9]
-
Induction of Frameshift Mutations : During DNA replication, the helix distortion caused by an intercalated agent can cause the polymerase to "slip," leading to the insertion or deletion of one or more nucleotides. This results in a frameshift mutation, a hallmark of many intercalating agents.[2]
Inhibition of DNA Topoisomerases: Sabotaging DNA Maintenance
DNA topoisomerases are vital enzymes that manage the topological state of DNA, resolving knots and supercoils that arise during replication, transcription, and chromosome segregation.[10][11] They function by creating transient breaks in the DNA backbone.
-
Topoisomerase II (Topo II) Inhibition : Many acridine derivatives are known inhibitors of Topo II.[2][12] They act by stabilizing the "cleavable complex," a transient intermediate where Topo II is covalently bound to the 5' ends of the broken DNA.[13] By preventing the re-ligation of these breaks, the drug converts a temporary enzymatic step into a permanent double-strand DNA break, one of the most severe forms of DNA damage. These breaks can trigger chromosomal aberrations and apoptosis.[12]
The following diagram illustrates the dual mechanisms of action that form the basis for ACMA's potential genotoxicity.
Caption: Dual mechanisms of ACMA-induced genotoxicity.
Section 2: A Tiered Approach to Experimental Evaluation
A robust assessment of genotoxicity follows a tiered strategy, beginning with rapid in vitro bacterial assays and progressing to more complex mammalian cell systems. This approach allows for a comprehensive screening of different genotoxic endpoints, from point mutations to large-scale chromosomal damage.
Tier 1: Bacterial Reverse Mutation Assay (Ames Test)
Causality: The Ames test is a foundational screen for mutagenicity.[14] It is predicated on the hypothesis that if ACMA causes DNA mutations, it can revert a pre-existing mutation in a specially engineered bacterial strain, allowing it to grow in a selective medium. Its sensitivity to frameshift mutagens makes it particularly relevant for evaluating intercalating agents like ACMA.[2] Studies have shown that ACMA can indeed produce frameshift and transversion/transition mutations, as well as base-pair substitutions when metabolic activation is present.[9][15]
Experimental Protocol: Ames Test (OECD 471 Compliant)
-
Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect various types of mutations (frameshift vs. base-pair substitution).
-
Metabolic Activation: Conduct parallel experiments with and without a post-mitochondrial fraction (S9) from the livers of Aroclor- or phenobarbital/β-naphthoflavone-induced rodents.[16] This is critical because some chemicals only become mutagenic after being processed by metabolic enzymes.[9][15]
-
Dose Selection: Perform a preliminary cytotoxicity assay to determine a non-toxic dose range. The main experiment should use at least five different, analyzable concentrations.
-
Exposure (Plate Incorporation Method): a. To 2.0 mL of molten top agar (at 45°C), add 0.1 mL of an overnight bacterial culture, 0.1 mL of the ACMA test solution (or solvent control), and 0.5 mL of S9 mix (if required). b. Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.[17] c. Distribute the top agar evenly and allow it to solidify.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in revertant colonies that is at least double the spontaneous reversion rate seen in the negative control.[14]
Caption: Workflow for the bacterial reverse mutation (Ames) test.
Tier 2: Assays for DNA Strand Breaks and Chromosomal Damage
If a compound shows mutagenic potential in bacteria, the next logical step is to assess its ability to cause more severe damage in mammalian cells.
2.2.1 The Comet Assay (Single Cell Gel Electrophoresis)
Causality: This assay directly visualizes DNA strand breaks in individual cells.[18] It is based on the principle that when lysed cells are subjected to electrophoresis, fragmented DNA will migrate away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage. This assay is highly relevant for ACMA, as both intercalation and Topo II inhibition can lead to strand breaks. The Comet assay has confirmed the genotoxic properties of ACMA.[9][15] An in vivo study on the related 9-aminoacridine hydrochloride monohydrate also produced positive results in rat liver cells.[19]
Experimental Protocol: Alkaline Comet Assay
-
Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., TK6, V79, CHO) and expose cells to various concentrations of ACMA (and controls) for a defined period (e.g., 4 to 24 hours).
-
Cell Embedding: Harvest the cells and mix a suspension of ~20,000 cells with low-melting-point agarose. Pipette this mixture onto a pre-coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a high-salt, detergent-based lysis solution at 4°C. This removes cell membranes and proteins, leaving behind the DNA as a nucleoid.[18]
-
Alkaline Unwinding: Place the slides in a high-pH electrophoresis buffer (pH > 13). This unwinds the DNA, converting alkali-labile sites into single-strand breaks.[20]
-
Electrophoresis: Perform electrophoresis at a low voltage in the same alkaline buffer. Fragmented DNA will migrate towards the anode.
-
Neutralization and Staining: Neutralize the slides, stain the DNA with a fluorescent dye (e.g., SYBR Green), and visualize using a fluorescence microscope.
-
Scoring: Use image analysis software to measure the percentage of DNA in the comet tail for at least 50-100 cells per sample. A statistically significant, dose-dependent increase in tail DNA indicates a positive result.
2.2.2 In Vitro Chromosomal Aberration Test
Causality: This assay provides a cytogenetic assessment of a compound's ability to induce structural changes in chromosomes (clastogenicity).[21] It is a direct test of the consequences of DNA double-strand breaks, the expected outcome of Topo II inhibition. The assay involves treating cells, arresting them in metaphase, and microscopically examining the chromosomes for structural damage like breaks, gaps, and exchanges.[22]
Experimental Protocol: Chromosomal Aberration Test (OECD 473 Compliant)
-
Cell Culture: Use primary human peripheral blood lymphocytes (HPBL) or a stable cell line like Chinese Hamster Ovary (CHO).[16][21]
-
Treatment: Expose cell cultures to at least three concentrations of ACMA, along with negative and positive controls. Include parallel treatments with and without S9 metabolic activation.[21]
-
Short-term exposure: 3-4 hours with S9.
-
Long-term exposure: Continuous treatment for ~1.5 normal cell cycles without S9.
-
-
Metaphase Arrest: Add a mitotic spindle inhibitor (e.g., colcemid) for the final 2-3 hours of culture to accumulate cells in metaphase.
-
Harvesting and Slide Preparation: a. Harvest the cells and treat them with a hypotonic solution (e.g., KCl) to swell the cells and disperse the chromosomes. b. Fix the cells using a methanol:acetic acid solution (3:1). c. Drop the fixed cell suspension onto clean microscope slides and air-dry.
-
Staining and Analysis: Stain the slides with Giemsa and analyze at least 200 well-spread metaphases per concentration under a microscope.[23] Score the number and type of chromosomal aberrations (e.g., chromatid breaks, chromosome breaks, dicentrics, rings).
-
Interpretation: A positive response is characterized by a statistically significant, dose-dependent increase in the percentage of cells with structural aberrations.[22]
Caption: Parallel workflows for mammalian cell genotoxicity assays.
Section 3: Synthesis of Data and Risk Assessment
The evaluation of ACMA's genotoxic potential requires a synthesis of results from the entire tiered battery of tests. A positive result in any single assay does not automatically condemn a compound, but it necessitates further investigation and informs the overall risk-benefit analysis.
Summary of Known Genotoxic Effects of ACMA
The following table summarizes the key findings for ACMA based on available scientific literature.
| Assay | Endpoint Measured | Result for ACMA | Implication | Reference |
| Ames Test | Gene Mutation (Bacterial) | Positive | Induces frameshift, transversion/transition, and base-pair substitution (with S9 mix) mutations. | [9][15] |
| Comet Assay | DNA Strand Breaks | Positive | Binds to DNA and causes detectable DNA damage. | [9][15] |
| Chromosomal Aberration | Clastogenicity | Data not specific to ACMA, but expected based on mechanism | High potential to cause structural chromosome damage due to its mechanism as a Topo II inhibitor. | [2][12] |
Expert Interpretation: The existing data strongly indicate that ACMA is genotoxic in vitro. The positive Ames test confirms its mutagenic potential, consistent with its function as a DNA intercalator.[2][9][15] The positive Comet assay provides direct evidence of its ability to cause DNA strand breaks.[9][15] While specific chromosomal aberration data for ACMA were not found in the initial search, the known activity of acridine derivatives as Topoisomerase II inhibitors creates a strong, mechanistically-driven hypothesis that ACMA would be positive in this assay as well.[2][12]
Therefore, from a drug development and safety perspective, 9-Amino-6-chloro-2-methoxyacridine should be handled as a confirmed genotoxic and mutagenic agent. Any further development would require extensive in vivo testing (e.g., in vivo micronucleus assay, in vivo comet assay) to determine if these effects translate to a whole organism and to establish any potential threshold for these effects.
References
- Popławska, M., & Pytel, D. (2020). Genotoxicity assessment of new synthesized acridine derivative--3,6-diamino-10-methyl-9,10-dihydroacridine. PubMed.
- Fasulo, C., et al. (2011). ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA. ResearchGate.
- Fasulo, C., et al. (2011). ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA. Physical Chemistry Chemical Physics, 13(43), 19534-45.
- Baguley, B. C., & Le Bret, M. (1984). The intercalation of 6-chloro-substituted-9-[[3-(dimethylamino)propyl]amino]acridines with DNA. PubMed.
- Ferguson, L. R., & Denny, W. A. (1991). The genetic toxicology of acridines. Mutation Research, 258(2), 123-160.
- Hsieh, P. C., et al. (2007). Linker-modified triamine-linked acridine dimers: synthesis and cytotoxicity properties in vitro and in vivo. Journal of Medicinal Chemistry, 50(2), 313-323.
- Charles River Laboratories. (n.d.). Chromosome Aberration Test.
- Hovhannisyan, G., et al. (2020). Investigation of DNA-damage and Chromosomal Aberrations in Blood Cells under the Influence of New Silver-based Antiviral Complex. NIH National Library of Medicine.
- Bertin Bioreagent. (n.d.). 9-Amino-6-chloro-2-methoxyacridine.
- Hasinoff, B. B., et al. (2017). Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives. Anticancer Research, 37(12), 6675-6685.
- Iwamoto, Y., et al. (1985). Photodynamic mutagenic action of acridine compounds on yeast Saccharomyces cerevisiae. Mutation Research, 158(3), 113-119.
- Chemsrc. (n.d.). 9-AMINO-6-CHLORO-2-METHOXYACRIDINE | CAS#:3548-09-2.
- Eurofins Germany. (n.d.). Chromosome Aberration Test in vitro.
- Finlay, G. J., & Baguley, B. C. (1989). Chemoprotection by 9-aminoacridine derivatives against the cytotoxicity of topoisomerase II-directed drugs. European Journal of Cancer & Clinical Oncology, 25(12), 1845-1851.
- Wu, N., et al. (2013). A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells. NIH National Library of Medicine.
- Zhoshibekova, B., Abilev, S., & Sartayeva, A. (2023). COMPARATIVE STUDY OF THE GENOTOXICITY OF 9-AMINOACRIDINE AND 8-METHOXYPSORALEN USING A BACTERIAL BIOSENSOR. SABRAO Journal of Breeding and Genetics, 57(2), 658-667.
- De Stasio, E. (n.d.). The Ames Test. Lawrence University.
- Dertinger, S. D., et al. (2016). Biomarkers of DNA damage response improve in vitro micronucleus assays by revealing genotoxic mode of action and reducing the occurrence of irrelevant positive results. Mutagenesis, 31(4), 415-427.
- U.S. Environmental Protection Agency. (1998). Health Effects Test Guidelines OPPTS 870.5375 In Vitro Mammalian Chromosome Aberration Test.
- Hayashi, M. (2016). The micronucleus test—most widely used in vivo genotoxicity test—. Genes and Environment, 38, 18.
- Tilby, M. J., et al. (1997). Biochemistry of topoisomerase I and II inhibition by anthracenyl-amino acid conjugates. Biochemical Pharmacology, 53(8), 1103-1113.
- Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test.
- Ealiya, S. B., & Tharmalingam, N. (2022). A Systematic Review of the Genotoxicity and Antigenotoxicity of Biologically Synthesized Metallic Nanomaterials: Are Green Nanoparticles Safe Enough for Clinical Marketing? NIH National Library of Medicine.
- O'Connor, C. J., et al. (1992). DNA-directed Aniline Mustards Based on 9-aminoacridine: Interaction With DNA. Chemical-Biological Interactions, 85(1), 1-14.
- McGill University. (2015). Comet Assay Protocol.
- Morita, T., et al. (2015). In vivo comet assay of acrylonitrile, 9-aminoacridine hydrochloride monohydrate and ethanol in rats. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 786-788, 104-113.
- Frieauff, E., et al. (2017). Micronucleus Assay: The State of Art, and Future Directions. Journal of Clinical and Medical Images, 1(1).
- Pommier, Y. (2006). DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition. NIH National Library of Medicine.
- ResearchGate. (n.d.). In vivo comet assay of acrylonitrile, 9-aminoacridine hydrochloride monohydrate and ethanol in rats | Request PDF.
- Mbah, C. J. (2023). The Role of Genotoxicity in Carcinogenesis: A Critical Review of the Latest Research. Journal of Drug Discovery and Research.
- SGS Taiwan. (n.d.). OnePCR In Vitro Mammalian Chromosomal Aberration Test FINAL REPORT.
- Phillips, D. H., & Arlt, V. M. (2009). Genotoxicity: damage to DNA and its consequences. EXS, 99, 87-110.
- Kumar, A., et al. (2013). Genotoxic and carcinogenic potential of engineered nanoparticles: an update. Archives of Toxicology, 87(11), 1893-1916.
- Wills, J. W., et al. (2022). A systematic quality evaluation and review of nanomaterial genotoxicity studies: a regulatory perspective. ResearchGate.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. The genetic toxicology of acridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-AMINO-6-CHLORO-2-METHOXYACRIDINE | 3548-09-2 [chemicalbook.com]
- 4. 9-AMINO-6-CHLORO-2-METHOXYACRIDINE | CAS#:3548-09-2 | Chemsrc [chemsrc.com]
- 5. ACMA (9-Amino-6-Chloro-2-Methoxyacridine) 100 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Genotoxicity: damage to DNA and its consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The intercalation of 6-chloro-substituted-9-[[3-(dimethylamino)propyl]amino]acridines with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemoprotection by 9-aminoacridine derivatives against the cytotoxicity of topoisomerase II-directed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 15. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 18. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 19. In vivo comet assay of acrylonitrile, 9-aminoacridine hydrochloride monohydrate and ethanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. criver.com [criver.com]
- 22. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]
- 23. genedirex.com [genedirex.com]
An In-Depth Technical Guide to the Inhibition of Acetylcholinesterase by 9-Amino-6-chloro-2-methoxyacridine (ACMA)
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the inhibition of acetylcholinesterase (AChE), a critical enzyme in cholinergic neurotransmission, by the compound 9-amino-6-chloro-2-methoxyacridine (ACMA). We delve into the fundamental principles of AChE function and its inhibition, with a specific focus on the mechanistic details of ACMA's interaction with the enzyme. This document is designed to equip researchers and drug development professionals with the theoretical and practical knowledge required to investigate and characterize ACMA and similar acridine-based inhibitors. We will explore the kinetics of this inhibition, provide a detailed, field-proven protocol for its in vitro assessment using the Ellman's assay, and discuss the interpretation of the resulting data. The broader context of acridine derivatives as potential therapeutics for neurodegenerative diseases, such as Alzheimer's disease, will also be considered.
Introduction: The Critical Role of Acetylcholinesterase in Neurotransmission
Acetylcholinesterase (AChE) is a serine hydrolase that plays a pivotal role in the central and peripheral nervous systems.[1] Its primary function is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate, effectively terminating the nerve impulse at cholinergic synapses.[1] This swift removal of ACh is essential for maintaining the fidelity of synaptic transmission and preventing the overstimulation of acetylcholine receptors.[1]
Given its crucial role, the inhibition of AChE has significant physiological consequences. The accumulation of ACh in the synaptic cleft leads to enhanced cholinergic signaling. This principle is the basis for the therapeutic application of AChE inhibitors in conditions characterized by a cholinergic deficit, most notably Alzheimer's disease.[2] In Alzheimer's, the progressive loss of cholinergic neurons is a key feature of the cognitive decline observed in patients.[2] By inhibiting AChE, drugs can increase the availability of ACh, thereby compensating for the reduced neuronal function and providing symptomatic relief.[2]
The acridine scaffold has been a subject of considerable interest in the development of AChE inhibitors, with tacrine (9-amino-1,2,3,4-tetrahydroacridine) being one of the first drugs approved for the treatment of Alzheimer's disease. These compounds are known to interact with key residues within the active site of AChE, leading to a potent and often complex mode of inhibition.
9-Amino-6-chloro-2-methoxyacridine (ACMA): A Potent Acridine-Based Inhibitor
9-Amino-6-chloro-2-methoxyacridine, commonly known as ACMA, is a heterocyclic aromatic compound belonging to the acridine family. While also utilized as a fluorescent probe for DNA intercalation, ACMA has been identified as a potent inhibitor of acetylcholinesterase.
Chemical Properties of ACMA:
| Property | Value |
| Chemical Formula | C₁₄H₁₁ClN₂O |
| Molecular Weight | 258.7 g/mol |
| CAS Number | 3548-09-2 |
| Appearance | Crystalline solid |
| Solubility | Soluble in methanol and miscible with water. |
ACMA shares the core tricyclic aromatic structure of other acridine-based AChE inhibitors. This planar structure is a key feature for its interaction with the active site of the enzyme.
The Mechanism of Acetylcholinesterase Inhibition by Acridine Derivatives
The active site of AChE is located at the bottom of a deep and narrow gorge, approximately 20 Å long. This gorge is lined with aromatic amino acid residues. The active site itself is comprised of two main subsites: the catalytic anionic site (CAS) and the peripheral anionic site (PAS) located at the entrance of the gorge.
The catalytic triad (Ser203, His447, and Glu334) resides within the CAS and is responsible for the hydrolysis of acetylcholine. The choline moiety of acetylcholine binds to the CAS through cation-π interactions with the indole ring of Trp86.
Acridine derivatives, like ACMA, are thought to inhibit AChE through a multi-faceted interaction with the active site gorge. Their planar aromatic ring system allows them to intercalate into the gorge, establishing π-π stacking interactions with the aromatic residues lining the gorge.
The inhibition by many acridine derivatives, including the well-studied tacrine, is often characterized as a mixed-type inhibition . This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This mode of inhibition is reflected in the kinetic data, where both the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction are altered in the presence of the inhibitor.
In Vitro Characterization of ACMA Inhibition: A Practical Workflow
The most widely used method for determining AChE activity and screening for its inhibitors is the spectrophotometric assay developed by Ellman and colleagues.[3] This assay is valued for its simplicity, reliability, and suitability for high-throughput screening.[3]
Principle of the Ellman's Assay
The Ellman's assay is a colorimetric method that relies on the following coupled reactions:[3]
-
Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetic acid.[3]
-
Colorimetric Reaction: The thiocholine, which contains a sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). This reaction produces the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion, which has a strong absorbance at 412 nm.[3]
The rate of TNB²⁻ formation is directly proportional to the AChE activity. In the presence of an inhibitor like ACMA, the rate of this color change is reduced.
Figure 1: Schematic of the Ellman's Assay for AChE Activity and its Inhibition by ACMA.
Experimental Protocol: Determination of ACMA's IC₅₀
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Materials:
-
Acetylcholinesterase (from Electrophorus electricus or human recombinant)
-
9-Amino-6-chloro-2-methoxyacridine (ACMA)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ACMA in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound (e.g., DMSO).
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of each ACMA dilution.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and ACMA/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.
-
Initiation of Reaction: Add 10 µL of the ATCI solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate the percentage of inhibition for each ACMA concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100
-
Plot the % Inhibition against the logarithm of the ACMA concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Kinetic Analysis: Determining the Mode of Inhibition
To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, mixed), kinetic studies are performed by measuring the reaction rates at varying substrate and inhibitor concentrations.
Procedure:
-
Prepare a series of ATCI dilutions (varying substrate concentrations).
-
For each ATCI concentration, perform the AChE assay in the absence of ACMA and in the presence of at least two different fixed concentrations of ACMA.
-
Calculate the initial reaction rates (V) for all conditions.
-
Analyze the data using graphical methods such as the Lineweaver-Burk plot or the Dixon plot.
Lineweaver-Burk Plot: This is a double reciprocal plot of 1/V versus 1/[S] (where [S] is the substrate concentration).
-
Competitive Inhibition: The lines will intersect on the y-axis.
-
Non-competitive Inhibition: The lines will intersect on the x-axis.
-
Mixed-type Inhibition: The lines will intersect in the second quadrant (to the left of the y-axis and above the x-axis). This is the expected result for many acridine derivatives.
Dixon Plot: This is a plot of 1/V versus the inhibitor concentration ([I]) at different fixed substrate concentrations. The lines will intersect at a point where the x-coordinate is equal to -Kᵢ.
Figure 2: Workflow for the Kinetic Analysis of an AChE Inhibitor like ACMA.
Expected Results and Interpretation
Based on the known properties of ACMA and its structural similarity to other acridine inhibitors like tacrine, the following results are anticipated:
Quantitative Inhibition Data:
| Parameter | Expected Value | Description |
| IC₅₀ | Low nanomolar to sub-micromolar range | Indicates high potency of ACMA as an AChE inhibitor. |
| Kᵢ | Reported as 49 nM | The inhibition constant, a measure of the affinity of the inhibitor for the enzyme. A lower Kᵢ indicates a higher affinity. |
| Mode of Inhibition | Mixed-type | The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. |
Interpretation of Kinetic Plots:
-
Lineweaver-Burk Plot: For a mixed-type inhibitor like ACMA, the plots of 1/V vs. 1/[S] at different ACMA concentrations will show a series of lines that intersect to the left of the y-axis. This indicates that both the apparent Km and Vmax are affected by the inhibitor.
-
Dixon Plot: The plots of 1/V vs. [ACMA] at different substrate concentrations will yield intersecting lines, from which the Kᵢ can be determined.
The mixed-type inhibition suggests that ACMA likely binds to a site on the AChE enzyme that is distinct from the active site for substrate binding, but its binding influences the affinity of the substrate for the active site and the catalytic efficiency of the enzyme. This is consistent with the model of acridine derivatives binding within the aromatic gorge of AChE, potentially interacting with both the catalytic and peripheral anionic sites.
Broader Implications and Future Directions
The potent inhibition of AChE by ACMA and other acridine derivatives underscores their potential as therapeutic agents for neurodegenerative diseases. The "one molecule, multiple targets" approach is gaining traction in drug discovery for complex diseases like Alzheimer's. Acridine-based compounds are not only AChE inhibitors but some have also been shown to modulate other pathological pathways, such as the aggregation of amyloid-beta peptides.
Future research should focus on a comprehensive preclinical evaluation of ACMA, including its selectivity for AChE over other cholinesterases (e.g., butyrylcholinesterase), its pharmacokinetic profile, and its in vivo efficacy in animal models of Alzheimer's disease. Furthermore, structure-activity relationship (SAR) studies of ACMA analogs could lead to the development of even more potent and selective inhibitors with improved therapeutic properties.
Conclusion
9-Amino-6-chloro-2-methoxyacridine (ACMA) is a potent, mixed-type inhibitor of acetylcholinesterase. This technical guide has provided a detailed framework for understanding and characterizing its inhibitory activity. The provided experimental protocol, based on the robust Ellman's assay, offers a reliable method for determining the IC₅₀ and elucidating the kinetic mechanism of inhibition. The insights gained from such studies are crucial for the continued development of acridine-based compounds as potential therapeutics for Alzheimer's disease and other disorders associated with cholinergic dysfunction.
References
- Kamal, M. A., et al. (2000). Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine. Biochemical Pharmacology, 60(4), 561-570.
- Colović, M. B., et al. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current Neuropharmacology, 11(3), 315–335.
- Worek, F., et al. (2016). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug Testing and Analysis, 8(10), 959–974.
- Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.
- Makhaeva, G. F., et al. (2017). 9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment. Bioorganic & Medicinal Chemistry, 25(21), 5981-5994.
- Bencharit, S., et al. (2003). Crystal structure of human carboxylesterase 1 complexed with the Alzheimer's drug tacrine: from binding promiscuity to selective inhibition. Chemistry & Biology, 10(4), 341-349.
- Uzdavinys, P., et al. (2017). Dissecting the proton transport pathway in electrogenic Na+/H+ antiporters. Proceedings of the National Academy of Sciences, 114(7), E1101-E1110.
Sources
- 1. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lineweaver-Burk, Hanes, Eadie-Hofstee and Dixon plots in non-steady-state situations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
Synthesis pathway for 6-Chloro-2-methoxy-9-acridinamine
An In-depth Technical Guide to the Synthesis of 6-Chloro-2-methoxy-9-acridinamine
Abstract
This technical guide provides a comprehensive, in-depth overview of the synthetic pathway for this compound, a crucial heterocyclic compound widely utilized as a fluorescent probe for DNA intercalation and as a scaffold in medicinal chemistry.[1][2] This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and provide detailed, field-tested protocols suitable for researchers, chemists, and professionals in drug development. The synthesis is presented as a validated, multi-step process, beginning from commercially available precursors and culminating in the target molecule, with a focus on mechanism, optimization, and practical execution.
Introduction and Strategic Overview
This compound, often abbreviated as ACMA, is a substituted acridine derivative. The acridine core, a nitrogen-containing tricyclic heterocycle, is a well-established pharmacophore known for its ability to intercalate between the base pairs of DNA.[3] This property is the foundation of its use as a fluorescent stain for nucleic acids and has driven its exploration in the development of antimalarial and anticancer agents.[3][4][5]
The synthesis of ACMA is a classic example of heterocyclic chemistry, employing a sequence of well-established named reactions. The overall strategy involves the construction of the acridine core followed by functional group manipulations to install the requisite chloro, methoxy, and amine substituents at the C6, C2, and C9 positions, respectively. The pathway detailed herein is a robust and commonly cited method, proceeding through three primary stages:
-
Construction of the Acridone Skeleton: An Ullmann condensation reaction is used to form a key N-arylanthranilic acid intermediate, which is then subjected to a cyclization reaction to build the foundational tricyclic acridone structure.
-
Activation of the C9 Position: The carbonyl group of the acridone is converted into a more reactive leaving group—a chloride—by treatment with a strong chlorinating agent. This step is critical for the introduction of the C9 amine.
-
Nucleophilic Amination: The final step involves the displacement of the C9 chloride with an amino group to yield the target compound.
This guide will dissect each of these stages, providing mechanistic insights, detailed experimental procedures, and process flow visualizations.
Overall Synthesis Pathway
The multi-step synthesis of this compound is initiated from 2,4-dichlorobenzoic acid and p-anisidine. The complete transformation is illustrated below.
Caption: Overall synthetic route for this compound.
Stage 1: Synthesis of the 6-Chloro-2-methoxyacridin-9(10H)-one Core
The foundational step in this synthesis is the construction of the tricyclic acridone skeleton. This is achieved in two sequential reactions: a copper-catalyzed C-N cross-coupling followed by an intramolecular cyclization.
Mechanism and Rationale: Ullmann Condensation and Cyclization
The synthesis begins with the Ullmann condensation , a copper-promoted reaction that couples an aryl halide with an amine.[6][7] In this specific case, 2,4-dichlorobenzoic acid reacts with p-anisidine. The copper catalyst is essential for facilitating the formation of the carbon-nitrogen bond between the two aromatic rings.[6][8] While modern variations of this reaction (e.g., the Buchwald-Hartwig amination) often use palladium catalysts, the Ullmann reaction remains a cost-effective and robust method for this class of transformation, though it often requires higher temperatures.[6]
Following the formation of the N-arylanthranilic acid intermediate, an intramolecular cyclization is induced. This is typically accomplished by heating with a strong dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The acid catalyzes the electrophilic attack of the carboxylic acid carbonyl carbon onto the electron-rich aniline ring, followed by dehydration to form the stable, conjugated acridone ring system.
Detailed Experimental Protocol: Synthesis of 6-Chloro-2-methoxyacridin-9(10H)-one
Step 1A: Synthesis of 5-Chloro-2-(4-methoxyanilino)benzoic Acid
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dichlorobenzoic acid (1.0 eq), p-anisidine (1.1 eq), and potassium carbonate (1.5 eq).
-
Add a catalytic amount of copper(I) iodide (approx. 0.05 eq) and copper powder (approx. 0.05 eq).
-
Add N,N-Dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to reflux (approximately 150-160 °C) for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker of ice-cold water.
-
Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum. The crude product is typically used in the next step without further purification.
Step 1B: Cyclization to 6-Chloro-2-methoxyacridin-9(10H)-one
-
Place the dried 5-Chloro-2-(4-methoxyanilino)benzoic acid (1.0 eq) into a round-bottom flask.
-
Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) in a fume hood.
-
Fit the flask with a reflux condenser and heat the mixture gently to 90-100 °C for 2-3 hours.[9][10] The solution will become homogeneous.
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.
-
A yellow-green solid will precipitate. Neutralize the acidic solution with a saturated sodium bicarbonate or ammonium hydroxide solution.
-
Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and dry to yield the acridone product.
Data Summary for Stage 1
| Parameter | Step 1A: Ullmann Condensation | Step 1B: Cyclization |
| Key Reagents | 2,4-Dichlorobenzoic Acid, p-Anisidine, CuI/Cu | 5-Chloro-2-(4-methoxyanilino)benzoic Acid, POCl₃ |
| Solvent | DMF | None (POCl₃ is reagent and solvent) |
| Temperature | 150-160 °C | 90-100 °C |
| Reaction Time | 6-8 hours | 2-3 hours |
| Typical Yield | 70-85% (Crude) | 85-95% |
Stage 2: Synthesis of 6,9-Dichloro-2-methoxyacridine
With the acridone core assembled, the next critical phase is to activate the C9 position for the final amination step. The carbonyl of the acridone is a poor leaving group for nucleophilic substitution. Therefore, it is converted to a highly reactive chloride.
Mechanism and Rationale: Vilsmeier-Haack Type Chlorination
The conversion of the acridone to the 9-chloroacridine derivative is achieved by treatment with a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[9][11][12] The mechanism is analogous to the Vilsmeier-Haack reaction. The lone pair on the acridone nitrogen attacks the electrophilic phosphorus atom of POCl₃. A subsequent series of eliminations and rearrangements, driven by the formation of the stable phosphate byproduct, results in the replacement of the C=O group with a C-Cl bond. This transformation is crucial as the chloride at the C9 position is an excellent leaving group, readily displaced by nucleophiles.
Detailed Experimental Protocol: Synthesis of 6,9-Dichloro-2-methoxyacridine
-
In a round-bottom flask fitted with a reflux condenser, suspend 6-Chloro-2-methoxyacridin-9(10H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃) (10-15 eq).[9][10]
-
Heat the mixture to reflux (approximately 110-120 °C) for 3-4 hours. The solid will gradually dissolve as the reaction proceeds.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the mixture onto a large volume of crushed ice in a beaker, with constant stirring in a fume hood. This step is highly exothermic and will generate HCl gas.
-
Once the excess POCl₃ is hydrolyzed, basify the mixture by the slow addition of a concentrated ammonium hydroxide or sodium hydroxide solution until the pH is > 8.
-
A solid precipitate will form. Collect the crude product by vacuum filtration.
-
Wash the solid with copious amounts of water and dry it under vacuum. Recrystallization from a suitable solvent like ethanol or toluene may be required for purification.
Data Summary for Stage 2
| Parameter | Value |
| Key Reagent | Phosphorus Oxychloride (POCl₃) |
| Temperature | 110-120 °C (Reflux) |
| Reaction Time | 3-4 hours |
| Typical Yield | 80-90% |
Stage 3: Amination to this compound
This final stage involves the introduction of the amino group at the C9 position to yield the target molecule.
Mechanism and Rationale: Nucleophilic Aromatic Substitution
The C9 position of the 6,9-dichloro-2-methoxyacridine intermediate is highly activated towards nucleophilic aromatic substitution (SNAᵣ). The electron-withdrawing effect of the ring nitrogen atom stabilizes the negative charge that develops in the Meisenheimer complex intermediate. The reaction proceeds by the attack of an ammonia equivalent (often generated in situ from ammonium carbonate or by bubbling ammonia gas) on the C9 carbon, followed by the elimination of the chloride ion to restore aromaticity. Phenol is often used as a solvent and catalyst, as it can protonate the acridine nitrogen, further activating the ring towards nucleophilic attack.
Detailed Experimental Protocol: Synthesis of this compound
-
Combine 6,9-dichloro-2-methoxyacridine (1.0 eq), ammonium carbonate (5-10 eq), and phenol (as solvent) in a sealed reaction vessel or a flask equipped with a reflux condenser.[11]
-
Heat the mixture to 100-120 °C for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add an aqueous solution of sodium hydroxide (e.g., 10% w/v) to the mixture. This will deprotonate the phenolic hydroxyl group, forming sodium phenoxide, which is water-soluble.
-
Extract the product into an organic solvent such as chloroform or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography to yield pure this compound as a bright yellow solid.
Data Summary for Stage 3
| Parameter | Value |
| Key Reagents | 6,9-Dichloro-2-methoxyacridine, Ammonium Carbonate |
| Solvent/Catalyst | Phenol |
| Temperature | 100-120 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
Visualized Experimental Workflow
The following diagram outlines the logical flow of the entire synthesis process from initial setup to final product isolation and purification.
Caption: Step-by-step laboratory workflow for the synthesis of ACMA.
Conclusion
The synthesis of this compound is a well-defined, three-stage process that leverages fundamental reactions in heterocyclic chemistry. The pathway, which relies on an initial Ullmann condensation to build the diphenylamine backbone, followed by cyclization, chlorination, and amination, is both logical and efficient. Each step—from the formation of the acridone core to the critical activation of the C9 position and the final nucleophilic substitution—is designed to systematically build the complexity of the target molecule. The protocols and mechanistic discussions provided in this guide offer the necessary detail for researchers to confidently and successfully replicate this synthesis, enabling further investigation into the diverse applications of this important acridine derivative.
References
- Solomon, V. et al. (2017). Design, synthesis and characterization of novel quinacrine analogs that preferentially kill cancer over non-cancer cells through the down-regulation of Bcl-2 and up-regulation of Bax and Bad. European Journal of Medicinal Chemistry, 137, 156-166. [Link]
- Drake, N. L. et al. (1945). Synthesis of antimalarials; the synthesis of certain quinacrine analogs having N-heterocyclic groups in the alpha-position of the side chain. Journal of the American Chemical Society, 67(12), 2206-2208. [Link]
- Allen, C. F. H. & McKee, G. H. W. (1939). 9-Aminoacridine. Organic Syntheses, 19, 6. [Link]
- Solomon, V. et al. (2017). Design, synthesis and characterization of novel quinacrine analogs that preferentially kill cancer over non-cancer cells through the down-regulation of Bcl-2 and up-regulation of Bax and Bad.
- Solomon, V. et al. (2017). Design, synthesis and characterization of novel quinacrine analogs that preferentially kill cancer over non-cancer cells through the down-regulation of Bcl-2 and up-regulation of Bax and Bad. Semantic Scholar. [Link]
- Chaudhary, P. et al. (2005). Synthesis and antitubercular activity of 6-chloro (unsubstituted)- 2-methoxy-9-substituted acridine derivatives. Bioorganic & Medicinal Chemistry, 13(24), 6644-6650. [Link]
- Srinivas, V. & Swamy, K. C. K. (2009). Facile formation of phosphono-acridanes via chloroacridines. ARKIVOC, 2009(12), 31-42. [Link]
- Breslow, D. S. et al. (1945). Synthesis of Quinacrine Analogs Having Aromatic Groups in the Side Chain. Journal of the American Chemical Society, 67(9), 1472–1475. [Link]
- Wikipedia contributors. (2023).
- ResearchGate. (n.d.). Acridine and substituted acridine synthesis using Ullman (a), Bernthsen (b), Friedlander (c) synthesis, and from C-acylated diphenylamine (d).
- Fonte, M. et al. (2018). Synthetic route A towards 6,9-dichloro-2-methoxy-4-nitroacridine (6), 4,9-diaminoacridines (10) and 4-aminoacridines (15).
- Kumar, A. et al. (2011). Synthesis and anticancer study of 9-aminoacridine derivatives. Journal of Saudi Chemical Society, 15(3), 279-285. [Link]
- Augustyniak, W. et al. (1983). 9-acridinyl and 2-methoxy-6-chloro-9-acridinyl Derivatives of Aliphatic Di-, Tri-, and Tetraamines. Chemistry, Cytostatic Activity, and Schistosomicidal Activity. Journal of Medicinal Chemistry, 26(10), 1510-1514. [Link]
- Srinivas, V. & Swamy, K. C. K. (2009). Facile formation of phosphono-acridanes via chloroacridines.
- Scribd. (n.d.). Ullmann Acridine Synthesis. Scribd. [Link]
- Maryam, S. et al. (2015). Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents. Scientia Pharmaceutica, 83(1), 143–154. [Link]
- Gabay, M. et al. (2011). 9-aminoacridine derivatives, their preparation and uses.
- Slideshare. (2015). 9 aminoacridine. Slideshare. [Link]
- Slideshare. (2016). Ullmann reaction. Slideshare. [Link]
- Kumari, A. L. S. et al. (2013). Reactivity of allenylphosphonates and allenylphosphine oxides toward 9-chloroacridines and acridone. Journal of Chemical Sciences, 125(6), 1407–1417. [Link]
- PubChem. (n.d.). 2,4-Dichlorobenzoic Acid. PubChem. [Link]
- PubChem. (n.d.). This compound. PubChem. [Link]
- Taylor, M. K. et al. (2018). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Tetrahedron Letters, 59(38), 3463-3466. [Link]
- El-Maghraby, A. M. et al. (1983). Synthesis of Certain Acridine Derivatives Structurally Related to Some Chemotherapeutic Agents. Journal of the Indian Chemical Society, 60, 157-159. [Link]
- Wang, Z. et al. (2001). Research on synthesis of 2,4-dichlorobenzoic acid in non-solvent. Fine Chemicals, 2001-01. [Link]
- Organic Syntheses. (n.d.). Enantioselective three-component reaction for the preparation of α-amino esters. Organic Syntheses. [Link]
Sources
- 1. 9-AMINO-6-CHLORO-2-METHOXYACRIDINE | 3548-09-2 [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C14H11ClN2O | CID 19080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, synthesis and characterization of novel quinacrine analogs that preferentially kill cancer over non-cancer cells through the down-regulation of Bcl-2 and up-regulation of Bax and Bad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9 aminoacridine | PPT [slideshare.net]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Ullmann reaction | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. arkat-usa.org [arkat-usa.org]
An In-depth Technical Guide to the Molecular Structure and Applications of 9-Amino-6-chloro-2-methoxyacridine (ACMA)
This guide provides a comprehensive technical overview of 9-Amino-6-chloro-2-methoxyacridine (ACMA), a versatile fluorescent probe with significant applications in cellular and molecular biology research. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular structure, synthesis, physicochemical properties, and key applications of ACMA, with a focus on its utility as a sensitive indicator of pH gradients and a DNA intercalating agent.
Introduction: The Acridine Scaffold in Modern Research
Acridine-based compounds represent a class of heterocyclic molecules characterized by a tricyclic aromatic ring system. Their planar nature and ability to interact with biological macromolecules have led to their widespread investigation and application as fluorescent dyes, therapeutic agents, and research tools.[1] 9-Amino-6-chloro-2-methoxyacridine (ACMA) is a prominent member of this family, distinguished by its pH-dependent fluorescence and affinity for nucleic acids. These properties make it an invaluable tool for studying dynamic cellular processes such as vesicular transport, ATP synthesis, and DNA replication.
Molecular Structure and Physicochemical Properties
The unique functionality of ACMA is intrinsically linked to its molecular architecture. The molecule consists of a central acridine core substituted with an amino group at the 9-position, a chlorine atom at the 6-position, and a methoxy group at the 2-position.
Structural Elucidation: A Note on Available Data
Physicochemical Data Summary
The key physicochemical properties of ACMA are summarized in the table below, providing essential information for its handling and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁ClN₂O | [2][3] |
| Molecular Weight | 258.71 g/mol | [2][3] |
| CAS Number | 3548-09-2 | [2][3] |
| Appearance | Crystalline solid | [4] |
| Solubility | Soluble in methanol (~1 mg/ml), miscible in water | [4] |
| Excitation Maximum (λex) | 411 nm | [3] |
| Emission Maximum (λem) | 475 nm | [3] |
| UV/Vis Absorption Maxima (λmax) | 218, 277, 340, 412, 435 nm | [3][4] |
Synthesis of 9-Amino-6-chloro-2-methoxyacridine
The synthesis of ACMA typically involves a multi-step process culminating in the amination of a chlorinated acridine precursor. While a specific, detailed protocol for the direct synthesis of 9-Amino-6-chloro-2-methoxyacridine is not extensively documented in readily accessible literature, a plausible synthetic route can be inferred from established methods for the synthesis of 9-aminoacridine derivatives.[5][6]
A key intermediate in this synthesis is 6,9-dichloro-2-methoxyacridine. An improved synthesis for this precursor has been reported, which can then be selectively aminated at the 9-position.[6]
Experimental Protocol: Conceptual Synthesis Pathway
Step 1: Synthesis of 6,9-dichloro-2-methoxyacridine (Precursor)
This step can be achieved through various methods, with a notable route involving the reaction of 4-chlorosalicylic acid derivatives with a substituted aniline, followed by cyclization.[6]
Step 2: Amination of 6,9-dichloro-2-methoxyacridine
The final step involves the nucleophilic substitution of the highly reactive chlorine atom at the 9-position with an amino group. This is typically achieved by reacting the dichloro-acridine precursor with an ammonia source, such as ammonium carbonate, in a suitable solvent like phenol.[5]
Caption: Conceptual synthesis pathway for 9-Amino-6-chloro-2-methoxyacridine.
Mechanism of Action as a Fluorescent Probe
The utility of ACMA as a fluorescent probe stems from two key properties: its ability to intercalate into DNA and the pH-dependence of its fluorescence emission.
DNA Intercalation
The planar aromatic structure of the acridine ring allows ACMA to insert itself between the base pairs of the DNA double helix.[7] This intercalation process is favored in regions rich in adenine-thymine (A-T) base pairs. Upon intercalation, the fluorescence of ACMA can be either quenched or enhanced depending on the specific DNA sequence and local environment. This property allows for the study of DNA structure and its interactions with other molecules.
pH-Dependent Fluorescence and Protonation
The fluorescence of ACMA is highly sensitive to the surrounding pH. In acidic environments, the fluorescence of ACMA is quenched.[8] This phenomenon is attributed to the protonation of the acridine ring system. The 9-aminoacridine scaffold has two primary sites for protonation: the exocyclic amino group and the heterocyclic nitrogen atom within the acridine ring.
Studies on 9-aminoacridine suggest that in the ground state, protonation occurs at the heterocyclic nitrogen. However, upon excitation, the exocyclic amino group becomes more basic, and in the singly protonated form, the positive charge is predominantly localized on this exocyclic nitrogen, leading to an iminoacridan structure.[9] This change in the electronic structure upon protonation is the basis for the observed fluorescence quenching. The accumulation of ACMA in acidic compartments, such as lysosomes or endosomes, leads to its protonation and a subsequent decrease in fluorescence intensity, providing a robust method for monitoring pH gradients across biological membranes.
The quenching mechanism in acidic vesicular systems is further explained by the formation of 9-aminoacridine dimers and excimers at the membrane surface, which are non-fluorescent or weakly fluorescent species.[10]
Caption: Simplified mechanism of ACMA's pH-dependent fluorescence.
Experimental Applications and Protocols
ACMA's unique photophysical properties have led to its widespread use in various experimental contexts. Below are detailed protocols for its two primary applications.
Measurement of pH Gradients in Vesicular Systems
ACMA is a valuable tool for monitoring proton transport across membranes of vesicles, such as liposomes, mitochondria, and vacuoles.
Experimental Protocol: Monitoring Vesicular Acidification
-
Preparation of Vesicle Suspension: Prepare a suspension of the vesicles of interest (e.g., proteoliposomes reconstituted with a proton pump) in a suitable buffer at a neutral pH (e.g., 7.4).
-
ACMA Addition: Add a stock solution of ACMA to the vesicle suspension to a final concentration typically in the low micromolar range (e.g., 1-5 µM).
-
Baseline Fluorescence Measurement: Place the sample in a fluorometer and record the baseline fluorescence intensity (Excitation: ~411 nm, Emission: ~475 nm).
-
Initiation of Proton Pumping: Initiate the activity of the proton pump (e.g., by adding ATP for an H+-ATPase).
-
Monitoring Fluorescence Quenching: Continuously record the fluorescence intensity. A decrease in fluorescence indicates the influx of protons and the acidification of the vesicular lumen.
-
Dissipation of the pH Gradient: At the end of the experiment, a protonophore (e.g., FCCP or nigericin) can be added to dissipate the pH gradient, which should result in the recovery of ACMA fluorescence, confirming that the quenching was due to acidification.
DNA Intercalation Assays
The interaction of ACMA with DNA can be studied using fluorescence spectroscopy to understand the binding affinity and mode of interaction of small molecules with nucleic acids.
Experimental Protocol: DNA Binding Studies
-
Preparation of Solutions: Prepare solutions of DNA (e.g., calf thymus DNA) and ACMA in a suitable buffer (e.g., Tris-HCl with NaCl).
-
Fluorescence Titration: In a cuvette, place a solution of ACMA of known concentration.
-
Initial Fluorescence Measurement: Record the initial fluorescence spectrum of the ACMA solution.
-
Titration with DNA: Incrementally add small aliquots of the DNA solution to the cuvette, recording the fluorescence spectrum after each addition and allowing for equilibration.
-
Data Analysis: A decrease or change in the fluorescence intensity of ACMA upon the addition of DNA indicates binding. The binding parameters, such as the binding constant (K) and the number of binding sites (n), can be determined by analyzing the fluorescence titration data using appropriate models, such as the Scatchard plot.
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling ACMA.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
9-Amino-6-chloro-2-methoxyacridine is a powerful and versatile fluorescent probe with broad applications in biological and chemical research. Its utility in monitoring pH gradients and studying DNA interactions has provided invaluable insights into a wide range of cellular processes. A thorough understanding of its molecular structure, physicochemical properties, and mechanism of action, as outlined in this guide, is essential for its effective and safe use in the laboratory. While a complete spectroscopic and crystallographic characterization of ACMA is not yet publicly available, the existing body of knowledge provides a solid foundation for its continued use and for the development of new applications for this remarkable molecule.
References
- Excited-State Proton Transfers in 9-Aminoacridine Carboxamides. American Chemical Society.
- Confirmation of iminoacridan structure of singly protonated 9-aminoacridine. PubMed.
- 6-Chloro-2-methoxy-9-acridinamine. PubChem.
- Influence of N-protonation on electronic properties of acridine derivatives by quantum crystallography. RSC Publishing.
- Synthesis and anticancer study of 9-aminoacridine derivatives.
- delta pH-induced fluorescence quenching of 9-aminoacridine in lipid vesicles is due to excimer formation at the membrane. National Institutes of Health.
- Influence of N-protonation on electronic properties of acridine derivatives by quantum crystallography. RSC Publishing.
- Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines. National Institutes of Health.
- 9-Amino-6-chloro-2-methoxyacridine - Biochemicals. Bertin Bioreagent.
- 9-Amino-6-chloro-2-methoxyacridine | CAS 3548-09-2. Biomol.de.
- Problem Session.
- ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA. RSC Publishing.
- Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum. PubMed.
- 9-Amino-6-chloro-2-methoxyacridine. Ruixibiotech.
Sources
- 1. Influence of N-protonation on electronic properties of acridine derivatives by quantum crystallography - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08081A [pubs.rsc.org]
- 2. This compound | C14H11ClN2O | CID 19080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Confirmation of iminoacridan structure of singly protonated 9-aminoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. delta pH-induced fluorescence quenching of 9-aminoacridine in lipid vesicles is due to excimer formation at the membrane - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DNA Staining with 9-Amino-6-chloro-2-methoxyacridine (ACMA)
Introduction: Unveiling the Utility of ACMA in Nucleic Acid Research
9-Amino-6-chloro-2-methoxyacridine, commonly known as ACMA, is a fluorescent probe with a rich history in cellular and molecular biology. As a member of the acridine family of compounds, its planar aromatic structure allows it to function as a DNA intercalator, inserting itself between the base pairs of the double helix.[1][2] This interaction forms the basis of its utility as a nucleic acid stain. Beyond simple labeling, the photophysical properties of ACMA provide nuanced insights into its local environment, making it a versatile tool for researchers.
ACMA is cell-permeable, allowing for the staining of DNA in both live and fixed cells.[1][2] Its fluorescence is highly sensitive to the surrounding conditions, notably pH.[1][2] The fluorescence of ACMA is quenched in acidic environments, a property that has been historically exploited to measure pH gradients across biological membranes.[1][2] For the purposes of DNA staining, this pH sensitivity underscores the importance of a well-buffered system to ensure reproducible results.
This guide provides a comprehensive overview of the principles and a detailed protocol for utilizing ACMA for DNA staining, with a particular focus on its application in flow cytometry for cell cycle analysis. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to employ ACMA in their experimental workflows.
The Mechanism of ACMA-DNA Interaction: More Than Simple Intercalation
The interaction of ACMA with DNA is a multi-faceted process. While the primary mode of binding is through classical intercalation, studies have revealed a more complex relationship involving the formation of at least three distinct complexes.[3][4][5] The initial complex, PD(I), represents the canonical intercalation of the ACMA molecule between DNA base pairs.[3][4][5] Two additional complexes, PD(II) and PD(III), are also intercalated species but are further characterized by the presence of externally bound ACMA molecules.[3][4][5]
ACMA exhibits a binding preference for adenine-thymine (A-T) rich regions of DNA.[1][6][7] This selectivity is an important consideration when designing experiments and interpreting results. The fluorescence of ACMA is significantly influenced by the base composition of the DNA to which it binds. A notable quenching of fluorescence is observed in the presence of guanine-cytosine (G-C) base pairs, which is attributed to an electron transfer event between the excited acridine ring and the guanine residue.[6][8] This phenomenon can be leveraged to probe the sequence-dependent flexibility and conformation of DNA.
Caption: Mechanism of ACMA interaction with DNA.
Spectral and Physicochemical Properties
A thorough understanding of ACMA's properties is crucial for successful experimental design and data interpretation.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₁ClN₂O | [1] |
| Molecular Weight | 258.7 g/mol | [1] |
| Excitation Maximum (DNA-bound) | ~411-419 nm | [1][3][7][9] |
| Emission Maximum (DNA-bound) | ~475-483 nm | [1][3][7][9] |
| Solubility | Methanol (1 mg/ml), Miscible with water | [1][2] |
| Storage | -20°C, Protect from light | [2][9] |
Detailed Protocol: DNA Staining for Flow Cytometry
This protocol provides a robust starting point for the analysis of DNA content in cell populations using ACMA. Optimization for specific cell types and experimental conditions is highly recommended.
I. Reagent Preparation
1. ACMA Stock Solution (1 mg/mL):
-
Dissolve 1 mg of ACMA (crystalline solid) in 1 mL of methanol.
-
Vortex thoroughly to ensure complete dissolution.
-
Store at -20°C, protected from light. The stock solution should be stable for several months.
2. Staining Buffer (pH 7.4):
-
Phosphate-Buffered Saline (PBS), pH 7.4, free of Ca²⁺/Mg²⁺.
-
Optional: Add 0.1-1% Bovine Serum Albumin (BSA) or 1-10% Fetal Bovine Serum (FBS) to reduce non-specific binding.[10][11]
-
For long-term storage, 0.05% sodium azide can be added as a preservative.[12]
3. Fixation Buffer (e.g., 70% Ethanol):
-
Prepare by diluting 100% ethanol with PBS (pH 7.4).
-
Always use ice-cold 70% ethanol for fixation.
4. Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS):
-
Prepare a 0.1% (v/v) solution of Triton X-100 in PBS (pH 7.4).
5. RNase A Solution (100 µg/mL):
-
Prepare a stock solution of RNase A (e.g., 10 mg/mL in an appropriate buffer).
-
Dilute to a working concentration of 100 µg/mL in the permeabilization buffer immediately before use.
II. Experimental Workflow
Caption: Experimental workflow for ACMA DNA staining.
III. Step-by-Step Staining Procedure
-
Cell Preparation:
-
Harvest a single-cell suspension of 1-2 x 10⁶ cells.
-
Wash the cells once with cold PBS (pH 7.4) by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
-
Fixation:
-
Resuspend the cell pellet in 100 µL of cold PBS.
-
While gently vortexing, add 900 µL of ice-cold 70% ethanol dropwise to the cell suspension. This gradual addition is critical to prevent cell clumping.
-
Incubate the cells on ice or at -20°C for a minimum of 30 minutes.
-
-
Washing:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with cold PBS to remove any residual ethanol.
-
-
Permeabilization and RNase Treatment:
-
Causality Insight: RNase treatment is essential to ensure that the fluorescence signal is specific to DNA, as acridine dyes can also bind to RNA.[7]
-
Resuspend the cell pellet in 500 µL of permeabilization buffer containing 100 µg/mL of RNase A.
-
Incubate for 30 minutes at 37°C.
-
-
ACMA Staining:
-
Experimental Choice: A titration of ACMA concentration is recommended to determine the optimal staining for your specific cell type and instrument settings.
-
Add ACMA stock solution to the cell suspension to a final concentration of 1-10 µM.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Analyze the stained cells on a flow cytometer equipped with a violet laser for excitation (e.g., 405 nm).
-
Collect the emission signal using a filter appropriate for the emission maximum of ACMA (e.g., a 450/50 nm bandpass filter).
-
Data Interpretation and Validation
A successful ACMA staining for cell cycle analysis should yield a histogram of DNA content with distinct G0/G1, S, and G2/M phase populations. The linearity of the stain should be assessed by ensuring that the mean fluorescence intensity of the G2/M peak is approximately twice that of the G0/G1 peak.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal | Insufficient ACMA concentration. | Titrate the ACMA concentration upwards (e.g., up to 20 µM). |
| Photobleaching. | Minimize exposure of stained samples to light. Use an anti-fade mounting medium for microscopy. | |
| Incorrect instrument settings. | Ensure the correct laser and emission filters are being used.[13] | |
| High Background/Non-specific Staining | ACMA concentration is too high. | Titrate the ACMA concentration downwards. |
| Inadequate washing. | Increase the number and/or volume of wash steps.[13] | |
| RNA is still present. | Ensure the RNase A is active and the incubation is sufficient. | |
| Cell Clumping | Improper fixation technique. | Add cold ethanol dropwise while gently vortexing.[12] |
| Presence of free DNA from dead cells. | Consider treating with DNase I prior to staining.[10] | |
| Broad CVs in DNA Histogram Peaks | Inconsistent staining. | Ensure thorough mixing of cells and staining solution. |
| Debris or dead cells. | Gate out debris and doublets during flow cytometry analysis. |
Safety and Handling Precautions
ACMA is a potential mutagen and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[2] All solutions and materials containing ACMA should be disposed of in accordance with institutional and local regulations for chemical waste.
Conclusion
9-Amino-6-chloro-2-methoxyacridine is a versatile and informative fluorescent probe for the study of DNA. Its unique photophysical properties, including its sensitivity to the local environment and base composition, offer opportunities for detailed investigations beyond simple DNA content analysis. By following a well-controlled and optimized protocol, researchers can leverage the capabilities of ACMA to gain valuable insights into their biological systems. The protocol and supporting information provided in this guide serve as a comprehensive resource for the successful application of ACMA in DNA staining experiments.
References
- Baracca, A., Sgarbi, G., Solaini, G., & Lenaz, G. (2011). ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA. Physical Chemistry Chemical Physics, 13(43), 19534–19545.
- Baracca, A., Sgarbi, G., Solaini, G., & Lenaz, G. (2011). ACMA (9-amino-6-chloro-2-methoxy Acridine) Forms Three Complexes in the Presence of DNA. PubMed.
- Biomol.de. (n.d.). 9-Amino-6-chloro-2-methoxyacridine | CAS 3548-09-2 | Cayman Chemical.
- Baracca, A., Sgarbi, G., Solaini, G., & Lenaz, G. (2012). The mode of binding ACMA-DNA relies on the base-pair nature. PubMed.
- Baracca, A., Sgarbi, G., Solaini, G., & Lenaz, G. (2011). ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA. RSC Publishing.
- Baracca, A., Sgarbi, G., Solaini, G., & Lenaz, G. (2012). The mode of binding ACMA–DNA relies on the base-pair nature. ResearchGate.
- FluoroFinder. (2023). 5 Recipes for Flow Cytometry Buffers.
- Institut Pasteur. (n.d.). BASIC FLOW CYTOMETRY STAINING PROTOCOL WITH FMOS.
- Creative Diagnostics. (n.d.). Flow Cytometry Protocol.
- Bio-Techne. (n.d.). Flow Cytometry Troubleshooting Guide.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 9-Amino-6-chloro-2-methoxyacridine | CAS 3548-09-2 | Cayman Chemical | Biomol.de [biomol.com]
- 3. researchgate.net [researchgate.net]
- 4. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. The mode of binding ACMA-DNA relies on the base-pair nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. ACMA (9-Amino-6-Chloro-2-Methoxyacridine) 100 mg | Contact Us | Invitrogen™ | thermofisher.com [thermofisher.com]
- 10. 5 Recipes for Flow Cytometry Buffers - FluoroFinder [fluorofinder.com]
- 11. biolegend.com [biolegend.com]
- 12. cdn.origene.com [cdn.origene.com]
- 13. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
Measuring Vacuolar pH Using ACMA: An Application and Protocol Guide
This guide provides a comprehensive overview and detailed protocols for the use of 9-amino-6-chloro-2-methoxyacridine (ACMA) as a fluorescent probe for measuring the pH of isolated vacuoles. This application note is intended for researchers, scientists, and professionals in drug development who are investigating transport mechanisms across the tonoplast and the physiological roles of vacuolar pH gradients.
Introduction: The Significance of Vacuolar pH
The vacuole is a large, membrane-bound organelle found in plant and fungal cells, playing crucial roles in cellular homeostasis, detoxification, and nutrient storage. The pH of the vacuole is typically acidic, ranging from 4.5 to 5.9, and is maintained by the activity of proton pumps, such as the vacuolar H+-ATPase (V-ATPase) and the vacuolar H+-pyrophosphatase (V-PPase). This proton gradient is essential for the transport of ions, metabolites, and xenobiotics across the tonoplast, the vacuolar membrane.[1][2][3] The ability to accurately measure and monitor vacuolar pH is therefore fundamental to understanding these transport processes and their implications in plant physiology, stress responses, and the sequestration of therapeutic compounds.
The Principle of ACMA Fluorescence Quenching
ACMA is a fluorescent, weak base that can permeate cellular membranes in its uncharged form.[4] Once inside an acidic compartment like the vacuole, ACMA becomes protonated and trapped, leading to its accumulation. The key to its use as a pH probe lies in the phenomenon of fluorescence quenching. As the concentration of ACMA increases within the vacuole, self-quenching of its fluorescence occurs. The extent of this quenching is directly proportional to the magnitude of the pH gradient (ΔpH) across the tonoplast.[4][5][6] Therefore, by monitoring the decrease in ACMA fluorescence, one can infer changes in vacuolar pH.[7][8][9]
The process can be summarized as follows:
-
Energization: ATP or PPi is added to a suspension of isolated vacuoles, activating the V-ATPase or V-PPase, respectively.
-
Proton Pumping: Protons (H+) are pumped into the vacuolar lumen, creating an acidic interior and establishing a pH gradient.
-
ACMA Accumulation: Uncharged ACMA diffuses across the tonoplast into the acidic vacuole.
-
Protonation and Trapping: Inside the vacuole, ACMA becomes protonated and is unable to diffuse back out.
-
Fluorescence Quenching: The high concentration of trapped, protonated ACMA leads to a decrease in fluorescence intensity.
This relationship allows for the sensitive detection of proton transport and the characterization of transporters that utilize the proton gradient, such as H+/solute antiporters.[1][7][8][9]
Experimental Design and Workflow
A typical experiment to measure vacuolar pH using ACMA involves the isolation of intact vacuoles, followed by a fluorometric assay to monitor changes in ACMA fluorescence in response to the activity of proton pumps and transporters.
Diagram of the Experimental Workflow
Caption: Workflow for vacuolar pH measurement using ACMA.
Detailed Protocols
Isolation of Intact Vacuoles
The quality of the vacuole preparation is critical for a successful assay. This protocol is a general guideline and may need to be optimized for different plant species or tissues.
Materials:
-
Plant tissue (e.g., Arabidopsis rosette leaves, Catharanthus roseus cell cultures)[2][10]
-
Enzyme solution (e.g., cellulase, pectinase in a suitable buffer)
-
Protoplast isolation buffer (e.g., MES-Tris buffer with osmoticum)
-
Vacuole isolation buffer (e.g., HEPES-KOH buffer with osmoticum)
-
Density gradient solutions (e.g., Ficoll or Percoll)
Procedure:
-
Protoplast Isolation: Digest the plant tissue with the enzyme solution to release protoplasts.
-
Protoplast Purification: Purify the protoplasts from cellular debris by filtration and centrifugation.
-
Protoplast Lysis: Induce lysis of the protoplasts to release vacuoles. This can be achieved through osmotic shock or gentle mechanical disruption.[10]
-
Vacuole Purification: Isolate the intact vacuoles from the lysate using density gradient centrifugation.[10][11]
-
Quantification: Determine the concentration and assess the integrity of the isolated vacuoles using a hemocytometer and light microscopy.
Fluorometric Measurement of Proton Pumping
This protocol describes the measurement of H+ pumping into isolated vacuoles using a fluorometer.
Reagents and Materials:
-
Isolated vacuoles
-
Assay Buffer (e.g., 100 mM KCl, 10 mM HEPES-KOH pH 7.5, 5 mM MgSO4)
-
ACMA stock solution (e.g., 1 mM in ethanol, store protected from light)[9]
-
ATP or PPi stock solution (e.g., 100 mM)
-
Uncoupler (e.g., NH4Cl or gramicidin)
-
Fluorometer with temperature control and stirring capabilities
Procedure:
-
Instrument Setup: Set the fluorometer to the appropriate excitation and emission wavelengths for ACMA (e.g., Ex: 411 nm, Em: 475 nm).[4]
-
Reaction Mixture: In a cuvette, combine the assay buffer, isolated vacuoles, and ACMA to a final concentration of 1-5 µM. Allow the mixture to equilibrate to the desired temperature (e.g., 25°C).
-
Baseline Fluorescence: Record the stable baseline fluorescence for 1-2 minutes.
-
Initiate Proton Pumping: Add ATP or PPi to the cuvette to initiate H+ pumping.
-
Monitor Fluorescence Quenching: Record the decrease in fluorescence intensity over time until a steady-state is reached.
-
Dissipate the pH Gradient: Add an uncoupler to dissipate the proton gradient and observe the recovery of fluorescence.
In-Situ pH Calibration
To quantify the vacuolar pH, a calibration curve must be generated. This is achieved by artificially clamping the vacuolar pH to known values using ionophores and buffers of varying pH.
Materials:
-
Isolated vacuoles
-
ACMA
-
Calibration buffers (a series of buffers with known pH values, e.g., from pH 4.0 to 7.0)
-
Ionophores (e.g., nigericin and valinomycin)
Procedure:
-
For each pH point, prepare a reaction mixture containing isolated vacuoles, ACMA, and the corresponding calibration buffer.
-
Add the ionophores to equilibrate the internal and external pH.
-
Record the fluorescence intensity for each pH value.
-
Plot the fluorescence intensity as a function of pH to generate a calibration curve.[12] This curve can then be used to convert the fluorescence quenching observed in the proton pumping assay into a change in pH.
Data Analysis and Interpretation
The primary data obtained from the ACMA assay is a time-course of fluorescence intensity. From this, several key parameters can be derived:
-
Initial Rate of Quenching: This is a measure of the initial rate of proton pumping and can be calculated from the steepest slope of the fluorescence decay curve.
-
Total Quenching (ΔF): The difference between the initial fluorescence and the steady-state fluorescence after energization. This value is proportional to the magnitude of the pH gradient.
-
Vacuolar pH (pHv): By using the in-situ calibration curve, the steady-state fluorescence quenching can be converted to an absolute vacuolar pH value.
| Parameter | Description | Typical Units |
| Initial Quenching Rate | The initial velocity of proton transport. | % Quenching / min / mg protein |
| Total Fluorescence Quench (ΔF) | The magnitude of the established pH gradient. | Arbitrary Fluorescence Units (AFU) |
| Calculated ΔpH | The difference between the external and vacuolar pH. | pH units |
Critical Considerations and Troubleshooting
-
Purity of Vacuole Preparation: Contamination with other organelles can lead to inaccurate results. Assess the purity of the vacuole preparation using marker enzyme assays.
-
ACMA Concentration: The optimal ACMA concentration should be determined empirically. High concentrations can lead to excessive self-quenching and may have inhibitory effects on membrane transporters.
-
Photobleaching: ACMA is susceptible to photobleaching. Minimize exposure to the excitation light by using the lowest necessary light intensity and intermittent measurements.
-
Temperature Control: The activity of proton pumps is temperature-dependent. Maintain a constant and controlled temperature throughout the experiment.
-
Calibration: The accuracy of the pH measurement is highly dependent on the quality of the in-situ calibration.[13][14][15][16]
Concluding Remarks
The ACMA fluorescence quenching assay is a powerful and widely used method for real-time monitoring of vacuolar pH and the activity of tonoplast proton pumps.[1][7][8][9] When performed with careful attention to detail, particularly regarding the isolation of high-quality vacuoles and proper calibration, this technique provides valuable insights into the bioenergetics of the vacuole and its role in cellular physiology and drug disposition.
References
- THP Medical Products. 9-Amino-6-chloro-2-methoxyacridine.
- AAT Bioquest. 9-Amino-6-chloro-2-methoxyacridine (ACMA) | pH Sensitive Fuorescent Probe.
- Chemsrc. 9-AMINO-6-CHLORO-2-METHOXYACRIDINE | CAS#:3548-09-2.
- InvivoChem. 9-Amino-6-chloro-2-methoxyacridine I CAS#: 3548-09-2 I fluorescent probe.
- Cayman Chemical. 9-Amino-6-chloro-2-methoxyacridine (CAS 3548-09-2).
- Mathieu, Y., et al. (1986). Regulation of Vacuolar pH of Plant Cells: I. Isolation and Properties of Vacuoles Suitable for 31P NMR Studies. Plant Physiology, 82(3), 846-852.
- ResearchGate. pH calibration of the vacuolar fluorescence.
- Thermo Fisher Scientific.
- Ju, C., et al. (2023). Isolation of Intact Vacuoles from Arabidopsis Root Protoplasts and Elemental Analysis. Bio-protocol, 13(5), e4623.
- PubMed. Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum.
- Guern, J., et al. (1989). Regulation of Vacuolar pH of Plant Cells: II. A 31P NMR Study of the Modifications of Vacuolar pH in Isolated Vacuoles Induced by Proton Pumping and Cation/H+ Exchanges. Plant Physiology, 89(1), 27-36.
- In-Situ. Technical Note - In-Situ.
- In-Situ. pH/ORP Sensor.
- Robert, S., et al. (2007). Isolation of intact vacuoles from Arabidopsis rosette leaf-derived protoplasts.
- YSI.
- GHL Advanced Technology.
Sources
- 1. 9-AMINO-6-CHLORO-2-METHOXYACRIDINE | CAS#:3548-09-2 | Chemsrc [chemsrc.com]
- 2. Regulation of Vacuolar pH of Plant Cells: I. Isolation and Properties of Vacuoles Suitable for 31P NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Vacuolar pH of Plant Cells: II. A 31P NMR Study of the Modifications of Vacuolar pH in Isolated Vacuoles Induced by Proton Pumping and Cation/H+ Exchanges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Probes Useful at Acidic pH—Section 20.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. THP Life Science Webshop - 9-Amino-6-chloro-2-methoxyacridine [lifescience.thp.at]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 9-Amino-6-chloro-2-methoxyacridine I CAS#: 3548-09-2 I fluorescent probe I InvivoChem [invivochem.com]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Isolation of Intact Vacuoles from Arabidopsis Root Protoplasts and Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. in-situ.com [in-situ.com]
- 14. in-situ.com [in-situ.com]
- 15. ysi.com [ysi.com]
- 16. How to calibrate the pH probe - GHL Advanced Technology [aquariumcomputer.com]
Application Notes and Protocols: 6-Chloro-2-methoxy-9-acridinamine (ACMA) in Advanced Fluorescence Microscopy
Audience: Researchers, scientists, and drug development professionals engaged in cell biology, pharmacology, and bioenergetics.
Abstract: This technical guide provides a comprehensive overview of 6-Chloro-2-methoxy-9-acridinamine, commonly known as ACMA, a versatile and powerful fluorescent probe. We delve into the core mechanisms that enable its dual functionality as both a high-affinity DNA intercalator and a sensitive reporter of transmembrane pH gradients. This document moves beyond simple protocols to explain the scientific causality behind experimental design, empowering researchers to optimize its application for their specific models. Detailed, validated protocols for nuclear staining and the dynamic measurement of proton gradients in live cells are provided, alongside best practices for data acquisition and interpretation.
Introduction to a Multifunctional Probe: ACMA
This compound (ACMA) is a cell-permeable acridine derivative that has carved a unique niche in fluorescence microscopy.[1] Unlike single-purpose dyes, ACMA's utility stems from two distinct physicochemical properties: its ability to intercalate into the minor groove of double-stranded DNA and its nature as a weak base, which makes its fluorescence exquisitely sensitive to acidic environments.[2][3]
Its primary applications are therefore twofold:
-
As a Nucleic Acid Stain: ACMA binds to DNA, emitting a stable blue-green fluorescence, making it an effective tool for visualizing cell nuclei and studying DNA dynamics.[1][2]
-
As a ΔpH Reporter: ACMA readily permeates biological membranes and accumulates in acidic organelles, such as lysosomes in mammalian cells or vacuoles in plant and yeast cells.[3][4] This accumulation, driven by a proton gradient (ΔpH), leads to a predictable and measurable quenching of its fluorescence, providing a robust method for assessing organelle acidification and membrane energization.[5][6]
This guide will provide the foundational knowledge and practical steps required to harness the full potential of ACMA in microscopic applications.
Physicochemical and Spectral Properties
A clear understanding of a fluorophore's properties is critical for successful experimental design. The key characteristics of ACMA are summarized below.
| Property | Value | Source(s) |
| Common Names | ACMA, 9-Amino-6-chloro-2-methoxyacridine, NSC 15300 | [1][2][7] |
| CAS Number | 3548-09-2 | [2] |
| Molecular Formula | C₁₄H₁₁ClN₂O | [1] |
| Molecular Weight | 258.7 g/mol | [1] |
| Excitation Maximum | ~411-412 nm | [2][6] |
| Emission Maximum | ~475 nm | [2] |
| Solubility | Soluble in methanol (~1 mg/mL); miscible in water | [2][8] |
| Storage | Store solid form at -20°C, protected from light | [8] |
Core Mechanisms of Action
ACMA's utility is grounded in two well-defined biophysical interactions, which can be selectively leveraged depending on the experimental context.
DNA Intercalation for Nucleic Acid Visualization
The planar, heterocyclic structure of the acridine core allows ACMA to insert itself between the base pairs of a DNA double helix, a process known as intercalation.[7] This binding is non-covalent and exhibits a preference for adenine-thymine (A-T) rich sequences.[1][2] Upon intercalation, the fluorophore becomes sterically constrained in a hydrophobic environment, which leads to a significant increase in its quantum yield, resulting in bright fluorescence. Recent studies have shown that ACMA can form multiple distinct complexes with DNA, which may involve both intercalation and external binding.[9][10] This stable and high-affinity binding makes ACMA an excellent stain for visualizing nuclear DNA in both fixed and permeabilized cells.
Ion Trapping and Fluorescence Quenching in Acidic Organelles
ACMA is a weak base with a pKa of ~8.6.[6] In its neutral, unprotonated form, it is lipophilic and can freely diffuse across cellular and organellar membranes. However, upon entering an acidic compartment (pH < 7), such as the lysosome (pH 4.5-5.0), the 9-amino group of ACMA becomes protonated.[11] This charged form (ACMA-H⁺) is membrane-impermeable and becomes effectively "trapped" within the organelle.
This continuous influx and trapping, driven by the proton gradient, concentrates ACMA to levels where self-quenching occurs, leading to a dramatic decrease in fluorescence intensity.[5] The magnitude of this quenching is directly proportional to the strength of the proton gradient (ΔpH). The disruption of this gradient by pharmacological agents (e.g., proton pump inhibitors like Bafilomycin A1 or protonophores like FCCP) prevents ACMA accumulation and reverses the quenching, causing a recovery of fluorescence.[5] This principle is the foundation for using ACMA to study the bioenergetics of acidic organelles.
Applications and Experimental Protocols
The following protocols are designed as robust starting points. Researchers are encouraged to optimize parameters such as dye concentration and incubation time for their specific cell type and experimental setup.
Protocol 1: Staining Nuclei in Fixed Cells
This protocol utilizes ACMA's DNA intercalating properties to provide clear and stable nuclear counterstaining in immunofluorescence or histology applications.
Causality Behind the Method:
-
Fixation (PFA): Covalently cross-links proteins, preserving cellular architecture.
-
Permeabilization (Triton X-100): Creates pores in the cellular membranes, allowing the relatively small ACMA molecule to access the nuclear DNA.
-
RNase A Treatment (Optional): ACMA can also bind to RNA, though with lower affinity. Including an RNase step ensures the signal is specific to DNA, reducing cytoplasmic background.
-
Washing: Removes unbound dye, maximizing the signal-to-noise ratio.
Step-by-Step Methodology:
-
Cell Preparation: Grow cells on sterile glass coverslips to ~70-80% confluency.
-
Fixation: Aspirate culture medium. Wash once with 1X Phosphate Buffered Saline (PBS). Fix cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash three times with 1X PBS for 5 minutes each.
-
Permeabilization: Incubate cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Repeat the PBS wash step as in step 3.
-
(Optional) RNase Treatment: To ensure DNA specificity, incubate with 100 µg/mL RNase A in PBS for 30 minutes at 37°C. Wash once with PBS.
-
ACMA Staining: Prepare a 1 µM ACMA working solution in PBS from a 1 mM stock (see Section 5.1). Incubate cells with the ACMA solution for 15-20 minutes at room temperature, protected from light.
-
Final Washes: Wash three times with 1X PBS for 5 minutes each to remove excess dye.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium. Seal the edges with nail polish.
-
Imaging: Visualize using a fluorescence microscope with a filter set appropriate for DAPI or blue excitation (e.g., Ex: 405-425 nm, Em: 465-485 nm). Nuclei should appear bright blue-green.
Protocol 2: Real-Time Monitoring of Lysosomal pH Gradients
This live-cell assay leverages ACMA's fluorescence quenching to dynamically measure changes in lysosomal acidification. It is a powerful tool for studying lysosomal function, autophagy, and the effects of drugs targeting V-ATPase proton pumps.
Causality Behind the Method:
-
Phenol Red-Free Medium: Phenol red is fluorescent and will interfere with the assay, so its omission is critical for accurate measurements.
-
Loading Step: A short incubation allows ACMA to enter the cells and accumulate in acidic lysosomes, reaching an equilibrium state of fluorescence quenching.
-
Baseline Measurement: Establishes the steady-state fluorescence in healthy, energized cells. This value serves as the reference against which changes are measured.
-
Pharmacological Controls: Bafilomycin A1 (a V-ATPase inhibitor) or FCCP (a protonophore) are used as positive controls to demonstrate that the observed fluorescence change is indeed due to the dissipation of the proton gradient.
Step-by-Step Methodology:
-
Cell Preparation: Seed cells in a glass-bottom imaging dish or 96-well imaging plate. Allow cells to adhere and grow to a desired confluency.
-
Solution Preparation:
-
ACMA Loading Solution: Prepare a 0.5-2.0 µM ACMA solution in phenol red-free culture medium. Pre-warm to 37°C.
-
Positive Control: Prepare a 2X concentrated solution of Bafilomycin A1 (final concentration 100-200 nM) or FCCP (final concentration 1-5 µM) in phenol red-free medium.
-
-
Cell Loading: Remove the culture medium and wash once with pre-warmed phenol red-free medium. Add the ACMA Loading Solution and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently aspirate the loading solution and wash twice with pre-warmed phenol red-free medium to remove extracellular dye. Leave the cells in a final volume of imaging medium.
-
Microscope Setup: Place the dish/plate on the microscope stage, ensuring the environment is maintained at 37°C and 5% CO₂. Select a filter set appropriate for ACMA (e.g., Ex: 411 nm, Em: 475 nm).
-
Baseline Acquisition: Acquire several images to establish a stable baseline of quenched fluorescence before adding any compounds.
-
Treatment and Imaging: Add your test compound(s) or the positive control solution. Immediately begin time-lapse image acquisition, capturing images every 30-60 seconds for 15-60 minutes.
-
Data Analysis:
-
Define regions of interest (ROIs) around individual cells or groups of cells.
-
Measure the mean fluorescence intensity within the ROIs for each time point.
-
Normalize the data to the initial baseline fluorescence (F/F₀). A loss of the proton gradient will be observed as an increase in fluorescence intensity over time.
-
Methodological Considerations and Best Practices
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of ACMA in high-quality, anhydrous DMSO or Methanol.[8] Aliquot into small, single-use volumes to avoid freeze-thaw cycles and store at -20°C. Aqueous solutions of ACMA are not stable and should be prepared fresh for each experiment.[8]
-
Optimizing Concentration: The optimal working concentration of ACMA can vary between cell types. It is advisable to perform a concentration curve (e.g., 0.1 µM to 5 µM) to determine the lowest concentration that provides a robust signal without inducing cytotoxicity.
-
Cytotoxicity: Like many DNA intercalators, ACMA can exhibit cytotoxic and genotoxic effects at high concentrations or with prolonged incubation.[9][10] Use the lowest effective concentration and limit exposure time, especially in live-cell experiments.
-
Filter Selection: While the maxima are ~411/475 nm, standard DAPI or CFP filter sets can often be used effectively, although signal may not be maximal. For quantitative work, using filters that are well-matched to the dye's spectra is highly recommended.
Conclusion
This compound is a uniquely versatile tool for fluorescence microscopy. Its reliable performance as a DNA intercalating agent makes it a suitable alternative to more common nuclear counterstains. However, its true power lies in its capacity as a dynamic, ratiometric reporter of proton gradients. By understanding the core principles of ion trapping and fluorescence quenching, researchers can design sophisticated experiments to probe the physiology of acidic organelles, assess cellular energy status, and screen for compounds that modulate these fundamental biological processes.
References
- Synthesis and Radioiodination of Some 9‐Aminoacridine Derivatives.Request PDF.
- 9-Amino-6-chloro-2-methoxyacridine | CAS 3548-09-2.Cayman Chemical | Biomol.de.
- Synthesis and anticancer study of 9-aminoacridine derivatives.ResearchGate.
- Synthesis, Structural Characterization, Spectroscopic Properties, and Theoretical Investigations of Aminoacridine Derivatives.ResearchGate.
- Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum.PubMed.
- Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents.PubMed Central.
- This compound | C14H11ClN2O.PubChem.
- 9-AMINO-6-CHLORO-2-METHOXYACRIDINE | CAS#:3548-09-2.Chemsrc.
- 9-Amino-6-chloro-2-methoxyacridine.Ruixibiotech.
- 9-acridinyl and 2-methoxy-6-chloro-9-acridinyl Derivatives of Aliphatic Di-, Tri-, and Tetraamines. Chemistry, Cytostatic Activity, and Schistosomicidal Activity.PubMed.
- ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA.RSC Publishing.
- Treatment and staining of iPSC-derived neurons for lysosomal phenotype analysis.Protocols.io.
- Updating Ortho- and Metachromatic Acridine Orange Fluorescence in Cytochemical Chromosome Staining.MDPI.
- Acridine Orange.Biomol.
- Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange.Springer Link.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 9-Amino-6-chloro-2-methoxyacridine | CAS 3548-09-2 | Cayman Chemical | Biomol.de [biomol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 9-AMINO-6-CHLORO-2-METHOXYACRIDINE | CAS#:3548-09-2 | Chemsrc [chemsrc.com]
- 5. Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 9-AMINO-6-CHLORO-2-METHOXYACRIDINE | 3548-09-2 [chemicalbook.com]
- 7. This compound | C14H11ClN2O | CID 19080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Proton Gradients Across Membranes Using ACMA Fluorescence Quenching
Application Note & Protocol
Introduction: The Central Role of Proton Gradients in Bioenergetics
Electrochemical proton gradients across biological membranes are a fundamental currency of life, powering essential processes from ATP synthesis in mitochondria to nutrient transport and flagellar motion in bacteria. This gradient, often termed the proton motive force (PMF), is composed of two interconvertible components: a chemical potential difference in proton concentration (ΔpH) and an electrical potential difference (ΔΨ). The ability to accurately measure these components is crucial for researchers in bioenergetics, drug development, and cellular physiology.
This guide provides a detailed overview and a practical protocol for using 9-amino-6-chloro-2-methoxyacridine (ACMA), a fluorescent probe, to measure the ΔpH component of the proton gradient in vesicular systems such as liposomes, proteoliposomes, and submitochondrial particles.
Principle of the ACMA Assay: A pH-Sensitive Fluorescent Reporter
ACMA is a weakly basic, cell-permeable fluorescent amine.[1][2] Its utility in measuring proton gradients stems from its pH-dependent fluorescence, which is quenched upon protonation and accumulation in acidic environments.[1] The neutral form of ACMA can freely diffuse across a lipid bilayer. When a proton gradient is established with an acidic interior (lower pH) relative to the exterior, the neutral ACMA molecules that diffuse into the vesicle become protonated. This charged, protonated form is membrane-impermeable and thus becomes trapped and concentrated within the acidic compartment.[3]
At high internal concentrations, ACMA molecules self-quench their fluorescence. The degree of this fluorescence quenching is proportional to the magnitude of the pH gradient (ΔpH) across the membrane. This relationship allows for a sensitive, real-time measurement of proton pumping and gradient formation.[4]
Diagram: Mechanism of ACMA Fluorescence Quenching
Caption: ACMA freely diffuses into the acidic vesicle, becomes protonated, and accumulates, leading to fluorescence quenching.
Key Experimental Components & Considerations
A successful ACMA assay requires careful preparation and consideration of several key components:
| Component | Description & Key Considerations | Typical Range |
| ACMA | Fluorescent probe. Prepare a concentrated stock in DMSO or methanol. Protect from light.[5] | 1-5 µM final concentration[6] |
| Vesicles | Liposomes, proteoliposomes, mitochondria, or bacterial inner membrane vesicles. | Varies with system |
| Reaction Buffer | Should be of appropriate pH and ionic strength for the system under study. | pH ~7.4[6] |
| Proton Pump/Source | An ATPase, respiratory chain complex, or an artificially imposed ion gradient to generate ΔpH. | N/A |
| Ionophores | Used for calibration and controls. Valinomycin dissipates ΔΨ, while nigericin or CCCP collapses ΔpH.[3][7] | Valinomycin: ~5 nM[7], CCCP: ~0.4 µM[7] |
| Instrumentation | A fluorometer or plate reader capable of excitation at ~410-412 nm and emission detection at ~475-490 nm.[1][6][7] | Ex: 411 nm, Em: 475 nm[1] |
Expert Insight: The choice of ionophore is critical for dissecting the components of the PMF. For instance, in the presence of K+ ions, adding valinomycin (a K+ ionophore) clamps the membrane potential (ΔΨ ≈ 0), allowing the measurement to be specific for the ΔpH component.[3] Conversely, using a protonophore like CCCP collapses the proton gradient, serving as a crucial control to demonstrate that the observed fluorescence quenching is indeed due to ΔpH.[7]
Detailed Protocol: Measuring ATP-Driven Proton Pumping in Proteoliposomes
This protocol provides a step-by-step method for measuring the activity of a reconstituted proton-pumping ATPase in proteoliposomes.
I. Reagent and Sample Preparation
-
Reaction Buffer: Prepare a buffer suitable for the ATPase activity (e.g., 0.5 mM MOPS, 100 mM KCl, 2 mM MgCl2, pH 7.3).[7] Ensure all buffers are filtered and degassed.
-
ACMA Stock Solution: Prepare a 0.2 mM stock solution of ACMA in high-quality DMSO. Store in small aliquots at -20°C, protected from light.[7]
-
ATP Stock Solution: Prepare a concentrated stock of ATP (e.g., 120 mM) in the reaction buffer and adjust the pH to match the buffer (e.g., pH 7.3).[7]
-
Ionophore Stock Solutions: Prepare stock solutions of valinomycin (e.g., 0.9 µM in DMSO) and a protonophore like CCCP (e.g., 0.2 mM in DMSO).[7]
-
Proteoliposomes: Prepare proteoliposomes with the reconstituted protein of interest according to your established protocol. The buffer inside the vesicles should be the same as the external reaction buffer to avoid pre-existing gradients.
II. Instrumentation Setup
-
Set the fluorometer excitation wavelength to 410 nm and the emission wavelength to 490 nm.[7]
-
Set the temperature of the cuvette holder to the optimal temperature for the enzyme's activity (e.g., 37°C).[7]
-
Ensure the cuvette is clean and equipped with a small magnetic stir bar for continuous mixing.
III. Experimental Procedure
-
Add the reaction buffer to the cuvette to near the final volume (e.g., 860 µL for a 1 mL final volume).[7]
-
Add the ACMA stock solution to achieve the desired final concentration (e.g., 0.9 µM).[7]
-
Add the valinomycin stock solution to a final concentration of ~5 nM to dissipate any membrane potential that forms.[7]
-
Add the proteoliposome suspension (e.g., 100 µL) to the cuvette.[7]
-
Place the cuvette in the fluorometer and begin recording the baseline fluorescence. Allow the signal to stabilize for 2-5 minutes. This baseline represents 100% fluorescence (F₀).
-
Initiate proton pumping by adding a small volume of the concentrated ATP stock solution (e.g., 7.8 µL of 120 mM stock for a final concentration of 1.2 mM).[7]
-
Continuously record the fluorescence signal. A decrease in fluorescence intensity indicates the formation of a proton gradient (quenching).
-
Once the fluorescence signal reaches a steady-state (the rate of proton pumping equals the rate of proton leak), the quenching is maximal for that condition.
-
To confirm that the quenching is due to a ΔpH, add the protonophore CCCP (e.g., to a final concentration of 0.4 µM).[7] This should collapse the proton gradient and cause the fluorescence to return to the initial baseline level.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for a typical ACMA proton pumping assay.
Data Analysis and Interpretation
The primary data output is a trace of fluorescence intensity over time. The extent of proton pumping is typically expressed as the percentage of fluorescence quenching (%Q) calculated as follows:
% Quenching = [ (F₀ - F) / F₀ ] * 100
Where:
-
F₀ is the initial, stable baseline fluorescence before the addition of the substrate (e.g., ATP).
-
F is the fluorescence at a given time point after initiation, or the steady-state fluorescence.
Quantitative Calibration (Advanced)
While ACMA is excellent for qualitative and relative measurements of ΔpH, precise quantification can be challenging.[8] However, a calibration curve can be generated to correlate the percentage of fluorescence quenching with a known ΔpH.[6]
-
Prepare Buffers: Create a series of buffers with a range of known pH values (e.g., from 7.5 down to 4.0).
-
Equilibrate Vesicles: Incubate your vesicles in a buffer with a known internal pH (e.g., pH 7.5).
-
Impose ΔpH: Rapidly dilute the equilibrated vesicles into the series of external buffers with different pH values in the presence of ACMA and valinomycin. This creates a known ΔpH (ΔpH = pH_in - pH_out).
-
Measure Fluorescence: Quickly measure the steady-state fluorescence for each known ΔpH.
-
Plot Curve: Plot the percentage of fluorescence quenching against the known ΔpH values to generate a calibration curve.[6] This curve can then be used to estimate the ΔpH in your experimental samples.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No or low fluorescence signal | Incorrect fluorometer settings; degraded ACMA. | Verify excitation/emission wavelengths. Use a fresh aliquot of ACMA stock. |
| No quenching upon substrate addition | Inactive proton pump; leaky vesicles. | Use a positive control for the protein. Check vesicle integrity and preparation method. |
| High background fluorescence | Light scattering from vesicles; ACMA concentration too high. | Subtract the signal from a "no ACMA" control. Titrate ACMA to a lower concentration. |
| Signal does not return to baseline after CCCP addition | Insufficient CCCP; irreversible probe binding or bleaching. | Increase CCCP concentration. Ensure you are within the linear range of the probe. |
Conclusion
The ACMA fluorescence quenching assay is a robust and sensitive method for real-time monitoring of proton gradient formation in a variety of in vitro systems. By understanding the underlying principles and carefully controlling experimental variables, researchers can gain valuable insights into the function of proton pumps, transporters, and the overall bioenergetic state of their system. This application note provides a comprehensive framework to design, execute, and interpret these powerful experiments.
References
- Biomol.de. 9-Amino-6-chloro-2-methoxyacridine | CAS 3548-09-2. [Link]
- Schoenmakers, T. J., Visser, G. J., Flik, G., & Theuvenet, A. P. (1992). Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1101(1), 54-62. [Link]
- Bertin Bioreagent. 9-Amino-6-chloro-2-methoxyacridine - Biochemicals. [Link]
- Khandelia, H., & Ipsen, J. H. (2021). Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. Membranes, 11(11), 861. [Link]
- Kuhri, S., Seeger, D., & Schiller, J. (2018). Monitoring ATPase induced pH changes in single proteoliposomes with the lipid-coupled fluorophore Oregon Green 488. RSC Advances, 8(52), 29759-29766. [Link]
- Gasanov, S. E., Dagda, R. K., & Gasanov, E. S. (2014). Monitoring of the Proton Electrochemical Gradient in Reconstituted Vesicles: Quantitative Measurements of Both Transmembrane Potential and Intravesicular pH by Ratiometric Fluorescent Probes. Journal of Fluorescence, 24(2), 583-597. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 9-Amino-6-chloro-2-methoxyacridine | CAS 3548-09-2 | Cayman Chemical | Biomol.de [biomol.com]
- 3. Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9-Amino-6-chloro-2-methoxyacridine I CAS#: 3548-09-2 I fluorescent probe I InvivoChem [invivochem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
6-Chloro-2-methoxy-9-acridinamine: An In-Depth Guide to its Application in Nucleic Acid Gel Staining
Introduction: Unveiling the Potential of a Fluorescent Intercalator
For the discerning researcher in molecular biology and drug development, the visualization of nucleic acids in electrophoretic gels is a cornerstone of daily workflows. While classic stains like ethidium bromide and modern cyanine dyes are well-established, the exploration of alternative fluorochromes continues to be a subject of scientific inquiry. This guide focuses on 6-Chloro-2-methoxy-9-acridinamine , a fluorescent compound with intriguing properties for nucleic acid staining.
Also known by its synonym, ACMA, this molecule belongs to the acridine family of compounds, which are renowned for their ability to intercalate into the DNA double helix.[1] This interaction forms the basis of their use as fluorescent probes. ACMA, specifically, is a cell-permeable fluorescent probe that has been utilized in various biological studies, including the investigation of DNA binding and membrane energy transduction.[2] This document serves as a comprehensive technical guide, providing detailed insights into the mechanism, potential applications, and protocols for utilizing this compound for staining nucleic acids in agarose and polyacrylamide gels.
Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of a fluorescent dye is paramount for its effective application. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | ACMA, NSC 15300 | [3] |
| Molecular Formula | C₁₄H₁₁ClN₂O | [3] |
| Molecular Weight | 258.7 g/mol | [3] |
| Excitation Maximum (λex) | ~411-419 nm | [3] |
| Emission Maximum (λem) | ~475-483 nm | [3] |
| Appearance | Crystalline solid | |
| Solubility | Miscible in water, soluble in methanol (~1 mg/ml) | [3] |
Mechanism of Action: The Basis of Fluorescence
The fluorescence of this compound upon binding to nucleic acids is a direct consequence of its primary mechanism of action: intercalation . This process involves the insertion of the planar acridine ring system between the base pairs of the DNA double helix.
This intercalation has several important consequences:
-
Fluorescence Enhancement: In its free state in solution, ACMA exhibits relatively low fluorescence. However, upon intercalation into the hydrophobic environment between DNA base pairs, the molecule becomes more rigid and is shielded from solvent-induced quenching. This results in a significant increase in its fluorescence quantum yield, making the DNA visible under appropriate illumination.
-
Spectral Shift: The binding to DNA can also induce a slight shift in the excitation and emission maxima of the dye.
-
Sequence Selectivity: Research has shown that ACMA exhibits a preference for binding to AT-rich regions of the DNA. The fluorescence lifetime of the ACMA-DNA complex has been observed to decrease with the incorporation of guanosine bases.[3] This property may be of interest in specific research applications but is less critical for general gel staining.
Application in Gel Electrophoresis: A Note on Protocol Development
While the physicochemical properties of this compound strongly suggest its utility as a nucleic acid gel stain, it is crucial to note that standardized, validated protocols for this specific application are not widely available in the scientific literature. Therefore, the following protocols are provided as a starting point for optimization, based on the known characteristics of ACMA and general procedures for other fluorescent intercalating dyes. Researchers should consider these as foundational methods that will likely require empirical optimization for their specific experimental conditions.
I. Preparation of Stock and Working Solutions
Proper preparation of the staining solutions is critical for reproducible results.
1. Stock Solution (1 mg/mL):
-
Weigh out 1 mg of this compound powder.
-
Dissolve in 1 mL of anhydrous dimethyl sulfoxide (DMSO) or methanol.[3]
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light. Due to its potential hazards, aqueous solutions are not recommended for long-term storage.[3]
2. Working Staining Solution (Post-Staining):
-
The optimal working concentration will need to be determined empirically. A starting point for optimization would be a 1:10,000 dilution of the stock solution in a suitable buffer (e.g., 1X TAE or 1X TBE).
-
For example, to prepare 100 mL of staining solution, add 10 µL of the 1 mg/mL stock solution to 100 mL of 1X TAE or 1X TBE buffer.
-
Mix thoroughly. The staining solution should be prepared fresh for each use.
II. Protocol for Post-Staining of Agarose and Polyacrylamide Gels
Post-staining is a common method where the gel is stained after electrophoresis is complete. This approach avoids any potential effects of the dye on nucleic acid migration.
Step-by-Step Methodology:
-
Electrophoresis: Perform agarose or polyacrylamide gel electrophoresis of your nucleic acid samples under standard conditions.
-
Staining:
-
Carefully transfer the gel from the electrophoresis apparatus into a clean staining tray.
-
Add a sufficient volume of the freshly prepared working staining solution to completely submerge the gel.
-
Incubate the gel at room temperature with gentle agitation (e.g., on a rocking platform) for 20-40 minutes. The optimal staining time may vary depending on the gel thickness and percentage.
-
Protect the staining tray from light during incubation by covering it with aluminum foil.
-
-
Destaining (Optional but Recommended):
-
After staining, pour off the staining solution.
-
Add a generous volume of deionized water or the electrophoresis buffer (1X TAE or TBE) to the staining tray.
-
Gently agitate the gel at room temperature for 10-30 minutes. This step helps to reduce background fluorescence and increase the signal-to-noise ratio. Multiple washes with fresh buffer may improve results.
-
-
Visualization:
-
Carefully transfer the stained (and destained) gel to a UV transilluminator.
-
Given the excitation maximum of ACMA is around 411-419 nm, a UV transilluminator with a wavelength of 365 nm (longwave UV) or a blue-light transilluminator would be suitable for excitation. A standard 302 nm (midwave UV) transilluminator may also provide sufficient excitation.[4]
-
Visualize the fluorescent bands, which should appear blue-green, corresponding to the emission maximum of ~475-483 nm.[3]
-
Document the results using a gel documentation system.
-
III. Protocol for In-Gel Staining of Agarose Gels
In-gel staining involves adding the dye to the molten agarose before casting the gel. This method can be more convenient but may affect the migration of nucleic acids.
Step-by-Step Methodology:
-
Prepare Agarose Solution: Prepare the desired concentration of agarose in 1X TAE or 1X TBE buffer and heat until the agarose is completely dissolved.
-
Cool and Add Stain: Let the molten agarose cool to approximately 50-60°C. It is critical to cool the agarose before adding the stain to prevent its degradation.
-
Add ACMA: Add the ACMA stock solution to the molten agarose to achieve the desired final concentration. A starting point for optimization would be a 1:10,000 dilution. For a 100 mL gel, this would be 10 µL of a 1 mg/mL stock solution.
-
Mix and Cast: Gently swirl the flask to ensure even distribution of the stain. Avoid introducing air bubbles. Pour the agarose solution into the gel casting tray and insert the comb.
-
Solidify and Run: Allow the gel to solidify completely. Place the gel in the electrophoresis tank containing the running buffer (1X TAE or TBE). It is generally recommended to also add the stain to the running buffer at the same concentration as in the gel to maintain consistent staining during the run.
-
Load and Electrophorese: Load your samples and run the gel according to your standard protocol.
-
Visualization: After electrophoresis, the gel can be visualized directly on a UV or blue-light transilluminator without the need for a separate staining step. A brief destaining step in water may reduce background fluorescence.
Safety and Handling
As a Senior Application Scientist, ensuring the safety of all laboratory personnel is of utmost importance. This compound should be handled with care, following standard laboratory safety procedures.
-
Hazard Profile: This compound is classified as a skin and eye irritant and is suspected of being a carcinogen.[1] As an intercalating agent, it should be treated as a potential mutagen.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the solid compound or its solutions.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of all waste containing ACMA in accordance with local, state, and federal regulations for hazardous chemical waste.
Troubleshooting and Optimization
Given the developmental nature of these protocols, troubleshooting will be an integral part of implementation.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Insufficient staining time.- Staining solution concentration is too low.- Incorrect excitation/emission filters. | - Increase the incubation time in the staining solution.- Increase the working concentration of ACMA.- Ensure the transilluminator and gel documentation system are set to the appropriate wavelengths for ACMA. |
| High Background | - Insufficient destaining.- Staining solution concentration is too high. | - Increase the duration and/or number of destaining washes.- Decrease the working concentration of ACMA. |
| Smeared Bands | - DNA degradation.- In-gel staining affecting migration. | - Ensure proper sample handling to prevent nuclease contamination.- If using in-gel staining, switch to the post-staining protocol. |
Concluding Remarks and Future Perspectives
This compound presents itself as a fluorescent probe with the potential for nucleic acid staining in electrophoretic gels, owing to its intercalating mechanism and favorable spectroscopic properties. However, its adoption for this application is currently limited by the lack of established and validated protocols in the scientific literature. The methodologies presented in this guide are intended to provide a robust starting point for researchers to explore its utility and to develop optimized, in-house protocols.
Further investigation is warranted to systematically evaluate its sensitivity in comparison to commonly used stains, its photostability under prolonged illumination, and its compatibility with downstream molecular biology techniques such as cloning, sequencing, and PCR. Such studies will be invaluable in determining the position of this compound within the toolkit of the modern molecular biologist.
References
- Edvotek. (n.d.). Quick Guide: Visualizing DNA.
- XEPU Scientific Instrument Co., Ltd. (2024, February 5). UV Transilluminator for DNA Gel Electrophoresis.
- LI-COR Biosciences. (2018, June 25). DNA Separation and Detection on Agarose Gels/Post-Electrophoresis Staining Protocol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19080, this compound.
- Bertin Bioreagent. (n.d.). 9-Amino-6-chloro-2-methoxyacridine.
- Schoonen, W. G., & Wubs, K. L. (1985). Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum. Photosynthesis Research, 7(1), 59–67. [Link]
Sources
- 1. This compound | C14H11ClN2O | CID 19080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Transilluminator for DNA Gel Electrophoresis [xepu.us]
Application Notes and Protocols: In Vitro Cytotoxicity Assays for ACMA Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of ACMA Derivatives
Acridine and its derivatives represent a significant class of heterocyclic compounds extensively researched for their potential as anticancer agents.[1][2] Their planar structure allows them to intercalate between DNA base pairs, a mechanism that can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[3][4] One such derivative, 9-amino-6-chloro-2-methoxyacridine (ACMA), is a versatile molecule known not only for its DNA intercalating properties but also as a fluorescent probe sensitive to pH.[5][6] This dual functionality makes ACMA and its derivatives particularly interesting for cancer research, as they offer the potential for both therapeutic action and cellular imaging.
The cytotoxic effects of ACMA derivatives are often attributed to their ability to inhibit topoisomerase enzymes, which are crucial for managing DNA topology during replication.[2][4] By stabilizing the DNA-topoisomerase complex, these compounds can lead to double-strand breaks, triggering apoptotic pathways. Recent studies have highlighted the promising anticancer properties of various ACMA derivatives against a range of cancer cell lines, including those of the lung, breast, and colon.[4][7]
This guide provides a comprehensive overview of the in vitro evaluation of ACMA derivatives, detailing protocols for key cytotoxicity assays and offering insights into the underlying mechanisms of action.
Section 1: Understanding the Cytotoxic Mechanisms of ACMA Derivatives
The primary mechanism of action for many acridine derivatives is their interference with DNA replication and repair.[3] This is often achieved through:
-
DNA Intercalation: The planar aromatic ring system of the acridine core inserts itself between the base pairs of the DNA double helix.[8] This distorts the DNA structure, interfering with the binding of DNA polymerases and topoisomerases.
-
Topoisomerase Inhibition: ACMA derivatives can inhibit the activity of topoisomerase II, an enzyme responsible for resolving DNA tangles.[4] This inhibition leads to the accumulation of DNA strand breaks, a potent trigger for apoptosis.[4]
The cytotoxic effects of these compounds can manifest in several ways, including uncontrolled cell death (necrosis) or programmed cell death (apoptosis).[9] Therefore, a comprehensive in vitro evaluation should employ a battery of assays to elucidate the specific cellular response to treatment with ACMA derivatives.
Section 2: Core Cytotoxicity Assays for Evaluating ACMA Derivatives
A multi-faceted approach is recommended to accurately assess the cytotoxic and cytostatic effects of novel ACMA derivatives. Combining assays that measure different aspects of cell health, such as metabolic activity, membrane integrity, and apoptotic markers, provides a more complete picture of the compound's biological activity.
Metabolic Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[10]
Rationale for Use with ACMA Derivatives: The MTT assay provides a robust and high-throughput method for initial screening of ACMA derivatives to determine their half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[3]
Table 1: Example IC50 Values of Various Acridine Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| 9-Acridinyl amino acid derivative 8 | A549 (Lung Carcinoma) | MTT | ≈ 6 | [3] |
| 9-Acridinyl amino acid derivative 9 | A549 (Lung Carcinoma) | MTT | ≈ 6 | [3] |
| Acridine-benzohydrazide 3c | A549 (Lung Adenocarcinoma) | MTT (24h) | 73 | [3] |
| Acridine-benzohydrazides 3a-3d | A549 (Lung Adenocarcinoma) | MTT (48h) | 37-62 | [3] |
| Sulfonamide acridine derivative 8b | HepG2 (Hepatocellular Carcinoma) | MTT | 14.51 | [3] |
| Sulfonamide acridine derivative 8b | HCT-116 (Colon Carcinoma) | MTT | 9.39 | [3] |
| Acridine-based aminoacetamide AC1 | SH-SY5Y (Neuroblastoma) | MTT | 26.92 ± 0.57 µg/mL | [11] |
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[3]
-
Compound Treatment: Prepare serial dilutions of the ACMA derivatives in the culture medium. After 24 hours, replace the existing medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[3]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[13][14] The amount of LDH released into the culture medium is proportional to the number of dead or damaged cells.[9]
Rationale for Use with ACMA Derivatives: This assay is crucial for distinguishing between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death). It complements the MTT assay by directly measuring cell lysis.
Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the plate to pellet any detached cells.[15] Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[13]
-
LDH Reaction: Prepare the LDH assay reagent according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then reacts with a tetrazolium salt (INT) to form a colored formazan product.[14] Add the assay reagent to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature in the dark for approximately 30-60 minutes.[15]
-
Stop Reaction and Measure Absorbance: Add a stop solution (e.g., 1M acetic acid) to each well.[13] Measure the absorbance at 490 nm using a microplate reader.[13]
-
Controls: It is essential to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[15]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
Apoptosis is a key mechanism by which many anticancer drugs induce cell death.[16] The Annexin V/PI assay is a widely used method to detect and differentiate between apoptotic and necrotic cells.
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[17]
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[18]
Rationale for Use with ACMA Derivatives: This assay provides critical information on the mode of cell death induced by the compounds, clarifying whether they trigger the programmed apoptotic pathway.
Protocol: Annexin V-FITC/PI Staining for Flow Cytometry
-
Cell Treatment: Treat cells with the ACMA derivatives at the desired concentrations and for the appropriate duration in a suitable culture vessel (e.g., 6-well plate).
-
Cell Harvesting and Washing: Harvest the cells (including both adherent and floating populations) and wash them twice with cold PBS.[3]
-
Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[3]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
Section 3: Visualizing Experimental Workflows and Signaling Pathways
Clear visualization of experimental procedures and biological pathways is essential for understanding and reproducing scientific findings.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for in vitro cytotoxicity assessment of ACMA derivatives.
Proposed Signaling Pathway for ACMA-Induced Apoptosis
Caption: Intrinsic apoptosis pathway induced by ACMA derivatives.
Section 4: Concluding Remarks and Future Directions
The protocols and methodologies outlined in this application note provide a robust framework for the in vitro evaluation of ACMA derivatives as potential anticancer agents. By employing a combination of assays that probe different aspects of cell viability and death, researchers can gain a comprehensive understanding of the cytotoxic mechanisms of these compounds.
Future investigations could explore the effects of ACMA derivatives on specific cell cycle phases, their potential to overcome drug resistance, and their efficacy in more complex in vitro models such as 3D spheroids or organoids. Furthermore, the inherent fluorescence of the acridine core could be leveraged for advanced imaging studies to track the subcellular localization and dynamics of these compounds in real-time.
References
- Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
- Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (n.d.). PMC - NIH.
- Kadiravan, M., & Kanagarajan, H. (2025). Synthesis, Characterization, Docking Studies, and In-vitro Cytotoxic Activity of Some Novel N-(Acridin-9-yl)-N-(2- Substituted Benzoyl) Derivatives. Current Bioactive Compounds, 21(3).
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PMC - NIH.
- Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics.
- LDH Cytotoxicity Assay. (n.d.). Creative Bioarray.
- Acridine as an Anti-Tumour Agent: A Critical Review. (2022). PMC - NIH.
- Cytotoxicity of acridine derivatives on human MM cell lines. A, XTT... (n.d.). ResearchGate.
- ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA. (2011). RSC Publishing.
- Apoptosis – what assay should I use? (2022). BMG Labtech.
- New azo-acridine derivatives as inhibitors of AGS cell line: Synthesis, coordination chemistry, cytotoxicity, and. (2025). ScienceDirect.
- Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential. (2010). MDPI.
- Design, Synthesis, Molecular Docking, and Cytotoxic Evaluation of Novel Acridine-Based Aminoacetamide Derivatives as Potential Acetylcholinesterase Inhibitors. (2023). Advanced Journal of Chemistry, Section A.
- Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. (2021). PMC - NIH.
- Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf.
- Anticancer agents derived from natural cinnamic acids. (2015). PubMed.
- ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA. (2011). ResearchGate.
- Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives. (2020). RSC Publishing.
- Madecassic Acid Derivatives as Potential Anticancer Agents: Synthesis and Cytotoxic Evaluation. (2020). PMC - PubMed Central.
- The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics.
- Design, Synthesis and Evaluation of Novel Derivatives of Curcuminoids with Cytotoxicity. (2021). MDPI.
- Cinnamic acid derivatives as anticancer agents-a review. (2011). PubMed.
- Synthesis and biological evaluation of cytotoxic activity of novel podophyllotoxin derivatives incorporating piperazinyl-cinnamic amide moieties. (2022). PubMed.
- Synthesis and Biological Evaluation of Novel Triazolyl-Acridine Derivatives as Cytotoxic Agents. (2020). Indian Journal of Pharmaceutical Sciences.
- Acridine Derivatives as Chemotherapeutic Agents. (2002). Bentham Science Publisher.
- Design, synthesis and cytotoxic evaluation of novel betulonic acid-diazine derivatives as potential antitumor agents. (2022). PubMed.
Sources
- 1. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. ajchem-a.com [ajchem-a.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. blog.cellsignal.com [blog.cellsignal.com]
- 18. Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential | MDPI [mdpi.com]
Measuring ATPase-Driven Proton Pumping: An Application Guide to the 9-Amino-6-chloro-2-methoxyacridine (ACMA) Fluorescence Quenching Assay
Abstract
This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to measuring the activity of proton-pumping ATPases using the fluorescent probe 9-Amino-6-chloro-2-methoxyacridine (ACMA). We delve into the underlying principles of this robust assay, offer detailed, step-by-step protocols for its implementation with reconstituted proteoliposomes, and discuss critical experimental parameters, data interpretation, and troubleshooting. This guide is designed to empower users to generate high-quality, reproducible data for the characterization of a wide range of proton-pumping ATPases.
Introduction: The Importance of Measuring Proton-Pumping ATPase Activity
Adenosine triphosphate-hydrolyzing enzymes, or ATPases, are fundamental to a vast array of cellular functions.[1] A critical subclass of these enzymes are the proton-pumping ATPases, such as F-type, V-type, and P-type ATPases, which establish and maintain electrochemical proton gradients across biological membranes.[2][3] This proton motive force is harnessed to drive essential processes including ATP synthesis, nutrient uptake, intracellular pH regulation, and cellular homeostasis.[2][4] Consequently, the accurate measurement of their activity is crucial for understanding their physiological roles, elucidating their mechanisms of action, and for the development of novel therapeutics targeting these vital enzymes.
While various methods exist to measure ATPase activity, such as monitoring inorganic phosphate release[1][5] or using coupled enzyme assays[6][7], the ACMA fluorescence quenching assay offers a direct and continuous method to specifically measure proton translocation coupled to ATP hydrolysis. This makes it an invaluable tool for studying the transport activity of reconstituted membrane proteins.
Principle of the ACMA Assay: A Self-Validating System
The ACMA assay indirectly measures the hydrolytic activity of proton-pumping ATPases by monitoring the formation of a proton gradient across a vesicular membrane.[8] The lipophilic, weakly basic fluorescent dye, ACMA, is central to this process.
Mechanism of Fluorescence Quenching:
-
Permeation: In its unprotonated state at neutral or slightly alkaline pH, ACMA can freely permeate across lipid bilayers.[9]
-
Protonation and Trapping: When a proton-pumping ATPase, embedded in the membrane of a liposome, hydrolyzes ATP, it translocates protons into the vesicle's lumen, causing acidification.[10][11] In this acidic environment, ACMA becomes protonated and thus positively charged, rendering it membrane-impermeable and effectively trapping it inside the vesicle.[9][12]
-
Fluorescence Quenching: The accumulation and concentration of protonated ACMA inside the liposomes leads to self-quenching of its fluorescence.[8][9] This decrease in fluorescence intensity is directly proportional to the extent of proton pumping by the ATPase.
The assay is inherently self-validating through the use of ionophores. The addition of a protonophore, such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP), collapses the proton gradient, allowing the trapped ACMA to be released from the vesicles and deprotonated, resulting in the recovery of fluorescence.[13][14] This confirms that the observed quenching was indeed due to the formation of a pH gradient.
Diagram: Mechanism of ACMA Fluorescence Quenching
Caption: ATP hydrolysis by a reconstituted ATPase pumps protons into a vesicle, acidifying the lumen. ACMA freely enters the vesicle, becomes protonated and trapped, leading to fluorescence quenching. The addition of a protonophore like CCCP dissipates the proton gradient, reversing the quenching.
Experimental Design and Protocols
This section provides a generalized protocol for measuring the activity of a reconstituted proton-pumping ATPase. The specific concentrations and conditions may require optimization for different enzymes.
Reagents and Buffers
| Reagent/Buffer | Stock Concentration | Final Concentration | Purpose & Notes |
| Assay Buffer | 10x | 1x | e.g., 10 mM HEPES or MOPS, 100-150 mM KCl, 2-5 mM MgCl₂, pH 7.3-7.5. The choice of buffer and salts should be optimized for the specific ATPase.[13][15] |
| ACMA | 0.2-1 mM in DMSO | 0.5-1 µM | Protect from light. Prepare fresh dilutions.[13] |
| Valinomycin | 0.1-1 µM in DMSO | 1-5 nM | A K⁺ ionophore used to dissipate any membrane potential that could inhibit proton pumping.[13] |
| ATP | 100-120 mM in Assay Buffer, pH 7.3 | 1-5 mM | Prepare fresh and keep on ice.[13] |
| CCCP | 0.2-1 mM in DMSO | 0.4-1 µM | A protonophore used to collapse the proton gradient at the end of the assay.[13] |
| Proteoliposomes | Varies | Varies | Vesicles with the reconstituted ATPase of interest. The protein-to-lipid ratio should be optimized.[13] |
Instrumentation
A spectrofluorometer capable of time-course measurements is required.
| Parameter | Setting | Notes |
| Excitation Wavelength (λex) | 410-412 nm | [13][16] |
| Emission Wavelength (λem) | 490-510 nm | [13][16] |
| Temperature | 25-37 °C | Should be controlled and optimized for the specific enzyme.[13][14] |
| Slit Widths | 5-10 nm | Adjust to optimize signal-to-noise ratio. |
| Measurement Mode | Time-based scan |
Step-by-Step Protocol
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up. Set the appropriate excitation and emission wavelengths, slit widths, and temperature.
-
Reaction Mixture Preparation: In a fluorescence cuvette, combine the assay buffer, ACMA, and valinomycin. Mix gently by pipetting.
-
Baseline Measurement: Place the cuvette in the spectrofluorometer and start recording the fluorescence signal to establish a stable baseline.
-
Addition of Proteoliposomes: Add the proteoliposomes to the cuvette and continue recording until the fluorescence signal stabilizes.
-
Initiation of Proton Pumping: Initiate the reaction by adding ATP to the cuvette. A rapid decrease in fluorescence intensity should be observed as the ATPase pumps protons and ACMA accumulates in the vesicles.[13]
-
Gradient Collapse: Once the fluorescence quenching reaches a steady state or the desired time point, add CCCP to collapse the proton gradient. A rapid increase in fluorescence, ideally returning to the initial baseline, should be observed.[13]
Diagram: Experimental Workflow for the ACMA Assay
Caption: A sequential workflow for performing the ACMA fluorescence quenching assay, from preparation to data analysis.
Data Analysis and Interpretation
The primary data obtained from the ACMA assay is a time course of fluorescence intensity. Key parameters to be extracted include:
-
Initial Rate of Quenching: This is the initial slope of the fluorescence decay curve immediately after the addition of ATP. It is proportional to the initial rate of proton pumping and is often used to compare the activity of the ATPase under different conditions.
-
Extent of Quenching: This is the total decrease in fluorescence intensity, typically expressed as a percentage of the initial fluorescence. It reflects the steady-state pH gradient established by the ATPase.
Controls are essential for valid data interpretation:
-
No ATP control: No quenching should be observed, confirming that the process is ATP-dependent.
-
No protein control (empty liposomes): No significant quenching should occur, demonstrating that the observed activity is due to the reconstituted ATPase.
-
Inhibitor control: If a known inhibitor of the ATPase is available, its addition should prevent or reduce fluorescence quenching. For example, concanamycin A can be used for V-ATPases.[17]
Applications in Research and Drug Development
The ACMA assay is a versatile tool with numerous applications, including:
-
Enzyme Kinetics: Determination of kinetic parameters such as Kₘ for ATP and Vₘₐₓ for proton transport.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of proton-pumping ATPases.[10][18]
-
Mechanistic Studies: Investigating the effects of mutations, post-translational modifications, or different lipid environments on ATPase activity.[4][15]
-
Characterization of Reconstituted Proteins: Confirming the functional integrity of purified and reconstituted ATPases.[9][13][19]
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low fluorescence quenching | Inactive enzyme | Verify protein integrity and activity with an alternative assay (e.g., malachite green). |
| Leaky vesicles | Prepare fresh liposomes and ensure their integrity. | |
| Incorrect assay conditions | Optimize pH, temperature, and ion concentrations. | |
| Fluorescence does not recover after CCCP addition | ACMA precipitation or non-specific binding | Decrease ACMA concentration. Ensure proper mixing. |
| Vesicle lysis | Check the stability of proteoliposomes under assay conditions. | |
| High background fluorescence decrease | Photobleaching of ACMA | Reduce excitation light intensity or exposure time. |
| ATP-independent proton leak | Use empty liposomes as a control to subtract background leak. |
Conclusion
The 9-Amino-6-chloro-2-methoxyacridine fluorescence quenching assay is a powerful and direct method for the real-time measurement of proton translocation by ATPases. Its continuous nature and the ability to validate the formation of a proton gradient through the use of ionophores make it a robust and reliable technique. By carefully considering the principles, optimizing the protocol, and including appropriate controls, researchers can obtain high-quality data to advance our understanding of these essential enzymes and to facilitate the discovery of new therapeutic agents.
References
- Bio-protocol. ATP hydrolysis assay by ACMA quenching. [Link]
- The decay of the ATPase activity of light plus thiol-activated thylakoid membranes in the dark. Plant Physiology. [Link]
- Monitoring ATPase induced pH changes in single proteoliposomes with the lipid-coupled fluorophore Oregon Green 488. The Royal Society of Chemistry. [Link]
- V-ATPase assembly and activity assays.
- ATP-driven quenching of ACMA fluorescence by platelet submitochondrial...
- Measuring In Vitro ATPase Activity for Enzymatic Characterization. Journal of Visualized Experiments. [Link]
- Tests for ATP-driven quenching of ACMA fluorescence with Asp 61...
- Monitoring of the Proton Electrochemical Gradient in Reconstituted Vesicles: Quantitative Measurements of Both Transmembrane Potential and Intravesicular pH by Ratiometric Fluorescent Probes.
- ATG16L1 inhibits V-ATPase activity in vitro. (A) Scheme, ACMA assay....
- Reconstituted Membrane Systems for Assaying Membrane Proteins in Controlled Lipid Environments.
- Novel cell-free high-throughput screening method for pharmacological tools targeting K+ channels. PNAS. [Link]
- Optimization of a High-throughput Liposomes Fluorescence Assay for the screening of drug libraries with potential therapeutic us. Texas Tech University Health Sciences Center El Paso. [Link]
- Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel. Frontiers in Molecular Biosciences. [Link]
- Fluorescence quenching of ACMA in the root (A) and leaf (B) and changes...
- Functional reconstitution of plant plasma membrane H+-ATPase into giant unilamellar vesicles. bioRxiv. [Link]
- ATP/NADH Coupled ATPase Assay Protocol with Synergy Neo Multi-Mode Reader. University of Pennsylvania. [Link]
- Proton transport by Pma1p in the activated state requires less energy...
- New approach for membrane protein reconstitution into peptidiscs and basis for their adaptability to different proteins. eLife. [Link]
- Fluorescence spectra recorded of ACMA alone (dotted line), poly(dA-dT)
- Establishment of a fluorescence assay for characterization of protein-mediated vesicle fusion and acidific
- Comparison of ELS and ACMA measurements. Comparison of the change in...
- Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities. MDPI. [Link]
- Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled
- ATPase assay. The Rockefeller University. [Link]
- Bioluminometric method for real-time detection of
- Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled
- ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA. RSC Publishing. [Link]
- Regulation of Vacuolar Proton-translocating ATPase Activity and Assembly by Extracellular pH. Journal of Biological Chemistry. [Link]
- Regulation and function of V-ATPases in physiology and disease. Nature Reviews Molecular Cell Biology. [Link]
- Application of proton-transfer-reaction-mass-spectrometry for Indoor Air Quality research. PubMed. [Link]
Sources
- 1. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation and function of V-ATPases in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional reconstitution of plant plasma membrane H+-ATPase into giant unilamellar vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lab.rockefeller.edu [lab.rockefeller.edu]
- 7. lab.rockefeller.edu [lab.rockefeller.edu]
- 8. ATP hydrolysis assay by ACMA quenching [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. depts.ttu.edu [depts.ttu.edu]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel [frontiersin.org]
- 19. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities [mdpi.com]
Introduction: Unveiling ACMA, a Versatile Fluorescent Probe
An In-Depth Technical Guide to 9-Amino-6-chloro-2-methoxyacridine (ACMA) Applications in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
9-Amino-6-chloro-2-methoxyacridine, commonly known as ACMA, is a cell-permeable fluorescent molecule with a dual-mode action that makes it a versatile tool in cellular analysis.[1][2] Structurally, its polyaromatic ring system allows it to function as a DNA intercalator, preferentially binding to poly(dA-dT) sequences.[1][3] This property has been harnessed for applications such as cell cycle analysis.[4][5] However, its most powerful application in flow cytometry stems from its pH-sensitive fluorescence.[3][5][6] ACMA is brightly fluorescent at neutral or physiological pH but experiences significant fluorescence quenching upon protonation in acidic environments.[3][7] This unique characteristic allows researchers to monitor the formation and dissipation of transmembrane pH gradients in real-time, providing a window into a variety of critical cellular functions.[3][8]
This guide provides a detailed exploration of ACMA's mechanism, its diverse applications in flow cytometry, and comprehensive, field-proven protocols to empower your research.
| Property | Value | Source(s) |
| Common Name | ACMA | [1][4][6] |
| Systematic Name | 9-Amino-6-chloro-2-methoxyacridine | [1][6] |
| CAS Number | 3548-09-2 | [1] |
| Molecular Formula | C₁₄H₁₁ClN₂O | [1][] |
| Molecular Weight | 258.7 g/mol | [1][] |
| Excitation (Optimal) | ~411-419 nm | [1][4][10] |
| Emission (Optimal) | ~475-490 nm | [1][4][10] |
| Laser Compatibility | Violet Laser (~405 nm) | [4][5] |
| Solubility | Methanol, DMSO, Miscible in Water | [1][3] |
| Cytotoxicity | Potential mutagen and cytotoxic as a DNA intercalator | [4][5] |
Part 1: The Scientific Foundation - Mechanism of ACMA Action
Understanding why ACMA works is critical to designing robust experiments. ACMA's utility as a pH probe is based on a straightforward yet elegant mechanism. As a weak base, ACMA is membrane-permeable in its neutral state, allowing it to diffuse freely across cellular and organellar membranes.[7]
Upon entering an acidic compartment (e.g., a lysosome, yeast vacuole, or an artificially created acidic vesicle), the acridine ring becomes protonated. This protonation has two key consequences:
-
Fluorescence Quenching: The protonated form of ACMA is non-fluorescent or has greatly diminished fluorescence.[3][7]
-
Membrane Impermeability: The newly acquired positive charge "traps" the ACMA molecule inside the acidic compartment, as it can no longer readily diffuse back across the lipid bilayer.[3][7]
This leads to an accumulation of protonated, non-fluorescent ACMA within acidic organelles. A flow cytometer, measuring the total fluorescence of an individual cell, will detect this as a decrease in the overall cellular fluorescence signal. The magnitude of this fluorescence quenching is proportional to the extent of the pH gradient (ΔpH) across the membrane.[8]
Caption: Workflow for an ACMA-based indirect ion channel flux assay.
This protocol is a generalized version for screening compounds against a reconstituted potassium channel. [10][11][12] A. Materials:
-
Proteoliposomes containing the purified ion channel and high internal KCl (e.g., 150 mM).
-
Flux Buffer (e.g., 150 mM NaCl, 10 mM HEPES, pH 7.4).
-
ACMA (1 mM stock in DMSO).
-
CCCP (1 mM stock in DMSO).
-
Valinomycin (a K⁺-specific ionophore, 1 mM stock in DMSO).
-
Test compounds/inhibitors.
-
96-well black plates.
-
Plate reader with fluorescence detection capabilities (Ex: 410-420 nm, Em: 480-490 nm).
B. Step-by-Step Methodology:
-
Prepare Assay Plate: Add test compounds (inhibitors or activators) to the wells of the 96-well plate.
-
Prepare ACMA Buffer: Dilute ACMA stock into the Flux Buffer to a final working concentration of ~0.5-1 µM.
-
Dilution & Incubation: Add the proteoliposomes to the wells and immediately add the ACMA-containing Flux Buffer to initiate the K⁺ gradient. The final volume might be 200 µL. Incubate for 5-10 minutes.
-
Baseline Reading: Measure the initial baseline fluorescence for 10-20 seconds.
-
Initiate Flux: Add a small volume of CCCP (e.g., 1 µL of 200x stock) to each well to initiate proton influx. [10]6. Kinetic Reading: Immediately begin measuring the fluorescence kinetically for 5-20 minutes. The rate of fluorescence decrease reflects channel activity.
-
Normalization Control: At the end of the kinetic read, add Valinomycin to all wells. [12]This provides a channel-independent pathway for maximal K⁺ efflux, collapsing the gradient completely and establishing a fluorescence baseline for normalization.
-
Data Analysis: Calculate the initial rate of quenching after CCCP addition. Compare the rates in the presence of test compounds to a vehicle control (e.g., DMSO) to determine percent inhibition or activation.
Application 3: Assessing Multidrug Resistance (MDR) Efflux Pumps
While dyes like Calcein-AM or fluorescently tagged drugs are more common for measuring the activity of P-glycoprotein (P-gp/ABCB1) and other MDR transporters, the principles are applicable and ACMA can be used if the transporter's activity is linked to a proton gradient. [13][14][15]For example, some bacterial efflux pumps are proton-coupled antiporters. Flow cytometry is a powerful tool for this analysis because it provides single-cell data, revealing population heterogeneity in drug resistance. [13][16] The Causality: If an MDR pump exports a substrate in exchange for a proton (H⁺/drug antiport), its activity will directly create a pH gradient. Overexpression of such a pump would lead to alkalinization of the cytoplasm or acidification of the extracellular medium. Using ACMA, one could potentially measure changes in the pH of acidic organelles if the pump's activity alters the cell's overall proton homeostasis.
-
Scientist's Note: This is a more complex and less direct application of ACMA for MDR. Its feasibility is highly dependent on the specific transporter being studied and its mechanism of action. Standard methods using fluorescent substrates of the pump are often more direct. [15][17]
Part 3: Troubleshooting & Scientific Integrity
A protocol is only as good as its controls and the scientist's ability to troubleshoot.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Insufficient ACMA concentration; Low target activity (e.g., pumps not active); Instrument settings incorrect. | Titrate ACMA concentration (try 0.5 µM to 10 µM). [5]Ensure cells are metabolically active (use fresh cultures, appropriate buffer with glucose). Verify laser alignment and filter sets are correct for ACMA's spectra. [18] |
| High Background Signal | ACMA concentration is too high; Cell death leading to non-specific binding/leakage. | Reduce ACMA concentration. Co-stain with a viability dye (e.g., Propidium Iodide) to gate out dead cells. [19]Ensure gentle sample handling to maintain cell integrity. |
| No Fluorescence Quenching | The pH gradient is not forming (e.g., cells are stressed, dead, or pumps are inhibited); Buffer pH is acidic. | Run a positive control (e.g., healthy, untreated cells). Check the pH of your staining buffer; it must be neutral or slightly alkaline for ACMA to be fluorescent initially. [5] |
| Unexpected De-quenching | The proton gradient is collapsing due to cell death or membrane instability. | Monitor cell viability throughout the experiment. Reduce incubation times or ACMA concentration if cytotoxicity is suspected. [5] |
| High Variability | Inconsistent cell numbers; Inconsistent timing of reagent addition; pH drift in the buffer. | Ensure accurate cell counting and consistent concentrations across samples. Use a multichannel pipette or automated liquid handler for additions in plate-based assays. Use a well-buffered staining solution. [20][21] |
References
- Kulkarni, K., et al. (2021). Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. PMC - NIH.
- Teixeira-Duarte, C. M., et al. (2021). Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel. PMC - PubMed Central.
- Hellingwerf, K. J., et al. (1981). Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum. PubMed.
- Chemsrc. (2025). 9-AMINO-6-CHLORO-2-METHOXYACRIDINE | CAS#:3548-09-2.
- Su, K., et al. (2016). Novel cell-free high-throughput screening method for pharmacological tools targeting K+ channels. PNAS.
- Aszalos, A., & Ross, D. D. (2011). Flow Cytometric Evaluation of Multidrug Resistance Proteins. PMC - NIH.
- Hart, S. M., et al. (1993). Flow cytometric assessment of multidrug resistance (MDR) phenotype in acute myeloid leukaemia. PubMed.
- Bharathi, M. P., et al. (2025). Applications of 9-Chloroacridine in Pharmaceuticals. Kronika Journal.
- Ruixibiotech. (n.d.). 9-Amino-6-chloro-2-methoxyacridine.
- Chen, D., et al. (2022). Gating choreography and mechanism of the human proton-activated chloride channel ASOR. PMC - PubMed Central.
- The Royal Society of Chemistry. (n.d.). Monitoring ATPase induced pH changes in single proteoliposomes with the lipid-coupled fluorophore Oregon Green 488.
- Creative Biolabs Antibody. (n.d.). Troubleshooting of Intracellular Staining Flow Cytometry.
- Falcão, C., et al. (2023). Current and Future Flow Cytometry Applications Contributing to Antimicrobial Resistance Control. PMC - PubMed Central.
- Brett, C. L., et al. (2013). Measurement of Vacuolar and Cytosolic pH In Vivo in Yeast Cell Suspensions. PMC.
- Le Grand, M., et al. (2011). P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods. NIH.
- Preston, R. A., et al. (1989). Assay of vacuolar pH in yeast and identification of acidification-defective mutants. NIH.
- Chen, Z., & Chen, Z. S. (2010). Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy. PMC.
- Antibodies.com. (2024). Flow Cytometry Troubleshooting.
- ResearchGate. (2025). Current and Future Flow Cytometry Applications Contributing to Antimicrobial Resistance Control.
- Israel, M. A., et al. (2020). Target-Agnostic P-Glycoprotein Assessment Yields Strategies to Evade Efflux, Leading to a BRAF Inhibitor with Intracranial Efficacy. PubMed Central.
- Anjam, M. S., et al. (2013). Application of a Short Intracellular pH Method to Flow Cytometry for Determining Saccharomyces cerevisiae Vitality. PMC - NIH.
- Boster Bio. (n.d.). Troubleshooting Flow Cytometry Issues: A Comprehensive Guide.
- Thelestam, M., et al. (1991). Acridine orange as a probe for measuring pH gradients across membranes: mechanism and limitations. PubMed.
- Elabscience. (2021). Flow Cytometry Troubleshooting Tips.
- Feng, B., et al. (2018). P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools. PubMed.
- Schneider, M., et al. (2021). Monitoring the Functionality and Stress Response of Yeast Cells Using Flow Cytometry. MDPI.
- Varma, M. V., et al. (2011). Determining P-glycoprotein-drug interactions: evaluation of reconstituted P-glycoprotein in a liposomal system and LLC-MDR1 polarized cell monolayers. PubMed Central.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 9-Amino-6-chloro-2-methoxyacridine - Ruixibiotech [ruixibiotech.com]
- 3. ACMA, Fluorescent Dye ≥95% (HPLC), powder, fluorescent dye | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probes Useful at Acidic pH—Section 20.3 | Thermo Fisher Scientific - AE [thermofisher.com]
- 10. Ion Channel Flux Assays and Protocols [sigmaaldrich.com]
- 11. Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current and Future Flow Cytometry Applications Contributing to Antimicrobial Resistance Control - PMC [pmc.ncbi.nlm.nih.gov]
- 15. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow cytometric assessment of multidrug resistance (MDR) phenotype in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 19. Flow Cytometry Protocol | Abcam [abcam.com]
- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 21. research.pasteur.fr [research.pasteur.fr]
Application Note: Site-Selective RNA Cleavage Using Acridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Precision Tools for RNA Manipulation
The ability to cleave RNA at specific sites is a cornerstone of molecular biology research and a critical component in the development of RNA-targeting therapeutics. Site-selective RNA cleavage allows for the functional analysis of RNA molecules, the validation of therapeutic targets, and the development of novel gene-silencing strategies. Acridine derivatives, a class of heterocyclic compounds known for their ability to intercalate into nucleic acids, have emerged as powerful tools for achieving targeted RNA hydrolysis.[1][2][3] When conjugated to a recognition module, such as an oligonucleotide or a peptide, acridine derivatives can be directed to a specific RNA sequence, where they facilitate the cleavage of the phosphodiester backbone. This application note provides a comprehensive overview of the mechanism, protocols, and key considerations for utilizing acridine derivatives in site-selective RNA cleavage.
Mechanism of Action: A Symphony of Intercalation, Catalysis, and Conformation
The site-selective cleavage of RNA by acridine derivatives is a multi-step process that leverages the unique chemical properties of the acridine moiety in concert with a targeting vehicle and often a metal ion cofactor. The process can be broken down into three key stages:
-
Target Recognition and Binding: An acridine derivative is typically conjugated to a DNA oligonucleotide or a peptide that is designed to bind to a specific sequence on the target RNA molecule.[4][5] This conjugation ensures that the acridine is delivered to the desired site of cleavage. The oligonucleotide conjugate forms a heteroduplex with the target RNA, positioning the acridine moiety in close proximity to the cleavage site.[6]
-
Intercalation and Conformational Change: The planar aromatic structure of the acridine molecule allows it to intercalate, or insert itself, between the base pairs of the RNA-DNA hybrid duplex.[7] This intercalation is thought to induce a conformational change in the RNA backbone, pushing an unpaired ribonucleotide out of the heteroduplex and creating a strained conformation at the target phosphodiester linkage.[6] This altered geometry makes the linkage more susceptible to hydrolysis.
-
Catalysis of Phosphodiester Bond Cleavage: The cleavage of the phosphodiester bond is often catalyzed by the acridine derivative itself, acting as a general acid, and is significantly enhanced by the presence of divalent or trivalent metal ions such as Zn(II), Mn(II), or lanthanide(III) ions (e.g., Lu(III)).[4][6][7] The protonated form of the acridine can act as an acid catalyst, while the metal ions function as Lewis acids, coordinating to the phosphate group and activating it for nucleophilic attack by a water molecule or the 2'-hydroxyl group of the ribose.[7][8]
The following diagram illustrates the proposed mechanism of RNA cleavage:
Caption: Mechanism of acridine-mediated RNA cleavage.
Experimental Protocols: A Step-by-Step Guide
This section provides a generalized protocol for site-selective RNA cleavage using an acridine-oligonucleotide conjugate. The specific concentrations and incubation times may need to be optimized depending on the target RNA sequence, the specific acridine derivative used, and the metal ion cofactor.
Materials and Reagents
-
Target RNA
-
Acridine-modified DNA oligonucleotide (complementary to the target RNA sequence flanking the desired cleavage site)
-
Unmodified DNA oligonucleotide (if a two-piece DNA strategy is used)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
Metal Ion Stock Solution (e.g., 10 mM LuCl₃ or ZnCl₂)
-
Nuclease-free water
-
Gel loading buffer
-
Denaturing polyacrylamide gel (e.g., 10-20%, 7M Urea)
-
Staining solution (e.g., SYBR Gold or similar)
Experimental Workflow
The following diagram outlines the general experimental workflow:
Caption: General workflow for RNA cleavage experiments.
Detailed Protocol
-
Reaction Setup:
-
In a nuclease-free microcentrifuge tube, combine the target RNA and the acridine-modified DNA oligonucleotide(s) in the reaction buffer. A typical molar ratio of the DNA conjugate to RNA substrate is 10:1 to ensure efficient binding.
-
The final concentration of the target RNA is typically in the nanomolar to low micromolar range.
-
-
Annealing:
-
Heat the mixture to 90°C for 2 minutes.
-
Allow the mixture to cool slowly to room temperature over 30-60 minutes. This step facilitates the formation of the RNA-DNA heteroduplex.
-
-
Initiation of Cleavage Reaction:
-
Add the metal ion stock solution to the reaction mixture to the desired final concentration (e.g., 100 µM - 1 mM). The optimal concentration will vary depending on the metal ion and the specific system.
-
-
Incubation:
-
Incubate the reaction at a constant temperature, typically 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 16 hours) to monitor the progress of the cleavage reaction.
-
-
Quenching the Reaction:
-
Stop the reaction at each time point by adding an equal volume of gel loading buffer containing a chelating agent such as EDTA to sequester the metal ions.
-
-
Analysis of Cleavage Products:
-
Separate the RNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the RNA bands by staining with a suitable fluorescent dye. The appearance of smaller RNA fragments corresponding to the cleavage products will indicate successful site-selective cleavage.
-
Quantify the band intensities to determine the cleavage efficiency at each time point.
-
Quantitative Data Summary
The efficiency of RNA cleavage is highly dependent on the specific acridine derivative, the metal ion cofactor, and the reaction conditions. The table below summarizes representative data from published studies to provide a comparative overview.
| Acridine Derivative Conjugate | Metal Ion | Target RNA | Cleavage Half-life (τ½) | Cleavage Efficiency | Reference |
| 9-amino-6-chloro-2-methoxyacridine-DNA | Lu(III) | Synthetic RNA | ~10-15 hours | ~90% in 56h | [7] |
| 9-amino-2-isopropoxy-6-nitroacridine-DNA | Lu(III) | Synthetic RNA | Not specified | Most efficient of 14 tested | [4][8] |
| Tris(2-aminobenzimidazole)-DNA | Metal-free | Synthetic RNA | 16.5 hours | - | [7] |
| Acridine-Peptide Conjugate | - | rRNA, ssRNA | Not specified | Active | [9] |
Note: The data presented are approximations derived from the literature and are intended for comparative purposes. Actual results may vary.
Troubleshooting and Key Considerations
-
Low Cleavage Efficiency:
-
Optimize Metal Ion Concentration: The concentration of the metal ion cofactor is critical. Titrate the metal ion concentration to find the optimal level for your system.
-
Check Oligonucleotide Design: Ensure the acridine-DNA conjugate has a high affinity and specificity for the target RNA sequence. The position of the acridine modification is also crucial.
-
Increase Incubation Time: Some cleavage reactions may require longer incubation periods to achieve significant product formation.
-
-
Non-Specific Cleavage:
-
Optimize Reaction Conditions: Adjust the temperature and buffer composition (e.g., salt concentration) to enhance the specificity of the hybridization.
-
Purify Conjugates: Ensure that the acridine-oligonucleotide conjugate is of high purity and free from any contaminating nucleases.
-
-
RNA Degradation:
-
Maintain Nuclease-Free Conditions: Use nuclease-free water, reagents, and labware to prevent degradation of the target RNA by contaminating RNases.
-
Conclusion and Future Perspectives
Site-selective RNA cleavage using acridine derivatives offers a versatile and powerful platform for RNA manipulation. The ability to tailor the recognition domain (oligonucleotide or peptide) provides a high degree of programmability, enabling the targeting of virtually any RNA sequence. Recent advancements have focused on the development of novel acridine derivatives with enhanced catalytic activity and the exploration of light-activated cleavage using photo-responsive acridine analogues.[10] Furthermore, the conjugation of acridines to peptides that mimic the active sites of ribonucleases represents a promising avenue for creating highly efficient artificial ribonucleases.[9] As our understanding of the structure-activity relationships of these compounds deepens, we can expect the development of even more sophisticated and potent tools for RNA research and therapeutic applications.
References
- Metal ion-induced site-selective RNA hydrolysis by use of acridine-bearing oligonucleotide as cofactor. PubMed. [Link]
- Site-Selective RNA Activation by Acridine-Modified Oligodeoxynucleotides in Metal-Ion Catalyzed Hydrolysis: A Comprehensive Study. ACS Omega. [Link]
- Synthesis of photo-responsive acridine-modified DNA and its application to site-selective RNA scission. PubMed. [Link]
- Site-Selective Artificial Ribonucleases: Renaissance of Oligonucleotide Conjugates for Irreversible Cleavage of RNA Sequences. PubMed Central. [Link]
- Selective activation of two sites in RNA by acridine-bearing oligonucleotides for clipping of design
- Site-Selective RNA Activation by Acridine-Modified Oligodeoxynucleotides in Metal-Ion Catalyzed Hydrolysis: A Comprehensive Study. PMC - NIH. [Link]
- 9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA. NIH. [Link]
- Cleavage of an RNA analog by Zn(II) macrocyclic catalysts appended with a methyl or an acridine group. PubMed. [Link]
- Inhibition of RNA synthesis in vitro by acridines--relation between structure and activity. PubMed. [Link]
- Synthesis and Application of Acridine Derivatives | Request PDF.
- Acridine-N Peptide Conjugates Display Enhanced Affinity and Specificity to BoxB RNA Targets. PubMed Central. [Link]
- Design of peptide-acridine mimics of ribonuclease activity. PubMed. [Link]
- Synthesis, Reactions and Medicinal Uses of Acridine. Pharmaguideline. [Link]
- Synthesis of Acridine-based DNA Bis-intercal
- Medicinal chemistry of acridine and its analogues. PMC - PubMed Central. [Link]
- Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. NIH. [Link]
- Click Conjugates of Artificial Ribonucleases: Sequence Specific Cleavage with Multiple Turnover. PMC - PubMed Central. [Link]
- RNA-Peptide Conjugation through an Efficient Covalent Bond Form
Sources
- 1. 9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Acridine-based DNA Bis-intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acridine-N Peptide Conjugates Display Enhanced Affinity and Specificity to BoxB RNA Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal ion-induced site-selective RNA hydrolysis by use of acridine-bearing oligonucleotide as cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Site-Selective Artificial Ribonucleases: Renaissance of Oligonucleotide Conjugates for Irreversible Cleavage of RNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Selective RNA Activation by Acridine-Modified Oligodeoxynucleotides in Metal-Ion Catalyzed Hydrolysis: A Comprehensive Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of peptide-acridine mimics of ribonuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of photo-responsive acridine-modified DNA and its application to site-selective RNA scission - PubMed [pubmed.ncbi.nlm.nih.gov]
Guide to the Preparation and Use of ACMA Stock Solutions for Measuring Proton Gradients
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
9-amino-6-chloro-2-methoxyacridine (ACMA) is a versatile fluorescent probe widely utilized for the sensitive measurement of transmembrane pH gradients (ΔpH). Its utility stems from a distinct fluorescence quenching mechanism that occurs upon its accumulation in acidic environments. This property makes ACMA an invaluable tool for studying the activity of proton pumps, such as H+-ATPases, and other transport systems that generate or utilize proton motive force. Proper preparation, storage, and application of ACMA solutions are paramount for obtaining reproducible and accurate experimental results. This guide provides a comprehensive overview of ACMA's properties, a detailed protocol for the preparation of stable stock solutions, and an application example for monitoring H+-ATPase activity, grounded in established scientific principles and practices.
Introduction to ACMA
ACMA is a cell-permeable acridine derivative that exhibits pH-dependent fluorescence.[1][2] In aqueous solutions at neutral pH, ACMA exists predominantly in its uncharged form, allowing it to passively diffuse across lipid membranes. Upon encountering an acidic environment, such as the interior of a vesicle or organelle with active proton pumping, the amino group of ACMA becomes protonated.[3] This protonation renders the molecule membrane-impermeant, effectively trapping it within the acidic compartment. The subsequent accumulation and concentration-dependent self-association of ACMA molecules lead to a significant quenching of its fluorescence signal.[4][5] The rate and extent of this fluorescence quenching are directly proportional to the magnitude of the pH gradient, providing a robust method for real-time monitoring of proton transport.[6][7]
Physicochemical Properties and Spectral Data
Accurate solution preparation begins with a clear understanding of the reagent's fundamental properties. The key characteristics of ACMA are summarized below.
| Property | Value | Source(s) |
| Full Chemical Name | 9-amino-6-chloro-2-methoxyacridine | [1][8] |
| Synonyms | ACMA, NSC 15300 | [1][2] |
| CAS Number | 3548-09-2 | [1][8][9] |
| Molecular Formula | C₁₄H₁₁ClN₂O | [1][8] |
| Molecular Weight | 258.7 g/mol | [1][8] |
| Appearance | Crystalline solid | [1][2] |
| Excitation Wavelength (λex) | ~411-412 nm | [1][9][10] |
| Emission Wavelength (λem) | ~475-480 nm | [1][9][10] |
| Purity | ≥98% | [1][2] |
The Causality of Fluorescence Quenching: Mechanism of Action
The functionality of ACMA as a ΔpH probe is governed by a clear, multi-step process. Understanding this mechanism is crucial for experimental design and data interpretation.
-
Passive Diffusion: Uncharged ACMA at neutral external pH freely crosses the lipid bilayer into the intravesicular space.
-
Protonation & Trapping: Inside vesicles with a lower internal pH (higher [H⁺]), ACMA is protonated. The resulting charged species has significantly reduced membrane permeability and becomes trapped.
-
Accumulation & Quenching: As the proton pump continues to acidify the lumen, trapped ACMA accumulates to high concentrations, leading to aggregation and self-quenching of its fluorescence.
-
Signal Correlation: The decrease in fluorescence intensity over time provides a dynamic measure of proton influx and the formation of a stable pH gradient.
Caption: Mechanism of ACMA fluorescence quenching driven by a proton gradient.
Core Protocol: Preparation of ACMA Stock Solutions
This protocol details the steps for preparing a primary organic stock solution and subsequent aqueous working solutions. Adherence to these guidelines is critical for experimental success and reagent stability.
Materials and Reagents
-
9-amino-6-chloro-2-methoxyacridine (ACMA), solid (e.g., Cayman Chemical, Item No. 22439)[2]
-
Anhydrous Dimethyl sulfoxide (DMSO) or Methanol (MeOH), spectroscopy or molecular biology grade
-
High-purity, deionized water
-
Microcentrifuge tubes or amber glass vials for storage
-
Inert gas (Argon or Nitrogen) (Recommended)
-
Analytical balance and appropriate weighing supplies
-
Calibrated micropipettes
Safety Precautions
ACMA is suspected of causing cancer and may cause skin, eye, and respiratory irritation.[11] Always consult the Safety Data Sheet (SDS) before use.[2]
-
Work in a well-ventilated area or chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of the powder and ingestion of the solution.
Protocol for 1 mM Primary Stock Solution (in DMSO)
A primary stock in an organic solvent ensures long-term stability.
-
Pre-weigh Vial: Tare a sterile, dry amber vial or microcentrifuge tube on an analytical balance.
-
Weigh ACMA: Carefully weigh approximately 2.6 mg of solid ACMA into the tared vial. Record the exact weight. (Calculation: 2.587 mg for 10 mL of 1 mM solution).
-
Add Solvent: Using the exact mass of ACMA, calculate the volume of DMSO required to achieve a 1 mM concentration.
-
Volume (mL) = [Mass (mg) / 258.7 ( g/mol )] * 1000
-
-
Dissolve: Add the calculated volume of anhydrous DMSO to the vial. Vortex thoroughly until the solid is completely dissolved. The solution should be clear.
-
Inert Gas Purge (Optional but Recommended): Gently flush the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen, which can degrade the probe over time.[2]
-
Aliquot and Store: Divide the primary stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store aliquots tightly sealed and protected from light at -20°C for short-term (1 month) or -80°C for long-term (up to 6 months) storage.[12] The solid compound is stable for at least 4 years at -20°C.[1][2]
Protocol for Aqueous Working Solutions
Aqueous solutions should be prepared fresh on the day of the experiment due to limited stability.[2]
-
Thaw Primary Stock: Remove one aliquot of the 1 mM primary stock from the freezer and allow it to thaw completely at room temperature, protected from light.
-
Dilute: Dilute the primary stock into the desired experimental buffer to achieve the final working concentration. A typical working concentration for ATPase assays is between 0.5 µM and 2 µM.[10][13]
-
Example: To make 1 mL of a 1 µM working solution, add 1 µL of the 1 mM primary stock to 999 µL of experimental buffer.
-
-
Mix and Use: Vortex the working solution gently and use it promptly. Do not store aqueous solutions.[2]
Application Protocol: Monitoring H⁺-ATPase Activity
This protocol provides an example of how to use an ACMA working solution to measure the proton pumping activity of a reconstituted H⁺-ATPase in liposomes.
Principle
ATP hydrolysis by H⁺-ATPase pumps protons into the liposome lumen, creating an acidic interior. ACMA accumulates in the acidic lumen, causing its fluorescence to quench. The initial rate of fluorescence quenching is proportional to the enzyme's proton pumping activity.[10] An uncoupler (e.g., nigericin) is added at the end to dissipate the pH gradient, resulting in the de-quenching of ACMA and confirming the signal's dependence on ΔpH.[14]
Caption: Experimental workflow for the ACMA-based H+-ATPase activity assay.
Step-by-Step Methodology
-
Fluorometer Setup: Set the fluorometer to the appropriate excitation (~412 nm) and emission (~480 nm) wavelengths. Set the temperature to the desired value (e.g., 30°C).
-
Assay Preparation: In a fluorescence cuvette, prepare the reaction mixture. A typical 1 mL reaction might contain:
-
10 mM MES/KOH buffer, pH 6.5
-
50 mM KCl
-
0.5 µg/mL Valinomycin (to dissipate membrane potential)
-
H⁺-ATPase proteoliposomes (amount to be optimized)
-
-
Add ACMA: Add the freshly prepared ACMA working solution to a final concentration of 1-2 µM.[10]
-
Equilibration: Place the cuvette in the fluorometer and allow the system to equilibrate for 2-5 minutes until a stable, high-fluorescence baseline is achieved.
-
Initiate Pumping: Start the reaction by adding Mg-ATP to a final concentration of 2-5 mM. Mix quickly but gently.
-
Data Acquisition: Record the decrease in ACMA fluorescence over time for 5-10 minutes or until a steady-state quenching level is reached. The initial slope of this quenching trace reflects the rate of proton pumping.
-
De-quenching: To validate the assay, add a protonophore like nigericin (e.g., 1-3 µg) to collapse the pH gradient.[10] A rapid return of fluorescence to the initial baseline level confirms that quenching was due to ΔpH.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No/Low Fluorescence Signal | Incorrect fluorometer settings. Degraded ACMA stock. | Verify excitation/emission wavelengths. Prepare fresh ACMA working solution from a new stock aliquot. |
| No Quenching Upon ATP Addition | Inactive enzyme. Leaky vesicles. ATP degraded. | Use a new enzyme preparation. Prepare fresh proteoliposomes. Use a fresh, pH-neutralized ATP stock. |
| Signal Drifts Before ATP Addition | Photobleaching. Vesicle instability/settling. | Decrease excitation slit width or light intensity. Ensure continuous stirring if available. Check vesicle integrity. |
| No De-quenching with Uncoupler | Quenching was not due to ΔpH. Probe may have precipitated or bound non-specifically. | Re-evaluate the experimental system. Check for light scattering artifacts. Lower ACMA concentration. |
References
- Biomol.de. (n.d.). 9-Amino-6-chloro-2-methoxyacridine | CAS 3548-09-2.
- PubChem. (n.d.). 6-Chloro-2-methoxy-9-acridinamine. National Center for Biotechnology Information.
- Schuurmans, J. J., & Kraayenhof, R. (1983). Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 725(1), 1-5.
- Chemsrc.com. (n.d.). 9-AMINO-6-CHLORO-2-METHOXYACRIDINE | CAS#:3548-09-2.
- ResearchGate. (n.d.). Fluorescence quenching of ACMA in the root (A) and leaf (B) and changes... [Image].
- Klymchenko, A. S., & Mely, Y. (2013). Fluorescence approaches for characterizing ion channels in synthetic bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(11), 2419-2435.
- ResearchGate. (n.d.). Comparison of ATP-driven quenching of ACMA fluorescence by WT and... [Image].
- ResearchGate. (n.d.). ATP-driven quenching of ACMA fluorescence by platelet submitochondrial... [Image].
- Feniouk, B. A., Cherepanov, D. A., Junge, W., & Mulkidjanian, A. Y. (2004). The H+/ATP ratio of the F-type ATP synthase from Escherichia coli is 3.3 +/- 0.2. The effect of the transmembrane pH gradient. FEBS Letters, 576(1-2), 17-22.
- Steigmiller, S., Turina, P., & Gräber, P. (2008). The proton-translocating FOF1 ATP synthase from Escherichia coli: reconstituted into liposomes and investigated by single-molecule fluorescence. Philosophical Transactions of the Royal Society B: Biological Sciences, 363(1490), 25-35.
- Jones, P. C., & Fillingame, R. H. (2001). Introduction of a Carboxyl Group in the First Transmembrane Helix of Escherichia coli F1Fo ATPase Subunit c and Cytoplasmic pH Regulation. Journal of Biological Chemistry, 276(13), 9875-9881.
- Baracca, A., Bucchi, L., Ghelli, A., & Solaini, G. (1997). Protonophoric activity of NADH coenzyme Q reductase and ATP synthase in coupled submitochondrial particles from horse platelets.
- Uzdavinys, P., Coinçon, M., Nji, E., et al. (2017). Dissecting the proton transport pathway in electrogenic Na+/H+ antiporters. Proceedings of the National Academy of Sciences, 114(7), E1101-E1110.
- Carqueijeiro, I., Martins, V., Noronha, H., et al. (2016). Analytical and fluorimetric methods for the characterization of the transmembrane transport of specialized metabolites in plants. Methods in Molecular Biology, 1405, 121-135.
- Angevine, C. M., & Deber, C. M. (2004). Dissected antiporter modules establish minimal proton-conduction elements of the respiratory complex I. Journal of Biological Chemistry, 279(40), 41573-41578.
- Mills, D. A., & Fillingame, R. H. (1994). The decay of the ATPase activity of light plus thiol-activated thylakoid membranes in the dark. Journal of Biological Chemistry, 269(8), 5484-5489.
- Morsomme, P., D'Exaerde, A. D., De Meester, F., et al. (2000). Isolation of native plasma membrane H+-ATPase (Pma1p)
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probes Useful at Acidic pH—Section 20.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C14H11ClN2O | CID 19080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 9-Amino-6-chloro-2-methoxyacridine | CAS 3548-09-2 | Cayman Chemical | Biomol.de [biomol.com]
- 10. Isolation of native plasma membrane H+‐ATPase (Pma1p) in both the active and basal activation states - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 9-AMINO-6-CHLORO-2-METHOXYACRIDINE | CAS#:3548-09-2 | Chemsrc [chemsrc.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of ACMA in Leishmania infantum Research
For: Researchers, scientists, and drug development professionals in parasitology and infectious diseases.
Introduction: Unveiling the Intracellular Environment of Leishmania infantum
Leishmania infantum, the causative agent of visceral leishmaniasis, is a master of intracellular survival. This protozoan parasite thrives within the hostile environment of host macrophage phagolysosomes, a testament to its sophisticated physiological adaptations. A cornerstone of this survival is the meticulous regulation of its intracellular pH (pHi), maintaining a near-neutral cytosol amidst the acidic host organelle.[1][2] This homeostasis is critical for enzymatic function, nutrient transport, and overall parasite viability, making the machinery that governs it a prime target for novel therapeutic strategies.
9-amino-6-chloro-2-methoxyacridine (ACMA) is a fluorescent, weakly basic amine that serves as a powerful tool for investigating proton gradients (ΔpH) across biological membranes. Its utility stems from a pH-dependent fluorescence quenching mechanism. In its uncharged state at neutral or alkaline pH, ACMA freely permeates membranes and exhibits strong fluorescence. However, in acidic compartments, it becomes protonated and trapped, leading to self-quenching of its fluorescence signal. This property allows for real-time, dynamic measurement of proton fluxes and the activity of proton pumps, such as V-H+-ATPases, which are crucial for pH regulation in Leishmania.[3]
These application notes provide a comprehensive guide to leveraging ACMA in L. infantum research. We will detail its application in monitoring pHi homeostasis and discuss its potential role in dissecting mechanisms of drug resistance, providing both the theoretical framework and actionable protocols for immediate implementation in the laboratory.
Application 1: Real-Time Monitoring of Intracellular pH Homeostasis
Scientific Rationale
The ability of L. infantum to maintain a stable pHi is an active, energy-dependent process, primarily driven by proton pumps on the parasite's plasma membrane.[4] Disruptions to this process, whether by chemical inhibitors or genetic modification, can be catastrophic for the parasite. ACMA provides a sensitive method to monitor the integrity of this pH regulation. A healthy population of Leishmania will actively pump protons out of the cytosol, creating a proton motive force. When ACMA is added to a suspension of these energized parasites, it will accumulate in acidic organelles (like acidocalcisomes) or be expelled from the neutral cytosol, resulting in a stable, low-level fluorescence. However, if the proton pumps are inhibited or the parasite's membrane is compromised, the proton gradient collapses, leading to an increase in cytosolic H+ and subsequent quenching of the ACMA signal. This change in fluorescence provides a direct readout of the parasite's ability to maintain pH homeostasis.
Mechanism of ACMA Fluorescence Quenching
The core principle of the ACMA assay is the dynamic relationship between the proton gradient and fluorescence intensity. The following diagram illustrates this process.
Caption: Workflow for using ACMA in drug resistance studies.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The inclusion of controls is critical for data interpretation.
-
Positive Control: The use of a protonophore (Nigericin or FCCP) at the end of each experiment is essential. A rapid and significant increase in fluorescence upon addition of the protonophore confirms that the observed quenching was indeed due to a proton gradient and that the ACMA probe is responsive.
-
Negative Control: Performing the assay with non-energized parasites (i.e., in the absence of glucose) should result in minimal fluorescence quenching, demonstrating that the process is energy-dependent.
-
Comparative Analysis: When investigating drug resistance or the effect of an inhibitor, always run the control (wild-type or untreated) and experimental groups in parallel on the same plate to minimize inter-assay variability.
By adhering to these principles, researchers can ensure the generation of robust and reliable data, contributing to a deeper understanding of Leishmania infantum physiology and the development of next-generation therapeutics.
References
- Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum. PubMed.
- pH homeostasis in Leishmania donovani amastigotes and promastigotes. ResearchGate.
- pH homeostasis in Leishmania donovani amastigotes and promastigotes. PubMed.
- Upregulation of ATP6V0D2 benefits intracellular survival of Leishmania donovani in erythrocytes-engulfing macrophages. PMC.
- A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts. NIH.
- A plasma membrane P-type H(+)-ATPase regulates intracellular pH in Leishmania mexicana amazonensis. PubMed.
- ATP-driven quenching of ACMA fluorescence by platelet submitochondrial... ResearchGate.
- Regulation of the intracellular pH in the protozoan parasite Trypanosoma brucei brucei. PubMed.
- Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies. Frontiers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pH homeostasis in Leishmania donovani amastigotes and promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A plasma membrane P-type H(+)-ATPase regulates intracellular pH in Leishmania mexicana amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Fluorescence Signal with ACMA
Welcome to the technical support center for 9-amino-6-chloro-2-methoxyacridine (ACMA) based assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues leading to low fluorescence signals during their experiments. Here, we move beyond simple checklists to provide in-depth, scientifically-grounded explanations and solutions to ensure the integrity and success of your research.
Understanding the ACMA Assay: The "Why" Before the "How"
ACMA is a fluorescent probe whose signal is highly sensitive to pH. In its unprotonated state, typically at a neutral or alkaline pH, ACMA exhibits robust fluorescence. However, as it moves into an acidic environment and becomes protonated, its fluorescence is quenched.[1][2][3] This property is ingeniously exploited in various assays, most notably in studying proton transport across membranes, such as in liposomes or vesicles, to measure the activity of ion channels or proton pumps.[3][4]
A typical liposome flux assay involves creating an ion gradient (e.g., high potassium inside, low outside). The addition of a protonophore like CCCP allows protons to flow into the liposome to balance the charge as ions flow out through a channel, leading to a drop in internal pH and quenching of the ACMA signal.[5][6][7] A low or absent fluorescence signal can signify a failure at multiple points in this intricate system.
Core Troubleshooting: Question & Answer
Here we address the most common questions and issues encountered when working with ACMA.
Q1: My initial ACMA fluorescence signal is very low, even before initiating the experiment. What could be the cause?
A weak initial signal points to problems with the dye itself or the fundamental buffer and instrument settings.
-
A1.1: Incorrect Spectrophotometer/Plate Reader Settings.
-
The Science: Every fluorophore has a unique excitation and emission spectrum. Deviating from the optimal wavelengths will result in suboptimal excitation of the dye and/or inefficient collection of the emitted light.
-
Troubleshooting Steps:
-
Verify that your instrument's excitation and emission wavelengths are set correctly for ACMA. The optimal settings are approximately 411-419 nm for excitation and 475-490 nm for emission .[1][2][4][8]
-
Ensure the gain setting on your instrument is appropriately adjusted. A setting that is too low will result in a weak signal, while one that is too high can lead to saturation and non-linearity.[9]
-
Confirm that you are using appropriate filters and dichroic mirrors for ACMA's spectral range.
-
-
-
A1.2: Degradation or Improper Storage of ACMA.
-
The Science: ACMA, like many fluorescent dyes, is susceptible to photobleaching and degradation over time, especially if not stored correctly.
-
Troubleshooting Steps:
-
ACMA powder should be stored at -20°C and protected from light.[1][2]
-
Prepare fresh stock solutions of ACMA in a suitable solvent like DMSO or methanol.[1][2] Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When troubleshooting, consider preparing a fresh dilution of ACMA from a new stock or a different lot to rule out reagent quality as the issue.
-
-
-
A1.3: Suboptimal ACMA Concentration.
-
The Science: The fluorescence signal is directly proportional to the concentration of the fluorophore within a certain range. Too low a concentration will naturally produce a weak signal.
-
Troubleshooting Steps:
-
-
A1.4: Issues with Buffer Composition, Especially pH.
Q2: I see a good initial signal, but there is no fluorescence quenching after adding the trigger (e.g., CCCP). What's wrong?
This scenario suggests a failure in the biological or chemical cascade that leads to proton influx.
-
A2.1: Ineffective Protonophore (e.g., CCCP).
-
The Science: The protonophore is essential for creating a pathway for protons to enter the liposomes and quench the ACMA. If the protonophore is inactive, this cannot occur.
-
Troubleshooting Steps:
-
Ensure your CCCP stock is properly prepared and stored.
-
Optimize the CCCP concentration. A typical starting concentration is around 5 µM.[8]
-
As a control, test the CCCP on a new batch of liposomes or a previously validated system.
-
-
-
A2.2: No Ion Gradient Across the Liposome Membrane.
-
The Science: The driving force for proton influx is the efflux of another ion (e.g., K+) down its concentration gradient. Without this gradient, there is no impetus for protons to enter the liposomes.
-
Troubleshooting Steps:
-
Review your liposome preparation protocol. Ensure that the internal buffer has a high concentration of the ion that will be flowing out (e.g., 150-450 mM KCl) and that the external buffer is free of this ion.[5][6][7]
-
Confirm that the liposomes were properly formed and are not leaky, which would dissipate the ion gradient.
-
-
-
A2.3: Non-functional or Absent Ion Channels/Transporters in Proteoliposomes.
-
The Science: In proteoliposome assays, the reconstituted protein is the conduit for ion efflux. If the protein is not correctly folded, inserted into the membrane, or is simply not present, no ion flux will occur.
-
Troubleshooting Steps:
-
Verify the successful reconstitution of your protein of interest into the liposomes using appropriate methods (e.g., SDS-PAGE of the proteoliposomes).
-
Ensure that the experimental conditions (e.g., presence of co-factors, temperature) are optimal for the activity of your specific ion channel or transporter.
-
Run a positive control with a well-characterized ionophore like valinomycin (for K+ channels) to confirm that the liposomes are capable of ion flux.[8]
-
-
Q3: My signal is noisy or photobleaching rapidly. How can I improve signal stability?
Signal instability can obscure the quenching effect and make data interpretation difficult.
-
A3.1: Photobleaching.
-
The Science: All fluorophores are susceptible to photobleaching, which is the irreversible destruction of the fluorophore by light.
-
Troubleshooting Steps:
-
Minimize the exposure of your samples to the excitation light. Use the lowest possible excitation intensity that still provides a sufficient signal.
-
Reduce the duration of light exposure by taking fewer data points or increasing the interval between measurements.
-
If possible, use an anti-fade reagent in your buffer, although this is less common in suspension assays.
-
-
-
A3.2: ACMA Aggregation.
-
The Science: At high concentrations, ACMA can aggregate, leading to self-quenching and erratic fluorescence signals.
-
Troubleshooting Steps:
-
Ensure your ACMA concentration is within the optimal range determined by titration.
-
Properly dissolve the ACMA in the buffer and ensure it is fully solubilized before starting the experiment.
-
-
Data Presentation: Key Experimental Parameters
| Parameter | Recommended Range | Rationale |
| Excitation Wavelength | 411-419 nm | Maximizes the excitation of the ACMA molecule.[1][2][4] |
| Emission Wavelength | 475-490 nm | Captures the peak fluorescence emission from ACMA.[1][2] |
| ACMA Concentration | 0.5 - 13 µM | Balances signal strength with the risk of aggregation and self-quenching.[6][10][11][12][13] |
| External Buffer pH | 7.4 - 8.0 | Ensures ACMA is in its fluorescent, unprotonated state at the start of the assay.[5][6][7] |
| Internal Liposome Buffer | High Ion (e.g., 150-450 mM KCl) | Creates the necessary ion gradient to drive proton influx.[5][6][7] |
| External Liposome Buffer | Low/No Ion (e.g., NMDG substitution) | Establishes the ion concentration gradient.[12] |
| Protonophore (CCCP) | ~5 µM | Provides a pathway for proton influx. |
Experimental Protocols & Visualizations
Standard Liposome Flux Assay Protocol
-
Prepare Proteoliposomes: Reconstitute your ion channel of interest into liposomes containing a high concentration of the transported ion (e.g., 150 mM KCl, 20 mM HEPES, pH 7.5).
-
Establish Ion Gradient: Dilute the proteoliposomes (e.g., 25 to 100-fold) into an external buffer that is free of the transported ion (e.g., 150 mM NaCl or NMDG, 20 mM HEPES, pH 7.5).[5][6][7][8]
-
Add ACMA: Introduce ACMA to the diluted proteoliposome suspension to a final concentration within the optimal range (e.g., 1 µM).[8] Allow the signal to stabilize for 1-2 minutes.
-
Baseline Reading: Record the initial, stable fluorescence signal.
-
Initiate Flux: Add the protonophore CCCP (e.g., to 5 µM) to initiate proton influx coupled to ion efflux.[8]
-
Monitor Quenching: Continuously record the fluorescence signal to observe the quenching as the internal pH of the liposomes decreases.
-
(Optional) Positive Control: At the end of the experiment, add an ionophore specific to the transported ion (e.g., valinomycin for K+) to dissipate the remaining ion gradient and observe maximal quenching.[8]
ACMA Fluorescence Quenching Mechanism
Caption: A logical workflow for troubleshooting low ACMA fluorescence signals.
Concluding Remarks
A low fluorescence signal in an ACMA-based assay is a multifaceted problem that requires a systematic and informed approach to troubleshooting. By understanding the underlying principles of the assay and meticulously examining each component—from the dye and buffers to the biological machinery—researchers can effectively diagnose and resolve these issues. This guide provides a framework for that process, empowering you to achieve robust and reliable data.
References
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 9-Amino-6-chloro-2-methoxyacridine | CAS 3548-09-2 | Cayman Chemical | Biomol.de [biomol.com]
- 3. Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Invitrogen ACMA (9-Amino-6-Chloro-2-Methoxyacridine) 100 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 5. pnas.org [pnas.org]
- 6. Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel [frontiersin.org]
- 8. depts.ttu.edu [depts.ttu.edu]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pore-forming transmembrane domains control ion selectivity and selectivity filter conformation in the KirBac1.1 potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mitigating ACMA Photobleaching in Microscopy
Introduction
Welcome to the dedicated support center for researchers, scientists, and drug development professionals utilizing the pH-sensitive fluorescent probe, 9-amino-6-chloro-2-methoxyacridine (ACMA).[1] This guide provides in-depth technical assistance in a question-and-answer format to address a critical challenge in ACMA-based fluorescence microscopy: photobleaching. Our goal is to equip you with the expert knowledge and practical, field-proven protocols necessary to minimize signal loss, ensuring the accuracy and reproducibility of your experiments.
Photobleaching is the irreversible photochemical destruction of a fluorophore, resulting in the fading of its fluorescent signal upon exposure to excitation light.[2][3][4] This phenomenon can significantly compromise quantitative analysis and the overall quality of microscopic imaging.[3] This guide will dissect the causes of ACMA photobleaching and present robust troubleshooting strategies to preserve your valuable fluorescent signal.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and what is the underlying mechanism for ACMA?
A1: Photobleaching is the permanent loss of a fluorophore's ability to fluoresce due to light-induced chemical damage.[4] The process begins when an ACMA molecule absorbs a photon from the excitation light, moving it to an excited singlet state. While most molecules relax back to the ground state by emitting a fluorescent photon, a fraction can transition to a highly reactive, long-lived triplet state.[4][5] In this triplet state, ACMA can react with molecular oxygen, generating reactive oxygen species (ROS) that chemically alter the fluorophore, rendering it non-fluorescent.[6] This damage is cumulative and is intensified by high-intensity illumination and prolonged exposure.[7][8]
Caption: A step-by-step workflow for optimizing imaging parameters to reduce photobleaching.
Step-by-Step Protocol:
-
Reduce Illumination Intensity: Use the lowest light intensity that provides an adequate signal-to-noise ratio. [8][9]Modern LED light sources allow for fine control of intensity, while for older lamp-based systems, neutral-density filters can be used to attenuate the light. [10][11]2. Minimize Exposure Time: Use the shortest possible exposure time for your camera. [8][12]If the signal is weak, consider increasing the camera gain or using pixel binning before resorting to longer exposures. [13]3. Limit Exposure Duration: Avoid continuous illumination. Use the shutter to block the light path when not actively acquiring an image. [14]For focusing, use transmitted light or focus on an area adjacent to your region of interest. [3][15][11]4. Reduce Acquisition Frequency: For time-lapse experiments, increase the interval between image acquisitions to the longest duration that still captures the dynamics of the biological process you are studying. [8][16] Quantitative Impact of Parameter Adjustment:
| Parameter | High Photobleaching Setting | Optimized Setting | Expected Improvement |
| Light Source Power | 100% | 10-20% | Significant reduction in fading rate. |
| Exposure Time | 500 ms | 50-100 ms | Slower signal decay. |
| Acquisition Interval | 1 second | 10 seconds | Extended observation time before signal loss. |
Strategy 2: Optimization of the Sample Environment
Modifying the chemical environment of your sample can provide significant protection against photobleaching.
Workflow for Sample Environment Optimization:
Caption: A workflow for selecting and applying antifade reagents and optimizing the sample environment.
Step-by-Step Protocol:
-
Use Antifade Reagents: Incorporating an antifade reagent is one of the most effective methods to combat photobleaching. [8][9]These reagents work by scavenging the reactive oxygen species that damage the fluorophore. * For Fixed Samples: Use a commercially available antifade mounting medium such as ProLong™ Gold or VECTASHIELD®. [9][17][18][19]Alternatively, you can prepare a mounting medium with n-propyl gallate. [20] * For Live-Cell Imaging: Traditional mounting media are often toxic to live cells. [16]Use a cell-permeable antioxidant like Trolox, a vitamin E derivative, in your imaging media.
-
Reduce Oxygen Levels: Since oxygen is a key player in photobleaching, reducing its concentration can be beneficial. [9]This can be achieved by using oxygen-scavenging systems like glucose oxidase and catalase in the imaging buffer, particularly for live-cell imaging. [9] Recipe for N-propyl Gallate Antifade Mounting Medium:
-
Prepare a 10X PBS stock solution.
-
Create a 20% (w/v) stock solution of n-propyl gallate in dimethyl sulfoxide.
-
Mix 9 parts glycerol with 1 part 10X PBS.
-
While stirring rapidly, slowly add 0.1 parts of the 20% n-propyl gallate stock solution. [20]5. Store in aliquots at -20°C, protected from light.
Comparison of Antifade Reagents:
| Antifade Reagent | Application | Mechanism of Action |
| ProLong™ Gold | Fixed Cells | Hard-setting mountant with proprietary antifade formulation. [18] |
| n-propyl gallate | Fixed Cells | Scavenges free radicals. [20] |
| Trolox | Live Cells | Cell-permeable antioxidant, quenches triplet state. |
By systematically applying these troubleshooting strategies, you can significantly reduce ACMA photobleaching, leading to higher quality, more reliable, and quantifiable fluorescence microscopy data.
References
- How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.).
- AAT Bioquest. (2023, April 6). What strategies can I use to reduce photobleaching in live-cell imaging?
- News-Medical.Net. (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy.
- Keyence. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images.
- Biocompare. (2018, April 26). Photobleaching in Live Cell Imaging.
- Carlton, P. M., et al. (2010). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Visualized Experiments, (45), e2189.
- Vector Labs. (2022, September 14). How To Protect Your Tissue From Photobleaching.
- Thermo Fisher Scientific. (n.d.). Photobleaching in Fluorescence Imaging.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Photobleaching.
- Icha, J., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 39(8), 1700003.
- Thermo Fisher Scientific. (n.d.). Photobleaching in Fluorescence Imaging.
- Andor. (n.d.). How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging.
- Benchchem. (2025, December). BDP FL Fluorophore Technical Support Center: Troubleshooting Photobleaching.
- AAT Bioquest. (2025, October 13). Cellular Fluorescence Microscopy Troubleshooting & Best Practices.
- MedChemExpress. (n.d.). 9-Amino-6-chloro-2-methoxyacridine (ACMA) | pH Sensitive Fuorescent Probe.
- Tocris Bioscience. (n.d.). Antifade Reagents | Fluorescence Imaging.
- Abcam. (n.d.). Anti-fade fluorescence mounting medium - aqueous, fluoroshield (ab104135).
- Thermo Fisher Scientific. (n.d.). Probes Useful at Acidic pH—Section 20.3.
- Thermo Fisher Scientific. (n.d.). Probes Useful at Acidic pH—Section 20.3.
- Thermo Fisher Scientific. (n.d.). ProLong Antifade Mountants and Reagents.
- Jackson ImmunoResearch. (n.d.). Recipe for Anti-fade Mounting Medium.
- Thermo Fisher Scientific. (n.d.). Mounting Media and Antifades.
- Lee, S., et al. (2023). Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)
- Gabajová, M., et al. (2014). Calibration curve measured for pH-sensitive fluorescent probe pyranine entrapped in proteoliposomes. General Physiology and Biophysics, 33(4), 527-533.
- Wikipedia. (n.d.). Photobleaching.
- Demchenko, A. P. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection.
- König, K., et al. (2011).
- Cyr, R. J. (2002). Fluorescence photobleaching analysis for the study of cellular dynamics. European Biophysics Journal, 31(1), 36-51.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Photobleaching - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of high-order photobleaching and its relationship to intracellular ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. news-medical.net [news-medical.net]
- 12. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 13. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 14. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 15. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. biocompare.com [biocompare.com]
- 17. Anti-fade fluorescence mounting medium - aqueous, fluoroshield (ab104135) | Abcam [abcam.com]
- 18. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Mounting Media and Antifades | Thermo Fisher Scientific - SE [thermofisher.com]
- 20. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
Optimizing ACMA Concentration for Live Cell Imaging: A Technical Support Guide
Welcome to the technical support center for optimizing the use of ACMA (9-amino-6-chloro-2-methoxyacridine) in live cell imaging. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective application of this versatile fluorescent probe. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are both successful and reproducible.
Understanding the Core Principles: The Science of ACMA
ACMA is a cell-permeable fluorescent probe whose signal is intrinsically linked to pH gradients across biological membranes.[1] Its utility in live-cell imaging stems from its pH-dependent fluorescence, which is quenched upon the establishment of a proton gradient.[2] This property makes it an invaluable tool for studying the dynamics of acidic organelles like lysosomes and vacuoles, as well as monitoring processes such as ATP synthesis and ion channel activity.[3]
The mechanism relies on the accumulation of the protonated form of ACMA within acidic compartments. This aggregation leads to self-quenching of the fluorescence signal. The degree of this quenching can be correlated with the magnitude of the pH gradient, providing a sensitive measure of changes in proton concentration.[1]
Key Properties of ACMA
| Property | Value | Source |
| Excitation Wavelength | 411 nm, 419 nm | [1][4][5] |
| Emission Wavelength | 475 nm, 483 nm, 490 nm | [1][4][6][7] |
| Molecular Formula | C₁₄H₁₁ClN₂O | [4] |
| Molecular Weight | 258.7 g/mol | [4] |
| Solubility | DMSO (~25 mg/mL), Methanol (~1 mg/mL) | [1] |
FAQs: Quick Answers to Common Questions
Here we address some of the most frequently asked questions regarding the use of ACMA in live cell imaging.
1. What is the primary application of ACMA in live cell imaging?
ACMA is primarily used as a sensitive indicator of transmembrane pH gradients.[3] Its fluorescence quenching in acidic environments allows for the real-time monitoring of proton fluxes across membranes of organelles like lysosomes and vacuoles.[1] It is also widely employed to study the activity of proton pumps, such as H+-ATPases, and to assess the function of various ion channels.[8]
2. How does ACMA cross the cell membrane?
ACMA is a cell-permeable compound, meaning it can passively diffuse across the plasma membrane to enter the cytoplasm.[4][8]
3. Is ACMA phototoxic to live cells?
Like many fluorescent probes, ACMA can exhibit phototoxicity, especially with prolonged exposure to high-intensity excitation light.[9][10] This can manifest as cellular stress, membrane blebbing, or even cell death, potentially confounding experimental results.[11][12] It is crucial to use the lowest possible laser power and exposure time that still provides an adequate signal-to-noise ratio.[13]
4. Can ACMA be used for quantitative pH measurements?
While ACMA is excellent for ratiometric measurements and detecting changes in pH gradients, it is not ideal for precise quantitative measurements of absolute pH.[8] This is because the total amount of ACMA within the membrane can change as the dye equilibrates.[8] For quantitative pH measurements, other probes like LysoSensor™ or ratiometric variants of pH-sensitive fluorescent proteins may be more suitable.[14]
5. How should I prepare and store my ACMA stock solution?
ACMA is typically dissolved in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 1-10 mM). This stock solution should be stored at -20°C, protected from light and moisture. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[15]
In-Depth Troubleshooting Guide
This section provides a detailed, question-and-answer formatted guide to troubleshoot specific issues you may encounter during your ACMA-based live cell imaging experiments.
Problem 1: Weak or No Fluorescence Signal
Q: I've added ACMA to my cells, but I'm not seeing a fluorescent signal. What could be the issue?
A: A weak or absent signal can stem from several factors, from dye concentration to instrument settings. Here's a systematic approach to diagnosing the problem:
-
Inadequate Dye Concentration: The optimal concentration of ACMA can vary significantly between cell types and experimental conditions.[16] If the concentration is too low, the signal may be indistinguishable from background noise.
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for ACMA's spectral properties (Excitation: ~411-419 nm, Emission: ~475-490 nm).[4][7]
-
Solution: Verify your microscope's filter specifications and ensure they align with ACMA's excitation and emission maxima.
-
-
Cell Health: Unhealthy or dying cells may not maintain the necessary transmembrane proton gradients for ACMA to function correctly.
-
Solution: Always ensure your cells are healthy and viable before starting an experiment. Use a viability stain if necessary to confirm cell health.
-
-
Degraded ACMA Stock: Improper storage can lead to the degradation of the ACMA probe.
-
Solution: Use a fresh aliquot of your ACMA stock solution. If you suspect degradation, prepare a fresh stock solution from powder.[15]
-
Problem 2: High Background Fluorescence
Q: My images have a high background signal, making it difficult to discern the specific ACMA fluorescence. How can I reduce this?
A: High background fluorescence can obscure your signal and reduce image quality. Here are the common culprits and their solutions:
-
Excessive Dye Concentration: While too little dye results in a weak signal, too much can lead to high background fluorescence.
-
Incomplete Washing: Residual, unbound ACMA in the imaging medium can contribute to high background.
-
Solution: Ensure thorough but gentle washing of the cells with pre-warmed buffer or medium after the ACMA incubation step to remove any excess dye.[16]
-
-
Autofluorescence: Some cell types naturally exhibit autofluorescence, which can interfere with the ACMA signal.
-
Solution: Image a control group of unstained cells using the same filter sets to assess the level of autofluorescence. If it is significant, you may need to use a different fluorescent probe with a longer emission wavelength.
-
-
Contaminated Media or Buffers: Phenol red in cell culture media can be a source of background fluorescence.
-
Solution: Use phenol red-free media for your imaging experiments. Also, ensure all your buffers and solutions are freshly prepared and of high quality.
-
Problem 3: Rapid Photobleaching or Signs of Phototoxicity
Q: The ACMA signal fades quickly during imaging, and my cells look stressed. What can I do to mitigate this?
A: Photobleaching (the irreversible loss of fluorescence) and phototoxicity (light-induced cell damage) are significant challenges in live-cell imaging.[9][10] Here's how to address them:
-
Excessive Illumination: High laser power and long exposure times are the primary drivers of photobleaching and phototoxicity.[11]
-
Solution: Minimize the excitation light intensity to the lowest level that provides a usable signal. Use the shortest possible exposure times.[13] Consider using a more sensitive camera or detector to compensate for the lower signal.
-
-
Frequent Imaging: Acquiring images too frequently can also lead to cumulative photodamage.
-
Solution: Reduce the frequency of image acquisition in time-lapse experiments to the minimum required to capture the biological process of interest.
-
-
Use of Antifade Reagents: While more common in fixed-cell imaging, some live-cell compatible antifade reagents are available.
-
Solution: Explore the use of commercially available antifade mounting media or supplements designed for live-cell imaging.[20]
-
-
Optimize Your Imaging System:
-
Solution: Utilize features on your microscope designed to reduce phototoxicity, such as spinning disk confocal microscopy, which is generally gentler on cells than laser scanning confocal microscopy.[9]
-
Experimental Protocols
Protocol 1: Optimizing ACMA Concentration
This protocol provides a step-by-step guide to determine the optimal ACMA concentration for your specific live-cell imaging experiment.
Materials:
-
ACMA powder
-
High-quality, anhydrous DMSO
-
Your cell line of interest, cultured on imaging-compatible plates or dishes (e.g., glass-bottom dishes)
-
Complete cell culture medium (phenol red-free recommended)
-
Phosphate-buffered saline (PBS) or other suitable wash buffer
-
Fluorescence microscope with appropriate filter sets for ACMA
Procedure:
-
Prepare a 10 mM ACMA Stock Solution:
-
Carefully weigh out the ACMA powder and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the ACMA stock solution.
-
Prepare a series of working solutions by diluting the stock solution in complete, phenol red-free cell culture medium to final concentrations ranging from 0.5 µM to 5 µM (e.g., 0.5, 1, 2, 3, 4, and 5 µM).
-
-
Cell Staining:
-
Culture your cells to the desired confluency on your imaging plates.
-
Remove the existing culture medium.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the prepared ACMA working solutions to the cells, ensuring each concentration is tested on a separate well or dish. Include a negative control (cells with no ACMA).
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.[16]
-
-
Washing:
-
Gently remove the ACMA-containing medium.
-
Wash the cells twice with pre-warmed, phenol red-free medium or PBS to remove any unbound dye.[16]
-
-
Imaging and Analysis:
-
Image the cells immediately using a fluorescence microscope with the appropriate ACMA filter set.
-
Use consistent imaging parameters (laser power, exposure time, etc.) for all concentrations.
-
Evaluate the images for both signal intensity and signs of cellular stress (e.g., membrane blebbing, cell detachment).[11]
-
The optimal concentration will be the one that provides a bright, specific signal with minimal background and no observable cytotoxicity.
-
Visualizing the ACMA Workflow
Caption: Workflow for optimizing ACMA concentration.
Mechanism of ACMA Fluorescence Quenching
Caption: ACMA's pH-dependent fluorescence quenching.
References
- Schoenmaker, T., et al. (1984). Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 766(2), 337-345.
- Saha, R., et al. (2021). Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. International Journal of Molecular Sciences, 22(21), 11986.
- Baracca, A., et al. (2000). Catalytic Activities of Mitochondrial ATP Synthase in Patients with Mitochondrial DNA T8993G Mutation in the ATPase 6 Gene Encoding Subunit a. Journal of Biological Chemistry, 275(6), 4177-4182.
- Zhang, M., et al. (2017). Salt-induced expression of V-H+-ATPase genes in Broussonetia papyrifera and the relationship with ion transport and H+-pump activity. Frontiers in Plant Science, 8, 1269.
- Murata, T., et al. (2017). Using a chimeric respiratory chain and EPR spectroscopy to determine the origin of semiquinone species previously assigned to mitochondrial complex I. Journal of Biological Chemistry, 292(28), 11649-11661.
- Su, K., et al. (2016). Novel cell-free high-throughput screening method for pharmacological tools targeting K+ channels. Proceedings of the National Academy of Sciences, 113(45), 12733-12738.
- Andor Technology. (n.d.). How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging.
- Kim, H. N., et al. (2021). Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)
- Teixeira-Duarte, C. M., et al. (2021). Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(3), 366-375.
- Ghosh, A., et al. (2021). Solvatochromic and pH-Sensitive Fluorescent Membrane Probes for Imaging of Live Cells. ACS Chemical Neuroscience, 12(4), 719-734.
- Garcia-Fossa, F., et al. (2022). Image-Based Profiling in Live Cells Using Live Cell Painting. Current Protocols in Chemical Biology, 14(4), e135.
- Guedes, M. F., et al. (2014). ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA. RSC Advances, 4(104), 59954-59964.
- Malina, T., et al. (2023). pH sensing and imaging in living cells based on fluorescence lifetime of carbon dot nanosensors.
- Icha, J., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 39(8), 1700003.
- Keyence. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images.
- Wäldchen, S., et al. (2015). Light-induced cell damage in live-cell super-resolution microscopy. Scientific reports, 5(1), 1-9.
- Choy, C., et al. (2018). Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles. Frontiers in cellular neuroscience, 12, 439.
- Shirmanova, M. V., et al. (2017). Fluorescence lifetime-based pH mapping of tumors in vivo using genetically encoded sensor SypHerRed. Scientific reports, 7(1), 1-10.
- Creative Biolabs Antibody. (n.d.). Troubleshooting of Intracellular Staining Flow Cytometry.
- Evident Scientific. (n.d.). Optimization and Troubleshooting.
- Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background [Video]. YouTube.
- Fellers, T. J., & Davidson, M. W. (n.d.). Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting. Molecular Expressions.
- Wäldchen, S., et al. (2015). Light-induced cell damage in live-cell super-resolution microscopy. Scientific reports, 5, 15348.
- Boster Biological Technology. (n.d.). Troubleshooting Flow Cytometry Issues: A Comprehensive Guide.
- Microscopist.co.uk. (n.d.). Live Cell Imaging Considerations.
- Cell Culture Dish. (2015, June 15). Improving Live Cell Fluorescence Imaging.
- Thermo Fisher Scientific. (2019, October 9). Best practices: 5 steps to live-cell imaging [Video]. YouTube.
- Thermo Fisher Scientific. (2019, September 13). Best practices: 5 steps to live-cell imaging [Video]. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probes Useful at Acidic pH—Section 20.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ACMA (9-Amino-6-Chloro-2-Methoxyacridine) 100 mg | Contact Us | Invitrogen™ | thermofisher.com [thermofisher.com]
- 7. Ion Channel Flux Assays and Protocols [sigmaaldrich.com]
- 8. Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 10. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 13. Preparing for Live-Cell Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
- 15. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. biotium.com [biotium.com]
6-Chloro-2-methoxy-9-acridinamine solubility issues and solutions
Welcome to the technical support center for 6-Chloro-2-methoxy-9-acridinamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered with this compound. Here, we will explore the underlying causes of these challenges and offer practical, field-tested solutions to ensure the success of your experiments.
I. Compound Overview
This compound , also known as 9-amino-6-chloro-2-methoxyacridine (ACMA), is a fluorescent probe that intercalates into DNA.[1][2][3] Its fluorescence is pH-dependent, making it a valuable tool for studying pH gradients in various biological systems.[1][2] However, its hydrophobic nature often presents significant solubility challenges in aqueous solutions.
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁ClN₂O | [4][5] |
| Molecular Weight | 258.70 g/mol | [5] |
| Appearance | Yellow Solid | [6] |
| Melting Point | >250°C | |
| Water Solubility | Insoluble | [6] |
| Soluble In | DMSO, DMF, Methanol | [1][6] |
II. Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter when trying to dissolve and use this compound in your experiments.
Question 1: My this compound is not dissolving in my aqueous buffer. What should I do?
Answer:
This is the most common issue due to the compound's hydrophobic nature. Direct dissolution in aqueous buffers is often unsuccessful. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent.
Root Cause Analysis: The acridine ring system is largely nonpolar, leading to poor solubility in water.
Step-by-Step Solution:
-
Select an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is an excellent choice due to its high solubilizing capacity for a wide range of organic compounds.[7][8][9] N,N-dimethylformamide (DMF) or methanol are also viable options.[1][6]
-
Prepare a high-concentration stock solution. Weigh out the desired amount of this compound and dissolve it in a minimal amount of the chosen organic solvent. For example, a stock solution in methanol can be prepared at approximately 1 mg/mL.[3]
-
Perform serial dilutions. Once you have a clear stock solution, you can make serial dilutions into your aqueous buffer to reach the desired final concentration. It is crucial to add the stock solution to the buffer slowly while vortexing or stirring to prevent precipitation.
-
Consider the final solvent concentration. Be mindful of the final concentration of the organic solvent in your experimental system, as it may affect your cells or assay. It is best practice to keep the final DMSO or other solvent concentration below 0.5% (v/v) in most cell-based assays.
Question 2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?
Answer:
Precipitation upon dilution into an aqueous medium is a classic sign of a compound "crashing out" of solution. This happens when the aqueous environment cannot accommodate the hydrophobic molecules.
Root Cause Analysis: The rapid change in solvent polarity from a highly organic environment (the stock solution) to a predominantly aqueous one (the buffer) causes the compound to aggregate and precipitate.
Detailed Solutions:
-
Optimize the Dilution Process:
-
Slow Addition: Add the stock solution dropwise to the vigorously stirring or vortexing buffer. This allows for more gradual dispersion of the compound.
-
Temperature: Gently warming the buffer (e.g., to 37°C) can sometimes increase the solubility, but be cautious as this may affect the stability of other components in your buffer.
-
-
Employ Co-solvents:
-
A co-solvent system involves a mixture of water and a water-miscible organic solvent to increase the solubility of nonpolar compounds.[7][8]
-
Protocol: Instead of diluting directly into a purely aqueous buffer, try diluting into a buffer containing a small percentage (e.g., 5-10%) of a co-solvent like PEG 300 or propylene glycol.[7][8]
-
-
Utilize Surfactants or Cyclodextrins:
-
Mechanism: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in water. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs.
-
Protocol: Prepare your aqueous buffer with a low concentration of a non-ionic surfactant like Tween® 20 or a cyclodextrin derivative (e.g., HP-β-CD) before adding the stock solution of this compound.
-
Question 3: My solution of this compound appears cloudy or has visible particles, even after following the recommended dissolution protocol. What could be the issue?
Answer:
Cloudiness or visible particulates indicate incomplete dissolution or the formation of aggregates. This can be due to several factors, including the quality of the compound, the solvent, or the dissolution technique.
Troubleshooting Workflow:
Caption: Workflow for preparing a solid dispersion.
Explanation: By co-dissolving the compound and a water-soluble carrier like polyvinylpyrrolidone (PVP) in a common solvent and then evaporating the solvent, a solid dispersion is formed. [7]When this solid is added to water, the carrier dissolves, releasing the compound in a finely dispersed state, which can enhance its dissolution rate and apparent solubility.
Particle Size Reduction
Reducing the particle size of the solid compound increases its surface area-to-volume ratio, which can improve its dissolution rate. [7][10][11]
-
Micronization: This process reduces particle size to the micrometer range using techniques like jet milling. [7][10][11]* Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug, often stabilized by surfactants.
These methods are generally more applicable during the formulation development stages of a drug product but highlight the physical principles that can be applied to improve solubility.
V. References
-
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview - Asian Journal of Pharmaceutics. (2016). Asian Journal of Pharmaceutics. [Link]
-
This compound | C14H11ClN2O | CID 19080 - PubChem. (n.d.). PubChem. [Link]
-
9-Amino-6-chloro-2-methoxyacridine | CAS 3548-09-2 | Cayman Chemical | Biomol.de. (n.d.). Biomol.de. [Link]
-
Techniques for solubility enhancement of Hydrophobic drugs: A Review - Journal of Advanced Pharmacy Education and Research. (n.d.). Journal of Advanced Pharmacy Education and Research. [Link]
-
2-Methoxy-6-chloro-9-aminoacridine - ChemBK. (2024). ChemBK. [Link]
-
(PDF) Techniques to enhance solubility of hydrophobic drugs: An overview - ResearchGate. (2016). ResearchGate. [Link]
-
Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (2012). National Institutes of Health. [Link]
-
Buy 9-AMINO-6-CHLORO-2-METHOXYACRIDINE from CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). chemslyte.com. [Link]
-
9-acridinyl and 2-methoxy-6-chloro-9-acridinyl Derivatives of Aliphatic Di-, Tri-, and Tetraamines. Chemistry, Cytostatic Activity, and Schistosomicidal Activity - PubMed. (1983). PubMed. [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data - ResearchGate. (2007). ResearchGate. [Link]
Sources
- 1. 9-Amino-6-chloro-2-methoxyacridine | CAS 3548-09-2 | Cayman Chemical | Biomol.de [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 6-Chloro-2-methoxy-9-acridinamine | CymitQuimica [cymitquimica.com]
- 5. This compound | C14H11ClN2O | CID 19080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. japer.in [japer.in]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing ACMA Precipitation in Aqueous Buffers
Welcome to the technical support center for 9-amino-6-chloro-2-methoxyacridine (ACMA). ACMA is a versatile, pH-sensitive fluorescent probe widely used by researchers to measure proton gradients across membranes, such as in liposomes or cellular organelles.[1][2] Its fluorescence is quenched in acidic environments, making it an invaluable tool for studying ion channel flux and transmembrane transport.[3][4][5]
However, a common challenge encountered in the laboratory is the precipitation of ACMA when preparing aqueous working solutions. This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind them to help you maintain ACMA solubility and ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
This section addresses the fundamental chemical principles governing ACMA's behavior in aqueous solutions.
Q1: What is ACMA and why is it prone to precipitation?
ACMA (C₁₄H₁₁ClN₂O) is a hydrophobic, weakly basic molecule.[5][6] Its structure contains an acridine core, which is largely nonpolar and contributes to its tendency to aggregate and precipitate in aqueous environments, especially under suboptimal conditions. The primary cause of precipitation is its limited solubility in water, which is heavily influenced by factors like pH, concentration, and buffer composition.[6] Although it is described as "miscible" in water, this often applies to specific conditions, and aqueous solutions are not recommended for long-term storage.[1][6][7]
Q2: How does buffer pH critically affect ACMA solubility?
The pH of your aqueous buffer is arguably the most critical factor in preventing ACMA precipitation. ACMA is a weak base with a pKa (acid dissociation constant) that dictates its charge state.[8][9]
-
At acidic to neutral pH (below its pKa): The amino group on the acridine ring becomes protonated (positively charged). This charge increases the molecule's polarity and, consequently, its solubility in water.
-
At alkaline pH (above its pKa): The amino group is deprotonated, rendering the molecule neutral. This uncharged form is significantly more hydrophobic and less soluble, leading to a high risk of precipitation.
Therefore, maintaining a buffer pH that keeps ACMA in its protonated, soluble state is essential for preventing precipitation.[4][5]
Q3: Can high concentrations of salts or specific buffer components cause ACMA to precipitate?
Yes. While maintaining appropriate ionic strength is important for many biological assays, excessively high salt concentrations can lead to a phenomenon known as "salting out." This occurs when salt ions compete with ACMA molecules for hydration (solvation) by water molecules. This effectively reduces the amount of "free" water available to dissolve ACMA, decreasing its solubility and causing it to precipitate. The choice of buffer species itself can also influence solubility.[10][11]
Q4: Does temperature influence the stability of ACMA in solution?
Temperature can affect solubility, though it is often a less prominent factor than pH. For many compounds, solubility increases with temperature. However, the stability of the aqueous working solution is limited. It is recommended to prepare fresh aqueous solutions daily and avoid long-term storage, even at 4°C, as precipitation can occur over time.[6] Stock solutions in organic solvents like DMSO or methanol are significantly more stable when stored correctly at -20°C.[2][6]
Section 2: Troubleshooting Guide - A Systematic Approach
If you are experiencing ACMA precipitation, this guide will help you diagnose and solve the issue.
Initial Diagnosis: When Does Precipitation Occur?
The timing of the precipitation provides a crucial clue to its cause. Use the following workflow to identify the root of the problem.
Caption: Troubleshooting workflow for ACMA precipitation.
Problem: Precipitation Occurs Immediately Upon Mixing
This is the most common scenario and is almost always related to the dilution process or buffer composition.
-
Likely Cause 1: Localized High Concentration
-
Explanation: When a concentrated organic stock solution of ACMA is added directly to an aqueous buffer without vigorous mixing, the localized concentration of ACMA can vastly exceed its aqueous solubility limit before it has a chance to disperse. This creates microscopic "pockets" of high concentration, leading to immediate precipitation.
-
Solution: Follow the detailed dilution methodology in Protocol 2 , which emphasizes gradual addition and constant mixing.
-
-
Likely Cause 2: Incorrect Buffer pH
-
Explanation: If the buffer pH is too high (alkaline), ACMA will be in its neutral, poorly soluble form, causing it to precipitate upon introduction.
-
Solution: Verify the pH of your final buffer after all components have been added. Adjust the pH to a slightly acidic or neutral range (e.g., pH 6.5-7.5) as a starting point. Refer to Protocol 3 for buffer preparation.
-
-
Likely Cause 3: Incompatible Buffer Components
-
Explanation: Certain buffer species or additives may interact unfavorably with ACMA. High concentrations of divalent cations or certain organic molecules could potentially reduce solubility.
-
Solution: If pH and mixing technique are correct, consider changing your buffer system. Simple buffers like HEPES or MOPS are often good starting points.[12] See Table 1 for recommendations.
-
Problem: Solution is Initially Clear but Precipitates Over Time
This suggests a slower process is at play, related to solution stability or environmental factors.
-
Likely Cause 1: Long-Term Instability
-
Explanation: ACMA is not stable in aqueous solutions for extended periods.[6] Even if initially clear, aggregation and precipitation can occur over several hours or upon storage.
-
Solution: Always prepare the final aqueous working solution of ACMA fresh on the day of the experiment. Do not store aqueous dilutions, even at 4°C.[6]
-
-
Likely Cause 2: Temperature Changes
-
Explanation: If an experiment involves temperature shifts (e.g., moving from room temperature to 37°C), the change in temperature could alter ACMA's solubility limit, potentially causing precipitation if the solution is near saturation.
-
Solution: Ensure that the working concentration of ACMA provides a sufficient margin of solubility at all experimental temperatures. Pre-warm or pre-cool buffers to the experimental temperature before adding the ACMA stock.
-
-
Likely Cause 3: Photodegradation
-
Explanation: Like many fluorescent dyes, ACMA can be sensitive to light.[2][13] Prolonged exposure to ambient or excitation light can lead to photodegradation, and the degradation products may be less soluble, appearing as precipitate.
-
Solution: Protect ACMA solutions from light at all stages. Prepare solutions in a dimly lit area, store stock solutions in amber vials, and cover experimental setups (e.g., cuvettes, microplates) with foil when not actively measuring.
-
Section 3: Best Practice Protocols
Following these validated protocols will minimize the risk of precipitation.
Protocol 1: Preparation of a Concentrated ACMA Stock Solution
-
Solvent Selection: Dissolve the solid ACMA powder in a high-quality, anhydrous organic solvent. Dimethyl sulfoxide (DMSO) or Methanol are recommended.[2][6]
-
Rationale: ACMA is highly soluble in these organic solvents, allowing for a stable, concentrated stock that can be stored for long periods.
-
-
Concentration: Prepare a stock solution at a concentration of 1-10 mM. For example, to make a 1 mM stock in DMSO, dissolve 2.59 mg of ACMA (Formula Weight: 258.7 g/mol ) in 10 mL of DMSO.
-
Dissolution: Ensure complete dissolution by vortexing thoroughly. Gentle warming (to 37°C) can be used if necessary, but avoid overheating.
-
Storage: Aliquot the stock solution into small, single-use volumes in amber, low-retention microtubes. Store aliquots at -20°C, protected from light and moisture.[1][6] A properly stored stock is stable for ≥4 years.[1][6]
Protocol 2: Preparation of the Final Aqueous Working Solution
This is the most critical step for preventing precipitation.
-
Prepare the Buffer: Prepare your final aqueous buffer system, ensuring all salts and additives are fully dissolved.
-
Verify pH: Calibrate your pH meter and verify that the final pH of the buffer is in the desired range (typically 6.5-7.5). Adjust if necessary.
-
Set Up for Dilution: Place the required volume of aqueous buffer in a conical tube on a vortex mixer set to a medium speed.
-
Gradual Addition: While the buffer is continuously vortexing, slowly add the required volume of the ACMA stock solution drop-by-drop into the vortex. Do NOT add the buffer to the concentrated stock.
-
Rationale: This method ensures that the ACMA is rapidly dispersed and diluted, preventing localized concentrations from exceeding the solubility limit.
-
-
Final Mix: Continue vortexing for an additional 30-60 seconds after adding the stock solution to ensure homogeneity.
-
Visual Inspection: The final solution should be clear with no visible precipitate or haze.
-
Immediate Use: Use the freshly prepared aqueous solution immediately or within the same day. Do not store.[6]
Caption: Correct workflow for diluting ACMA stock.
Protocol 3: Recommended Buffer Systems for ACMA Assays
-
Buffer Selection: Choose a buffer system with a pKa close to your desired experimental pH. This ensures maximum buffering capacity.
-
Component Check: Avoid buffers with components known to interfere with fluorescence assays.
-
Preparation: a. Dissolve the buffer components (e.g., HEPES, salts) in high-purity, deionized water. b. Adjust pH using stock solutions of a strong acid (e.g., HCl) or a strong base (e.g., NaOH or KOH). c. Bring the buffer to its final volume. d. Crucially, re-check the pH after bringing to final volume , as concentration changes can slightly alter pH. e. Filter the buffer through a 0.22 µm filter to remove any particulate matter.
Section 4: Data Summary & Quick Reference
Use this table to quickly reference key parameters for preventing ACMA precipitation.
| Parameter | Recommendation | Rationale & Key Considerations |
| Stock Solution Solvent | Anhydrous DMSO or Methanol | Maximizes solubility and long-term stability.[2][6] |
| Stock Concentration | 1–10 mM | A convenient range for dilution into final assay concentrations (typically 0.5-2 µM). |
| Stock Storage | -20°C, protected from light, in small aliquots | Prevents degradation from freeze-thaw cycles and light exposure.[2][6] |
| Aqueous Buffer pH | 6.5 – 7.5 (as a starting point) | Keeps ACMA in its protonated, more soluble form. Avoid alkaline pH.[8] |
| Dilution Method | Add stock slowly to continuously vortexing buffer | Prevents localized high concentrations and immediate precipitation. |
| Aqueous Solution Storage | Do not store; prepare fresh daily | Aqueous solutions of ACMA are unstable and prone to precipitation over time.[6] |
| Handling | Protect from light at all stages | Minimizes risk of photodegradation, which can affect solubility and fluorescence.[2][13] |
Table 1: Recommended Buffer Systems
| Buffer Name | Useful pH Range | Comments |
| HEPES | 6.8 – 8.2 | Commonly used and generally compatible with fluorescence assays.[12] |
| MOPS | 6.5 – 7.9 | Good alternative to HEPES. |
| Phosphate (PBS) | 5.8 – 8.0 | Widely used, but be mindful of potential interactions with divalent cations. |
| Tris | 7.5 – 9.0 | Use with caution; pH is temperature-dependent and may be too alkaline. |
References
- Biomol.de. 9-Amino-6-chloro-2-methoxyacridine | CAS 3548-09-2. [Link]
- Schönfeld, M., & Schürmann, P. (1981). Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum. PubMed. [Link]
- Illumina. (2023). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. [Link]
- ResearchGate. Fluorescence spectra recorded of ACMA alone (dotted line), poly(dA-dT). [Link]
- LICORbio. (2019). Troubleshooting | Fluorescence: Detection. [Link]
- Sunlonge. (2023). The Complete Guide to Fluorescent Leak Detection Dyes. [Link]
- Creative Bioarray. Troubleshooting in Fluorescent Staining. [Link]
- Kopec, W., et al. (2018). Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. PMC - NIH. [Link]
- Protein Stable Ltd. (2023).
- Gabor, A., et al. (2021). Changes in Fluorescence of Aquatic Dissolved Organic Matter Induced by Plastic Debris. MDPI. [Link]
- Ruixibiotech. 9-Amino-6-chloro-2-methoxyacridine. [Link]
- Busto, N., et al. (2011). ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA.
- Teixeira-Duarte, C. M., et al. (2019). Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel. PMC - PubMed Central. [Link]
- SCIEX. (2022). Determining optimal buffer concentration and compatibility for high-throughput intact protein analysis. [Link]
- Applied Photophysics.
- D'Arcy, A., et al. (2008).
- Chemistry LibreTexts. (2019). 8.3: pKa Values. [Link]
- The Organic Chemistry Tutor. (2023). Organic Chemistry - pKa Values of Acids. [Link]
- Jack Westin.
- Organic Chemistry D
- van den Ende, C., et al. (2021).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 9-Amino-6-chloro-2-methoxyacridine I CAS#: 3548-09-2 I fluorescent probe I InvivoChem [invivochem.com]
- 3. Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion Channel Flux Assays and Protocols [sigmaaldrich.com]
- 5. Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 9-Amino-6-chloro-2-methoxyacridine | CAS 3548-09-2 | Cayman Chemical | Biomol.de [biomol.com]
- 8. Probes Useful at Acidic pH—Section 20.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. photophysics.com [photophysics.com]
- 11. Targeting Optimal Buffers for Downstream Crystallisation Screening [photophysics.com]
- 12. Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Dealing with background fluorescence in ACMA staining
Welcome to the technical support guide for 9-amino-6-chloro-2-methoxyacridine (ACMA) staining. This center is designed for researchers, scientists, and drug development professionals to navigate the complexities of using ACMA, a versatile fluorescent probe for monitoring transmembrane pH gradients and labeling nucleic acids. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges, particularly the pervasive issue of background fluorescence.
Understanding ACMA: Mechanism of Action
ACMA is a cell-permeable fluorescent molecule with two primary applications in cellular analysis. Firstly, it is a DNA intercalator, preferentially binding to AT-rich regions of DNA.[1][2] Secondly, and more commonly, its fluorescence is highly sensitive to pH. In environments with a neutral or alkaline pH, ACMA exhibits strong fluorescence. However, in acidic environments, the molecule becomes protonated, leading to a significant quenching of its fluorescent signal.[3][4] This property makes ACMA an invaluable tool for studying the proton-pumping activity of membrane-bound ATPases and the formation of transmembrane proton gradients.[1][5] When a proton gradient is established across a membrane, such as in energized mitochondria or vesicles, ACMA accumulates in the acidic compartment, becomes protonated, and its fluorescence is quenched.[4][6]
This pH-dependent fluorescence is the key to its utility but can also be a source of experimental variability and background issues if not properly controlled.
Troubleshooting Guide: High Background Fluorescence in ACMA Staining
High background fluorescence is one of the most common challenges encountered in ACMA staining, which can obscure the specific signal and compromise data interpretation. This guide provides a systematic approach to identifying and mitigating the sources of background noise.
Logical Workflow for Troubleshooting High Background
Below is a DOT graph illustrating a logical workflow to diagnose and resolve high background fluorescence in your ACMA staining experiments.
Caption: A step-by-step workflow for troubleshooting high background fluorescence in ACMA staining.
Question 1: My background fluorescence is very high, obscuring my signal. What is the first thing I should check?
Answer: The first and most critical parameter to optimize is the concentration of the ACMA dye.[7][8] An excess concentration of the dye is a common cause of high background fluorescence.
-
Causality: ACMA, being a DNA intercalator, can non-specifically bind to any DNA in the sample, including that of dead cells or extracellular DNA, leading to a generalized high background.[2] Furthermore, at high concentrations, unbound dye molecules in the imaging medium can contribute to the overall fluorescence, reducing the signal-to-noise ratio.
-
Solution: Perform a concentration titration to determine the optimal dye concentration for your specific cell type and experimental conditions. A recommended starting range for live-cell imaging and pH measurements is 0.5 µM to 5 µM.[8] For DNA content analysis in fixed cells, you might need a slightly higher concentration, ranging from 1 to 10 µM.[7]
| Parameter | Recommended Starting Range | Key Considerations |
| ACMA Concentration (Live Cells/pH) | 0.5 - 5 µM | Titration is essential. |
| ACMA Concentration (Fixed Cells/DNA) | 1 - 10 µM | Higher concentrations may be needed for nuclear access. |
| Incubation Time | 15 - 30 minutes | Protect from light during incubation. |
| Staining Buffer pH | 7.2 - 7.6 | Avoid acidic buffers which quench ACMA fluorescence.[7] |
Question 2: I've optimized the ACMA concentration, but the background is still high. What's next?
Answer: Inadequate washing after staining is another frequent cause of high background.
-
Causality: Insufficient washing fails to remove all the unbound or loosely bound ACMA from the sample, which then contributes to background fluorescence.
-
Solution: Increase the number and duration of your washing steps after incubation with ACMA. We recommend washing the cells 3-4 times with a suitable buffer like phosphate-buffered saline (PBS).[7] Gentle agitation during washing can also improve the removal of unbound dye.
Question 3: My signal seems to be quenched, or I have high background in specific compartments. Could the buffer pH be the issue?
Answer: Yes, the pH of your buffer is critical for ACMA fluorescence.[9]
-
Causality: ACMA fluorescence is highly pH-sensitive. It is brightly fluorescent at neutral to alkaline pH but gets quenched upon protonation in acidic environments.[3][4] If your staining buffer is acidic, the dye's fluorescence will be inherently low, potentially leading you to increase the concentration or exposure time, which in turn can increase the background. Conversely, if you are studying acidic organelles, accumulation and subsequent quenching of ACMA is the expected signal.
-
Solution: Ensure your staining and imaging buffers are at a neutral or slightly alkaline pH (typically pH 7.2-7.6) unless your experimental design specifically requires acidic conditions.[7] Use a well-buffered solution to maintain a stable pH throughout the experiment.
Question 4: I observe punctate or patchy background staining that is not related to my target. How can I reduce this?
Answer: This is likely due to non-specific binding of ACMA to cellular components other than your target.
-
Causality: Non-specific binding can occur through electrostatic or hydrophobic interactions between ACMA and various cellular structures.[10][11]
-
Solutions:
-
Add Blocking Agents: Including bovine serum albumin (BSA) at a concentration of 1% in your staining buffer can help to block non-specific binding sites.[12]
-
Use Surfactants: A low concentration (0.01% to 0.05%) of a non-ionic surfactant like Tween 20 can disrupt hydrophobic interactions that may cause non-specific binding.[11]
-
Increase Salt Concentration: Increasing the ionic strength of your buffer with NaCl (e.g., up to 150-200 mM) can shield electrostatic interactions, reducing non-specific binding.[13]
-
Question 5: How do I distinguish between ACMA signal and cellular autofluorescence?
Answer: Cellular autofluorescence can be a significant contributor to background noise, especially in the blue and green channels where ACMA fluoresces.
-
Causality: Endogenous fluorophores like NADH, riboflavin, and lipofuscin can emit fluorescence in the same spectral range as ACMA.
-
Solution: Always include an unstained control (cells that have not been treated with ACMA) in your experiment. Image these cells using the same settings as your stained samples. If you observe significant fluorescence in the unstained control, you are dealing with autofluorescence. You can then use image analysis software to subtract this background from your stained images.
FAQs for ACMA Staining
Q1: What are the optimal excitation and emission wavelengths for ACMA? A1: When bound to DNA, ACMA has an excitation maximum of approximately 419 nm and an emission maximum of around 483 nm.[8] However, it's always best to confirm the optimal settings on your specific instrument.
Q2: How should I store my ACMA stock solution? A2: ACMA is typically dissolved in DMSO or methanol to make a stock solution.[3] It should be stored at -20°C, protected from light. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: Is ACMA photostable? A3: Like most fluorescent dyes, ACMA is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light.[8][14] To minimize photobleaching, use the lowest possible excitation intensity and exposure time that still provides a good signal. Minimize the sample's exposure to light during preparation and imaging.[1]
Q4: Can I use ACMA in fixed cells? A4: Yes, ACMA can be used in fixed cells, particularly for DNA content analysis. However, the fixation method can affect fluorescence intensity, so it is important to test different fixation protocols (e.g., ethanol vs. paraformaldehyde).[7]
Q5: Are there any alternatives to ACMA for measuring proton gradients? A5: Yes, other pH-sensitive probes are available. For example, pyranine is a water-soluble, membrane-impermeable dye that can be entrapped in vesicles for quantitative pH measurements.[15] For monitoring mitochondrial membrane potential, probes like TMRE and TMRM are commonly used, although they measure the electrical potential component of the proton motive force, not the pH gradient directly.[16]
Experimental Protocol: Live-Cell Imaging of Proton Gradient Dynamics with ACMA
This protocol provides a starting point for visualizing changes in transmembrane proton gradients in live cultured cells using fluorescence microscopy.
Materials:
-
ACMA (9-amino-6-chloro-2-methoxyacridine)
-
DMSO or Methanol for stock solution
-
Live-cell imaging medium or buffer (e.g., HBSS), pH 7.4
-
Cultured cells grown on imaging-compatible plates or coverslips
-
Positive control (e.g., a protonophore like CCCP or FCCP)
-
Fluorescence microscope with appropriate filters (e.g., DAPI or GFP filter set)
Procedure:
-
Prepare ACMA Working Solution: Dilute the ACMA stock solution in pre-warmed imaging medium to the desired final concentration (start with a titration from 0.5 to 5 µM).
-
Cell Preparation: Wash the cultured cells twice with the pre-warmed imaging medium to remove any residual culture medium.
-
Staining: Add the ACMA working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[17]
-
Washing: Gently remove the staining solution and wash the cells 3-4 times with fresh, pre-warmed imaging medium to remove unbound dye.
-
Imaging: Mount the cells on the fluorescence microscope and acquire images using the appropriate filter set. Use low excitation intensity and exposure times to minimize photobleaching.
-
Establishing a Baseline: Acquire a series of baseline images to establish the initial fluorescence intensity.
-
Experimental Treatment: Add your experimental compound and continue to acquire images over time to monitor changes in ACMA fluorescence. A decrease in fluorescence indicates an increase in the proton gradient (acidification of the compartment where ACMA accumulates).
-
Positive Control: At the end of the experiment, add a protonophore (e.g., 1-5 µM CCCP or FCCP) to dissipate the proton gradient. This should cause an increase in ACMA fluorescence as the acidic compartments are neutralized, serving as a positive control for the dye's responsiveness.
Self-Validation System for the Protocol
To ensure the reliability of your results, incorporate the following controls:
-
Unstained Control: Cells that have not been stained with ACMA, to assess autofluorescence.
-
Vehicle Control: Cells treated with the vehicle for your experimental compound to control for any effects of the solvent.
-
Positive Control: Cells treated with a known modulator of proton gradients (e.g., a protonophore) to confirm that ACMA is responding as expected in your system.
By carefully optimizing your staining protocol and incorporating the appropriate controls, you can effectively troubleshoot issues like high background fluorescence and obtain reliable, high-quality data with ACMA.
References
- Peng, X., et al. (2016). Enhanced Expression of Vacuolar H+-ATPase Subunit E in the Roots Is Associated with the Adaptation of Broussonetia papyrifera to Salt Stress.
- Nicoya Lifesciences. (2015). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]
- Nicoya Lifesciences. (n.d.). Reducing Non-Specific Binding in Surface Plasmon Resonance Experiments. [Link]
- Baracca, A., et al. (1997). Catalytic Activities of Mitochondrial ATP Synthase in Patients with Mitochondrial DNA T8993G Mutation in the ATPase 6 Gene Encoding Subunit a.
- Nicoya. (2015). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. [Link]
- Wang, J., et al. (2012).
- Schuurmans, J. J., et al. (1979). Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum. PubMed. [Link]
- Pinto, M. F., et al. (2021). Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel. PubMed Central. [Link]
- Ebrahimi, S. M., et al. (2012).
- Hoefel, D., et al. (2007).
- Nicholls, D. G. (2016). Mitochondrial membrane potential probes and the proton gradient: a practical usage guide. PubMed Central. [Link]
- Fendrych, M., et al. (2005). Monitoring of the Proton Electrochemical Gradient in Reconstituted Vesicles: Quantitative Measurements of Both Transmembrane Potential and Intravesicular pH by Ratiometric Fluorescent Probes.
- Quora. (2018). What is the effect of the pH on the fluorescence?. [Link]
- Kaila, V. R. I., et al. (2022).
- Chen, Y.-C., et al. (2016). The fluorescence quenching and aggregation induced emission behaviour of silver nanoclusters labelled on poly(acrylic acid-co-maleic acid). New Journal of Chemistry (RSC Publishing). [Link]
- Silveira, C. G., et al. (2018).
- Krishnanand, N. K., et al. (2021).
- Bales, C. E. (1983).
- Banerjee, S., et al. (2021). Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. PubMed Central. [Link]
- AZoLifeSciences. (2021). Photobleaching in Fluorescence Microscopy. [Link]
- Jo, Y., et al. (2022). Bleaching-Resistant Super-Resolution Fluorescence Microscopy. PubMed Central. [Link]
- Ekundina, V. O., & Eze, G. I. (2015). Common artifacts and remedies in histopathology (a review).
- Li, Y., et al. (2019). Alkaline Phosphatase–Triggered Immunoassay Based on Fluorogenic Reaction for Sensitive Detection of Acetochlor, Metolachlor, and Propisochlor.
- Wikipedia. (n.d.). Photobleaching. [Link]
- Berry, E. A., & Hinkle, P. C. (1983). Measurement of the Electrochemical Proton Gradient in Submitochondrial Particles. PubMed. [Link]
- D'Agostino, S., et al. (2015). Membrane Deformation under Local pH Gradient: Mimicking Mitochondrial Cristae Dynamics. PubMed Central. [Link]
- Wood, S., et al. (2016). A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia. PubMed Central. [Link]
- MCE Technical Support. (2025). [Troubleshooting] What is the optimal staining concentration of TO-PRO 1?.
- Jimson, S., et al. (2016). Artifact in Histological Section. Biomedical and Pharmacology Journal. [Link]
Sources
- 1. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. ACMA, Fluorescent Dye ≥95% (HPLC), powder, fluorescent dye | Sigma-Aldrich [sigmaaldrich.cn]
- 4. Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissected antiporter modules establish minimal proton-conduction elements of the respiratory complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. quora.com [quora.com]
- 10. nicoyalife.com [nicoyalife.com]
- 11. nicoyalife.com [nicoyalife.com]
- 12. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 13. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 14. Photobleaching - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
ACMA Fluorescence & pH: A Technical Guide for Researchers
Welcome to the technical support center for ACMA-based fluorescence assays. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-tested insights into managing the pH-dependent behavior of 9-amino-6-chloro-2-methoxyacridine (ACMA). This resource is structured to move from foundational principles to practical troubleshooting, ensuring you can design robust experiments and accurately interpret your data.
Frequently Asked Questions (FAQs)
Q1: What is ACMA and why is its fluorescence sensitive to pH?
ACMA is a cell-permeable fluorescent probe commonly used to measure the formation of pH gradients across biological membranes, such as those in vesicles, lysosomes, or mitochondria.[1][2][3] Its fluorescence is highly dependent on pH. ACMA is a weak base, and in an acidic environment, it becomes protonated. This protonated form is less fluorescent and tends to accumulate in acidic compartments. The resulting high local concentration leads to self-quenching of the fluorescence signal.[1][2] Therefore, a decrease in ACMA fluorescence intensity is indicative of an acidic environment or the formation of a proton gradient (ΔpH).[1][4]
Q2: What is the primary application of ACMA's pH-dependent fluorescence?
The most common application is to monitor the activity of proton pumps, such as H+-ATPases, in real-time.[2][5] As these enzymes pump protons into a sealed compartment (like a liposome or vesicle), the interior becomes acidic. ACMA, present both inside and outside the vesicle, will diffuse into the acidic lumen, become protonated and trapped, and its fluorescence will be quenched.[6] The rate and extent of this fluorescence quenching are proportional to the activity of the proton pump.[7]
Q3: What are the typical excitation and emission wavelengths for ACMA?
The optimal excitation and emission wavelengths for ACMA can vary slightly depending on the buffer conditions and instrumentation, but they are generally in the following ranges:
It is always recommended to perform a spectral scan on your specific instrument and in your experimental buffer to determine the precise optimal wavelengths.
Experimental Design & Protocols
Key Principle: Correction through Calibration
In the context of ACMA assays, "correcting" for pH effects isn't about eliminating the pH sensitivity of the dye. Instead, it involves creating a standard curve that directly correlates a specific fluorescence intensity to a known pH value. This calibration is crucial for quantifying the pH gradient (ΔpH) rather than just observing a qualitative change.
Protocol: Generating a pH Calibration Curve for ACMA Fluorescence
This protocol allows you to determine the relationship between ACMA fluorescence quenching and the magnitude of a known pH gradient (ΔpH).
Materials:
-
Vesicles or proteoliposomes with the protein of interest.
-
Reaction Buffer (e.g., 10 mM HEPES, 150 mM KCl, 2 mM MgCl2, pH 7.5).
-
A series of acidic buffers with known pH values (e.g., ranging from pH 4.0 to 7.5).
-
ACMA stock solution (e.g., 2 mM in DMSO).
-
Valinomycin (potassium ionophore) stock solution.
-
Nigericin (a protonophore that exchanges K+ for H+) or FCCP/CCCP (protonophores) stock solution.[1][6]
Step-by-Step Methodology:
-
Prepare Vesicles: Incubate your vesicles in the reaction buffer (known internal pH, e.g., pH 7.5) to allow them to equilibrate.
-
Set up the Fluorometer: Set the excitation and emission wavelengths (e.g., 410 nm and 490 nm, respectively).[6] Place a cuvette with your reaction buffer in the fluorometer.
-
Add Components: To the cuvette, add the equilibrated vesicles, ACMA to a final concentration of 1-5 µM, and valinomycin.[1] Valinomycin is critical as it dissipates any membrane potential (Δψ) by allowing K+ movement, ensuring that the observed fluorescence quenching is solely due to the pH gradient (ΔpH).
-
Establish Baseline: Record a stable baseline fluorescence signal.
-
Impose a Known Gradient: To create the first point on your calibration curve, add a small volume of one of your acidic buffers to the cuvette, lowering the external pH to a known value (e.g., pH 7.0). This imposes a known ΔpH (pH_in - pH_out = 7.5 - 7.0 = 0.5).
-
Measure Quenching: Record the fluorescence until a new, stable, quenched steady-state is reached. The percentage of quenching corresponds to this specific ΔpH.
-
Repeat for Other pH Values: Repeat steps 5 and 6 by sequentially adding small aliquots of progressively more acidic buffers to generate a range of known external pH values and thus, a range of ΔpH values.
-
Dissipate Gradient: At the end of the experiment, add a protonophore like nigericin or FCCP.[1] This will collapse the proton gradient, and the fluorescence should return to or near the initial baseline, confirming that the quenching was indeed pH-dependent.
-
Plot the Curve: Plot the percentage of fluorescence quenching (Y-axis) against the corresponding ΔpH (X-axis). This curve can now be used to determine the unknown ΔpH in your actual experiments.
Diagram: Workflow for pH Calibration
Workflow for generating a pH calibration curve.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No fluorescence quenching observed after initiating proton pumping (e.g., adding ATP). | 1. Inactive Proton Pump: The protein may be denatured or inactive. 2. Leaky Vesicles: The vesicles are not properly sealed, preventing the formation of a stable pH gradient. | 1. Verify Protein Activity: Use an alternative assay (e.g., ATP hydrolysis assay) to confirm protein function. 2. Check Vesicle Integrity: Prepare fresh vesicles. Test their integrity by imposing a known pH gradient and observing ACMA quenching as described in the calibration protocol. |
| Fluorescence signal is unstable or drifts. | 1. Photobleaching: Excessive exposure to the excitation light is destroying the ACMA fluorophore. 2. Temperature Fluctuations: The temperature of the cuvette holder is not stable. Enzyme activity and fluorescence are temperature-sensitive. | 1. Reduce Photobleaching: Decrease the excitation slit width, use a lower intensity lamp setting, or use intermittent measurements instead of continuous recording. 2. Ensure Temperature Control: Use a temperature-controlled cuvette holder and allow the system to equilibrate before starting the measurement. |
| Fluorescence does not return to baseline after adding a protonophore (e.g., FCCP/CCCP). | 1. Irreversible Dye Binding/Precipitation: At very high concentrations or in certain lipid compositions, ACMA might interact irreversibly with the membrane. 2. Insufficient Protonophore: The concentration of the protonophore may be too low to completely dissipate the gradient. | 1. Optimize ACMA Concentration: Perform a concentration titration to find the lowest effective ACMA concentration (typically 1-5 µM).[1] 2. Increase Protonophore Concentration: Add a higher concentration of the protonophore. |
| High background fluorescence. | 1. Buffer Autofluorescence: Components of your reaction buffer may be fluorescent at the ACMA wavelengths. 2. Light Scattering: High concentration of vesicles can cause light scattering, which may be detected as background signal. | 1. Check Buffer: Measure the fluorescence of the buffer alone. If it is high, try a different buffer system (e.g., MOPS instead of HEPES if necessary). 2. Optimize Vesicle Concentration: Perform a dilution series to find a vesicle concentration that provides a good signal-to-noise ratio without excessive scattering. |
Diagram: Mechanism of ACMA Quenching
ACMA's response to a proton gradient.
References
- Fan, P., & Magde, D. (1989). Origin of the complex fluorescence emission of 9-amino-6-chloro-2-methoxyacridine. 1. Experiment. The Journal of Physical Chemistry, 93(18), 6615-6619. [Link]
- Bio-protocol. (2018). Fluorescence Quenching Dependent on ∆pH or ∆ψ. Bio-protocol. [Link]
- Schuurmans, J. J., van den Bergen, A. M., van der Knaap, E., & Kraayenhof, R. (1980). Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 590(2), 143-155. [Link]
- Palmgren, M. G. (1991). delta pH-induced fluorescence quenching of 9-aminoacridine in lipid vesicles is due to excimer formation at the membrane. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1061(2), 165-172. [Link]
- Zhang, M., et al. (2012). Fluorescence quenching of ACMA in the root (A) and leaf (B) and changes in H+-Pump activity of V-H+-ATPase (C) were presented.
- Guedes, M. P., et al. (2011). ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA. Physical Chemistry Chemical Physics, 13(43), 19347-19358. [Link]
- da Silva, J. P., et al. (2017). New 9-Aminoacridine Derivative: Synthesis, Study and Potential Application as pH Indicator in Organic Solvents. Journal of the Brazilian Chemical Society. [Link]
- Chow, W. S., & Barber, J. (1980). 9-Aminoacridine fluorescence changes as a measure of surface charge density of the thylakoid membrane. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 589(2), 346-352. [Link]
- The Open University of Sri Lanka. (n.d.). EFFECT OF PH ON THE FLUORESCENCE QUENCHING OF 5-CHLORO-1, 10 PHENANTHROLINE BY Fe(II). The Open University of Sri Lanka. [Link]
- Ovodov, K. S., et al. (2022). Features of Chaperone Induction by 9-Aminoacridine and Acridine Orange. International Journal of Molecular Sciences, 23(15), 8565. [Link]
- Koike, T., et al. (2014). TAMRA/TAMRA Fluorescence Quenching Systems for the Activity Assay of Alkaline Phosphatase. Molecules, 19(6), 7035-7053. [Link]
- Darwish, I. A., et al. (2020). Effect of pH on the fluorescence quenching (○) and fluorescence intensity (●) using of 0.5 and 1.0 μg L⁻¹ of ABZ, for method I and II, respectively.
- Establishment of a fluorescence assay for characterization of protein-mediated vesicle fusion and acidific
- Teixeira-Duarte, C. M., et al. (2021). Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(3), 356-365. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Probes Useful at Acidic pH—Section 20.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Fluorescence Quenching Dependent on ∆pH or ∆ψ. [bio-protocol.org]
- 5. Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Navigating ACMA-Induced Toxicity in Long-Term Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into understanding and minimizing the toxicity of 9-aminoacridine-4-carboxamide (ACMA), also known as Amsacrine, in long-term cell culture experiments. Our goal is to equip you with the knowledge to not only troubleshoot common issues but also to proactively design more robust and reproducible experimental workflows.
Part 1: Frequently Asked Questions (FAQs) - Quick Answers to Common Challenges
Here, we address the most pressing questions that arise when working with ACMA in a cell culture setting.
Q1: I'm observing significant cell death even at low concentrations of ACMA. What are the primary reasons for this high cytotoxicity?
A1: High cytotoxicity at low ACMA concentrations can stem from several factors:
-
Mechanism of Action: ACMA is a potent DNA topoisomerase II poison. It intercalates into DNA and stabilizes the covalent complex between topoisomerase II and DNA, leading to double-strand breaks and the initiation of apoptosis.[1][2][3] This mechanism is inherently highly cytotoxic.
-
Cell Line Sensitivity: Different cell lines exhibit varied sensitivities to ACMA. Highly proliferative cells, or those with high levels of topoisomerase II expression, will be more susceptible.
-
Solvent Toxicity: The solvent used to dissolve ACMA, typically DMSO, can contribute to cytotoxicity, especially at final concentrations above 0.5%.[4][5] It is crucial to have a vehicle control with the same solvent concentration to differentiate between compound and solvent effects.[5]
-
Suboptimal Culture Conditions: Pre-existing cellular stress from factors like high cell density, nutrient depletion, or contamination can exacerbate the toxic effects of ACMA.[4][6][7]
Q2: My results with ACMA are inconsistent between experiments. What are the likely sources of this variability?
A2: Inter-experiment variability is a common challenge and can often be traced back to:
-
Cell Health and Passage Number: Using cells at a consistent and optimal passage number and ensuring they are in the logarithmic growth phase is critical for reproducible results.[4] Over-confluent or senescent cells will respond differently to ACMA.
-
Reagent Preparation and Storage: Ensure ACMA stock solutions are prepared fresh or have been stored correctly to avoid degradation. Repeated freeze-thaw cycles of reagents should be avoided.[4]
-
Inconsistent Seeding Density: Variations in the initial number of cells seeded can lead to significant differences in the final readout of cytotoxicity assays.[6]
Q3: Can I reduce ACMA toxicity without compromising its experimental effect?
A3: Yes, it is possible to mitigate off-target toxicity while still observing the desired on-target effects. Strategies include:
-
Dose-Response and Time-Course Optimization: Conduct thorough experiments to identify the lowest effective concentration and the shortest exposure time that elicits the desired biological response.
-
Media Supplementation: The use of antioxidants and other media supplements can help bolster cell health and reduce non-specific toxicity.
-
Serum Quality: If using serum, be aware that different lots can have varying levels of endogenous components that may influence cell sensitivity to ACMA.[8]
Part 2: In-Depth Troubleshooting Guides
This section provides a deeper dive into specific problems, their underlying causes, and actionable solutions.
Troubleshooting Guide 1: Unexpectedly High Levels of Apoptosis
The Problem: You observe widespread apoptosis, indicated by cell shrinkage, membrane blebbing, and positive staining with apoptosis markers (e.g., Annexin V), even at concentrations where you expected to see more subtle effects.
The Scientific Explanation (Causality): ACMA's primary cytotoxic mechanism is the induction of apoptosis through the formation of DNA double-strand breaks.[1][2] This damage activates a cellular response that leads to the activation of caspases, a family of proteases that execute the apoptotic program.[9][10][11] The activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7) is a central event in this pathway.[9][12]
Visualizing the Pathway:
Caption: ACMA-induced apoptotic pathway.
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Action |
| Over-dosing | Perform a more granular dose-response curve, starting from nanomolar concentrations, to pinpoint the precise IC50 value for your cell line. |
| Extended Exposure | Conduct a time-course experiment to determine the minimum exposure duration required to observe your desired endpoint. For long-term studies, consider a "wash-out" protocol where ACMA is removed after an initial treatment period. |
| High Cell Proliferation Rate | If your cell line divides very rapidly, it may be more susceptible to DNA damaging agents. Consider synchronizing the cell cycle to assess the effect of ACMA at different phases. |
| Solvent-Induced Stress | Always include a vehicle-only control (e.g., medium with the same final concentration of DMSO). If the vehicle control shows signs of stress, reduce the final solvent concentration by preparing a more concentrated stock of ACMA.[5] |
Troubleshooting Guide 2: Confounding Effects of Oxidative Stress and Mitochondrial Dysfunction
The Problem: You suspect that in addition to direct DNA damage, secondary effects like oxidative stress and mitochondrial impairment are contributing to cell death and confounding your results.
The Scientific Explanation (Causality): Many cytotoxic compounds, including DNA-damaging agents, can indirectly lead to mitochondrial dysfunction.[13][14][15] Damaged mitochondria can become a significant source of reactive oxygen species (ROS), leading to oxidative stress.[16][17] This oxidative stress can, in turn, damage cellular components like lipids, proteins, and DNA, creating a vicious cycle that amplifies the initial toxic insult.[18][19][20] Chaperone-mediated autophagy (CMA) is a cellular process that helps clear damaged proteins, and its activation is a response to oxidative stress.[18][21][22]
Visualizing the Experimental Workflow:
Caption: Workflow to assess ACMA-induced oxidative stress.
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Action |
| ROS-Mediated Toxicity | Co-treat cells with an antioxidant like N-acetylcysteine (NAC) or Vitamin C.[7] If co-treatment rescues cell viability, it indicates a significant contribution from oxidative stress. |
| Mitochondrial Energy Crisis | Supplement the culture medium with sodium pyruvate, which can serve as an additional energy source for cells. |
| Glutamine Degradation | Standard L-glutamine is unstable in liquid media and can degrade into toxic ammonia.[23] Use a stable glutamine dipeptide like GlutaMAX™ supplement to provide a consistent energy source and reduce toxicity.[23][24] |
| Serum-Free Media Stress | When transitioning to serum-free or low-serum conditions, cells can experience increased stress. Supplement the media with an ITS (Insulin-Transferrin-Selenium) solution to provide essential factors normally found in serum.[24][25] |
Part 3: Protocols and Data Management
Protocol 1: Optimizing ACMA Concentration with a Dose-Response Curve using MTT Assay
This protocol details how to determine the IC50 of ACMA for your specific cell line.
Materials:
-
Your chosen cell line
-
Complete culture medium
-
ACMA stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of ACMA in complete culture medium. A common starting point is a 10-point, 2-fold dilution series. Include a "vehicle-only" control (medium + DMSO) and a "medium-only" control (no cells).
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared ACMA dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[26]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.[26]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium-only control). Normalize the data to the vehicle-only control (representing 100% viability). Plot the percentage of cell viability against the log of the ACMA concentration and use a non-linear regression to calculate the IC50 value.
Data Summary Table (Example):
| ACMA Conc. (µM) | Absorbance (570nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100% |
| 0.1 | 1.18 | 94.4% |
| 0.5 | 0.95 | 76.0% |
| 1.0 | 0.63 | 50.4% |
| 5.0 | 0.21 | 16.8% |
| 10.0 | 0.10 | 8.0% |
Protocol 2: Co-treatment with N-acetylcysteine (NAC) to Mitigate Oxidative Stress
This protocol assesses the contribution of ROS to ACMA-induced cytotoxicity.
Procedure:
-
Experimental Setup: Prepare four experimental groups:
-
Vehicle Control (DMSO)
-
ACMA only (at a concentration around the IC50)
-
NAC only (e.g., 5 mM)
-
ACMA + NAC (co-treatment)
-
-
Cell Seeding and Treatment: Seed cells as described in Protocol 1. Treat the cells with the respective compounds. For the co-treatment group, add NAC and ACMA simultaneously.
-
Incubation and Analysis: Incubate for the desired duration (e.g., 24 hours). Perform a cell viability assay (e.g., MTT or LDH release assay).
-
Interpretation: If the viability in the "ACMA + NAC" group is significantly higher than in the "ACMA only" group, it strongly suggests that oxidative stress is a major contributor to ACMA's toxicity in your system.
References
- American College for Advancement in Medicine (ACAM). (2011). Mitochondrial Dysfunction.
- Benchchem. Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
- HuanKai Group. (2024). Common Additives in Cell Culture Media: An Overview.
- Sigma-Aldrich. Supplements for Cell Culture.
- R&D Systems. Cell Culture Media Supplements.
- Thermo Fisher Scientific. Cell Culture Media Supplements.
- Nelson, E. M., Tewey, K. M., & Liu, L. F. (1984). Mechanism of antitumor drug action: poisoning of mammalian DNA topoisomerase II on DNA by 4'-(9-acridinylamino)-methanesulfon-m-anisidide. Proceedings of the National Academy of Sciences, 81(5), 1361-1365.
- Liu, K. (2023).
- Repligen. Cell Culture Supplements.
- Zwelling, L. A., Michaels, S., Erickson, L. C., Ungerleider, R. S., Nichols, M., & Kohn, K. W. (1981). Protein-associated DNA strand breaks in L1210 cells treated with the DNA intercalating agents 4'-(9-acridinylamino)-methanesulfon-m-anisidide and adriamycin. Biochemistry, 20(22), 6553-6563.
- Kiffin, R., Kaushik, S., Zeng, M., Bandyopadhyay, U., & Cuervo, A. M. (2007). Activation of chaperone-mediated autophagy during oxidative stress. Molecular biology of the cell, 18(12), 4829-4840.
- Hafner, M., Niepel, M., Chung, M., & Sorger, P. K. (2017). Common problems and potential solutions for troubleshooting drug-response measurements. Cold Spring Harbor protocols, 2017(6), pdb-top095049.
- ResearchGate.
- Benchchem. Technical Support Center: Minimizing Chloramphenicol-Induced Toxicity in Cell Lines.
- Reddit. (2024).
- Chen, Q., Wu, J., & Zhang, Y. (2021). The Antioxidative Role of Chaperone-Mediated Autophagy as a Downstream Regulator of Oxidative Stress in Human Diseases. Oxidative medicine and cellular longevity, 2021, 6620942.
- TFOT. (2024). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests.
- Promega. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Hardy, J. A., & Wells, J. A. (2009). Activation of specific apoptotic caspases with an engineered small molecule-activated protease. ACS chemical biology, 4(9), 759-768.
- Gormley, N. B., Pilot, J. D., & Nitiss, J. L. (2001). Amsacrine as a topoisomerase II poison: importance of drug-DNA interactions. Biochemistry, 40(45), 13570-13580.
- Pop, C., & Salvesen, G. S. (2009). Caspase-activation pathways in apoptosis and immunity. Journal of cell science, 122(Pt 18), 3209-3216.
- Fulda, S. (2004). Caspase activation in cancer therapy.
- Valenti, D., Vacca, R. A., & Moro, L. (2022). Mapping Disorders with Neurological Features Through Mitochondrial Impairment Pathways: Insights from Genetic Evidence. International Journal of Molecular Sciences, 23(13), 7338.
- Huang, F. M., Li, Y. C., Lee, S. S., & Chang, Y. C. (2022). Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages. International journal of molecular sciences, 23(16), 9295.
- Cano, M., Ayuso, M. I., & Chinchon, E. (2021). Mitochondrial Dysfunction and Endoplasmic Reticulum Stress in Age Related Macular Degeneration, Role in Pathophysiology, and Possible New Therapeutic Strategies. International journal of molecular sciences, 22(11), 5698.
- Malireddi, R. K. S., & Kanneganti, T. D. (2023). Evaluation of Caspase Activation to Assess Innate Immune Cell Death. Journal of visualized experiments : JoVE, (191), 10.3791/64799.
- ResearchGate. (2021). Mitochondrial Dysfunction as a Hallmark of Environmental Injury.
- Kiffin, R., Kaushik, S., Zeng, M., Bandyopadhyay, U., & Cuervo, A. M. (2007). Activation of chaperone-mediated autophagy during oxidative stress. Molecular biology of the cell, 18(12), 4829-4840.
- YouTube. (2025).
Sources
- 1. Mechanism of antitumor drug action: poisoning of mammalian DNA topoisomerase II on DNA by 4'-(9-acridinylamino)-methanesulfon-m-anisidide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA damage by antitumor acridines mediated by mammalian DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Activation of Specific Apoptotic Caspases with an Engineered Small Molecule-Activated Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acam.org [acam.org]
- 14. Mapping Disorders with Neurological Features Through Mitochondrial Impairment Pathways: Insights from Genetic Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Activation of chaperone-mediated autophagy during oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Antioxidative Role of Chaperone-Mediated Autophagy as a Downstream Regulator of Oxidative Stress in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Activation of Chaperone-mediated Autophagy during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Common Additives in Cell Culture Media: An Overview - HuanKai Group - HuanKai Group [huankaigroup.com]
- 24. Cell Culture Media Supplements | Thermo Fisher Scientific - HU [thermofisher.com]
- 25. Cell Culture Media Supplements: R&D Systems [rndsystems.com]
- 26. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
Technical Support Center: Optimizing ACMA Staining in Tissue Samples
Welcome to the technical support center for 9-amino-6-chloro-2-methoxyacridine (ACMA) staining. This guide is designed for researchers, scientists, and drug development professionals to enhance the specificity and reliability of ACMA staining in tissue samples. Here, we move beyond basic protocols to address the nuanced challenges you may encounter, grounding our advice in the biochemical principles of the dye and the complexities of tissue histology.
Understanding ACMA: More Than Just a Fluorescent Dye
ACMA is a cell-permeable fluorescent probe that intercalates into the minor groove of double-stranded DNA, with a preference for adenine-thymine (AT)-rich regions.[1][2] Its utility in visualizing cell nuclei is, however, governed by a critical characteristic: its fluorescence is highly pH-sensitive. The fluorescence of ACMA is significantly quenched in acidic environments, a property that demands careful consideration in the often-variable microenvironment of tissue sections.[3]
Key Spectral Properties:
-
Excitation Maximum: ~411-419 nm
-
Emission Maximum: ~475-483 nm
-
Laser Line: Violet laser (405 nm)
Core Staining Protocol for FFPE Tissue Sections
While ACMA is a versatile dye, a standardized protocol for formalin-fixed paraffin-embedded (FFPE) tissues is not as widespread as for other nuclear stains. The following protocol is a robust starting point, adapted from established methods for similar small molecule DNA dyes like DAPI and Hoechst.[1][2][4][5][6] Optimization for your specific tissue type and experimental conditions is crucial.
I. Deparaffinization and Rehydration
-
Xylene: Immerse slides in two changes of xylene for 5-10 minutes each to remove paraffin wax.[1]
-
Ethanol Series: Rehydrate the tissue sections by sequential immersion in:
-
Deionized Water: Rinse slides thoroughly in deionized water.
II. Staining
-
Buffer Equilibration: Equilibrate slides in a neutral or slightly alkaline buffer (pH 7.0-7.5) for 5 minutes. A phosphate-buffered saline (PBS) is a common choice.
-
ACMA Staining Solution: Prepare a working solution of ACMA in the same neutral or slightly alkaline buffer. A starting concentration of 1-5 µM is recommended.
-
Incubation: Apply the ACMA staining solution to the tissue sections and incubate for 10-20 minutes at room temperature, protected from light.
-
Washing: Gently wash the slides in the buffer (pH 7.0-7.5) for 2-3 changes of 5 minutes each to remove unbound dye.
III. Mounting and Imaging
-
Mounting: Mount the slides with an aqueous mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI filter set (Excitation ~350 nm, Emission ~461 nm).[1]
Troubleshooting Guide: From Weak Signals to High Background
Here we address common issues encountered during ACMA staining of tissue sections, providing explanations and actionable solutions.
Problem 1: Weak or No Nuclear Signal
This is a frequent challenge and can stem from several factors.
-
Underlying Cause A: Acidic Microenvironment The most probable culprit for diminished ACMA fluorescence is an acidic environment within the tissue section, which quenches the dye's signal.[3] Formalin fixation can lead to the formation of formic acid, lowering the local pH.
Solution:
-
pH-Controlled Buffers: Ensure all buffers used for rehydration, staining, and washing are at a neutral to slightly alkaline pH (7.0-7.5).
-
Buffer Capacity: Use a buffer with sufficient buffering capacity to counteract any residual acidity in the tissue.
-
-
Underlying Cause B: Insufficient Dye Concentration or Incubation Time Tissue sections are denser and more complex than cell monolayers, potentially requiring higher dye concentrations or longer incubation times for adequate penetration and intercalation.
Solution:
-
Titration Experiment: Perform a titration of the ACMA concentration, testing a range from 1 µM to 10 µM.
-
Time Course Analysis: Vary the incubation time from 10 minutes up to 60 minutes.
-
-
Underlying Cause C: Photobleaching ACMA, like many fluorophores, is susceptible to photobleaching upon prolonged exposure to excitation light.
Solution:
-
Minimize Light Exposure: Keep stained slides in the dark as much as possible.
-
Use Antifade Reagents: Incorporate an antifade reagent in your mounting medium.
-
Optimize Imaging Parameters: Use the lowest possible laser power and shortest exposure time necessary for image acquisition.
-
Problem 2: High Background or Non-Specific Staining
High background can obscure the specific nuclear signal, making interpretation difficult.
-
Underlying Cause A: Excess Dye Concentration and Inadequate Washing Too much ACMA or insufficient washing can lead to unbound dye remaining in the tissue, contributing to background fluorescence.
Solution:
-
Optimize Dye Concentration: Titrate the ACMA concentration downwards.
-
Increase Wash Steps: Add one or two additional 5-minute washes in a neutral buffer.
-
-
Underlying Cause B: Non-Specific Binding to Extracellular Matrix (ECM) Small molecules can sometimes bind non-specifically to components of the ECM, such as collagen and glycosaminoglycans.[7][8][9]
Solution:
-
Pre-incubation with a Blocking Agent: While traditional serum-based blocking is for antibodies, a pre-incubation with a protein-rich solution like Bovine Serum Albumin (BSA) in your buffer may help to saturate non-specific binding sites.
-
-
Underlying Cause C: Tissue Autofluorescence Many tissues exhibit endogenous fluorescence, which can be mistaken for specific staining.[4][5] This is particularly prevalent in the green and red spectra but can also affect the blue channel where ACMA emits.
Solution:
-
Unstained Controls: Always image an unstained control slide to assess the level of autofluorescence in your tissue.
-
Spectral Unmixing: If your imaging software allows, use spectral unmixing to separate the ACMA signal from the autofluorescence spectrum.
-
Quenching Reagents: Consider using a commercial autofluorescence quenching reagent, but be sure to test its compatibility with ACMA staining.
-
Problem 3: Uneven or Patchy Staining
Inconsistent staining across the tissue section can lead to misinterpretation of results.
-
Underlying Cause A: Incomplete Deparaffinization or Rehydration Residual paraffin wax or incomplete rehydration can prevent the aqueous ACMA solution from accessing all areas of the tissue.[6]
Solution:
-
Fresh Reagents: Use fresh xylene and ethanol for deparaffinization and rehydration.
-
Adequate Incubation Times: Ensure sufficient time in each of the deparaffinization and rehydration steps.
-
-
Underlying Cause B: Uneven Application of Staining Solution If the staining solution does not evenly cover the entire tissue section, staining will be patchy.
Solution:
-
Sufficient Volume: Use enough staining solution to completely cover the tissue section.
-
Hydrophobic Barrier: Use a hydrophobic barrier pen to create a well around the tissue to contain the staining solution.
-
Validation of Staining Specificity
To ensure that the observed fluorescence is indeed from ACMA intercalated with DNA, consider the following validation experiments:
-
DNase I Digestion Control:
-
After rehydration, treat a control slide with DNase I solution to digest the DNA.
-
Stain both the DNase I-treated and an untreated slide with ACMA.
-
A significant reduction or absence of fluorescence in the DNase I-treated slide confirms that the ACMA signal is DNA-dependent.
-
-
Co-localization with a Known Nuclear Marker:
-
Co-stain the tissue section with ACMA and a well-established nuclear counterstain that emits in a different spectral channel (e.g., a far-red DNA dye).
-
Demonstrate a high degree of co-localization between the two signals to confirm that ACMA is staining the nuclei.
-
Visualizing Workflows
ACMA Staining Workflow for FFPE Tissues
Caption: A streamlined workflow for ACMA staining of FFPE tissue sections.
Troubleshooting Decision Tree for Weak ACMA Signal
Caption: A decision tree for troubleshooting weak ACMA staining signals.
Quantitative Parameters for Optimization
| Parameter | Recommended Starting Point | Optimization Range | Rationale |
| ACMA Concentration | 1-5 µM | 0.5-10 µM | Balances signal intensity with potential for non-specific binding. |
| Incubation Time | 10-20 minutes | 5-60 minutes | Ensures adequate dye penetration into the tissue section. |
| Staining Buffer pH | 7.2 | 7.0-7.5 | Critical for maximizing ACMA fluorescence and avoiding quenching. |
| Wash Steps | 2 x 5 minutes | 2-4 x 5 minutes | Removes unbound dye to reduce background signal. |
Conclusion
Successful ACMA staining in tissue samples hinges on a nuanced understanding of the dye's properties and the challenges inherent in histological preparations. By carefully controlling the pH of your reagents, optimizing dye concentration and incubation time, and being mindful of potential artifacts like autofluorescence, you can achieve specific and reproducible nuclear staining. This guide provides a framework for troubleshooting and optimization, empowering you to generate high-quality data in your research endeavors.
References
- BenchChem. Hoechst Staining Protocol for Tissue Sections: An Application Note. BenchChem. Accessed January 9, 2026.
- Bio-Techne. Immunofluorescent IHC Staining of Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Protocol. Bio-Techne. Accessed January 9, 2026.
- 10x Genomics. What best practices should be considered when preparing FFPE samples for the Visium HD Spatial Gene Expression assay?. 10x Genomics. Accessed January 9, 2026.
- Scribd. DAPI Staining Protocol Guide. Scribd. Accessed January 9, 2026.
- Biotium. Hoechst & DAPI Staining Protocols. Biotium. Accessed January 9, 2026.
- Novus Biologicals. Fluorescent-IHC-Staining-of-FFPE-Tissue. Novus Biologicals. Accessed January 9, 2026.
- You Do Bio. Hoechst 33342 Nuclear Staining Protocol. You Do Bio. Accessed January 9, 2026.
- Creative Bioarray. Troubleshooting in Fluorescent Staining. Creative Bioarray. Accessed January 9, 2026.
- ResearchGate. Fluorescence quenching of ACMA in the root (A) and leaf (B) and changes...
- Thermo Fisher Scientific. Hoechst 33342 Protocol for Imaging. Thermo Fisher Scientific. Accessed January 9, 2026.
- CLF. Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments. CLF. Accessed January 9, 2026.
- NIH.
- PubMed Central. Live imaging of the extracellular matrix with a glycan-binding fluorophore. PubMed Central. Accessed January 9, 2026.
- ResearchGate. Live imaging of the extracellular matrix with a glycan-binding fluorophore.
- Learn & Share. How to Prepare your Specimen for Immunofluorescence Microscopy. Learn & Share. Accessed January 9, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youdobio.com [youdobio.com]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. Help Center [kb.10xgenomics.com]
- 5. scribd.com [scribd.com]
- 6. biotium.com [biotium.com]
- 7. Quantitative characterization of binding of small molecules to extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Live imaging of the extracellular matrix with a glycan-binding fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
ACMA Fluorescence Quenching: Technical Support & Troubleshooting Guide
Welcome to the comprehensive technical support center for 9-amino-6-chloro-2-methoxyacridine (ACMA) fluorescence quenching assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common issues encountered during experimentation. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity and success of your research.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the principles and applications of ACMA fluorescence quenching assays.
Q1: What is ACMA and why is its fluorescence quenching useful?
A1: ACMA (9-amino-6-chloro-2-methoxyacridine) is a fluorescent probe whose emission intensity is highly sensitive to the pH of its environment. At neutral or physiological pH, ACMA exhibits strong fluorescence. However, in acidic environments, it becomes protonated, leading to a significant decrease, or "quenching," of its fluorescence. This pH-dependent property makes ACMA an invaluable tool for monitoring the formation of proton gradients across biological membranes, such as those in liposomes, mitochondria, and bacteria.[1][2][3] The quenching of ACMA fluorescence is a direct indicator of proton accumulation within a sealed vesicular system.
Q2: What are the primary applications of ACMA fluorescence quenching assays?
A2: The primary application of ACMA fluorescence quenching is to study the activity of proton pumps and transporters. By measuring the rate and extent of fluorescence quenching, researchers can characterize the function of various membrane proteins, including:
-
ATPases: Monitoring the proton-pumping activity of F-type and V-type ATPases.[3][4][5]
-
Ion Channels and Transporters: Studying the flux of ions that is coupled to proton movement.[6]
-
Photosynthetic Systems: Investigating light-driven proton translocation in systems like bacteriorhodopsin.[2][7]
Q3: What are the spectral properties of ACMA?
A3: ACMA has an excitation maximum around 411-419 nm and an emission maximum at approximately 475-490 nm.[1][8] It can be effectively excited by a violet laser (405 nm) in flow cytometry applications.[9]
Table 1: Spectral Properties of ACMA
| Property | Wavelength (nm) | Reference(s) |
| Excitation Maximum | 411 - 419 | [1][8] |
| Emission Maximum | 475 - 490 | [1][8] |
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to diagnosing and resolving common problems encountered during ACMA fluorescence quenching experiments.
Issue 1: Weak or No Fluorescence Quenching Signal
A faint or absent quenching signal suggests that a proton gradient is not being established or maintained.
Possible Causes & Solutions:
-
Inactive Protein/Enzyme:
-
Causality: The proton pump or transporter may be inactive due to improper reconstitution, denaturation, or the absence of necessary cofactors.
-
Solution:
-
Verify Protein Activity: Use a complementary assay to confirm the activity of your protein before the ACMA experiment.
-
Optimize Reconstitution: Ensure the protein is correctly inserted into the liposomes or vesicles with the proper orientation. The lipid composition of the model membranes can significantly influence protein-membrane interactions.[10][11]
-
Check Cofactors: Confirm the presence and correct concentration of essential cofactors like ATP and Mg²⁺ for ATPases.[3]
-
-
-
Leaky Vesicles:
-
Causality: If the vesicles or liposomes are not properly sealed, any established proton gradient will quickly dissipate, preventing significant ACMA quenching.
-
Solution:
-
Assess Vesicle Integrity: Use a well-established protocol for liposome preparation, such as extrusion, to ensure uniform and sealed vesicles.
-
Control Experiments: Include a control with a known protonophore (e.g., CCCP or FCCP) added at the beginning of the experiment.[2] If quenching is still observed, it indicates a pre-existing leak.
-
-
-
Incorrect Buffer Composition:
-
Causality: The buffer's pH and ionic strength can impact both protein activity and the fluorescence properties of ACMA.
-
Solution:
-
Optimize pH: Ensure the external buffer pH is appropriate for the optimal activity of your protein. ACMA's fluorescence is stable at physiological pH.
-
Ionic Strength: Maintain an appropriate ionic strength to support protein function and vesicle stability.
-
-
Issue 2: High Background Fluorescence or a Drifting Baseline
A high initial fluorescence or a baseline that is not stable can mask the quenching signal and lead to inaccurate measurements.
Possible Causes & Solutions:
-
ACMA Concentration Too High:
-
Light Scattering:
-
Causality: High concentrations of vesicles or protein aggregates can cause light scattering, leading to an unstable baseline.
-
Solution:
-
Optimize Vesicle Concentration: Use the lowest concentration of vesicles that still provides a robust signal.
-
Sample Clarity: Ensure your sample is homogenous and free of aggregates. Centrifugation or filtration of the sample before measurement can be beneficial.
-
-
-
Photobleaching:
-
Causality: Prolonged exposure of ACMA to the excitation light can cause irreversible photodegradation of the fluorophore, resulting in a decreasing fluorescence signal unrelated to proton pumping.[13][14]
-
Solution:
-
Minimize Exposure: Limit the sample's exposure to the excitation light by using the instrument's shutter and acquiring data only when necessary.
-
Reduce Excitation Intensity: If possible, decrease the intensity of the excitation light.
-
Use Antifade Reagents: For microscopy applications, consider using a mounting medium with an antifade agent.[15]
-
-
Issue 3: Artifactual Quenching or Enhancement of Fluorescence
Changes in fluorescence that are not related to the activity of the proton pump can lead to misinterpretation of the data.
Possible Causes & Solutions:
-
Interaction of Compounds with ACMA:
-
Causality: Some chemical compounds, particularly those being screened for inhibitory or activatory effects, may directly interact with ACMA, causing quenching or enhancement of its fluorescence.[12]
-
Solution:
-
Control Experiment: Test the effect of the compound on ACMA fluorescence in the absence of vesicles and protein. This will reveal any direct interactions.
-
Alternative Probes: If a direct interaction is confirmed, consider using an alternative pH-sensitive probe, such as pyranine.[2]
-
-
-
Membrane Potential Effects:
-
Causality: The establishment of a membrane potential (Δψ) can influence the distribution of the positively charged ACMA across the membrane, which can affect its fluorescence independently of the pH gradient (ΔpH).
-
Solution:
-
III. Experimental Protocols and Workflows
This section provides a standardized protocol for a typical ACMA-based proton pumping assay in proteoliposomes.
Standard Proton Pumping Assay Protocol
-
Proteoliposome Preparation:
-
Reconstitute the purified protein of interest into pre-formed liposomes (e.g., composed of POPE:POPG) containing a high concentration of KCl (e.g., 150 mM).
-
Remove external KCl by gel filtration or dialysis against a K⁺-free buffer.
-
-
Assay Buffer Preparation:
-
Prepare a reaction buffer (e.g., 10 mM HEPES, 150 mM Choline Chloride, 2 mM MgCl₂, pH 7.5).
-
-
Fluorometer Setup:
-
Set the excitation wavelength to 410 nm and the emission wavelength to 480 nm.
-
Equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 37°C).
-
-
Assay Execution:
-
Add the assay buffer to the cuvette.
-
Add ACMA to a final concentration of 1 µM.
-
Add valinomycin to a final concentration of ~100 nM to dissipate the membrane potential.
-
Add the proteoliposomes to the cuvette and allow the fluorescence signal to stabilize.
-
Initiate the reaction by adding the substrate (e.g., ATP for an ATPase) and record the fluorescence quenching over time.
-
After the quenching has reached a steady state, add a protonophore (e.g., CCCP to 1 µM) to dissipate the proton gradient and observe the recovery of fluorescence.
-
Data Analysis Workflow
The rate of proton pumping is typically determined from the initial slope of the fluorescence quenching curve.
Caption: Workflow for ACMA fluorescence quenching data analysis.
IV. Visualization of Key Concepts
Mechanism of ACMA Fluorescence Quenching
The following diagram illustrates the principle of the ACMA fluorescence quenching assay for a proton pump reconstituted in a liposome.
Caption: ACMA diffuses across the membrane and is protonated in the acidic interior, leading to fluorescence quenching.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues in ACMA assays.
Caption: A step-by-step guide to troubleshooting ACMA fluorescence quenching experiments.
V. References
-
Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum. ([Link])
-
Influence of lipid composition of model membranes on methacrylate antimicrobial polymer-membrane interactions. ([Link])
-
Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. ([Link])
-
ATP-driven quenching of ACMA fluorescence by platelet submitochondrial... ResearchGate. ([Link])
-
Measurement of net proton-hydroxyl permeability of large unilamellar liposomes with the fluorescent pH probe, 9-aminoacridine. ([Link])
-
Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel. ([Link])
-
Fluorescence quenching of ACMA in the root (A) and leaf (B) and changes... ResearchGate. ([Link])
-
Fluorescence spectra recorded of ACMA alone (dotted line), poly(dA-dT). ResearchGate. ([Link])
-
Monitoring ATPase induced pH changes in single proteoliposomes with the lipid-coupled fluorophore Oregon Green 488. The Royal Society of Chemistry. ([Link])
-
The effect of oxidase pathway inhibitors on quenching ACMA fluorescence... ResearchGate. ([Link])
-
Comparison of ATP-driven quenching of ACMA fluorescence by WT and... ResearchGate. ([Link])
-
Lipid Composition Influences the Membrane-Disrupting Activity of Antimicrobial Methacrylate Co-polymers. ResearchGate. ([Link])
-
Origin of the complex fluorescence emission of 9-amino-6-chloro-2-methoxyacridine. 1. Experiment. American Chemical Society. ([Link])
-
Dissected antiporter modules establish minimal proton-conduction elements of the respiratory complex I. ([Link])
-
Role of lipids in the interaction of antimicrobial peptides with membranes. ([Link])
-
c-di-AMP determines the hierarchical organization of bacterial RCK proteins. bioRxiv. ([Link])
-
Studying Lipid Membrane Interactions of a Super-Cationic Peptide in Model Membranes and Living Bacteria. ([Link])
-
Editorial: Antimicrobial Peptides - Interaction with Membrane Lipids and Proteins. ([Link])
-
The fluorescence lifetime of 9-ACA versus pH dissolved in 100 mM buffer... ResearchGate. ([Link])
-
Improving the photostability of bright monomeric orange and red fluorescent proteins. ([Link])
-
Photobleaching and Stability of Red Fluorescent Proteins. ResearchGate. ([Link])
-
The use of the fluorescence photobleaching recovery technique to study the self-assembly of tubulin. ([Link])
-
The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. ([Link])
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Influence of lipid composition of model membranes on methacrylate antimicrobial polymer-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of lipids in the interaction of antimicrobial peptides with membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Improving the photostability of bright monomeric orange and red fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biotium.com [biotium.com]
Technical Support Center: Safe Handling of 6-Chloro-2-methoxy-9-acridinamine
Prepared by: Gemini, Senior Application Scientist
This guide provides comprehensive safety information, troubleshooting, and best practices for researchers, scientists, and drug development professionals working with 6-Chloro-2-methoxy-9-acridinamine (also known as ACMA) [CAS No: 3548-09-2]. The following information is synthesized from authoritative safety data sheets (SDS) and toxicology databases to ensure the highest level of safety and experimental integrity.
Core Hazard Overview
This compound is a cell-permeable fluorescent probe that intercalates into DNA.[1][2][3] While invaluable for research, its biological activity necessitates stringent safety protocols. The primary concerns are its potential carcinogenicity, irritant properties, and environmental toxicity.[4][5] Studies have shown that its binding to DNA can induce genotoxic effects and mutagenic potential.[6][7] Therefore, it must be handled as a hazardous substance at all times.[1]
GHS Hazard Summary
All personnel must be familiar with the Globally Harmonized System (GHS) classifications for this compound. The information below is aggregated from multiple supplier safety data sheets.[5][8][9]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Carcinogenicity | Health Hazard | Danger or Warning | H350: May cause cancer.[4] / H351: Suspected of causing cancer.[5][8][9] |
| Skin Irritation | Irritant | Warning | H315: Causes skin irritation.[4][5][8] |
| Eye Irritation | Irritant | Warning | H319: Causes serious eye irritation.[4][5][8] |
| Respiratory Irritation | Irritant | Warning | H335: May cause respiratory irritation.[4][5][8] |
| Acute Oral Toxicity | Irritant | Danger | H302: Harmful if swallowed.[4] |
| Aquatic Toxicity | Environment | Danger | H410: Very toxic to aquatic life with long lasting effects.[4] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common practical questions and potential issues encountered during experimentation.
Q1: What are the absolute minimum Personal Protective Equipment (PPE) requirements for handling this compound?
A: Due to the compound's hazard profile, the following PPE is mandatory. A risk assessment should always be performed, but start with this baseline:
-
Hand Protection: Chemical-resistant, impervious gloves (e.g., nitrile rubber) must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[10][11]
-
Eye/Face Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are required.[11][12] If there is a significant splash risk, a face shield should be used in addition to goggles.[10]
-
Body Protection: A fully buttoned laboratory coat is required to prevent skin contact.[10][12]
-
Respiratory Protection: When handling the solid powder or any procedure that could generate dust or aerosols, work must be conducted in a certified chemical fume hood to prevent inhalation.[12][13] If a fume hood is not available, a NIOSH-approved respirator may be necessary, which requires enrollment in a respiratory protection program.[11][12]
Q2: I need to weigh the solid powder. What is the safest way to do this?
A: Weighing the solid form of this compound presents the highest risk of inhalation and contamination.
-
Causality: The fine particulate nature of the solid allows it to become airborne easily, posing a direct respiratory and carcinogenic threat.[4]
-
Solution: Always weigh this compound inside a chemical fume hood or a glove box. Use anti-static weigh paper or a tared container to minimize dispersal. Handle with care to avoid creating dust clouds. After weighing, gently wipe down the balance and surrounding surfaces with a damp cloth to decontaminate.[12]
Q3: What should I do in case of an accidental spill?
A: The response depends on the scale of the spill.
-
Small Spill (Solid): If a small amount can be cleaned up in under 10 minutes by trained personnel, you may proceed.[12] Ensure all mandatory PPE is worn.[10][12] Gently cover the spill with an inert absorbent material (like vermiculite or sand) to avoid generating dust.[12] Carefully sweep the material into a designated, labeled hazardous waste container.[12]
-
Small Spill (Liquid Solution): Contain the spill with absorbent pads.[10] Once absorbed, collect the material into a sealed, labeled hazardous waste container.
-
Large Spill: Evacuate the immediate area and alert your institution's emergency response team (e.g., EHS).[13] Prevent entry into the area. Ensure the area is well-ventilated if safe to do so.[13] Do not attempt to clean up a large spill without specialized training and equipment.
Q4: How should I properly store and dispose of this chemical?
A:
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[9][10] Many suppliers recommend storing the solid at -20°C for long-term stability.[1][9] Protect from light.[11][14]
-
Disposal: This material and its container must be disposed of as hazardous waste.[9] Do not allow the product to enter drains, as it is very toxic to aquatic life.[4][13] All disposal must be in accordance with local, state, and federal regulations.[10][13]
Q5: The compound is a suspected carcinogen. What does this mean for my daily work?
A: A "suspected carcinogen" (Category 2/1A) classification means there is evidence to suggest it may cause cancer.[4][8] This elevates the need for stringent controls. The primary goal is to minimize exposure to As Low As Reasonably Achievable (ALARA). This is why engineering controls (like a chemical fume hood) are not just recommended, but essential. You must assume that any exposure, no matter how small, carries a potential risk. Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[4]
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol provides a self-validating workflow with integrated safety checkpoints for preparing a stock solution of this compound (FW: 258.7 g/mol ).[2][8]
Objective: To safely prepare a 10 mM stock solution in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Chemical fume hood
-
Appropriate PPE (see FAQ Q1)
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered tips
Procedure:
-
Preparation and Decontamination:
-
Safety Check: Don all required PPE (lab coat, gloves, goggles).
-
Wipe down the work surface inside the chemical fume hood with 70% ethanol.
-
Gather all necessary equipment and place it inside the fume hood.
-
-
Calculating Required Mass:
-
Determine the volume of stock solution needed (e.g., 1 mL).
-
Calculation: For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = 0.010 mol/L * 0.001 L * 258.7 g/mol = 0.002587 g = 2.59 mg
-
-
Self-Validation: Double-check the calculation before proceeding.
-
-
Weighing the Compound:
-
Critical Safety Step: Perform this step entirely within the chemical fume hood.
-
Place a microcentrifuge tube or weigh boat on the balance and tare it.
-
Carefully add approximately 2.59 mg of the solid compound using a clean spatula. Avoid creating dust.
-
Record the exact mass.
-
-
Solubilization:
-
Causality: Adding the solvent directly to the weighed powder minimizes the risk of airborne particles.
-
Using a calibrated pipette, add the calculated volume of DMSO to the tube containing the compound. For 2.59 mg, you would add 1 mL of DMSO.
-
Cap the tube securely.
-
Vortex gently until the solid is completely dissolved. The solution should be clear and yellow.
-
-
Storage and Labeling:
-
Final Decontamination:
-
Properly dispose of all contaminated disposable items (pipette tips, weigh boat) in the designated solid hazardous waste stream.
-
Wipe down all surfaces and equipment within the fume hood.
-
Remove gloves using the proper technique and dispose of them.
-
Wash hands thoroughly with soap and water.[10]
-
Visual Workflows and Diagrams
Risk Assessment Workflow
This diagram illustrates the mandatory thought process before beginning any experiment with this compound.
Caption: First aid response to accidental exposure.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- This compound | C14H11ClN2O | CID 19080. PubChem.
- SAFETY DATA SHEET ACRIDINE ORANGE STAIN. (2018). Bio-Rad Antibodies.
- STANDARD OPERATING PROCEDURE. Acridine Orange. Washington State University Environmental Health & Safety.
- SAFETY DATA SHEET 3'-Acridine CPG. (2021). Glen Research.
- 9-Amino-6-chloro-2-methoxyacridine - PRODUCT INFORM
- 9-Amino-6-chloro-2-methoxyacridine (CAS 3548-09-2). Cayman Chemical.
- SAFETY DATA SHEET - Acridine Orange/Propidium Iodide (AO/PI) Stain. (2024). Aligned Genetics, Inc.
- Personal protective equipment for handling Ethacridine. (2025). BenchChem.
- 9-Amino-6-chloro-2-methoxyacridine - Safety D
- 9-AMINO-6-CHLORO-2-METHOXYACRIDINE - Safety D
- 6-chloro-9-(3-N-(2-chloroethyl-amino)propylamino-2-methoxyacridine dihydrochloride, Thermo Scientific 100 mg. Fisher Scientific.
- Buy 9-AMINO-6-CHLORO-2-METHOXYACRIDINE from CHEMLYTE SOLUTIONS CO.,LTD. Chemlyte Solutions.
- SAFETY DATA SHEET - 2-Chloro-6-hydroxypyridine. (2025). Fisher Scientific.
- 9-Amino-6-chloro-2-methoxyacridine | CAS 3548-09-2. Biomol.de.
- 9-Amino-6-chloro-2-methoxyacridine - Biochemicals. Bertin Bioreagent.
- 9-AMINO-6-CHLORO-2-METHOXYACRIDINE - Safety D
- ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA. (2011). Sigma-Aldrich.
- ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA. (2011). Physical Chemistry Chemical Physics (RSC Publishing).
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 9-Amino-6-chloro-2-methoxyacridine | CAS 3548-09-2 | Cayman Chemical | Biomol.de [biomol.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 9-AMINO-6-CHLORO-2-METHOXYACRIDINE - Safety Data Sheet [chemicalbook.com]
- 6. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA. | Sigma-Aldrich [sigmaaldrich.com]
- 7. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. This compound | C14H11ClN2O | CID 19080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. logosbio.com [logosbio.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. glenresearch.com [glenresearch.com]
Technical Support Center: 9-Amino-6-chloro-2-methoxyacridine (ACMA) Solutions
Welcome to the dedicated support center for 9-Amino-6-chloro-2-methoxyacridine (ACMA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and storage of ACMA solutions. Our goal is to empower you with the necessary knowledge to ensure the reliability and reproducibility of your experiments.
Section 1: Understanding ACMA - A Foundation for Stability
9-Amino-6-chloro-2-methoxyacridine, commonly known as ACMA, is a versatile fluorescent probe with a wide range of applications, primarily as a sensitive indicator of pH gradients across membranes and as a DNA intercalating agent.[1][2][3] Its fluorescence is highly dependent on its environment, making proper handling and storage critical for experimental success.[1]
The stability of ACMA is influenced by several factors, including the choice of solvent, storage temperature, and exposure to light. Understanding the fundamental properties of ACMA is the first step in preventing experimental artifacts and ensuring the integrity of your results.
Section 2: Troubleshooting Guide for ACMA Solutions
This section addresses common issues encountered during the handling and use of ACMA solutions. Each problem is analyzed from a mechanistic perspective to provide robust and scientifically sound solutions.
Table 1: Common Issues with ACMA Solutions
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Precipitation of ACMA in aqueous buffer | ACMA is poorly soluble in neutral aqueous solutions.[2][4] The addition of a concentrated stock solution in an organic solvent (like DMSO) to a large volume of aqueous buffer can cause the compound to crash out of solution. | 1. Prepare a high-concentration stock solution in DMSO or methanol. ACMA is readily soluble in DMSO (approx. 25-31.25 mg/mL) and methanol (approx. 1 mg/mL).[5][6][7] 2. Add the stock solution to the aqueous buffer dropwise while vortexing. This ensures rapid and even dispersion, preventing localized high concentrations that lead to precipitation. 3. Do not exceed the final concentration that is soluble in the aqueous buffer. Perform serial dilutions to determine the optimal working concentration for your specific buffer system. |
| Loss of fluorescence intensity over time | 1. Photobleaching: Acridine dyes are susceptible to photodegradation upon prolonged exposure to light. 2. Chemical degradation: ACMA in aqueous solutions is not stable for extended periods.[6] The acridine ring system can be susceptible to nucleophilic attack, especially at non-neutral pH. 3. Adsorption to container surfaces: Hydrophobic molecules like ACMA can adsorb to plastic and glass surfaces, reducing the effective concentration in solution. | 1. Protect from light at all times. Store stock solutions and working solutions in amber vials or wrap containers with aluminum foil.[5][7] Minimize exposure to ambient and excitation light during experiments. 2. Prepare fresh aqueous working solutions daily. It is not recommended to store aqueous solutions of ACMA for more than one day.[6] For long-term storage, use DMSO stocks at -80°C.[5][8][9] 3. Use low-adsorption microplates or tubes. If adsorption is suspected, consider using silanized glassware or polypropylene tubes specifically designed for low protein/hydrophobic compound binding. |
| Inconsistent or non-reproducible fluorescence readings | 1. Inaccurate pipetting of viscous DMSO stock. DMSO is more viscous than water, which can lead to inaccuracies with uncalibrated or improperly used pipettes. 2. Repeated freeze-thaw cycles of the stock solution. This can introduce moisture and lead to concentration changes or degradation.[5][9] 3. pH fluctuations in the experimental buffer. ACMA fluorescence is pH-sensitive.[1][7][8] Small changes in buffer pH can lead to significant changes in fluorescence. | 1. Use positive displacement pipettes or reverse pipetting techniques for DMSO stocks. This will ensure accurate and reproducible dispensing. 2. Aliquot the stock solution upon initial preparation. Store small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[5][9] 3. Ensure your buffer has sufficient buffering capacity. Verify the pH of your experimental buffer immediately before each experiment. |
| Unexpected spectral shifts | 1. Binding to unintended targets: ACMA's fluorescence is environmentally sensitive. Intercalation into DNA, for instance, will alter its spectral properties.[10][11][12] 2. Compound aggregation: At high concentrations, organic dyes can form aggregates, leading to changes in absorption and emission spectra. | 1. Run appropriate controls. Include controls without potential binding partners (e.g., DNA, cells) to ascertain the intrinsic fluorescence of ACMA in your buffer. 2. Work at the lowest effective concentration. This minimizes the risk of aggregation and non-specific binding. Determine the optimal concentration range for your assay through careful titration experiments. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing ACMA stock solutions?
A1: For high concentration and long-term stability, Dimethyl Sulfoxide (DMSO) is the recommended solvent. ACMA is soluble in DMSO at concentrations up to approximately 31.25 mg/mL.[7] For applications where DMSO is not suitable, methanol can be used, although the solubility is lower (around 1 mg/mL).[1][6]
Q2: How should I store my ACMA solutions?
A2: The storage conditions depend on the solvent and the intended duration of storage. The following table summarizes the recommended storage conditions:
| Form | Solvent | Storage Temperature | Duration | Key Considerations |
| Solid Powder | N/A | -20°C | ≥ 4 years[1][6] | Protect from light and moisture.[7] |
| Stock Solution | DMSO | -80°C | Up to 6 months[5][8][9] | Aliquot to avoid freeze-thaw cycles. Protect from light.[5][7][9] |
| Stock Solution | DMSO | -20°C | Up to 1 month[5][8][9] | Aliquot to avoid freeze-thaw cycles. Protect from light.[5][7][9] |
| Aqueous Solution | Buffer | 2-8°C | Not recommended (>1 day)[6] | Prepare fresh for each experiment. Protect from light. |
Q3: Is ACMA sensitive to light?
A3: Yes, ACMA is photosensitive and should be protected from light to prevent photobleaching and degradation.[5][7] All handling, storage, and experimental procedures should be performed with minimal light exposure. Use amber vials or foil-wrapped containers for solutions.
Q4: Can I store ACMA in an aqueous buffer for a few days?
A4: It is strongly advised against storing ACMA in aqueous solutions for more than a day.[6] The compound's stability is significantly reduced in aqueous media, which can lead to a loss of fluorescence and the generation of artifacts, compromising the reproducibility of your experiments. Always prepare fresh aqueous working solutions from a frozen DMSO stock on the day of the experiment.
Q5: My ACMA solution has a slight yellow color. Is this normal?
A5: Yes, ACMA in its solid form is a light yellow to yellow powder, and its solutions, particularly at higher concentrations, will appear yellow.[2][4][7]
Section 4: Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM ACMA Stock Solution in DMSO
Materials:
-
9-Amino-6-chloro-2-methoxyacridine (FW: 258.70 g/mol )[6]
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Equilibrate ACMA and DMSO: Allow the vial of solid ACMA and the bottle of DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Weigh ACMA: Accurately weigh out a desired amount of ACMA powder in a fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.587 mg of ACMA.
-
Dissolution: Add the appropriate volume of DMSO to the ACMA powder. For the example above, add 1 mL of DMSO.
-
Mixing: Cap the vial tightly and vortex thoroughly until all the solid has completely dissolved. Gentle warming (e.g., to 60°C) and sonication can be used to aid dissolution if necessary.[5]
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in amber microcentrifuge tubes. The volume of the aliquots should be tailored to your typical experimental needs to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months).[5][8][9]
Workflow for Troubleshooting ACMA Solution Instability
Caption: Troubleshooting workflow for ACMA solution instability.
ACMA Degradation Pathway Logic
Caption: Factors leading to the degradation of ACMA in solution.
Section 5: References
-
Buy 9-AMINO-6-CHLORO-2-METHOXYACRIDINE from CHEMLYTE SOLUTIONS CO.,LTD. Chemsrc. [Link]
-
Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum. PubMed. [Link]
-
9-AMINO-6-CHLORO-2-METHOXYACRIDINE | CAS#:3548-09-2. Chemsrc. [Link]
-
9-Amino-6-chloro-2-methoxyacridine. Ruixibiotech. [Link]
-
ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA. ResearchGate. [Link]
-
ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA. RSC Publishing. [Link]
-
ACMA (9-amino-6-chloro-2-methoxy Acridine) Forms Three Complexes in the Presence of DNA. PubMed. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 9-AMINO-6-CHLORO-2-METHOXYACRIDINE | 3548-09-2 [chemicalbook.com]
- 3. 9-Amino-6-chloro-2-methoxyacridine - Ruixibiotech [ruixibiotech.com]
- 4. echemi.com [echemi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 9-Amino-6-chloro-2-methoxyacridine I CAS#: 3548-09-2 I fluorescent probe I InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
ACMA Technical Support Center: Troubleshooting & FAQs
Welcome to the technical support resource for 9-amino-6-chloro-2-methoxyacridine (ACMA). As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into using ACMA effectively. This resource moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot artifacts and ensure the integrity of your fluorescence microscopy data.
Introduction to ACMA
ACMA is a versatile, cell-permeable fluorescent probe with two primary functions. Firstly, it acts as a sensitive indicator of transmembrane pH gradients. In an acidic environment, ACMA accumulates and its fluorescence is quenched, making it an excellent tool for studying the activity of proton pumps like H+-ATPases in organelles such as vacuoles and lysosomes.[1][2][3] Secondly, ACMA is a nucleic acid stain that intercalates into DNA, showing a preference for poly(dA-dT) sequences.[4][5][6] This dual nature is key to its utility but can also be a source of experimental artifacts if not properly controlled.
Key Specifications
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₁ClN₂O | [4] |
| Molecular Weight | 258.7 g/mol | [5] |
| Excitation Maxima | ~411, 435 nm | [4][5] |
| Emission Maximum | ~475 nm | [4] |
| Solubility | Methanol (~1 mg/mL), Miscible in Water | [5] |
| Storage | Store solid at -20°C for ≥4 years | [4][5] |
Mechanism of Action: pH-Dependent Quenching
ACMA's primary utility in studying organelle function stems from its behavior as a weak base. It can diffuse across biological membranes in its neutral state. Upon entering an acidic compartment, it becomes protonated. This protonation leads to its accumulation within the organelle and, critically, the quenching of its fluorescence signal. The collapse of this proton gradient, for instance by adding a protonophore like CCCP, will de-protonate ACMA and restore fluorescence.[1][7]
Caption: Mechanism of ACMA fluorescence quenching in an acidic organelle.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of ACMA in cell biology? ACMA is most frequently used as a ratiometric or intensity-based probe to measure changes in the pH of acidic organelles like vacuoles and lysosomes.[3][8] Its fluorescence quenching is directly related to the establishment of a proton gradient, allowing for real-time monitoring of proton pump activity, such as V-H+-ATPase.[1][9]
Q2: How should I prepare and store ACMA solutions? ACMA is supplied as a crystalline solid and is stable for years when stored at -20°C.[5] For a stock solution, dissolve it in a high-quality organic solvent like methanol to a concentration of approximately 1 mg/mL.[5] While ACMA is miscible in water, aqueous solutions are not recommended for storage longer than one day.[5] For experiments, the methanol stock can be diluted directly into your aqueous buffer.
Q3: Besides pH, what else does ACMA bind to? ACMA is an acridine derivative and, like many such compounds, it intercalates into DNA.[4][6] It shows a preference for AT-rich regions.[4] This property can lead to a common artifact: non-specific staining of the nucleus. This must be considered when interpreting results, especially in experiments not focused on DNA.
Q4: Can I use ACMA for quantitative pH measurements? While ACMA is an excellent qualitative indicator of proton gradient formation and collapse, converting its signal to an absolute pH value is challenging. The fluorescence quenching is influenced by dye concentration, membrane potential, and potential binding to other cellular components.[1][10] For precise pH measurements, consider using ratiometric pH indicators like BCECF-AM.
Troubleshooting Guide: Common Artifacts & Solutions
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Weak or No Fluorescence Signal
Q: I've added ACMA to my cells, but I see a very weak signal or no signal at all. What's wrong?
A: This issue typically points to problems with the dye itself, the buffer conditions, or pre-existing cellular conditions.
-
Causality & Explanation: A complete lack of signal is often due to degraded dye or improper buffer pH. ACMA fluorescence is pH-dependent; if your extracellular buffer is too acidic, the probe may be protonated and quenched before it even enters the cell. Alternatively, if the cellular compartments you are studying are not sufficiently acidic, you will not see the expected accumulation and signal.
-
Troubleshooting Steps:
-
Verify Dye Integrity: Prepare a fresh dilution of your ACMA stock in a standard, neutral pH buffer (e.g., pH 7.4 PBS) and measure its fluorescence in a fluorometer or on a blank slide to ensure the dye is still active.
-
Check Buffer pH: Confirm the pH of your imaging buffer is in the neutral range (7.2-7.4). An acidic extracellular environment will quench the probe's signal.
-
Increase Concentration: You may be using too low a concentration. While typical starting points are around 0.5-1.0 µM, you may need to titrate this up to 5 µM depending on your cell type and instrumentation.
-
Use a Positive Control: To confirm your system can generate a pH gradient, use a well-characterized cell line. As a final check, you can intentionally collapse the gradient with a protonophore (see Protocol 3). If the signal increases after adding the uncoupler, it means a gradient was present but perhaps your microscope settings were not sensitive enough to detect the initial quenched state.
-
Problem 2: High Background & Non-Specific Staining
Q: My images show bright, non-specific fluorescence, especially in the nucleus. How can I fix this?
A: This is the most common artifact and is directly related to ACMA's dual-binding nature.
-
Causality & Explanation: ACMA is a DNA intercalator.[4][11] The bright signal you observe in the nucleus is likely ACMA binding to nuclear DNA, which is unrelated to pH gradients in cytoplasmic organelles. High background in the cytoplasm can result from excessive dye concentration, where unbound ACMA contributes to a general haze.
-
Troubleshooting Steps:
-
Lower ACMA Concentration: The first step is to reduce the ACMA concentration. Titrate down to the lowest concentration that still provides a detectable signal in your organelle of interest.
-
Optimize Incubation Time: Reduce the incubation time. A shorter incubation (e.g., 5-10 minutes) may be sufficient for the probe to accumulate in acidic organelles without significant nuclear sequestration.
-
Wash Step: Include a wash step with fresh, dye-free buffer after incubation and before imaging. This will remove excess, unbound probe from the cytoplasm and reduce overall background.
-
Confocal Microscopy: If available, use a confocal microscope. The optical sectioning capability will help eliminate out-of-focus light from the nucleus and cytoplasm, improving the signal-to-noise ratio from your specific organelle of interest.
-
Problem 3: Signal Instability & Photobleaching
Q: The ACMA signal fades very quickly when I start imaging. Is this normal?
A: Rapid signal loss is typically due to photobleaching, a common issue with most fluorophores when exposed to high-intensity light.
-
Causality & Explanation: Photobleaching is the irreversible photochemical destruction of a fluorophore.[12] It is caused by exposing the dye to high-intensity excitation light for prolonged periods. The energy from the light can induce chemical reactions that render the ACMA molecule non-fluorescent.
-
Troubleshooting Steps:
-
Reduce Excitation Intensity: Lower the laser power or lamp intensity to the minimum level required for a detectable signal.
-
Minimize Exposure Time: Use the shortest possible camera exposure time. For time-lapse experiments, increase the interval between acquisitions.
-
Use an Antifade Mountant: For fixed-cell imaging, use a commercial mounting medium containing an antifade reagent.
-
Image a Different Field of View: When setting up focus and imaging parameters, use a region of the slide that you do not intend to use for data acquisition to "spend" the photobleaching budget there.
-
Problem 4: Formation of Fluorescent Aggregates
Q: I'm seeing bright, punctate spots in my sample that don't co-localize with any specific organelle. What are these?
A: These are likely aggregates of the ACMA probe itself.
-
Causality & Explanation: Acridine dyes like ACMA can self-aggregate at high concentrations in aqueous solutions.[13] These aggregates have different photophysical properties than the monomeric dye and often appear as bright, non-specific puncta. This can be exacerbated if the stock solution was prepared incorrectly or if the dye precipitates upon dilution into the aqueous buffer.
-
Troubleshooting Steps:
-
Centrifuge Stock Solution: Before making dilutions, spin your methanol stock solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any pre-existing aggregates. Use only the supernatant.
-
Optimize Dilution: When diluting the methanol stock into your aqueous buffer, vortex or mix vigorously to ensure rapid and complete dissolution and prevent precipitation.
-
Work Below Saturation: Ensure your final working concentration is well below the solubility limit. If you consistently see aggregates, lower the concentration.
-
Filter Your Buffer: Use a 0.22 µm filter for your final imaging buffer to remove any particulate matter that could act as a nucleation site for dye aggregation.
-
Experimental Protocols
Protocol 1: Preparation of ACMA Stock Solutions
-
Weighing: Allow the vial of solid ACMA to equilibrate to room temperature before opening to prevent condensation.
-
Dissolving: Add the appropriate volume of high-purity methanol to create a 1 mg/mL stock solution. For ACMA (MW 258.7), this is equivalent to ~3.86 mM.
-
Mixing: Vortex thoroughly until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into small, light-protected tubes and store at -20°C. Avoid repeated freeze-thaw cycles.[3]
Protocol 2: General Staining Protocol for Live-Cell Microscopy
-
Cell Preparation: Culture your cells on imaging-grade glass-bottom dishes or slides. Ensure they are healthy and at an appropriate confluency.
-
Buffer Exchange: Replace the culture medium with a pre-warmed (37°C) imaging buffer (e.g., HBSS or a similar physiological salt solution, pH 7.2-7.4).
-
Staining: From your methanol stock, dilute ACMA to a final working concentration of 0.5-2.0 µM directly in the imaging buffer. Add this solution to your cells.
-
Incubation: Incubate the cells for 10-15 minutes at 37°C, protected from light.
-
Washing (Optional but Recommended): Gently aspirate the staining solution and wash the cells once or twice with fresh, pre-warmed imaging buffer to remove excess probe.
-
Imaging: Proceed with fluorescence microscopy using an appropriate filter set (e.g., DAPI or CFP filter cube). Excite around 410-430 nm and collect emission around 470-500 nm.
Protocol 3: Functional Validation using a Protonophore (Control Experiment)
This protocol is a critical control to validate that observed fluorescence quenching is due to a proton gradient.
-
Baseline Imaging: Stain cells as described in Protocol 2 and acquire a baseline image or time-lapse recording of the quenched ACMA signal within your organelles of interest.
-
Protonophore Preparation: Prepare a concentrated stock of a protonophore uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or FCCP in DMSO. A typical final working concentration is 1-5 µM.
-
Addition of Uncoupler: While continuously imaging, carefully add the protonophore to the dish and mix gently.
-
Observe Signal Change: Upon addition of the uncoupler, the proton gradient across the organelle membranes will collapse. This will cause the accumulated, protonated ACMA to be released and de-protonated, resulting in a rapid and significant increase in fluorescence intensity (de-quenching).
-
Interpretation: A robust increase in fluorescence post-uncoupler addition confirms that your initial low-signal state was indeed due to pH-dependent quenching.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common issues with ACMA.
Caption: A decision tree for troubleshooting common ACMA imaging artifacts.
References
- Koyama, T., et al. (2015). Comparison of ATP-driven quenching of ACMA fluorescence by WT and mutant membranes at various pHs. ResearchGate.
- Scherer, G. G. (1986). Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum. PubMed.
- Barcellona, M. L., et al. (2011). ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA. RSC Publishing.
- Yang, Y., et al. (2019). Fluorescence quenching of ACMA in the root (A) and leaf (B) and changes... ResearchGate.
- Richter, F., et al. (2017). Monitoring ATPase induced pH changes in single proteoliposomes with the lipid-coupled fluorophore Oregon Green 488. The Royal Society of Chemistry.
- Dupont, E., & P. T. T. (1991). Acridine orange as a probe for measuring pH gradients across membranes: mechanism and limitations. PubMed.
- Andor Technology. (n.d.). How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging.
Sources
- 1. Probes Useful at Acidic pH—Section 20.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Probes Useful at Acidic pH—Section 20.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 9-AMINO-6-CHLORO-2-METHOXYACRIDINE | 3548-09-2 [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 13. Acridine orange as a probe for measuring pH gradients across membranes: mechanism and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Filter Sets for ACMA Fluorescence Detection
Welcome to the technical support center for ACMA (9-amino-6-chloro-2-methoxyacridine) fluorescence applications. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing fluorescence detection and troubleshooting common experimental hurdles. We will delve into the causality behind experimental choices to ensure your protocols are robust and your data is reliable.
Part 1: Frequently Asked Questions (FAQs): The Basics of ACMA Fluorescence
This section addresses fundamental questions about ACMA to build a strong foundation for experimental design.
Q1: What is ACMA and what are its primary scientific applications?
A1: ACMA is a versatile, cell-permeable fluorescent probe.[1][2] Its utility stems from two key properties:
-
DNA Intercalation: ACMA inserts itself into DNA, particularly binding to poly(dA-dT) sequences, which is useful for DNA labeling.[1][3]
-
pH-Sensitive Fluorescence: ACMA's fluorescence is highly dependent on the pH of its environment. Its fluorescence is bright at neutral or physiological pH but becomes significantly quenched (diminished) in acidic environments upon protonation.[1][4][5]
This pH sensitivity is the basis for its most common application: monitoring the formation of transmembrane pH gradients. It is extensively used in assays to measure the activity of proton pumps, such as H+-ATPases, and to study ion movement across biological membranes in systems like mitochondria, liposomes, and bacteria.[6][7][8]
Q2: What are the core spectral properties of ACMA?
A2: Understanding ACMA's spectral profile is the first and most critical step in designing any experiment. While the exact peaks can shift slightly depending on the local environment (e.g., solvent, binding to DNA or membranes), its properties are generally as follows:
| Spectral Property | Wavelength Range (nm) | Optimal (nm) | Source(s) |
| Excitation Maximum (λex) | 410 - 419 | ~412 | [1][9][10] |
| Emission Maximum (λem) | 475 - 490 | ~480 | [1][3] |
These values indicate that ACMA is most efficiently excited by violet light and emits light in the cyan-green region of the spectrum.
Q3: How does the pH-dependent quenching of ACMA work?
A3: The mechanism is based on protonation. In a neutral environment, ACMA is unprotonated and highly fluorescent. When a proton pump acidifies an enclosed space (like the inside of a liposome), the concentration of protons (H+) increases. ACMA, being membrane-permeable, diffuses into this acidic lumen where it becomes protonated.[4][5] This protonated form of ACMA is non-fluorescent and becomes trapped, as it is less membrane-permeable. As more ACMA from the bulk solution diffuses in and gets protonated and quenched, the overall fluorescence signal detected by the instrument decreases, providing a real-time measurement of proton transport.[5][6]
Q4: What basic instrumentation is required for ACMA detection?
A4: Any instrument capable of measuring fluorescence can be used, provided it has the appropriate optical components. This includes:
-
Fluorometers (cuvette-based)
-
Fluorescence plate readers
-
Fluorescence microscopes
-
Flow cytometers[2]
The critical component in all these systems is a filter set (or monochromator settings) that is optimized for ACMA's specific excitation and emission wavelengths.
Part 2: Optimizing Your Filter Set: A Step-by-Step Guide
The quality of your data is directly dependent on the quality of your optical filters. An optimized filter set maximizes the signal from ACMA while minimizing background noise and bleed-through from other sources.[11][12]
A standard fluorescence filter set consists of three key components:
-
Excitation Filter: Placed in the light path between the source (e.g., lamp, LED) and the sample. It allows only the wavelengths that excite ACMA to pass through.
-
Dichroic Beamsplitter (or Mirror): Positioned at an angle, it reflects the excitation light towards the sample but transmits the longer-wavelength emission light from the sample towards the detector.
-
Emission (or Barrier) Filter: Located between the sample and the detector (e.g., camera, PMT), it blocks stray excitation light and other unwanted wavelengths, allowing only the ACMA emission signal to be detected.[12][13]
Workflow for Selecting an Optimal ACMA Filter Set
This logical diagram illustrates the relationship between ACMA's spectra and the ideal filter components for maximum signal and minimum noise.
Caption: Step-by-step workflow for a typical ACMA fluorescence quenching assay.
Step-by-Step Methodology
This protocol is a starting point and should be optimized for your specific protein and system.
-
Reagent Preparation:
-
Assay Buffer: e.g., 10 mM MOPS-KOH, 50 mM KCl, 2 mM MgCl₂, pH 7.3. [5] * ACMA Stock: 1-2 mM in DMSO. Store at -20°C, protected from light. * Valinomycin Stock: 100 µM in ethanol. Valinomycin is a K+ ionophore used to dissipate membrane potential, preventing charge buildup from interfering with pH gradient formation. [4][5] * ATP Stock: 100 mM in water, pH adjusted to 7.0.
-
CCCP Stock: 100 µM in DMSO. CCCP is a protonophore that will dissipate the proton gradient as a control. [6]
-
-
Assay Execution (for a 2 mL cuvette-based fluorometer):
-
To the cuvette, add 2 mL of Assay Buffer.
-
Add proteoliposomes to a final lipid concentration of ~50-100 µM.
-
Add Valinomycin to a final concentration of ~50-100 nM. [5][10] 4. Add ACMA from the stock solution to a final concentration of 1 µM. Mix gently by pipetting.
-
Place the cuvette in the fluorometer and begin recording fluorescence (e.g., Excitation: 412 nm, Emission: 480 nm). Allow the signal to stabilize for 2-5 minutes to establish a baseline.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM. Mix quickly.
-
Observe the quenching of ACMA fluorescence. The rate of this decrease is proportional to the proton pumping activity.
-
Once the fluorescence signal reaches a new steady-state (maximal quenching), add CCCP to a final concentration of 0.5 µM.
-
Observe the rapid recovery of the fluorescence signal back to the initial baseline. This confirms that the quenching was due to a pH gradient.
-
-
Data Analysis:
-
The initial rate of fluorescence quenching (the steepest part of the slope after ATP addition) is the primary measure of proton pumping activity.
-
The total extent of quenching (difference between baseline and the maximally quenched signal) can also be reported.
-
Always run control experiments, such as no-ATP and no-protein controls, to ensure the observed quenching is specific to your protein's activity.
-
References
- Kar, P., et al. (2021). Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. PMC - NIH. [Link]
- Ji, H., et al. (2019). Figure 2. (A) Excitation and (B) emission spectra of the 6-MI-and...
- Teixeira-Duarte, C. M., et al. (2021). Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel. PMC - PubMed Central. [Link]
- Mayer, F. (2013).
- Schuurmans, J. J., et al. (1982). Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum. PubMed. [Link]
- Khare, G., et al. (2017). IMV, ROS and membrane potential experiments. ΔpH measured by quenching...
- Interchim. (n.d.). ACMA.
- Lyu, Y., et al. (2022). Single Vesicle Fluorescence-Bleaching Assay for Multi-Parameter Analysis of Proteoliposomes by Total Internal Reflection Fluorescence Microscopy.
- Dröse, S., et al. (2021). The effect of oxidase pathway inhibitors on quenching ACMA fluorescence...
- IDEX Health & Science. (n.d.). Selecting Optical Filters for Fluorescence Multiplexing White Paper. Retrieved from IDEX Health & Science website. [Link]
- iBiology. (2019). Fluorescence Filters: Choosing a Filter Set. YouTube. [Link]
- Demina, T. A., et al. (2021). Fluorescence Imaging of Cell Membrane Potential: From Relative Changes to Absolute Values. PMC - NIH. [Link]
- Conquer Scientific. (2023). What are the Essential Filter Sets for Fluorescence Microscopy?. [Link]
- Zhang, H., et al. (2021). Conjugated Aggregation-Induced Fluorescent Materials for Biofluorescent Probes: A Review. MDPI. [Link]
- Baracca, A., et al. (1997). ATP-driven quenching of ACMA fluorescence by platelet submitochondrial...
- Lin, C. W., et al. (2024). Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue. NIH. [Link]
- Lu, H. P., et al. (1998). Fluorescence and photobleaching dynamics of single light-harvesting complexes. NIH. [Link]
- Amdursky, N., et al. (2019). Interrogating Amyloid Aggregates using Fluorescent Probes. PubMed. [Link]
- Yoo, S. M., et al. (2018). Improving the Sensitivity of Fluorescence-Based Immunoassays by Photobleaching the Autofluorescence of Magnetic Beads. PubMed. [Link]
- Wang, N., et al. (2023).
- Wang, G., et al. (2016).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ACMA (9-Amino-6-Chloro-2-Methoxyacridine) 100 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 4. Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 6. Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. interchim.fr [interchim.fr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Selecting Optical Filters for Fluorescence Multiplexing White Paper [idex-hs.com]
- 12. Selecting Optical Filters for Fluorescence Microscopy—Note 23.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to Fluorescent Probes for Mycoplasma Detection: 9-Amino-6-chloro-2-methoxyacridine (ACMA) vs. Hoechst Stains
Mycoplasma contamination represents a persistent and often insidious threat to the integrity of cell culture research. These small, wall-less bacteria can profoundly alter cellular physiology, metabolism, and gene expression, thereby compromising experimental reproducibility and validity.[1][2] Due to their small size and lack of a cell wall, they are not visible by standard light microscopy and are resistant to many common antibiotics.[2][3] This necessitates reliable and sensitive detection methods to ensure the purity of cell cultures. Among the various techniques available, fluorescence microscopy using DNA-binding dyes remains a rapid and accessible approach.[4]
This guide provides an in-depth comparison of two fluorescent probes used for mycoplasma detection: 9-Amino-6-chloro-2-methoxyacridine (ACMA) and the widely-used Hoechst stains (Hoechst 33258 and Hoechst 33342). We will delve into their mechanisms of action, compare their performance based on available data, and provide detailed protocols to assist researchers in making an informed choice for their specific needs.
The Principle of Fluorescence-Based Mycoplasma Detection
The fundamental principle behind this detection method is the use of fluorescent dyes that bind to DNA. In an uninfected cell culture, these dyes primarily stain the nucleus of the eukaryotic cells. However, if mycoplasma are present, they will be found adhering to the cell surface or in the surrounding culture medium.[3] Since mycoplasmas contain DNA, the dye will also bind to them, appearing as distinct fluorescent particles or filaments outside of the cell nucleus when viewed under a fluorescence microscope.[5]
In-Depth Comparison: ACMA vs. Hoechst Stains
Mechanism of Action
Hoechst Stains (33258 & 33342): Hoechst stains are bis-benzimide dyes that bind to the minor groove of double-stranded DNA, with a strong preference for adenine-thymine (A-T) rich regions.[6][7] This specific binding leads to a significant enhancement of their fluorescence.[7] The two most common variants, Hoechst 33258 and Hoechst 33342, are functionally similar, with the latter being more cell-permeable due to an additional ethyl group, making it suitable for staining living cells without fixation.[7][8][9] When used for mycoplasma detection, the bright fluorescence of the stained host cell nucleus serves as an internal positive control for the staining procedure.[10]
9-Amino-6-chloro-2-methoxyacridine (ACMA): ACMA is a DNA intercalator, meaning it inserts itself between the base pairs of the DNA double helix.[11][12][13] It shows a preference for poly(dA-dT) sequences.[11][14] In addition to its DNA intercalating properties, ACMA's fluorescence is pH-dependent and it is known to be quenched when a pH gradient is established across a membrane.[11][15] This property has been utilized to study proton pumping and energy transduction in various biological systems.[14][16] While it is a DNA-binding dye, its primary application in the literature is not for routine mycoplasma detection, but rather as a probe for membrane potential and pH gradients.
Performance Characteristics
| Feature | Hoechst Stains (33258/33342) | 9-Amino-6-chloro-2-methoxyacridine (ACMA) |
| Binding Mechanism | Minor groove binding (A-T rich)[6][7] | DNA intercalation (prefers poly(dA-dT))[11][12] |
| Primary Application | Nuclear counterstaining, apoptosis, cell cycle analysis, mycoplasma detection[9] | pH gradient and membrane potential probe, DNA labeling[11][15] |
| Excitation/Emission (DNA-bound) | ~350 nm / ~461 nm[7] | ~419 nm / ~483 nm[14] |
| Sensitivity for Mycoplasma | Sensitivity can be a limitation, especially at low contamination levels.[17] An enrichment step using an indicator cell line is often recommended to improve sensitivity. | Data on sensitivity specifically for mycoplasma detection is not widely available in comparative studies. |
| Specificity Issues | Can bind to any extraneous DNA, such as from cell debris, which can be mistaken for mycoplasma. Requires a trained eye for accurate interpretation. | Potential for fluorescence quenching due to pH gradients could complicate interpretation for mycoplasma detection. Also binds to membranes in an energized state.[14] |
| Cell Permeability | Hoechst 33342 is highly cell-permeable; Hoechst 33258 is less so.[7][8][9] | Described as cell-permeable.[11] |
| Ease of Use | Well-established protocols are widely available. Considered a rapid and convenient method.[4] | Less commonly used for this specific application, requiring more optimization. |
Causality Behind Experimental Choices
The choice between these dyes hinges on the specific experimental goal. Hoechst stains are the established standard for fluorescence-based mycoplasma screening due to their specific DNA binding and the characteristic extranuclear staining pattern they produce in contaminated cultures. The recommendation to use an indicator cell line, such as Vero cells, is a critical step to enhance the sensitivity of the Hoechst staining method. This co-culturing step allows for the amplification of low levels of mycoplasma to a detectable threshold.
ACMA, while a capable DNA intercalator, has fluorescence properties that are sensitive to the cellular microenvironment, particularly pH.[11][15] This pH sensitivity, while advantageous for studying ion transport, could be a confounding factor in mycoplasma detection, potentially leading to ambiguous results. The lack of extensive, validated protocols for ACMA in routine mycoplasma screening further positions Hoechst as the more reliable and trustworthy choice for this application.
Experimental Protocols
Protocol 1: Hoechst 33258 Staining for Mycoplasma Detection (Indirect Method)
This protocol utilizes an indicator cell line to increase the sensitivity of detection and is a widely accepted method.[18]
Materials:
-
Test cell culture supernatant
-
Indicator cells (e.g., Vero cells, ATCC CCL-81)
-
Sterile glass coverslips
-
Tissue culture plates (e.g., 6-well or 12-well)
-
Complete culture medium without antibiotics
-
Phosphate-Buffered Saline (PBS)
-
Fixative: Carnoy's fixative (3 parts methanol: 1 part glacial acetic acid), freshly prepared[19]
-
Hoechst 33258 stock solution (e.g., 1 mg/mL in sterile water)
-
Hoechst 33258 working solution (e.g., 5 µg/mL in PBS)[20]
-
Mounting medium
-
Fluorescence microscope with appropriate UV filters (Excitation ~365 nm, Emission >400 nm)[19][21]
Procedure:
-
Prepare Indicator Cells: Place sterile coverslips into the wells of a tissue culture plate. Seed the indicator cells onto the coverslips at a density that will result in 50-70% confluency after 2-3 days of incubation.[20]
-
Inoculation: Once the indicator cells have adhered (after 2-24 hours), inoculate them with a sample of the test cell culture supernatant.
-
Incubation: Incubate the co-culture for 3-5 days. This allows any mycoplasma present in the sample to proliferate on the indicator cells.[18]
-
Fixation:
-
Gently aspirate the culture medium.
-
Add Carnoy's fixative to the wells and incubate for 5-15 minutes at room temperature.[19]
-
Aspirate the fixative and allow the coverslips to air dry completely.
-
-
Staining:
-
Washing & Mounting:
-
Briefly rinse the coverslip with PBS to remove excess stain.
-
Mount the coverslip on a clean slide with a drop of mounting medium.
-
-
Visualization:
-
Examine the slide under a fluorescence microscope using a high-magnification objective (e.g., 63x or 100x oil immersion).[20][21]
-
Uninfected cells: Will show only brightly fluorescing nuclei against a dark background.
-
Infected cells: Will show fluorescent nuclei plus small, distinct fluorescent particles (cocci) or filaments in the cytoplasm and on the cell periphery.[10]
-
Visualizing the Workflow and Mechanisms
Mycoplasma Detection Workflow
Caption: Workflow for indirect mycoplasma detection using Hoechst stain.
DNA Staining Mechanisms
Sources
- 1. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. media.tghn.org [media.tghn.org]
- 4. himedialabs.com [himedialabs.com]
- 5. What is the role of Hoechst DNA staining in the diagnosis of mycoplasma infection? | AAT Bioquest [aatbio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hoechst stain - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
- 10. EZdetect™ Hoechst Stain Kit for Mycoplasma Detection [himedialabs.com]
- 11. caymanchem.com [caymanchem.com]
- 12. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Invitrogen ACMA (9-Amino-6-Chloro-2-Methoxyacridine) 100 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A New Sensitive Method for the Detection of Mycoplasmas Using Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Types of Mycoplasma testing | Culture Collections [culturecollections.org.uk]
- 19. corning.com [corning.com]
- 20. bds.berkeley.edu [bds.berkeley.edu]
- 21. assets.fishersci.com [assets.fishersci.com]
A Comparative Guide to ACMA and Other DNA Intercalating Dyes for Researchers
This guide provides an in-depth, objective comparison of 9-amino-6-chloro-2-methoxyacridine (ACMA) with other prevalent DNA intercalating dyes. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of features to offer a comprehensive analysis grounded in experimental data and mechanistic insights. Our goal is to empower you to make informed decisions when selecting the optimal fluorescent probe for your specific research needs.
The Principle of DNA Intercalation: A Foundation for Cellular Inquiry
DNA intercalating agents are molecules capable of inserting themselves between the base pairs of the DNA double helix.[1] This process, driven by a combination of electrostatic, van der Waals, and hydrophobic interactions, induces conformational changes in the DNA structure, such as unwinding of the helix and an increase in the distance between adjacent base pairs.[2] Many of these compounds exhibit significant changes in their photophysical properties upon intercalation, most notably an enhancement in fluorescence quantum yield. This phenomenon forms the basis of their widespread use in molecular biology, enabling the visualization, quantification, and characterization of nucleic acids.
The choice of an intercalating dye is critical and depends on the specific application, which can range from routine gel electrophoresis and real-time PCR to more complex studies of DNA-drug interactions and cellular imaging.[3] Factors such as binding affinity, sequence specificity, spectral properties, and cell permeability must be carefully considered.
A Closer Look at ACMA: An AT-Selective Intercalator
ACMA is an acridine derivative that functions as a DNA intercalator.[4] A key characteristic of ACMA is its preferential binding to AT-rich regions of the DNA.[4][5] Upon intercalation, the ACMA-DNA complex can be excited by UV light, with excitation and emission maxima around 419 nm and 483 nm, respectively.[4] Studies have shown that ACMA can form multiple types of complexes with DNA, including a primary intercalated state and complexes involving externally bound dye molecules.[6][7] The binding affinity of ACMA to DNA has been reported with a binding constant in the range of 10^4 to 10^5 M⁻¹.[4][7]
While ACMA demonstrates utility in specific applications, it is also important to note its potential for genotoxicity and cytotoxicity, as evidenced by Ames tests and MTT assays.[6][7]
Comparative Analysis of Common DNA Intercalating Dyes
To provide a clear and objective comparison, we will evaluate ACMA alongside several widely used DNA intercalating dyes: Ethidium Bromide (EtBr), Propidium Iodide (PI), DAPI, and SYBR Green I.
Mechanism of Action and Binding Specificity
-
ACMA: As previously mentioned, ACMA intercalates into DNA with a preference for AT-rich sequences.[4][5]
-
Ethidium Bromide (EtBr): A classic intercalator, EtBr inserts its planar phenanthridine ring between DNA base pairs with little to no sequence preference.[1][8] One EtBr molecule intercalates approximately every 2.5 base pairs.[8][9]
-
Propidium Iodide (PI): Structurally similar to EtBr, PI also intercalates into DNA with minimal sequence preference, with a stoichiometry of one dye molecule per 4-5 base pairs.[10][11][12]
-
DAPI (4′,6-diamidino-2-phenylindole): Unlike the classical intercalators, DAPI is a minor groove binder with a strong preference for AT-rich regions of DNA.[13][14] This binding mode is non-intercalative.
-
SYBR Green I: This asymmetrical cyanine dye is thought to bind to DNA via a combination of intercalation and minor groove binding.[15][16] It shows a strong preference for double-stranded DNA (dsDNA) over single-stranded DNA (ssDNA) or RNA.[17]
Spectral Properties and Fluorescence Enhancement
The utility of these dyes is intrinsically linked to their spectral characteristics and the change in fluorescence upon binding to DNA.
| Dye | Excitation Max (Bound) | Emission Max (Bound) | Fluorescence Enhancement | Reference |
| ACMA | ~419 nm | ~483 nm | Quenching observed with some sequences | [4][5] |
| Ethidium Bromide | ~520 nm | ~605 nm | ~20-fold | [8][9] |
| Propidium Iodide | ~535 nm | ~617 nm | 20- to 30-fold | [10][11][12][18] |
| DAPI | ~358 nm | ~461 nm | Up to 20-fold | [13][19] |
| SYBR Green I | ~497 nm | ~520 nm | 800- to 1000-fold | [17][20] |
Note: The exact excitation and emission maxima, as well as the degree of fluorescence enhancement, can be influenced by factors such as solvent, pH, and the specific DNA sequence.
Key Applications and Considerations
| Dye | Primary Applications | Advantages | Disadvantages |
| ACMA | Studying DNA-drug interactions, pH gradient measurements | AT-sequence selectivity | Potential for fluorescence quenching, demonstrated cytotoxicity |
| Ethidium Bromide | Gel electrophoresis | Inexpensive, well-established | Mutagenic, requires UV transillumination |
| Propidium Iodide | Flow cytometry (cell viability, cell cycle), fluorescence microscopy | Excluded from live cells, bright red fluorescence | Binds to both DNA and RNA |
| DAPI | Fluorescence microscopy (nuclear counterstaining), flow cytometry | Cell-permeant (stains live and fixed cells), bright blue fluorescence | Phototoxicity at high concentrations, weaker signal in live cells |
| SYBR Green I | Real-time PCR (qPCR), gel electrophoresis, DNA quantification | High sensitivity, lower mutagenicity than EtBr | Binds to any dsDNA (non-specific), can inhibit PCR at high concentrations |
Experimental Protocols for Comparative Analysis
To ensure scientific integrity and enable researchers to validate these comparisons, we provide standardized protocols for key experiments.
Determination of DNA Binding Affinity via Fluorescence Titration
This protocol allows for the quantitative determination of the binding constant (K) of a dye to DNA.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of the DNA intercalating dye in a suitable buffer (e.g., Tris-HCl, pH 7.4). Prepare a concentrated stock solution of high-quality, double-stranded DNA (e.g., calf thymus DNA) in the same buffer.
-
Fluorescence Titration: In a quartz cuvette, place a fixed concentration of the dye solution.[21] Sequentially add small aliquots of the DNA stock solution to the cuvette.[19]
-
Data Acquisition: After each addition of DNA, gently mix the solution and allow it to equilibrate. Measure the fluorescence emission spectrum using a spectrofluorometer at the appropriate excitation wavelength for the dye.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the total DNA concentration.[21] The resulting data can be fitted to a suitable binding model, such as the Scatchard equation, to determine the binding constant (K) and the number of binding sites.[19]
Comparative Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The comparative method is a reliable approach for its determination.[22]
Methodology:
-
Selection of a Reference Standard: Choose a reference standard with a known and well-documented quantum yield that has absorption and emission spectra overlapping with the sample dye.
-
Preparation of Solutions: Prepare a series of dilute solutions of both the sample dye and the reference standard in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance and Fluorescence Measurements: For each solution, measure the absorbance at the excitation wavelength using a UV-Vis spectrophotometer. Subsequently, measure the fluorescence emission spectrum using a spectrofluorometer, ensuring the same excitation wavelength and instrument settings for both the sample and the reference.
-
Data Analysis: Integrate the area under the fluorescence emission curve for each solution. Plot the integrated fluorescence intensity versus the absorbance for both the sample and the reference. The slopes of these plots are proportional to the quantum yields.
-
Calculation: The quantum yield of the sample (Φf_sample) can be calculated using the following equation:[22]
Φf_sample = Φf_ref * (Slope_sample / Slope_ref) * (n_sample² / n_ref²)
Where Φf_ref is the quantum yield of the reference, Slope is the slope from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.[22][23]
Conclusion: Selecting the Right Tool for the Job
The selection of a DNA intercalating dye is a critical decision that can significantly impact the outcome and interpretation of experimental results. While ACMA offers the advantage of AT-sequence selectivity, its potential for fluorescence quenching and cytotoxicity necessitates careful consideration.
-
For routine visualization of DNA in gels, the high sensitivity and lower mutagenicity of SYBR Green I make it a superior alternative to the traditional Ethidium Bromide .[15][24]
-
In applications requiring the differentiation of live and dead cells, the membrane-impermeable nature of Propidium Iodide makes it an excellent choice.[10][18]
-
For nuclear counterstaining in fluorescence microscopy, DAPI remains a popular and effective option due to its bright blue fluorescence and cell permeability.[14][25]
-
SYBR Green I is the dye of choice for most real-time PCR applications due to its exceptional fluorescence enhancement upon binding to dsDNA.[16][17]
Ultimately, the ideal dye is contingent upon the specific experimental goals, the instrumentation available, and the biological system under investigation. This guide provides the foundational knowledge and experimental frameworks to empower researchers to make a scientifically sound selection.
References
- Propidium iodide - Wikipedia. (n.d.).
- Exploring SYBR Green: A Key Tool in Molecular Biology - Bio-Connect.nl. (2025, April 8).
- SYBR Green I - Grokipedia. (n.d.).
- Propidium Iodide - Biocompare. (n.d.).
- SYBR Green I - Wikipedia. (n.d.).
- Quantitative Determination of DNA–Ligand Binding Using Fluorescence Spectroscopy | Journal of Chemical Education. (n.d.).
- SYBR® Green staining reagent, DNA free. (n.d.).
- SYBR Green I Nucleic Acid Gel Stain - Gene-Quantification. (n.d.).
- Mechanism of Interaction of Ethidium Bromide with DNA - Bio-Resource. (2014, May 3).
- ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - ResearchGate. (2011, August 10).
- ACMA (9-amino-6-chloro-2-methoxy Acridine) Forms Three Complexes in the Presence of DNA - PubMed. (2011, November 21).
- DAPI - Wikipedia. (n.d.).
- DAPI Staining Guide for Clear Nuclear Imaging - Beta LifeScience. (2025, June 10).
- SSB–DNA Binding Monitored by Fluorescence Intensity and Anisotropy - PMC - NIH. (n.d.).
- DAPI Staining: Fluorescent DNA Binding for Cell Imaging | Boster Bio. (2022, December 20).
- The Complex of Ethidium Bromide with Genomic DNA: Structure Analysis by Polarized Raman Spectroscopy - PMC - NIH. (n.d.).
- DNA-DAPI Interaction-Based Method for Cell Proliferation Rate Evaluation in 3D Structures. (n.d.).
- Visualizing light-triggered release of molecules inside living cells - PMC - NIH. (n.d.).
- DNA-protein binding by fluorescence anisotropy | BMG LABTECH. (n.d.).
- Is there a protocol for fluorescence titration for DNA-ligand interaction for determination of binding constants? | ResearchGate. (2016, April 17).
- Mechanism of Interaction of Ethidium Bromide (EtBr) with DNA - YouTube. (2014, May 13).
- TF-DNA Binding Affinities Analysis Using Fluorescence Microscopy |Protocol Preview. (2023, February 10).
- Ethidium bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations - PubMed Central. (2021, March 25).
- How does Ethidium Bromide interact with the DNA molecule? - Quora. (2017, February 8).
- Relative quantum yield and fluorescence lifetime of free dyes, dyes... | Download Scientific Diagram - ResearchGate. (n.d.).
- Comparison of multiple DNA dyes for real-time PCR: effects of dye concentration and sequence composition on DNA amplification and melting temperature - Welcome to DTU Research Database. (n.d.).
- Comparison of multiple DNA dyes for real-time PCR: effects of dye concentration and sequence composition on DNA amplification and melting temperature - NIH. (n.d.).
- Fig. 10 EB displacement assay for the CT-DNA/ACMA system. Fluorescence... - ResearchGate. (n.d.).
- (PDF) The mode of binding ACMA–DNA relies on the base-pair nature - ResearchGate. (2013, August 6).
- Intercalating Dyes or Fluorescent Probes For RT-qPCR? - Bitesize Bio. (2025, May 19).
- Stability and structural features of DNA intercalation with ethidium bromide, acridine orange and methylene blue. (n.d.).
- Intercalation of Organic Dye Molecules into Double-Stranded DNA -- General Principles and Recent Developments - ResearchGate. (n.d.).
- DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.).
Sources
- 1. quora.com [quora.com]
- 2. Ethidium bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bio-Resource: Mechanism of Interaction of Ethidium Bromide with DNA [technologyinscience.blogspot.com]
- 9. youtube.com [youtube.com]
- 10. Propidium iodide - Wikipedia [en.wikipedia.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. How does propidium iodide staining work? | AAT Bioquest [aatbio.com]
- 13. DAPI - Wikipedia [en.wikipedia.org]
- 14. betalifesci.com [betalifesci.com]
- 15. Exploring SYBR Green: A Key Tool in Molecular Biology - Bio-Connect [bio-connect.nl]
- 16. grokipedia.com [grokipedia.com]
- 17. SYBR Green I - Wikipedia [en.wikipedia.org]
- 18. Propidium Iodide | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. gene-quantification.de [gene-quantification.de]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. agilent.com [agilent.com]
- 24. itwreagents.com [itwreagents.com]
- 25. bosterbio.com [bosterbio.com]
Navigating the Intracellular Landscape: A Comparative Guide to Fluorescent pH Probes Beyond 6-Chloro-2-methoxy-9-acridinamine
For researchers, scientists, and drug development professionals, the precise measurement of pH within cellular compartments is paramount to unraveling complex biological processes. While 6-Chloro-2-methoxy-9-acridinamine has served as a tool for pH sensing, the demand for probes with enhanced photostability, ratiometric capabilities, and suitability for diverse cellular environments has spurred the development of a new generation of fluorescent indicators. This guide provides an in-depth, objective comparison of prominent alternatives, complete with supporting experimental data and protocols, to empower you in selecting the optimal tool for your research needs.
The Rationale for Alternatives: Moving Beyond Single-Wavelength Intensity
The utility of a fluorescent pH probe is dictated by its photophysical response to changes in proton concentration. Probes like this compound primarily rely on changes in fluorescence intensity at a single wavelength. This can be susceptible to artifacts arising from variations in probe concentration, photobleaching, and cell path length. Ratiometric probes, which exhibit a pH-dependent shift in either their excitation or emission spectra, offer a more robust solution by allowing for measurements based on the ratio of fluorescence intensities at two different wavelengths, thereby mitigating these confounding factors.[1][2]
A Comparative Analysis of Leading Fluorescent pH Probes
To facilitate a clear comparison, the following table summarizes the key characteristics of several leading alternatives to this compound.
| Probe Family | pKa | Measurement Type | Optimal Excitation (nm) | Optimal Emission (nm) | Key Advantages | Key Considerations |
| BCECF | ~6.97[3] | Ratiometric (Excitation) | ~440 nm (isosbestic), ~505 nm (pH-sensitive)[3][4] | ~535[3] | Widely used, sensitive in physiological pH range.[3][4] | Complex mixture of isomers can lead to variability, weak absorption at isosbestic point.[5] |
| SNARF/C. SNARF-1 | ~7.5[6] | Ratiometric (Emission) | 488-540[1][7] | ~585 nm (acidic), ~640 nm (basic)[1][8] | Long-wavelength emission minimizes autofluorescence, good signal-to-noise ratio.[8][9] | Intracellular environment can affect spectral properties, requiring in situ calibration.[2] |
| HPTS (Pyranine) | ~7.4[10] | Ratiometric (Excitation) | ~404 nm, ~463 nm[11] | ~510[10][11] | High quantum yield, water-soluble.[12] | Can be sensitive to the local environment.[10] |
| LysoSensor Dyes | ~5.1 - 7.5[13] | Intensity-based | Varies by dye | Varies by dye | Specifically designed for acidic organelles, become more fluorescent in acidic environments.[14][15] | Accumulation can potentially alter lysosomal pH.[15] |
| pHluorins | Varies | Ratiometric (Excitation) | ~395 nm, ~475 nm[16][17] | ~509[17] | Genetically encoded, allowing for targeted expression in specific cells or organelles.[16][18] | Requires transfection and protein expression. |
| Quantum Dots | N/A | Intensity or Ratiometric | Broad | Narrow, tunable | High photostability, resistant to photobleaching.[19] | Potential for cytotoxicity depending on composition and coating.[20][21] |
In-Depth Look at Key Alternatives
BCECF: The Workhorse for Cytosolic pH
2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) is arguably the most widely used fluorescent probe for measuring intracellular pH.[4][5] Its pKa of approximately 6.97 makes it highly sensitive to pH changes within the typical cytosolic range of 6.8 to 7.4.[3][5] BCECF is a dual-excitation ratiometric dye, with an isosbestic point around 440 nm and a pH-sensitive excitation peak at approximately 505 nm.[3][4] The ratio of fluorescence emission at ~535 nm when excited at these two wavelengths provides a reliable measure of intracellular pH.[22]
However, BCECF is not without its drawbacks. It is typically supplied as a mixture of isomers, which can introduce variability into measurements.[5] Furthermore, the separation between its isosbestic point and the pH-sensitive excitation maximum can be suboptimal for some imaging systems, and it can suffer from poor intracellular retention.[5]
SNARF Dyes: Red-Shifted Emission for Clearer Signals
The Seminaphthorhodafluor (SNARF) family of dyes, such as Carboxy SNARF-1, are dual-emission ratiometric indicators.[8][23] Upon excitation at a single wavelength (e.g., 540 nm), SNARF-1 exhibits two pH-sensitive emission peaks: one around 585 nm in acidic conditions and another around 640 nm in alkaline conditions.[7][8] This ratiometric measurement at longer wavelengths is advantageous as it minimizes interference from cellular autofluorescence, which is typically more prominent in the blue-green region of the spectrum.[9] SNARF dyes generally exhibit a good signal-to-noise ratio and are well-retained within cells.[9][23] However, it is crucial to perform in situ calibration, as the intracellular environment can alter the dye's spectral properties compared to its behavior in buffer solutions.[2]
HPTS (Pyranine): A Highly Sensitive Ratiometric Probe
8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS), also known as Pyranine, is a pH-sensitive fluorescent indicator with a pKa of about 7.4.[10][11] It can be used for ratiometric measurements by exciting at two different wavelengths, for example, 404 nm and 463 nm, and measuring the emission at approximately 510 nm.[11] HPTS is known for its high quantum yield and water solubility.[12] Its dual-use nature, acting as both a ground-state pH indicator and an excited-state proton transfer probe, makes it a versatile tool for studying proton dynamics.[10][24]
LysoSensor Dyes: Illuminating Acidic Organelles
The LysoSensor family of probes are specifically designed to accumulate in acidic cellular compartments like lysosomes and endosomes.[14][15] These weak bases become protonated and trapped within these organelles. A key feature of many LysoSensor dyes is that their fluorescence increases in acidic environments, a process that relieves fluorescence quenching.[15] This makes them excellent tools for studying the pH of these specialized compartments. For example, LysoSensor Yellow/Blue allows for ratiometric measurement of intraorganellar pH.[14]
pHluorins: Genetically Encoded Precision
For researchers requiring highly specific pH measurements within defined cellular populations or subcellular compartments, genetically encoded fluorescent proteins known as pHluorins are an excellent choice.[25][26] These are pH-sensitive variants of Green Fluorescent Protein (GFP).[16] Ratiometric pHluorin, for instance, has two excitation peaks at approximately 395 nm and 475 nm, with the ratio of their intensities being pH-dependent.[17] The ability to target the expression of pHluorins to specific proteins or organelles provides unparalleled spatial resolution for pH measurements.[18]
Experimental Protocols: A Practical Guide
The following protocols provide a general framework for intracellular pH measurement using cell-permeant AM ester forms of the dyes. It is crucial to optimize these protocols for your specific cell type and experimental setup.
Loading Cells with BCECF-AM
-
Prepare Stock Solution: Dissolve BCECF-AM in high-quality, anhydrous DMSO to a concentration of 1-5 mM.
-
Prepare Loading Solution: Dilute the BCECF-AM stock solution in a suitable buffer (e.g., HEPES-buffered saline) to a final working concentration of 2-10 µM.[27]
-
Cell Incubation: Replace the cell culture medium with the loading solution and incubate the cells at 37°C for 30-60 minutes.[4][28]
-
Washing: After incubation, wash the cells two to three times with the experimental buffer to remove extracellular dye.[4][28]
-
De-esterification: Incubate the cells for an additional 15-30 minutes in fresh buffer to allow for complete hydrolysis of the AM ester by intracellular esterases, which traps the fluorescent indicator inside the cells.
-
Measurement: Excite the cells alternately at ~440 nm and ~490-505 nm and record the fluorescence emission at ~535 nm.[22][27]
Loading Cells with Carboxy SNARF-1 AM
-
Prepare Stock Solution: Prepare a 1-10 mM stock solution of Carboxy SNARF-1 AM in anhydrous DMSO.[6][8]
-
Prepare Loading Solution: Dilute the stock solution to a final concentration of 1-10 µM in a suitable buffer or serum-free medium.[1][6]
-
Cell Incubation: Incubate the cells with the SNARF-1 AM loading solution for 15-60 minutes at 37°C.[6][8]
-
Washing: Wash the cells twice with the experimental buffer to remove excess extracellular dye.[6][8]
-
De-esterification: Allow an additional 30 minutes for intracellular esterases to cleave the AM groups.[6]
-
Measurement: Excite the cells at a single wavelength (e.g., 514 nm or 540 nm) and measure the fluorescence emission at two wavelengths, typically around 585 nm and 640 nm.[7][8]
In Situ pH Calibration
For accurate quantitative measurements, it is essential to perform an in situ calibration for each experiment. This typically involves using a high-potassium buffer containing a protonophore like nigericin to equilibrate the intracellular and extracellular pH.
-
Prepare Calibration Buffers: Create a series of high-potassium buffers with known pH values (e.g., ranging from 6.0 to 8.0).
-
Equilibration: After loading the cells with the pH indicator, expose them to each calibration buffer containing nigericin (e.g., 5-10 µM).
-
Ratio Measurement: Measure the fluorescence ratio (e.g., F490/F440 for BCECF or F640/F585 for SNARF-1) for each known pH value.
-
Generate Calibration Curve: Plot the measured fluorescence ratios against the corresponding pH values to create a calibration curve. This curve can then be used to convert the fluorescence ratios from your experimental samples into intracellular pH values.[1]
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for intracellular pH measurement and the principle of ratiometric sensing.
Caption: General experimental workflow for intracellular pH measurement.
Caption: Principle of ratiometric pH measurement.
Conclusion: Selecting the Right Tool for the Job
The choice of a fluorescent pH probe is a critical decision that will significantly impact the quality and reliability of your experimental data. While this compound has its applications, the alternatives discussed in this guide offer significant advantages in terms of ratiometric capabilities, photostability, and suitability for specific cellular compartments. For cytosolic pH measurements, BCECF remains a popular choice, though newer single-isomer formulations may offer improved consistency.[5] For experiments where autofluorescence is a concern, the red-shifted emission of SNARF dyes provides a clear advantage.[9] When targeting acidic organelles, the LysoSensor family of probes is unparalleled. For the utmost specificity in targeting, genetically encoded pHluorins are the gold standard. By carefully considering the specific requirements of your research and the characteristics of each probe, you can confidently select the optimal tool to illuminate the intricate role of pH in cellular function and disease.
References
- Musgrove, E. A., Rugg, C. A., & Hedley, D. W. (1986). Measurement of intracellular pH using flow cytometry with carboxy-SNARF-1. Cytometry, 7(4), 347–351.
- Rous, P. (1925). The Relative Reaction within Living Mammalian Tissues. The Journal of Experimental Medicine, 41(4), 451–473.
- Analytical Chemistry. (2022). Synthesis of Dual-Emitting CdZnSe/Mn:ZnS Quantum Dots for Sensing the pH Change in Live Cells.
- Optics Express. (2023). CdSe/ZnS quantum dots-doped polymer optical fiber microprobe for pH sensing.
- Dojindo Molecular Technologies, Inc. (n.d.). Reagent for Monitoring Intracellular pH BCECF-AM.
- OUCI. (2023). A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility. International Journal of Molecular Sciences, 24(13), 10843.
- Biosensors Hub. (n.d.). pHluorins.
- Accounts of Chemical Research. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. Accounts of Chemical Research, 55(18), 2565–2576.
- Ozkan, P., & Mutharasan, R. (2002). A rapid method for measuring intracellular pH using BCECF-AM. Biochimica et Biophysica Acta (BBA) - General Subjects, 1572(1), 143–148.
- Buckler, K. J., & Vaughan-Jones, R. D. (1990). Application of a new pH-sensitive fluoroprobe (carboxy-SNARF-1) for intracellular pH measurement in small, isolated cells. Pflügers Archiv European Journal of Physiology, 417(2), 234–239.
- Le Guern, F., et al. (2020). A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility. Molecules, 25(23), 5773.
- Shen, Y., et al. (2013). Ratiometric pHluorin, a pH-sensitive fluorescent protein in the GFP family, exhibits pH-dependent fluorescence. Frontiers in Physiology, 4, 323.
- Kim, H. N., et al. (2011). A novel strategy to design latent ratiometric fluorescent pH probes based on self-assembled SNARF derivatives.
- Nishigaki, T., et al. (2020). Quantitative Intracellular pH Determinations in Single Live Mammalian Spermatozoa Using the Ratiometric Dye SNARF-5F. Frontiers in Cell and Developmental Biology, 7, 367.
- Le Guern, F., et al. (2020). Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. International Journal of Molecular Sciences, 21(23), 9239.
- Le Guern, F., et al. (2020).
- Martinez-Zaguilan, R., et al. (1991). Comparison of spectrum-shifting intracellular pH probes 5'(and 6')-carboxy-10-dimethylamino-3-hydroxyspiro[7H-benzo[c]xanthene-7, 1'(3'H)-isobenzofuran]-3'-one and 2',7'-bis-(carboxyethyl)-5(6)-carboxyfluorescein. Analytical Biochemistry, 192(1), 42–48.
- Vroom, J. M., et al. (1999). Application of a pH-Sensitive Fluoroprobe (C-SNARF-4) for pH Microenvironment Analysis in Pseudomonas aeruginosa Biofilms. Applied and Environmental Microbiology, 65(8), 3502–3511.
- arXiv. (2018). Highly Sensitive Fluorescent pH Microsensors Based on the Ratiometric Dye Pyranine Immobilized on Silica Microparticles.
- Journal of Biomedical Optics. (2007). pH-sensitive Photoluminescence of CdSe/ZnSe/ZnS Quantum Dots in Human Ovarian Cancer Cells. Journal of Biomedical Optics, 12(5), 051403.
- Dojindo Molecular Technologies, Inc. (n.d.). Lysosomal Acidic pH Detection Kit-Green/Red.
- Mahon, M. J. (2011). pHluorin2: an enhanced, ratiometric, pH-sensitive green florescent protein. Advances in Bioscience and Biotechnology, 2(4), 254–260.
- Agmon, N., et al. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. Accounts of Chemical Research, 55(18), 2565–2576.
- Sensors. (2018). Carbon Dots for Intracellular pH Sensing with Fluorescence Lifetime Imaging Microscopy. Sensors, 18(10), 3323.
- Chemical Communications. (2011). A newly designed cell-permeable SNARF derivative as an effective intracellular pH indicator.
- Buckler, K. J., & Vaughan-Jones, R. D. (1990). Application of a new pH-sensitive fluoroprobe (carboxy-SNARF-1) for intracellular pH measurement in small, isolated cells. Pflügers Archiv European Journal of Physiology, 417(2), 234–239.
- Langmuir. (2007). pH-Sensitive Quantum Dots. Langmuir, 23(21), 10777–10782.
- Journal of Biotechnology. (1996). Measurement of intracellular pH in cultured cells by flow cytometry with BCECF-AM. Journal of Biotechnology, 46(2), 187–195.
- ACS Sensors. (2023). Rational Engineering of an Improved Genetically Encoded pH Sensor Based on Superecliptic pHluorin. ACS Sensors, 8(8), 3046–3055.
- Dojindo Molecular Technologies, Inc. (n.d.). pHLys Red - Lysosomal Acidic pH Detection.
- Physiological Reports. (2023). The pH‐dependent photophysical and spectral properties of pH‐sensing green fluorescent proteins. Physiological Reports, 11(19), e15822.
- Le Guern, F., et al. (2020).
- Agmon, N., et al. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. Accounts of Chemical Research, 55(18), 2565–2576.
- Jaburek, M., et al. (2016). Revisiting Mitochondrial pH with an Improved Algorithm for Calibration of the Ratiometric 5(6)-carboxy-SNARF-1 Probe Reveals Anticooperative Reaction with H+ Ions and Warrants Further Studies of Organellar pH. PLOS ONE, 11(2), e0148889.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparison of spectrum-shifting intracellular pH probes 5'(and 6')-carboxy-10-dimethylamino-3-hydroxyspiro[7H-benzo[c]xanthene-7, 1'(3'H)-isobenzofuran]-3'-one and 2',7'-biscarboxyethyl-5(and 6)-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 5. pH Probes | AAT Bioquest [aatbio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Application of a new pH-sensitive fluoroprobe (carboxy-SNARF-1) for intracellular pH measurement in small, isolated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Application of a new pH-sensitive fluoroprobe (carboxy-SNARF-1) for intracellular pH measurement in small, isolated cells. (1990) | Keith J. Buckler | 207 Citations [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. arxiv.org [arxiv.org]
- 13. Probes Useful at Acidic pH—Section 20.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Probes Useful at Acidic pH—Section 20.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Frontiers | Progress in pH-Sensitive sensors: essential tools for organelle pH detection, spotlighting mitochondrion and diverse applications [frontiersin.org]
- 17. pHluorin2: an enhanced, ratiometric, pH-sensitive green florescent protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. OPG [opg.optica.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pH-sensitive Photoluminescence of CdSe/ZnSe/ZnS Quantum Dots in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lumiprobe.com [lumiprobe.com]
- 23. Measurement of intracellular pH using flow cytometry with carboxy-SNARF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pHluorins - pH Fluorescent Biosensor Details [biosensordb.ucsd.edu]
- 26. The pH‐dependent photophysical and spectral properties of pH‐sensing green fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 27. medchemexpress.com [medchemexpress.com]
- 28. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
A Comparative Guide to Mono-Acridine and Bis-Acridine Derivatives: Structure, Mechanism, and Therapeutic Potential
In the landscape of medicinal chemistry, acridine derivatives stand out for their significant therapeutic potential, primarily as anticancer and antimicrobial agents.[1][2] Their planar, tricyclic structure is a key feature that facilitates their primary mechanism of action: intercalation into the DNA double helix.[3] This guide provides an in-depth comparative analysis of two prominent classes of these compounds: mono-acridine and bis-acridine derivatives. We will explore their structural nuances, delve into their differential mechanisms of action, and present supporting experimental data to guide researchers and drug development professionals in this field.
The Acridine Scaffold: A Foundation for DNA Intercalation
The core of both mono- and bis-acridine derivatives is the acridine ring system, a nitrogen-containing heterocyclic aromatic compound.[3] The planarity of this structure is crucial for its ability to insert itself between the base pairs of DNA, a process known as intercalation.[3][4] This non-covalent interaction is primarily driven by π-π stacking forces between the aromatic rings of the acridine molecule and the DNA base pairs.[3] The consequence of this insertion is a significant distortion of the DNA structure, leading to an unwinding of the helix, an increase in its length, and an overall stiffening of the molecule.[3] These structural alterations create a physical barrier that obstructs the action of essential enzymes like DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.[3]
Mono-Acridine Derivatives: The Pioneering Intercalators
Mono-acridine derivatives, as the name suggests, consist of a single acridine scaffold. Amsacrine is a well-known example of a mono-acridine derivative that has seen clinical use as an anticancer agent.[5][6] The biological activity of these compounds is not solely dependent on the acridine core but is significantly modulated by the nature and position of their substituents.[3] Side chains, often attached at the 9-position of the acridine ring, play a pivotal role in influencing DNA binding affinity, sequence selectivity, and pharmacokinetic properties.[3] For instance, the incorporation of basic side chains can foster electrostatic interactions with the negatively charged phosphate backbone of DNA, thereby enhancing the binding affinity.[3]
The primary mechanism of action for many mono-acridine derivatives extends beyond simple intercalation. They are also known to be potent inhibitors of topoisomerase enzymes.[5][7] Topoisomerases are crucial for resolving topological challenges in DNA during replication, transcription, and repair.[7][8] Acridine derivatives can act as "topoisomerase poisons" by stabilizing the transient covalent complex formed between the enzyme and DNA, which ultimately leads to double-strand breaks and triggers apoptosis.[9][10]
Bis-Acridine Derivatives: Enhancing Potency and Specificity
Bis-acridine derivatives are characterized by the presence of two acridine moieties tethered by a flexible or rigid linker.[11] This dimeric structure was conceived to enhance the DNA binding affinity and biological activity compared to their monomeric counterparts.[11] The linker's length and chemical nature are critical determinants of the molecule's ability to bis-intercalate, where both acridine rings simultaneously insert into the DNA helix, or to engage in other binding modes.[11][12]
The rationale behind the development of bis-acridines lies in the concept of avidity. By having two binding domains, these molecules can exhibit a significantly higher affinity for DNA.[13] Furthermore, the linker can be strategically designed to influence sequence selectivity and to interact with the DNA grooves, providing an additional layer of interaction beyond intercalation.[12] Several studies have demonstrated that bis-acridine derivatives can possess superior anticancer and antiparasitic activities compared to their mono-acridine analogues.[1][11]
Comparative Analysis: Mono- vs. Bis-Acridine Derivatives
To provide a clear comparison, the key characteristics of mono- and bis-acridine derivatives are summarized below:
| Feature | Mono-Acridine Derivatives | Bis-Acridine Derivatives |
| Structure | Single planar acridine ring system with various substituents. | Two acridine ring systems connected by a linker chain. |
| DNA Binding Mode | Primarily mono-intercalation. Side chains can interact with DNA grooves. | Can exhibit bis-intercalation, where both acridine rings intercalate. |
| DNA Binding Affinity | Generally lower compared to bis-acridines. | Generally higher due to the avidity effect of two binding sites.[13] |
| Mechanism of Action | DNA intercalation, inhibition of DNA replication and transcription, topoisomerase poisoning.[3][5][7] | Enhanced DNA intercalation, potent topoisomerase inhibition, potential for crosslinking DNA strands depending on the linker. |
| Biological Activity | Broad-spectrum anticancer, antibacterial, and antiparasitic activities.[1] | Often show superior potency in anticancer and antiparasitic assays compared to mono-acridines.[1][11] |
| Structure-Activity Relationship | Activity is highly dependent on the nature and position of substituents on the acridine ring and side chains.[3] | Activity is influenced by the nature of the acridine substituents, as well as the length and composition of the linker chain.[12] |
Experimental Protocols for Evaluation
The characterization and comparison of mono- and bis-acridine derivatives necessitate a suite of biophysical and biological assays. Below are detailed protocols for two fundamental experiments.
Fluorescence Intercalation Displacement (FID) Assay
This assay is a robust method to determine the DNA binding affinity of a compound.[14][15] It relies on the displacement of a fluorescent intercalator, such as ethidium bromide (EtBr), from DNA by the test compound, leading to a decrease in fluorescence.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine the concentration of DNA spectrophotometrically.
-
Prepare a stock solution of Ethidium Bromide (EtBr) in the same buffer.
-
Prepare stock solutions of the mono- and bis-acridine derivatives in an appropriate solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a quartz cuvette, add the buffer, ct-DNA, and EtBr to achieve a final concentration that gives a stable and measurable fluorescence signal (e.g., 10 µM DNA, 1 µM EtBr).
-
Incubate the mixture at room temperature for 5-10 minutes to allow for EtBr intercalation.
-
-
Fluorescence Measurement:
-
Measure the initial fluorescence intensity using a spectrofluorometer (e.g., excitation at 520 nm, emission at 600 nm for EtBr).
-
-
Titration:
-
Add small aliquots of the test compound (mono- or bis-acridine derivative) to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate for 2-3 minutes before recording the fluorescence intensity.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the compound concentration.
-
The data can be used to calculate the binding constant (K) of the compound to DNA.
-
Diagram of the FID Assay Workflow:
Caption: Workflow for the Fluorescence Intercalation Displacement (FID) Assay.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[16][17]
Protocol:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MCF-7, A549) in appropriate media and conditions.
-
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the mono- and bis-acridine derivatives.
-
Treat the cells with different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
-
Incubation:
-
Incubate the treated cells for a specific period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Diagram of the MTT Assay Workflow:
Caption: Workflow for the In Vitro Cytotoxicity (MTT) Assay.
Conclusion and Future Perspectives
The comparative study of mono-acridine and bis-acridine derivatives reveals a clear structure-activity relationship where the dimeric structure of bis-acridines often leads to enhanced DNA binding and superior biological activity.[12][13] This makes them particularly promising candidates for further development as therapeutic agents. However, the increased potency of bis-acridines can also be associated with higher cytotoxicity, necessitating careful optimization of the linker and acridine substituents to achieve a favorable therapeutic index.[12]
Future research in this area should focus on the rational design of novel bis-acridine derivatives with improved selectivity for cancer cells or specific pathogens. The exploration of different linker chemistries, including those that can respond to the tumor microenvironment, could lead to the development of more targeted and less toxic therapies. Furthermore, a deeper understanding of the interactions of these compounds with other cellular targets beyond DNA and topoisomerases will be crucial for elucidating their complete mechanism of action and for identifying potential resistance mechanisms.
References
- Chemical structures and biological activities of bis - and tetrakis -acridine derivatives: A review.
- Acridine derivatives as inhibitors/poisons of topoisomerase II. PubMed.
- Biological active acridine derivatives.
- Acridine/Acridone Derivatives as Catalytic Inhibitors of Topoisomerase I. PubMed.
- A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity. PubMed.
- Acridine derivatives as inhibitors/poisons of topoisomerase II.
- Bis-Acridines as Lead Antiparasitic Agents: Structure-Activity Analysis of a Discrete Compound Library In Vitro. Antimicrobial Agents and Chemotherapy.
- Acridine Derivatives as DNA Intercalating Agents: A Technical Guide. BenchChem.
- Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Deriv
- Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study. ProQuest.
- Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxid
- Structure-activity relationships for substituted bis(acridine-4-carboxamides): a new class of anticancer agents. PubMed.
- Bis-acridines as lead antiparasitic agents: structure-activity analysis of a discrete compound library in vitro. PubMed.
- Recent developments in the synthesis and biological activity of acridine/acridone analogues. Royal Society of Chemistry.
- Medicinal chemistry of acridine and its analogues. PubMed Central.
- A REVIEW OF PUBLISHED DATA ON ACRIDINE DERIVATIVES WITH DIFFERENT BIOLOGICAL ACTIVITIES. CORE.
- Structure−Activity Relationships for Substituted Bis(acridine-4-carboxamides): A New Class of Anticancer Agents. Journal of Medicinal Chemistry.
- Recent Advances in Synthetic Pathways and Therapeutic Potential of Acridine and Acridone Deriv
- Fluorescent intercalator displacement replacement (FIDR) assay: determination of relative thermodynamic and kinetic parameters in triplex formation—a case study using triplex-forming LNAs. Nucleic Acids Research.
- Acridine Homodimer Cytotoxicity. BenchChem.
- Mechanisms of Action of DNA Intercalating Acridine-based Drugs: How Important are Contributions from Electron Transfer and Oxid
- Bis-Acridines as Lead Antiparasitic Agents: Structure-Activity Analysis of a Discrete Compound Library In Vitro.
- Synthesis of new Bis- and Tetra-Acridines. MDPI.
- mechanism of action of Cyclopenta[kl]acridine as a DNA intercal
- Bis-Acridines as Lead Antiparasitic Agents: Structure-Activity Analysis of a Discrete Compound Library In Vitro. Antimicrobial Agents and Chemotherapy.
- (PDF) DIFFERENT BIOLOGICAL ACTIVITIES AND STRUCTURE ACTIVITY STUDIES OF ACRIDINE AND ACRIDONE DERIVATIVES: AN UPDATED REVIEW.
- Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. MDPI.
- Acridine as an Anti-Tumour Agent: A Critical Review. PubMed Central.
- A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity. Accounts of Chemical Research.
- Acridine and Acridone Derivatives, Anticancer Properties and Synthetic Methods: Where Are We Now?
- Cytotoxicity of acridine derivatives on human MM cell lines. A, XTT...
- A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity.
- Acridine and its derivatives: a p
- Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties.
- Synthesis, Characterization and Biological Evaluation of Novel Triazolyl - Acridine Deriv
- Mono-, Bis- and Tetra-Acridine Ligands: Synthesis, X-Ray Structural Determination and Dynamic Fluorescence. Microscopic Studies on the Modification of the Higher Order Structure of DNA.
- Synthesis of Acridine-based DNA Bis-intercal
- In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. PubMed Central.
- A review of published data on acridine derivatives with different biological activities. Kragujevac Journal of Science.
- Synthesis, DNA-Binding and Antiproliferative Properties of Acridine and 5-Methylacridine Deriv
- Fluorescent intercalator displacement analyses of DNA binding by the peptide-derived natural products netropsin, actinomycin, and bleomycin.
- Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. Semantic Scholar.
- DNA-binding antitumor agents: from pyrimido[5,6,1-de]acridines to other intriguing classes of acridine deriv
- Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach. RSC Publishing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acridine/Acridone Derivatives as Catalytic Inhibitors of Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study - ProQuest [proquest.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Bis-acridines as lead antiparasitic agents: structure-activity analysis of a discrete compound library in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships for substituted bis(acridine-4-carboxamides): a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis, Characterization and Biological Evaluation of Novel Triazolyl - Acridine Derivatives as Cytotoxic Agents - ProQuest [proquest.com]
A Comparative Guide to Acridine-Based Fluorescent Probes: The Distinct Advantages of ACMA
For researchers, scientists, and drug development professionals navigating the complex landscape of cellular and biochemical assays, the selection of an appropriate fluorescent probe is paramount. Acridine derivatives, a class of robust fluorophores, have long been employed to investigate cellular compartments and physiological processes. Among these, Acridine Orange (AO) is perhaps the most widely known. However, for applications demanding precise measurement of transmembrane pH gradients, 9-amino-6-chloro-2-methoxyacridine (ACMA) emerges as a superior tool with distinct advantages over its more common counterpart and other derivatives.
This guide provides an in-depth technical comparison of ACMA's performance against other acridine-based probes, supported by experimental data and protocols. We will explore the causal mechanisms behind its specificity and highlight scenarios where its unique properties are indispensable for generating accurate and reproducible data.
The Acridine Family: A Tale of Two Probes
Acridine-based dyes share a common structural backbone but exhibit vastly different behaviors within a biological context. The primary distinction between ACMA and the more ubiquitous Acridine Orange lies in their dominant modes of action and resulting fluorescence signals.
-
Acridine Orange (AO): A versatile but often complex probe. AO is a cell-permeable, cationic dye known for its metachromatic properties.[1][2] It readily crosses cell membranes and accumulates in acidic organelles, such as lysosomes, where it fluoresces bright red.[3] However, its utility is complicated by its strong affinity for nucleic acids. AO intercalates into double-stranded DNA (dsDNA), emitting a green fluorescence, and interacts electrostatically with single-stranded RNA (ssRNA), which also results in red fluorescence.[1][4] This dual-staining nature, while useful for apoptosis or cell cycle studies, makes it a convoluted and often unreliable indicator for quantifying pH gradients alone.[3][5] Changes in fluorescence can be attributed to shifts in pH, but also to changes in RNA content or DNA accessibility, confounding the interpretation of results.
-
ACMA: A specialized probe for proton gradients. ACMA is also a weakly basic amine that permeates membranes in its neutral state.[6] Its primary application is as a highly sensitive fluorescent probe for detecting the formation and dissipation of transmembrane pH gradients (ΔpH).[6][7] In a neutral or alkaline environment, ACMA exhibits a baseline fluorescence. Upon traversing a membrane into an acidic compartment, it becomes protonated. This protonation, coupled with its accumulation at high concentrations, leads to a significant and measurable quenching of its fluorescence signal.[6][8] This straightforward, "turn-off" response is directly proportional to the magnitude of the pH gradient, providing a more direct and specific measurement than the complex spectral shifts of AO.
Core Advantages of ACMA: A Head-to-Head Comparison
The superiority of ACMA in specific applications stems from its refined mechanism, which minimizes the confounding variables that affect other acridine derivatives.
Enhanced Specificity for ΔpH Measurement
The fundamental advantage of ACMA is its more direct reporting of ΔpH. While AO's red fluorescence in lysosomes is indeed due to proton trapping and aggregation in an acidic environment, its signal can be influenced by interactions with other molecules.[3] In contrast, the quenching of ACMA fluorescence is a well-established method for monitoring proton translocation in a variety of systems, including liposomes, reconstituted vesicles, and subcellular organelles like vacuoles.[6][9][10]
It is crucial to acknowledge, however, that ACMA is not entirely devoid of DNA interaction. Studies have shown that ACMA can intercalate into DNA, forming several distinct complexes.[11][12][13] This interaction is a critical consideration. However, in assays focused on isolated vesicles or organelles (e.g., liposome-based drug transport or ATP synthesis assays), where nucleic acids are absent, this off-target effect is irrelevant. For whole-cell imaging, this potential for DNA binding means that careful controls and interpretation are still necessary, though its primary utility remains in measuring proton flux across membranes, a task for which AO is less suited due to its strong, confounding nucleic acid signal.
Reduced Phototoxicity and Improved Photostability
A significant drawback of Acridine Orange is its known phototoxicity and poor photostability.[14] Upon excitation with high-intensity light, AO can generate reactive oxygen species and has been observed to cause the rupture of dye-loaded vesicles.[14] This not only damages the biological sample but also leads to signal artifacts. Furthermore, its fluorescence rapidly diminishes under continuous illumination, limiting its use in time-lapse imaging.[15]
In contrast, other acridine derivatives like quinacrine have been demonstrated to be more photostable and thus more suitable for long-term tracking of acidic vesicles.[14] While direct comparative photostability data for ACMA is less abundant in the literature, its widespread use in kinetic assays involving continuous measurement of fluorescence quenching suggests a functional stability that is adequate for monitoring processes over several minutes without the acute phototoxic effects reported for AO.
Broader Applicability in Reconstituted Systems
ACMA is the probe of choice for in vitro assays using reconstituted proteoliposomes to study the activity of proton pumps, ion channels, and transporters.[6][9] In these controlled environments, the specific quenching of ACMA fluorescence provides a real-time, quantitative measure of proton transport activity, free from the interference of other cellular components. This application is critical in drug discovery and basic research for characterizing the function of membrane proteins.
Quantitative and Performance Data Summary
To provide a clear comparison, the table below summarizes the key properties of ACMA and Acridine Orange.
| Property | ACMA (9-amino-6-chloro-2-methoxyacridine) | Acridine Orange (AO) | Key Reference(s) |
| Primary Mechanism | Fluorescence quenching upon protonation/accumulation in acidic environments. | Metachromatic shift: Green fluorescence with dsDNA, Red/Orange with ssRNA and in acidic organelles. | [6],[1],[8] |
| Primary Application | Measuring transmembrane pH gradients (ΔpH) in vesicles and organelles. | Staining nucleic acids (cell cycle, apoptosis) and acidic organelles (lysosomes, autophagy). | [7],[9],[3] |
| Excitation/Emission (approx.) | ~410 nm / ~480 nm (unquenched state) | ~502 nm / ~525 nm (bound to dsDNA)~460 nm / ~650 nm (bound to ssRNA/in acidic vesicles) | [12],[1],[4] |
| DNA Interaction | Yes, can intercalate into DNA. A confounding factor in whole-cell applications but irrelevant in reconstituted systems. | Yes, strong intercalation with dsDNA and electrostatic interaction with ssRNA. A primary feature of its mechanism. | [11],[13],[5] |
| Photostability | Functionally sufficient for kinetic assays. | Poor; known to be phototoxic and photobleaches rapidly. | [15],[14] |
| Specificity for ΔpH | High, especially in reconstituted systems lacking nucleic acids. | Moderate to Low; signal is a composite of pH and nucleic acid binding. | [6],[3] |
Experimental Protocols and Workflows
To illustrate the practical application of ACMA, we provide a detailed protocol for a common and powerful assay: measuring the formation of a pH gradient in a liposomal system.
Protocol: Monitoring Proton Pumping into Liposomes using ACMA
This experiment is designed to measure the activity of a reconstituted proton pump (e.g., bacteriorhodopsin or an ATP-driven proton pump) in artificial vesicles. The activity is measured as the rate of ACMA fluorescence quenching.
Materials:
-
Proteoliposomes (liposomes with the protein of interest reconstituted) suspended in a low-buffer, high-salt medium (e.g., 150 mM KCl, 10 mM MOPS, pH 7.2).
-
ACMA stock solution (e.g., 1 mM in ethanol).
-
Assay Buffer (same as the liposome suspension buffer).
-
Activating agent (e.g., ATP for an ATPase, or light source for bacteriorhodopsin).
-
Protonophore (e.g., CCCP or FCCP) for dissipating the gradient.
-
Fluorometer capable of kinetic measurements (Excitation: 410 nm, Emission: 480 nm).
Methodology:
-
Instrument Setup: Set the fluorometer to record fluorescence intensity over time, with excitation at 410 nm and emission at 480 nm. Set the temperature as required for the protein's activity (e.g., 25°C).
-
Assay Preparation: In a fluorescence cuvette, add the Assay Buffer to a final volume of 2 mL. Add a small stir bar if desired for mixing.
-
Addition of ACMA: Add ACMA from the stock solution to a final concentration of 0.5-1.0 µM. Allow the signal to stabilize to establish a baseline fluorescence (F_initial).
-
Addition of Proteoliposomes: Add a small volume (e.g., 10-20 µL) of the concentrated proteoliposome suspension to the cuvette. A slight change in fluorescence may occur due to light scattering or minor binding, allow the signal to stabilize again.
-
Initiation of Proton Pumping: Initiate the activity of the proton pump. For an ATPase, add ATP to the required final concentration. For a light-driven pump like bacteriorhodopsin, turn on the appropriate light source.
-
Monitoring Fluorescence Quenching: Immediately begin recording the fluorescence intensity. As protons are pumped into the liposomes, an acidic interior is established. ACMA will move into the liposomes, become protonated, and its fluorescence will be quenched. The signal will decrease over time.
-
Dissipation of the Gradient: Once the quenching has reached a steady state (or after a set period), add a protonophore like CCCP (to a final concentration of ~5 µM). The protonophore will create a pathway for protons to leak out, dissipating the pH gradient. This will cause the ACMA to redistribute back to the external buffer and become deprotonated, resulting in the recovery of fluorescence back towards the initial baseline.
-
Data Analysis: The rate of proton pumping is proportional to the initial slope of the fluorescence quenching curve. The extent of quenching ((F_initial - F_quenched) / F_initial) corresponds to the magnitude of the pH gradient established. The recovery of fluorescence upon addition of the protonophore confirms that the quenching was due to a ΔpH.
Experimental Workflow Diagram
Caption: Workflow for ACMA-based proton pumping assay.
Visualizing the Mechanism: ACMA vs. Acridine Orange
The fundamental difference in their mechanisms can be visualized to better understand their respective applications.
ACMA: The pH Gradient Reporter
Caption: ACMA accumulates and is quenched in acidic vesicles.
Acridine Orange: The Multifunctional Stain
Caption: Acridine Orange's complex binding results in multiple signals.
Conclusion
While Acridine Orange remains a valuable tool for qualitative visualization of acidic organelles and nucleic acid distribution, its utility for quantitative measurement of proton gradients is limited by its complex photophysics and multiple binding targets. For researchers requiring a specific, sensitive, and reliable method to measure the dynamics of transmembrane pH gradients, ACMA is the demonstrably superior choice. Its straightforward fluorescence quenching mechanism provides a clearer, more direct readout of proton transport, particularly in reconstituted systems and isolated organelles. By understanding the distinct advantages and underlying mechanisms of ACMA, researchers can make more informed decisions, leading to more precise and robust experimental outcomes.
References
- Haller, T., et al. (2023). Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange. Methods and Protocols. [Link][17][18]
- Rink, T. J., et al. (1983). Intracellular distribution of acridine derivatives in platelets and their suitability for cytoplasmic pH measurements. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. [Link][19]
- Hoi, K. K., et al. (2021). Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. Membranes. [Link][6]
- Wikipedia. Acridine orange. Wikipedia. [Link][1]
- Ghavami, S., et al. (2018). Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy. Frontiers in Oncology. [Link][3]
- Su, H., et al. (2021). Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel. Frontiers in Molecular Biosciences. [Link][9]
- Schuurmans, J. J., et al. (1980). Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum. Biochimica et Biophysica Acta (BBA) - Bioenergetics. [Link][10]
- Li, Y., et al. (2015). A novel near-infrared fluorescent probe for lysosomal polarity imaging.
- Gouveia, C., et al. (2011). ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA. Physical Chemistry Chemical Physics. [Link][11][12][13]
- Karpukhin, A. V., et al. (1975). [The Comparative Analysis of Interaction Between Acridine Orange and DNA-containing Systems]. Molekuliarnaia biologiia. [Link][5]
- Martini, M., & Mikołajczak, P. (2014). Evaluation of acridine orange, LysoTracker Red, and quinacrine as fluorescent probes for long-term tracking of acidic vesicles. Cytometry Part A. [Link][14]
Sources
- 1. Acridine orange - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy [frontiersin.org]
- 4. Acridine Orange | AAT Bioquest [aatbio.com]
- 5. [The comparative analysis of interaction between acridine orange and DNA-containing systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Probes Useful at Acidic pH—Section 20.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of acridine orange, LysoTracker Red, and quinacrine as fluorescent probes for long-term tracking of acidic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Navigating the Nucleus: A Comparative Guide to 6-Chloro-2-methoxy-9-acridinamine (ACMA) in Fixed vs. Live Cell Imaging
For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Nuclear Staining.
In the intricate world of cellular imaging, the nucleus stands as a primary target of investigation. The choice of a fluorescent probe to illuminate this vital organelle can profoundly impact experimental outcomes. While classic dyes like DAPI and Hoechst have long been mainstays in our imaging toolbox, the quest for superior reagents with unique properties is ever-ongoing. This guide offers an in-depth comparison of a lesser-known yet potent fluorescent tool, 6-Chloro-2-methoxy-9-acridinamine (ACMA), and its performance in both fixed and live cell applications, benchmarked against established alternatives.
At a Glance: ACMA vs. Standard Nuclear Stains
| Feature | This compound (ACMA) | DAPI (4',6-diamidino-2-phenylindole) | Hoechst Dyes (33342 & 33258) | Acridine Orange (AO) |
| Primary Mechanism | DNA Intercalation[1] | Minor Groove Binding (A-T rich) | Minor Groove Binding (A-T rich) | DNA Intercalation & Acidotropic |
| Cell Permeability | Cell-permeable[1] | Limited in live cells | High (especially 33342) | High |
| Toxicity | Cytotoxic and mutagenic[2][3] | Low at working concentrations | Lower than DAPI in live cells | Cytotoxic at higher concentrations |
| pH Sensitivity | Fluorescence is pH-dependent[4] | No | No | Yes (metachromatic shift) |
| Photostability | Data in mammalian cells is limited | Moderate | Moderate | Moderate, can photobleach[5][6][7][8][9] |
| Primary Application | DNA labeling, pH gradient studies[1][4][10] | Fixed cell nuclear counterstain | Live and fixed cell nuclear staining | Live cell imaging, lysosomal staining |
The Science of Staining: Understanding the Mechanisms
The efficacy and application of a nuclear stain are dictated by its fundamental interaction with cellular components. ACMA, an acridine derivative, functions primarily as a DNA intercalator . This means it inserts itself between the base pairs of the DNA double helix. This mechanism is distinct from minor groove binders like DAPI and Hoechst, which attach to the exterior of the DNA strand in adenine-thymine (A-T) rich regions. Acridine Orange also intercalates into DNA, but its most notable feature is its metachromatic property, fluorescing green in the nucleus and red in acidic organelles like lysosomes.
Caption: Mechanisms of action for ACMA vs. DAPI/Hoechst.
Performance in Fixed Cells: A Comparative Analysis
In fixed-cell imaging, where the cellular machinery is preserved at a specific moment in time, the primary concerns are staining specificity, brightness, and photostability.
This compound (ACMA): ACMA's ability to intercalate into DNA allows for strong nuclear labeling in fixed and permeabilized cells. Its fluorescence, with excitation around 411 nm and emission near 475 nm when bound to DNA, provides a distinct spectral profile.[1] However, the lack of extensive, direct comparative studies on its photostability and signal-to-noise ratio in mammalian cells, when compared to standard dyes, necessitates careful experimental validation.
DAPI and Hoechst: DAPI is the quintessential nuclear counterstain for fixed cells, prized for its bright and specific signal. Hoechst dyes are equally effective in fixed preparations. Both offer reliable and well-documented performance.
Acridine Orange: In fixed cells, Acridine Orange will stain the nucleus green. However, its broader staining of other cellular components may reduce its specificity as a simple nuclear counterstain compared to DAPI or Hoechst.
The Dynamic World of Live-Cell Imaging: A More Complex Picture
Live-cell imaging presents a greater challenge, as the ideal probe must be cell-permeant, non-toxic, and resistant to photobleaching over time.
This compound (ACMA): ACMA is cell-permeable, a prerequisite for live-cell staining.[1] However, its utility in this context is significantly hampered by its demonstrated cytotoxicity and mutagenic potential .[2][3] As a DNA intercalator, ACMA can disrupt DNA replication and repair, leading to cell cycle arrest and apoptosis. This makes it generally unsuitable for long-term live-cell imaging where preserving normal cellular function is paramount. Its pH-sensitive fluorescence can also be a confounding factor if not the intended parameter of measurement.[4]
Hoechst Dyes: Hoechst 33342, in particular, is a popular choice for live-cell nuclear staining due to its high cell permeability and lower toxicity compared to DAPI. It allows for clear visualization of the nucleus with minimal immediate impact on cell viability.
Acridine Orange: Acridine Orange is widely used in live-cell imaging, not just as a nuclear stain, but also to monitor dynamic processes like autophagy due to its accumulation and red fluorescence in acidic lysosomes.[5][6][7][8][9] While it allows for the visualization of the nucleus, its broader cellular staining and potential for phototoxicity with prolonged exposure require careful consideration.[5][6][7][8][9]
Caption: Key considerations for live-cell nuclear staining.
Experimental Protocols
General Protocol for Fixed Cell Staining (Adaptable for ACMA)
This protocol provides a general framework for staining fixed mammalian cells.
Caption: A typical workflow for staining fixed cells.
-
Cell Seeding: Seed cells on sterile glass coverslips in a culture dish and allow them to adhere overnight.
-
Fixation: Aspirate the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS). Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing larger molecules like antibodies and some dyes to enter the cell.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining:
-
For ACMA: Prepare a working solution of 1-5 µM ACMA in PBS. Due to limited data, the optimal concentration should be determined empirically. Incubate for 15-30 minutes at room temperature, protected from light.
-
For DAPI: Prepare a working solution of 1 µg/mL DAPI in PBS. Incubate for 5-15 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets.
Protocol for Live Cell Staining with Hoechst 33342
-
Cell Culture: Culture cells in a glass-bottom dish or chamber slide suitable for live-cell imaging.
-
Staining Solution Preparation: Prepare a working solution of 1-5 µg/mL Hoechst 33342 in pre-warmed complete cell culture medium.
-
Staining: Aspirate the existing medium from the cells and replace it with the Hoechst-containing medium.
-
Incubation: Incubate the cells for 10-20 minutes at 37°C in a cell culture incubator.
-
Imaging: Image the cells directly in the staining solution using a fluorescence microscope equipped with a DAPI filter set and an environmental chamber to maintain temperature and CO2 levels.
Concluding Remarks for the Discerning Scientist
This compound (ACMA) presents itself as a fluorescent probe with interesting properties, including its DNA intercalation mechanism and pH sensitivity. For fixed-cell applications , it may serve as a viable nuclear stain, although its performance characteristics, such as photostability and signal-to-noise ratio, are not as well-documented as those of DAPI or Hoechst. Researchers choosing ACMA for this purpose should be prepared to optimize staining conditions and empirically validate its performance.
For live-cell imaging , the evidence of cytotoxicity and mutagenicity associated with ACMA is a significant concern.[2][3] While it is cell-permeable, its potential to disrupt normal cellular processes makes it a less-than-ideal choice for long-term studies. For researchers focused on visualizing the nucleus in living cells with minimal perturbation, Hoechst 33342 remains a more reliable and well-validated option. Acridine Orange, with its unique metachromatic properties, is a powerful tool for studying dynamic cellular events like autophagy, but its use as a simple nuclear stain in live cells is secondary to this primary application.
Ultimately, the selection of a nuclear stain is a critical experimental decision. While the allure of novel probes is strong, a thorough understanding of their mechanisms, performance, and potential artifacts is paramount to ensuring the integrity and reproducibility of your research.
References
- Garcia-Fossa, F., et al. (2025). Live-cell painting: Image-based profiling in live cells using acridine orange. bioRxiv.
- Garcia-Fossa, F., et al. (2024). Live Cell Painting: image-based profiling in live cells using Acridine Orange.
- Garcia-Fossa, F., et al. (2025). Live-cell painting: Image-based profiling in live cells using acridine orange. Molecular Biology of the Cell.
- Garcia-Fossa, F., et al. (2024). Live Cell Painting: image-based profiling in live cells using Acridine Orange. bioRxiv.
- Vermeer, J. E., & Van der Sluijs, P. (1985). Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum. Photosynthesis Research, 7(1), 59-67.
- Cayman Chemical. (2022).
- Protocols.io. (2019). Mammalian Cell Staining.
- Gámez, B., et al. (2011). ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA. Physical Chemistry Chemical Physics, 13(43), 19534-19545.
- Gámez, B., et al. (2011). ACMA (9-amino-6-chloro-2-methoxy Acridine) Forms Three Complexes in the Presence of DNA. PubMed.
- Thermo Fisher Scientific. (2014). CellMask™ Plasma Membrane Stains.
- PubChem. (n.d.). This compound.
- Bertin Bioreagent. (n.d.). 9-Amino-6-chloro-2-methoxyacridine - Biochemicals - CAT N°: 22439.
- Thermo Fisher Scientific. (2023). CellMask Plasma Membrane Stains User Guide (Pub.No. MAN0029181 A.0).
- Gámez, B., et al. (2011). ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA. RSC Publishing.
- Festy, B., & Paoletti, C. (1990). 3-Amino-6-methoxy-9-(2-hydroxyethylamino) acridine: a new fluorescent dye to detect Mycoplasma contamination in cell cultures. Cytotechnology, 4(2), 191-194.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. molbiolcell.org [molbiolcell.org]
- 6. researchgate.net [researchgate.net]
- 7. Live-cell painting: Image-based profiling in live cells using acridine orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of ACMA Fluorescence Data for Ion Channel Research
The Principle of ACMA Fluorescence Quenching
ACMA is a membrane-permeable fluorescent probe widely used to monitor the formation of pH gradients (ΔpH) across biological membranes, such as liposomes or vesicles.[1][2] Its utility stems from a distinct pH-dependent fluorescence quenching mechanism.
-
Mechanism of Action: In its uncharged, deprotonated state (at neutral or alkaline pH), ACMA is lipophilic and can freely diffuse across lipid bilayers.[3] Upon entering an acidic compartment, it becomes protonated. This protonated form is not only less membrane-permeable, effectively trapping it inside, but its fluorescence is also significantly quenched.[1][3] This process of accumulation and quenching within an acidic lumen leads to a decrease in the overall fluorescence intensity of the sample, which can be monitored in real-time.[3][4]
The following diagram illustrates this fundamental mechanism.
Caption: The ACMA fluorescence quenching mechanism.
Designing a Self-Validating Ion Channel Flux Assay
While ACMA directly measures ΔpH, its application can be ingeniously extended to monitor the activity of various ion channels and transporters. The core principle involves coupling the flux of a specific ion to the generation of a proton gradient. A common application is studying potassium (K+) channels reconstituted into liposomes.[5][6]
The assay is designed as a self-validating system. An outward-directed K+ gradient is established by loading proteoliposomes with a high concentration of KCl and then diluting them into a K+-free buffer.[6] The efflux of K+ through a functional channel would generate a negative-inside membrane potential (Δψ), which would quickly limit further ion movement. To overcome this, a protonophore like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) is added. CCCP allows protons (H+) to flow into the liposome to compensate for the charge imbalance created by K+ efflux.[5] This influx of H+ acidifies the liposome interior, leading to the quenching of ACMA fluorescence. The rate and extent of this quenching are therefore proportional to the activity of the reconstituted ion channel.
The diagram below outlines the experimental logic.
Caption: Pipeline for quantitative analysis of ACMA fluorescence data.
Comparison with Alternative Methodologies
While the ACMA assay is robust for monitoring proton-coupled transport, other methods offer distinct advantages depending on the experimental question. The choice of assay should be guided by the specific parameter to be measured, required temporal resolution, and desired throughput.
| Methodology | Parameter Measured | Principle | Temporal Resolution | Throughput | Advantages | Limitations & Artifacts |
| ACMA | ΔpH (Proton Gradient) | Fluorescence Quenching | Seconds to Minutes [7] | High | Simple, cost-effective, good for HTS, directly measures H+ flux. [5][6] | Indirect measure of ion flux, slow response, not suitable for quantifying absolute pH. [1]Can interact with test compounds. |
| BCECF | Intracellular/Intraluminal pH | Ratiometric Fluorescence | Seconds to Minutes [8] | Medium-High | Ratiometric measurement minimizes artifacts from dye concentration, photobleaching, or path length. [9][10]pKa is in the physiological range. [11] | Can inhibit V-type ATPases. [12]Loading can be complex; requires dual-excitation optics. |
| DiSC₃(5) | Δψ (Membrane Potential) | Fluorescence Quenching | Milliseconds to Seconds [13] | High | Directly measures membrane potential. [14][15]Faster response time than pH-sensitive dyes. | Signal is a complex function of partitioning, aggregation, and translocation. [13]Can be toxic and inhibit mitochondrial respiration. [16] |
| Electrophysiology | Ionic Current | Direct Measurement | Microseconds to Milliseconds [7] | Low | Gold standard; provides direct, real-time measurement of channel gating and conductance with high temporal resolution. [17][18] | Low throughput, requires specialized equipment and expertise, not suitable for small liposomes. [7] |
In-Depth Comparison: ACMA vs. Key Alternatives
ACMA vs. BCECF for pH Measurement
2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) is another widely used pH-sensitive dye. [11]Unlike ACMA, BCECF is a dual-excitation ratiometric indicator. [9]The ratio of fluorescence emission (at ~535 nm) when excited at a pH-sensitive wavelength (~490 nm) versus a pH-insensitive (isobestic) wavelength (~440 nm) provides a measure of pH that is independent of dye concentration. [19]
-
Choose ACMA when: The primary goal is high-throughput screening of channel modulators where a robust, simple, and cost-effective signal is needed to detect changes in proton-coupled flux. [6]* Choose BCECF when: A more precise quantification of luminal pH is required, or when experimental conditions might lead to variations in vesicle size or dye loading, as the ratiometric nature corrects for these variables. [10]However, researchers should be aware that BCECF itself can inhibit vacuolar H+-ATPases (V-ATPases), which could confound results in certain systems. [12]
ACMA vs. DiSC₃(5) for Membrane Energetics
In many biological systems, ΔpH and Δψ are interconvertible components of the proton-motive force. While ACMA measures ΔpH, potentiometric dyes like 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) measure Δψ. DiSC₃(5) is a cationic dye that accumulates in cells or vesicles with a negative-inside membrane potential, leading to fluorescence quenching. [14][15]Depolarization causes dye release and dequenching.
-
Choose ACMA when: The assay is designed to directly measure proton flux, such as in studies of V-ATPases or when using a protonophore (CCCP) to convert ion flux into a measurable pH gradient. [1][3]* Choose DiSC₃(5) when: The primary event of interest is a change in membrane potential itself, without the need for coupling to proton flux. This makes it suitable for studying electrogenic transporters or the direct effects of compounds on membrane polarization. [15]Its response time is generally faster than that of ACMA. [13]
Fluorescence Assays vs. Electrophysiology
Electrophysiology, particularly patch-clamping, is the undisputed gold standard for studying ion channels. [17]It directly measures the flow of ions as an electrical current, providing unparalleled temporal resolution and detailed information about channel gating kinetics, conductance, and selectivity. [7]
-
Choose Fluorescence Assays (ACMA, etc.) when: High-throughput screening of large compound libraries is the goal. [17]These assays are scalable, less technically demanding, and more cost-effective than automated electrophysiology platforms. They are excellent for primary screening to identify hits.
-
Choose Electrophysiology when: Detailed mechanistic information about a channel or the specific mode of action of a drug is required. It is essential for validating hits from primary screens, studying channel biophysics, and providing the detailed kinetic data required for drug development. [18][20]
Conclusion: An Integrated Approach
The quantitative analysis of ACMA fluorescence data provides a powerful and accessible method for the functional characterization of ion channels and transporters, particularly in a high-throughput context. Its strength lies in its simplicity and its ability to be adapted to monitor any transport process that can be coupled to the generation of a pH gradient.
References
- Yamamoto, T., et al. (2004). Multiple effects of DiS-C3(5) on mitochondrial structure and function. European Journal of Biochemistry.
- Cabrini, G., & Verkman, A. S. (1987). Potential-sensitive response mechanism of diS-C3-(5) in biological membranes. The Journal of Membrane Biology.
- Kalia, J., & Swartz, K. J. (2013). Characterising ion channel structure and dynamics using fluorescence spectroscopy techniques. Biochemical Society Transactions.
- Strahl, H., & Hamoen, L. W. (2010). Fluorescence-Based Membrane Potential Assays in Bacteria. Frontiers in Microbiology.
- Wang, L., et al. (2020). Direct Monitoring of Whole-Brain Electrodynamics via High-Spatiotemporal-Resolution Photoacoustics with Voltage-Sensitive Dye. Advanced Science.
- Saha, R., et al. (2021). Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. International Journal of Molecular Sciences.
- Saha, R., et al. (2021). Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. MDPI.
- Poveda, J. A., et al. (2018). Optimization of a High-throughput Liposomes Fluorescence Assay for the screening of drug libraries with potential therapeutic us. Poster Presentation.
- Crump, K., et al. (2023). Fluorescence labeling strategies for the study of ion channel and receptor cell surface expression: A comprehensive toolkit for extracellular labeling of TRPV1. Frontiers in Pain Research.
- van der Verren, S. E., et al. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Microbiology.
- Ozkan, P., & Mutharasan, R. (2002). A rapid method for measuring intracellular pH using BCECF-AM. Biochimica et Biophysica Acta (BBA) - General Subjects.
- Bio-Rad Laboratories. New! BCECF pH Indicator for Measuring Intracellular pH. Bio-Rad Bulletin 2140.
- Charier, S., et al. (2019). Generalization of the Ratiometric Method to Extend pH Range Measurements of the BCECF Probe. Sensors.
- Su, M., et al. (2021). Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel. Frontiers in Molecular Biosciences.
- Su, M., et al. (2021). Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel. PMC - PubMed Central.
- Schuurmans, J. J., et al. (1981). Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum. Biochimica et Biophysica Acta (BBA) - Bioenergetics.
- Baxter, D. F., et al. (2002). Comparative study of membrane potential-sensitive fluorescent probes and their use in ion channel screening assays. Journal of Biomolecular Screening.
- Schenk, N. (2016). Establishment of a fluorescence assay for characterization of protein-mediated vesicle fusion and acidification. eDiss.
- Assay Guidance Manual. (2012). Ion Channel Screening. NCBI Bookshelf.
- Danielczak, B., et al. (2022). Single Vesicle Fluorescence-Bleaching Assay for Multi-Parameter Analysis of Proteoliposomes by Total Internal Reflection Fluorescence Microscopy. ACS Applied Materials & Interfaces.
- Clancy, C. E., et al. (2023). Emerging methods to model cardiac ion channel and myocyte electrophysiology. Biophysics Reviews.
- Busto, N., et al. (2012). The mode of binding ACMA–DNA relies on the base-pair nature. Physical Chemistry Chemical Physics.
- Cain, B. D., & Simoni, R. D. (1988). Comparison of ATP-driven quenching of ACMA fluorescence by Glu-219 mutants. Journal of Biological Chemistry.
- Zhang, Y., et al. (2014). Identification of Inhibitors of V-ATPase Pumps in Yeast by HTS Flow Cytometry. PMC - NIH.
- Deal, P. E., et al. (2016). Fluorescent indicators for imaging membrane potential of organelles. PMC - NIH.
- Hager, A., et al. (1996). The Fluorescent pH-Indicator BCECF: An Inhibitor of the Vacuolar ATPase from Chenopodium rubrum. Journal of Plant Physiology.
- Klymchenko, A. S., et al. (2021). Fluorescent anionic cyanine plasma membrane probes for live cell and in vivo imaging. Chemical Science.
- Hohn, C., et al. (2017). Monitoring ATPase induced pH changes in single proteoliposomes with the lipid-coupled fluorophore Oregon Green 488. Chemical Communications.
- Diakov, T. T., & Kane, P. M. (2010). Regulation of Vacuolar Proton-translocating ATPase Activity and Assembly by Extracellular pH. The Journal of Biological Chemistry.
Sources
- 1. Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 4. Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel [frontiersin.org]
- 6. Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abpbio.com [abpbio.com]
- 10. mdpi.com [mdpi.com]
- 11. bio-rad.com [bio-rad.com]
- 12. researchgate.net [researchgate.net]
- 13. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. microbiologyresearch.org [microbiologyresearch.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pubs.aip.org [pubs.aip.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. portlandpress.com [portlandpress.com]
A Comparative Guide to the DNA Binding Affinity of ACMA and Its Analogs
For researchers and drug development professionals, understanding the nuanced interactions between small molecules and DNA is paramount. Acridine derivatives, particularly 9-amino-6-chloro-2-methoxyacridine (ACMA), are a cornerstone of this research, serving as fluorescent probes and scaffolds for therapeutic agents.[1] This guide provides an in-depth, objective comparison of the DNA binding affinity of ACMA and its structural analogs, grounded in experimental data and established methodologies. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The Mechanism of Acridine-DNA Interaction: Intercalation
ACMA and its analogs primarily bind to DNA through a process called intercalation.[2][3] The planar, tricyclic ring structure of the acridine core allows it to slip between the stacked base pairs of the DNA double helix.[4] This insertion causes a localized unwinding and lengthening of the DNA structure. This intimate association is stabilized by π-stacking interactions between the aromatic acridine ring and the DNA bases. The substituents on the acridine ring play a critical role in modulating this binding affinity and can introduce additional electrostatic or groove-binding interactions.[5]
The process of intercalation dramatically alters the local environment of the acridine molecule, leading to changes in its photophysical properties. For fluorescent compounds like ACMA, intercalation into the hydrophobic pocket between DNA base pairs often results in a significant quenching of fluorescence intensity.[6][7][8] This predictable change is the foundation of many quantitative techniques used to measure binding affinity.
Caption: Mechanism of ACMA intercalation into the DNA double helix.
Quantitative Comparison of Binding Affinity
The strength of the interaction between a ligand like ACMA and DNA is quantified by the binding constant (Kb) or its reciprocal, the dissociation constant (Kd). A higher Kb value or a lower Kd value signifies a stronger binding affinity.[9] The binding affinities are influenced by factors such as the substituents on the acridine ring, ionic strength of the buffer, and the specific base-pair sequence of the DNA.[5][10]
Below is a comparative table summarizing the binding constants for ACMA and several key analogs. It is important to note that direct comparison between studies should be approached with caution, as experimental conditions can vary.
| Compound Name | Structure | Binding Constant (Kb) (M⁻¹) | DNA Source | Method | Reference |
| ACMA (9-amino-6-chloro-2-methoxyacridine) | 9-amino, 6-chloro, 2-methoxy substituted acridine | (5.5 - 6.5) x 10⁴ | Calf Thymus | Fluorescence, Absorbance | [2][11] |
| 9-Aminoacridine (9-AA) | Acridine with an amino group at position 9 | ~2.0 x 10⁵ | Calf Thymus | Spectrophotometry | [5] (Implied stronger binding than DACA) |
| Amsacrine (m-AMSA) | 9-anilinoacridine derivative | Potent Topo II inhibitor, strong intercalator | Human | Biological Assays | [12] |
| 2,9-Disubstituted Acridines | Varied substitutions at positions 2 and 9 | (0.5 - 10.4) x 10⁴ | Not Specified | Spectroscopic | [13] |
| 3,9-Disubstituted Acridines | Varied substitutions at positions 3 and 9 | (2.81 - 9.03) x 10⁴ | Calf Thymus | UV-Vis Spectroscopy | [14] |
Key Insights from the Data:
-
The 9-Amino Group is Crucial: The presence of an amino group at the C9 position significantly enhances DNA binding affinity. Studies comparing 9-aminoacridine derivatives to their deamino analogs show a marked increase in binding strength, which is attributed to favorable electrostatic interactions.[5]
-
Substituent Effects: The nature and position of other substituents on the acridine ring can fine-tune the binding affinity. While a systematic study shows a range of affinities for 2,9-disubstituted acridines, the overall binding constants remain within the same order of magnitude, suggesting the core intercalation mechanism dominates.[13][14]
-
ACMA's Multiple Binding Modes: Uniquely, ACMA has been shown to form up to three distinct complexes with DNA, primarily involving classical intercalation but also including external binding at higher concentrations.[2][3][11] This highlights the complexity of its interaction profile.
-
Sequence Preference: ACMA exhibits a higher binding affinity for AT-rich regions of DNA compared to GC-rich regions. The mode of binding also differs, with full intercalation observed in AT sequences and only partial intercalation in GC sequences.[10][15]
Experimental Workflow: Determining Binding Affinity via Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive and widely used technique to determine the binding constants of fluorescent ligands like ACMA to DNA.[6][7][16] The protocol relies on monitoring the change in the ligand's fluorescence as increasing amounts of DNA are added.
Principle: Free ACMA in a buffer solution exhibits a characteristic fluorescence emission. Upon intercalation into DNA, the fluorescence is quenched. By titrating a fixed concentration of ACMA with increasing concentrations of DNA, a binding curve can be generated. This curve is then fitted to a suitable binding model, such as the Scatchard equation, to calculate the binding constant (Kb).[16][17]
Caption: Workflow for DNA-binding analysis using fluorescence titration.
Detailed Step-by-Step Protocol
This protocol is a self-validating system designed for accuracy and reproducibility.
-
Materials & Reagents:
-
ACMA or analog
-
High-purity DNA (e.g., Calf Thymus DNA)
-
Buffer: 10 mM Tris-HCl, 100 mM NaCl, pH 7.4
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
-
Preparation of Stock Solutions:
-
Causality: Accurate stock concentrations are critical for accurate binding constant determination.
-
ACMA Stock (1 mM): Dissolve the appropriate mass of ACMA in DMSO. Then, dilute with the buffer to the final concentration. Determine the precise concentration spectrophotometrically using its known molar extinction coefficient.
-
DNA Stock (~1 mg/mL): Dissolve DNA in the buffer overnight at 4°C with gentle agitation. Determine the concentration in base pairs by measuring the absorbance at 260 nm (A260). For double-stranded DNA, an A260 of 1.0 corresponds to ~50 µg/mL.
-
-
Experimental Setup:
-
Causality: Maintaining a constant temperature is crucial as binding is a thermodynamic process.
-
Set the spectrofluorometer's excitation wavelength to 419 nm and the emission wavelength to 477 nm for ACMA.[3][15]
-
Set the temperature of the sample holder to 25°C.
-
Prepare a cuvette with 2 mL of a dilute ACMA solution (e.g., 1.5 µM) in the buffer.[3][15]
-
-
Titration Procedure:
-
Causality: A stepwise titration allows for the construction of a detailed binding isotherm.
-
Record the initial fluorescence of the ACMA solution (F0).
-
Add small aliquots (e.g., 2-5 µL) of the DNA stock solution to the cuvette.
-
After each addition, mix gently by inverting the cuvette and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence intensity (F).
-
Continue the additions until the fluorescence intensity no longer changes significantly, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Causality: The Scatchard model linearizes the binding data, allowing for the determination of Kb from the slope.
-
Correct the fluorescence data for the dilution effect caused by adding the DNA solution.
-
Plot the data according to the Scatchard equation: r / [Free Ligand] = n * K_b - r * K_b where r is the ratio of the concentration of bound ligand to the total DNA concentration, and n is the number of binding sites.
-
A plot of r / [Free Ligand] versus r will yield a straight line with a slope of -K_b. The binding constant (Kb) is the absolute value of the slope.[16][17]
-
Conclusion
The DNA binding affinity of acridine derivatives is a complex interplay of the core planar structure and the electronic and steric properties of its substituents. ACMA serves as a foundational molecule, demonstrating strong intercalative binding with a measurable preference for AT-rich DNA sequences.[10] Its analogs, particularly those modified at the 9-position, can exhibit significantly altered affinities, a principle that is heavily exploited in the design of anticancer drugs like amsacrine.[5][12]
The use of robust biophysical techniques, such as fluorescence titration, provides researchers with the quantitative data necessary to compare these compounds objectively.[6][9] By understanding the structure-activity relationships and employing rigorous, validated protocols, the scientific community can continue to develop more potent and selective DNA-targeting agents for therapeutic and diagnostic applications.
References
- Fluorescence spectroscopy and anisotropy in the analysis of DNA-protein interactions.Methods in Molecular Biology.
- Quantitative Determination of DNA–Ligand Binding Using Fluorescence Spectroscopy.
- Structure-activity relationships of acridine derivatives via click chemistry: A novel class of G-quadruplex binding ligands.Cancer Research.[Link]
- The structure of the acridine derivatives with biological activities.
- A review of published data on acridine derivatives with different biological activities.Kragujevac Journal of Science.[Link]
- Quantitative Determination of DNA–Ligand Binding Using Fluorescence Spectroscopy.
- ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA.Physical Chemistry Chemical Physics.[Link]
- Interactions of acridine antitumor agents with DNA: binding energies and groove preferences.Biochemistry.[Link]
- Fluorescence Spectroscopy and Anisotropy in the Analysis of DNA-Protein Interactions.Methods in Molecular Biology.[Link]
- ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA.
- ACMA (9-amino-6-chloro-2-methoxy Acridine) Forms Three Complexes in the Presence of DNA.PubMed.[Link]
- Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study.Molecules.[Link]
- The mode of binding ACMA-DNA relies on the base-pair n
- The mode of binding ACMA–DNA relies on the base-pair nature.
- Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum.Biochimica et Biophysica Acta (BBA) - Bioenergetics.[Link]
- Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress?Current Medicinal Chemistry.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Interactions of acridine antitumor agents with DNA: binding energies and groove preferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence spectroscopy and anisotropy in the analysis of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence Spectroscopy and Anisotropy in the Analysis of DNA-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The mode of binding ACMA-DNA relies on the base-pair nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Efficacy of ACMA Derivatives Against Different Cancer Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of 9-amino-6-chloro-2-methoxyacridine (ACMA) derivatives against various cancer cell lines. This document synthesizes experimental data to illuminate structure-activity relationships, mechanisms of action, and to provide a practical framework for future research and development in this promising area of oncology.
Introduction: The Therapeutic Potential of ACMA Derivatives
Acridine-based compounds have long been a subject of interest in anticancer research due to their ability to intercalate with DNA, leading to cell cycle arrest and apoptosis.[1] ACMA, a fluorescent probe and DNA intercalator, serves as a foundational scaffold for the development of novel therapeutic agents.[2] The core hypothesis driving the synthesis of ACMA derivatives is that modifications to the parent molecule can enhance cytotoxic potency, improve selectivity for cancer cells, and overcome mechanisms of drug resistance. This guide will delve into the supporting evidence for this hypothesis, comparing the performance of various derivatives and elucidating their common and distinct mechanisms of action.
Comparative Cytotoxicity of ACMA Derivatives
The primary measure of efficacy for a potential anticancer compound is its cytotoxicity, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the cytotoxic activity of several novel 9-aminoacridine derivatives, which share the core structure of ACMA, against a panel of human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Novel Derivative 6 | K562 | Chronic Myelogenous Leukemia | 10.3 ± 1.5 | [3] |
| A549 | Lung Carcinoma | 11.2 ± 1.1 | [3] | |
| Novel Derivative 7 | K562 | Chronic Myelogenous Leukemia | 8.5 ± 0.9 | [3] |
| A549 | Lung Carcinoma | 9.8 ± 1.2 | [3] | |
| HeLa | Cervical Cancer | 31.25 (µg/ml) | [1] | |
| A-549 | Lung Cancer | 36.25 (µg/ml) | [1] | |
| Novel Derivative 8 | K562 | Chronic Myelogenous Leukemia | 7.2 ± 0.8 | [3] |
| A549 | Lung Carcinoma | 6.1 ± 0.7 | [3] | |
| Novel Derivative 9 | K562 | Chronic Myelogenous Leukemia | 6.8 ± 0.7 | [3] |
| A549 | Lung Carcinoma | 5.9 ± 0.6 | [3] | |
| HeLa | Cervical Cancer | 13.75 (µg/ml) | [1] | |
| A-549 | Lung Cancer | 18.75 (µg/ml) | [1] | |
| Amsacrine (Standard) | K562 | Chronic Myelogenous Leukemia | 9.5 ± 1.1 | [3] |
| A549 | Lung Carcinoma | 15.4 ± 2.1 | [3] | |
| 9-aminoacridine derivative 2 | PC3 | Prostate Cancer | 27.31 | [4] |
Note: IC50 values from different studies may not be directly comparable due to variations in experimental conditions. The data from reference[1] is presented in µg/ml as in the original source.
The data clearly indicates that novel 9-acridinyl amino acid derivatives, particularly compounds 8 and 9, exhibit potent cytotoxic activity, with IC50 values comparable to or even lower than the established anticancer agent, amsacrine.[3] Notably, these derivatives demonstrated superior efficacy against the A549 lung cancer cell line.[3]
Mechanism of Action: A Two-Pronged Attack
The anticancer activity of ACMA derivatives stems from their ability to induce both cell cycle arrest and apoptosis. This dual mechanism ensures a robust and multifaceted assault on cancer cell proliferation.
DNA Intercalation and Induction of G2/M Cell Cycle Arrest
The foundational mechanism for many acridine derivatives is their intercalation into the DNA double helix.[1] This physical insertion into the DNA structure can disrupt DNA replication and transcription, ultimately triggering the DNA damage response (DDR).[4][5] The DDR is a complex signaling network that senses DNA damage and can halt the cell cycle to allow for repair.[1]
Several studies on 9-aminoacridine derivatives have demonstrated their ability to induce a significant block in the G2/M phase of the cell cycle.[3][6] This arrest prevents cancer cells from entering mitosis, a critical step for cell division. The molecular machinery behind this G2/M arrest is often linked to the p53 tumor suppressor protein. In response to DNA damage, p53 can be stabilized and activated, leading to the transcriptional upregulation of downstream targets such as the cyclin-dependent kinase inhibitor p21.[7] p21, in turn, can inhibit the activity of the cyclin B/cdc2 complex, a key driver of entry into mitosis, thereby enforcing the G2/M checkpoint.[7]
Caption: Proposed signaling pathway for ACMA derivative-induced G2/M cell cycle arrest.
Induction of Apoptosis: The Intrinsic Pathway
Beyond halting the cell cycle, ACMA derivatives are potent inducers of apoptosis, or programmed cell death. The primary route for this is the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Mcl-1).[8][9]
The DNA damage instigated by ACMA derivatives can lead to the activation of p53, which in addition to inducing cell cycle arrest, can also promote apoptosis by upregulating the expression of pro-apoptotic proteins like Bax.[10] Concurrently, some derivatives have been shown to decrease the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1.[11] This shift in the balance between pro- and anti-apoptotic Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP).
MOMP results in the release of cytochrome c from the mitochondria into the cytosol.[8] Cytosolic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), triggering the assembly of the apoptosome. This complex recruits and activates caspase-9, an initiator caspase.[12][13] Activated caspase-9 then proceeds to cleave and activate executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[12]
Caption: The intrinsic apoptotic pathway induced by ACMA derivatives.
Experimental Protocol: Determination of IC50 via MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation, making it a cornerstone for determining the IC50 of potential anticancer compounds.[8]
Materials and Reagents
-
Human cancer cell lines (e.g., A549, K562)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%) for adherent cells
-
ACMA derivatives, dissolved in DMSO to create a stock solution (e.g., 10 mM)
-
MTT reagent (5 mg/mL in PBS), sterile-filtered
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
96-well plates, sterile
-
Humidified 5% CO₂ incubator at 37°C
-
Microplate reader
Step-by-Step Methodology
-
Cell Seeding:
-
For adherent cells, wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium. For suspension cells, directly collect from the flask.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Incubate the plate for 24 hours to allow for cell attachment and recovery (for adherent cells).
-
-
Compound Treatment:
-
Prepare a serial dilution of the ACMA derivatives in complete growth medium. A common range is from 100 µM to 0.1 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration, typically <0.1%) and a "no-cell" blank control (medium only).
-
Carefully remove the old medium from the wells (for adherent cells) and add 100 µL of the prepared drug dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT tetrazolium salt into purple formazan crystals.[14]
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[10][14]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the log-transformed concentration of the ACMA derivative.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Caption: Experimental workflow for IC50 determination using the MTT assay.
Conclusion and Future Directions
The evidence presented in this guide strongly supports the continued investigation of ACMA derivatives as a promising class of anticancer agents. Their potent cytotoxicity against a range of cancer cell lines, coupled with a dual mechanism of action involving cell cycle arrest and apoptosis, underscores their therapeutic potential. Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A more systematic exploration of substitutions on the acridine ring is needed to optimize potency and selectivity.
-
In Vivo Efficacy: Promising derivatives should be advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and toxicity profiles.
-
Combination Therapies: The potential for synergistic effects when combining ACMA derivatives with other chemotherapeutic agents or targeted therapies should be investigated.
-
Mechanism of Resistance: Understanding potential mechanisms of resistance to ACMA derivatives will be crucial for their long-term clinical success.
By pursuing these avenues of research, the scientific community can work towards translating the promise of ACMA derivatives into effective and life-saving cancer therapies.
References
- Role of wild-type p53 in the enhancement of camptothecin cytotoxicity against human prostate tumor cells. (1998). Anticancer Research. [Link]
- Inactivation of p53 increases the cytotoxicity of camptothecin in human colon HCT116 and breast MCF-7 cancer cells. (1997). Clinical Cancer Research. [Link]
- p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma. (2014). Oncotarget. [Link]
- The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics. (2015). Apoptosis. [Link]
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]
- ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA. (2011). Physical Chemistry Chemical Physics. [Link]
- The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (2022). Frontiers in Oncology. [Link]
- DNA Damage Response. (2011). Cold Spring Harbor Perspectives in Biology. [Link]
- Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549. (2017). Molecules. [Link]
- p53-dependent apoptosis modulates the cytotoxicity of anticancer agents. (1993). Cell. [Link]
- The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy. (2023). Signal Transduction and Targeted Therapy. [Link]
- Synthesis and anticancer study of 9-aminoacridine derivatives. (2012). Arabian Journal of Chemistry. [Link]
- The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum. (2016). Oncotarget. [Link]
- Cell cycle arrest in G2/M promotes early steps of infection by human immunodeficiency virus. (2005). Journal of Virology. [Link]
- Comprehensive Interrogation of Synthetic Relationships in the Human DNA Damage Response. (2023). bioRxiv. [Link]
- [Mechanism of G2/M cell cycle arrest before apoptosis in leukemia cell line HL-60 induced by proteasome inhibitor MG132]. (2006). Ai Zheng. [Link]
- Caspase-activation pathways in apoptosis and immunity. (2003). Immunological Reviews. [Link]
- Cellular Mechanisms Controlling Caspase Activation and Function. (2012). Cold Spring Harbor Perspectives in Biology. [Link]
- Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells. (2022). ChemMedChem. [Link]
- Induced cell cycle arrest at G2/M phase. (2021).
- Inducing Targeted, Caspase-Independent Apoptosis with New Chimeric Proteins for Treatment of Solid Cancers. (2022). International Journal of Molecular Sciences. [Link]
- Biochemical pathways of caspase activation during apoptosis. (1999). Annual Review of Cell and Developmental Biology. [Link]
- Caspase Activation and Cellular Programs. IMB Inflammasome Lab. [Link]
Sources
- 1. Impact of DNA damage response defects in cancer cells on response to immunotherapy and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of cytotoxic T-cell responses by p53 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the DNA damage response in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 10. p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MAC and Bcl-2 family proteins conspire in a deadly plot - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Fluorescent Probes for Nucleic Acid Visualization
Introduction: Illuminating the Code of Life
Part 1: A Functional Classification of Nucleic Acid Probes
The efficacy of a fluorescent probe is rooted in its mechanism of interaction with DNA or RNA. Understanding these mechanisms is the first step toward selecting the right tool for the job. Probes can be broadly categorized into classes based on their binding mode, each with inherent strengths and weaknesses.
-
Intercalating Dyes: These molecules insert themselves between the stacked base pairs of double-stranded DNA (dsDNA) or structured regions of RNA.[1][2] This intercalation dramatically restricts the dye's rotational freedom and shields it from solvent quenching, leading to a significant increase in fluorescence quantum yield.[3] The classic example, Ethidium Bromide (EtBr), exemplifies this class, though its mutagenicity has spurred the development of safer, more sensitive alternatives like the SYBR family and GelRed™.[1][4][5] A key characteristic of intercalators is their general lack of sequence specificity.[5]
-
Minor Groove Binders: As the name suggests, these probes fit into the minor groove of the DNA double helix, typically with a preference for Adenine-Thymine (A-T) rich regions.[6][7] DAPI (4',6-diamidino-2-phenylindole) and Hoechst dyes are the most prominent members of this class.[6][8] Their binding is often less disruptive to the overall DNA structure than intercalation.[9] This property, combined with the cell-permeability of certain variants like Hoechst 33342, makes them exceptionally useful for staining the nuclei of living cells.[10][11]
-
Sequence-Specific Hybridization Probes: Unlike the previous classes that bind based on structure, these probes are designed to recognize and bind to a specific nucleic acid sequence. This category includes technologies like Fluorescence in situ Hybridization (FISH) probes and Molecular Beacons.[12][13]
-
FISH Probes: These are fluorescently labeled single-stranded DNA or RNA sequences that, after denaturation of the target DNA, hybridize to their complementary sequence within a cell or tissue.[14][15][16] This allows for the direct visualization of gene locations on chromosomes or the spatial distribution of specific mRNA transcripts.[17][18]
-
Molecular Beacons: These are elegantly designed oligonucleotide probes that form a stem-loop (hairpin) structure.[19][20] A fluorophore is attached to one end and a quencher to the other. In the hairpin conformation, the quencher suppresses the fluorophore's signal.[21][22] Upon hybridization to a complementary target sequence, the beacon undergoes a conformational change, separating the fluorophore and quencher and allowing for bright fluorescence.[19][21][22] This "off-to-on" switching mechanism provides an excellent signal-to-noise ratio and makes them ideal for real-time applications like qPCR and live-cell mRNA tracking.[13][20]
-
-
Covalently-Linked and Protein-Based Probes: This emerging class involves fusing fluorescent proteins to DNA-binding protein domains or peptides.[23] These fusion proteins can then be used to "paint" DNA in living cells, offering a genetically encodable and potentially less toxic method for long-term imaging studies.[12][23]
The following diagram illustrates the classification of these probes.
// Main Node Probes [label="Fluorescent Nucleic Acid Probes", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Categories Struct_Bind [label="Structure-Specific Binders", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Seq_Bind [label="Sequence-Specific Binders", fillcolor="#FBBC05", fontcolor="#202124"];
// Sub-categories Intercalators [label="Intercalating Dyes\n(e.g., SYBR Green, EtBr)", fillcolor="#F1F3F4", fontcolor="#202124"]; Groove_Binders [label="Minor Groove Binders\n(e.g., DAPI, Hoechst)", fillcolor="#F1F3F4", fontcolor="#202124"]; FISH [label="FISH Probes", fillcolor="#F1F3F4", fontcolor="#202124"]; Beacons [label="Molecular Beacons", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Probes -> Struct_Bind [color="#5F6368"]; Probes -> Seq_Bind [color="#5F6368"]; Struct_Bind -> Intercalators [color="#5F6368"]; Struct_Bind -> Groove_Binders [color="#5F6368"]; Seq_Bind -> FISH [color="#5F6368"]; Seq_Bind -> Beacons [color="#5F6368"]; }
Caption: Classification of common fluorescent nucleic acid probes.Part 2: Comparative Analysis of Workhorse Probes
The choice of a probe is a multi-faceted decision. Key parameters include its photophysical properties, its biological effects (like toxicity), and its suitability for a given application. The following table provides a quantitative comparison of widely used probes.
| Probe Family | Binding Mode | Approx. Ex/Em (nm)¹ | Cell Permeable? | Primary Application(s) | Key Advantage(s) | Key Disadvantage(s) |
| Ethidium Bromide (EtBr) | Intercalator | 302 / 590 | No | Gel Electrophoresis | Inexpensive, stable | Potent mutagen, requires UV excitation[4][5] |
| SYBR Green I | Intercalator/Minor Groove | 497 / 520 | No | qPCR, Gel Staining | High sensitivity, high quantum yield[1][3] | Inhibits PCR at high conc., less stable than EtBr |
| SYBR Safe | Intercalator | 502 / 530 | No | Gel Electrophoresis | Reduced mutagenicity compared to EtBr[3] | Lower sensitivity than SYBR Green/Gold |
| GelRed™ / GelGreen™ | Intercalator | 300 / 605 (Red) | No | Gel Electrophoresis | High stability, low toxicity, membrane impermeant[1][5] | Higher cost |
| DAPI | Minor Groove (A-T rich) | 358 / 461 | Semi-permeable | Fixed Cell Imaging, Flow Cytometry | High specificity for DNA, photostable | Requires UV excitation, low live-cell permeability[8][10] |
| Hoechst (33342/33258) | Minor Groove (A-T rich) | 350 / 461 | Yes (33342) | Live & Fixed Cell Imaging, Cell Cycle | Excellent live-cell permeability (33342)[10][11] | UV excitation can be phototoxic[24][25] |
| Propidium Iodide (PI) | Intercalator | 535 / 617 | No | Dead Cell Staining, Flow Cytometry | Excellent marker for viability (stains dead cells)[5][26] | Not suitable for live cells |
| Molecular Beacons | Sequence Hybridization | Fluorophore Dependent | Yes (with modification) | qPCR, mRNA detection in live cells[20] | High specificity, low background[19] | High design/synthesis cost, complex optimization |
¹Bound to dsDNA. Spectral properties can shift based on environment.
Part 3: Application-Specific Probe Selection & Protocols
Theoretical knowledge must be paired with practical application. Here, we delve into common experimental scenarios, explaining the rationale for probe selection and providing validated protocols.
Scenario 1: Visualizing DNA in Agarose Gels
The Goal: To confirm the size and yield of PCR products or restriction fragments after electrophoresis. The Challenge: Requires a sensitive stain that is easy to use and, ideally, minimizes hazardous waste. The Scientist's Choice: SYBR® Safe or GelRed™. While Ethidium Bromide was the historical standard, its mutagenicity is a significant drawback.[4][5][27] Ames testing has shown SYBR stains to be significantly less mutagenic.[3][28][29] GelRed™ is designed to be membrane-impermeant, further enhancing its safety profile.[30] Both offer sensitivity comparable to or greater than EtBr without the need for hazardous waste disposal protocols.[3][31]
Causality: Post-staining (staining the gel after the run) is often preferred over pre-casting (adding the dye to the gel/buffer before the run). This is because some dyes can alter DNA mobility, affecting the accuracy of size estimation.
-
Electrophoresis: Run your DNA samples on a standard agarose gel using your preferred buffer (e.g., 1x TAE or TBE).
-
Prepare Staining Solution: In a clean container (a dedicated plastic tray is ideal), prepare a 1X staining solution of GelRed™ by diluting the 10,000X stock concentrate 1:10,000 in a sufficient volume of 1X TAE or TBE buffer to fully submerge the gel.[30]
-
Expert Tip: Using buffer instead of water for the dilution maintains the ionic strength, which can improve staining efficiency.
-
-
Staining: Carefully place the gel into the staining solution. Protect the container from light (e.g., cover with aluminum foil) and agitate gently on an orbital shaker for 20-30 minutes.[30][32]
-
Rationale: Agitation ensures even distribution of the dye throughout the gel matrix for uniform staining.
-
-
Visualization: No destaining step is required.[30] Carefully remove the gel from the staining solution and place it on a UV or blue-light transilluminator. GelRed™ has spectral properties very similar to EtBr, so existing imaging systems can be used without modification.[30]
-
Validation: Always run a DNA ladder with known fragment sizes alongside your samples. This not only allows for size estimation of your bands but also serves as a positive control for both electrophoresis and staining efficacy.
Scenario 2: Nuclear Counterstaining in Live-Cell Fluorescence Microscopy
The Goal: To identify the nucleus in living cells for co-localization studies or to monitor nuclear morphology over time. The Challenge: The probe must be able to cross the plasma membrane of a living cell, bind DNA with high specificity, and exhibit minimal cytotoxicity and phototoxicity under imaging conditions.[33] The Scientist's Choice: Hoechst 33342. Unlike DAPI, which penetrates live cells poorly, Hoechst 33342 is highly cell-permeant.[8][10][11][34] It binds specifically to the minor groove of DNA, providing a crisp, bright blue signal that is ideal for defining the nuclear compartment.[6]
Causality: The concentration and incubation time are critical. Overloading cells with DNA-binding dyes can induce apoptosis or cell cycle arrest, especially with repeated light exposure during time-lapse imaging.[24][25] The goal is to use the lowest possible concentration that provides a sufficient signal-to-noise ratio.
-
Cell Culture: Plate your cells on a suitable imaging dish (e.g., glass-bottom µ-dish) and grow to the desired confluency in their standard culture medium.
-
Prepare Staining Solution: Prepare a working solution of Hoechst 33342 at 0.5-1.0 µg/mL in pre-warmed, serum-free medium or a buffered saline solution like PBS.
-
Expert Tip: A 1 mg/mL stock solution in sterile water is stable for months when stored protected from light at 4°C.
-
-
Staining: Aspirate the culture medium from the cells and add the Hoechst working solution. Incubate for 10-20 minutes at 37°C.
-
Rationale: Incubation in serum-free medium can enhance dye uptake for some cell types.
-
-
Wash & Image: Aspirate the staining solution, wash the cells twice with pre-warmed complete culture medium, and then add fresh, pre-warmed medium for imaging.
-
Microscopy: Image the cells using a fluorescence microscope equipped with a filter set appropriate for DAPI/Hoechst (e.g., ~350 nm excitation, ~460 nm emission).
-
Self-Validation/Control: To assess phototoxicity, set up a control plate that is stained but not subjected to repeated imaging. Compare the health and morphology of the imaged cells to the control cells over the time course of your experiment. A significant increase in cell death or abnormal division in the imaged sample indicates phototoxicity, requiring a reduction in dye concentration or light exposure.[24]
The following diagram illustrates a simplified workflow for live-cell staining.
// Nodes Start [label="Plate Cells on\nImaging Dish", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate with\nHoechst 33342", fillcolor="#FBBC05", fontcolor="#202124"]; Wash [label="Wash with\nFresh Medium", fillcolor="#34A853", fontcolor="#FFFFFF"]; Image [label="Acquire Images on\nMicroscope", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze Nuclear\nMorphology/Localization", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Incubate [color="#5F6368"]; Incubate -> Wash [color="#5F6368"]; Wash -> Image [color="#5F6368"]; Image -> Analyze [color="#5F6368"]; }
Caption: A typical workflow for live-cell nuclear staining.Part 4: Advanced Considerations and Trustworthiness
Photostability and Phototoxicity: All fluorophores will eventually photobleach (fade) upon repeated excitation. Some dyes, like the SYBR family, are known to be more sensitive to photobleaching than others, like GelRed.[35] In live-cell imaging, the energy transferred from the excited dye to its surroundings can generate reactive oxygen species, leading to phototoxicity and cellular damage.[24][25][36] Always use the lowest laser power and shortest exposure time necessary to obtain a quality image.
Spectral Overlap: When performing multi-color experiments, ensure the emission spectrum of your nucleic acid stain does not significantly overlap with those of your other fluorophores. The broad emission of some dyes can "bleed through" into other channels, complicating analysis. Choose spectrally distinct dyes and use appropriate emission filters.
Controls are Non-Negotiable: A protocol is only as trustworthy as its controls.
-
Unstained Control: Always image an unstained sample of your cells or an empty lane on your gel using the same settings. This establishes the baseline level of background and autofluorescence.
-
Positive/Negative Controls: For hybridization probes, include a positive control (a sample known to contain the target sequence) and a negative control (a sample known to lack it) to validate probe specificity.
Conclusion
The selection of a fluorescent nucleic acid probe is a critical decision point in experimental design. By understanding the fundamental mechanisms of probe-nucleic acid interaction—from the structural binding of intercalators and minor groove binders to the sequence-specific targeting of hybridization probes—researchers can move beyond brand names and catalog numbers. The optimal choice balances the demands of the application (e.g., live vs. fixed cells, gels vs. microscopy) with the photophysical and biological properties of the probe. By prioritizing safety, sensitivity, and specificity, and by incorporating rigorous controls, the protocols and data presented here provide a framework for achieving clear, reliable, and insightful visualization of nucleic acids.
References
- GeeksforGeeks. (2025). Difference Between DAPI and Hoechst.
- Kubareva, E., & Didenko, T. (2013). Fluorescent Probes for Nucleic Acid Visualization in Fixed and Live Cells. Molecules, 19(12), 19957-19999.
- PubMed. (2013). Fluorescent probes for nucleic Acid visualization in fixed and live cells.
- Biology Stack Exchange. (2012). Hoechst or DAPI for nuclear staining?.
- Google Sites. DAPI or Hoechst staining.
- ResearchGate. Mechanism of action of the molecular beacon.
- USC Dornsife. Staining cells with DAPI or Hoechst.
- PMC - PubMed Central - NIH. Fluorescent hybridization probes for nucleic acid detection.
- Public Health Research Institute. Introduction on Molecular Beacons.
- ResearchGate. Next-generation fluorescent nucleic acids probes for microscopic analysis of intracellular nucleic acids.
- Select Science. (2024). Hoechst & DAPI dyes for nuclear staining.
- ThoughtCo. (2025). 5 Common Dyes for Visualizing and Staining DNA.
- ACS Publications. Analysis of DAPI and SYBR Green I as Alternatives to Ethidium Bromide for Nucleic Acid Staining in Agarose Gel Electrophoresis.
- Creative BioMart. Fluorescence In Situ Hybridization (FISH) protocol.
- Amerigo Scientific. Understanding Nucleic Acid Stains: Principles, Types, and Applications.
- PMC - PubMed Central - NIH. Molecular Engineering of DNA: Molecular Beacons.
- Springer. (2018). Fluorescence in situ Hybridization (FISH), Basic Principles and Methodology.
- PMC - NIH. (2017). Fluorescence In Situ Hybridization (FISH) and Its Applications.
- Elabscience. Characteristics of 5 kinds of fluorescent dyes commonly used in nucleic acid detection.
- PubMed. (1999). Comparison of SYBR Green I nucleic acid gel stain mutagenicity and ethidium bromide mutagenicity in the Salmonella/mammalian microsome reverse mutation assay (Ames test).
- Genomics Education Programme. Fluorescent in situ hybridisation (FISH).
- Frontiers. Probing of Nucleic Acid Structures, Dynamics, and Interactions With Environment-Sensitive Fluorescent Labels.
- School of Life Sciences. Comparison of SYBRw Green I nucleic acid gel stain mutagenicity and ethidium bromide mutagenicity in the Salmonellarmammalian mi.
- PMC - NIH. (2022). 21 Fluorescent Protein-Based DNA Staining Dyes.
- Protocols.io. (2016). Syto® 60 Staining of Nucleic Acids in Gels.
- PubMed. Staining nucleic acids and proteins in electrophoresis gels.
- PubMed. (1992). Opposite effect between intercalator and minor groove binding drug on the higher order structure of DNA as is visualized by fluorescence microscopy.
- ResearchGate. (2013). How does SYBR safe compare with Ethidium bromide?.
- PubMed. Binding of cationic dyes to DNA: distinguishing intercalation and groove binding mechanisms using simple experimental and numerical models.
- PubMed. (2007). Simultaneous binding of minor groove binder and intercalator to dodecamer DNA: importance of relative orientation of donor and acceptor in FRET.
- RSC Publishing. An investigation of the photophysical properties of minor groove bound and intercalated DAPI through quantum-mechanical and spectroscopic tools.
- ResearchGate. Differences between fixed (A) and living cells (B) subjected to....
- ResearchGate. Binding of cationic dyes to DNA: Distinguishing intercalation and groove binding mechanisms using simple experimental and numerical models.
- Biocompare.com. Cell Staining Dyes.
- PubMed - NIH. (2010). Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy.
- Teledyne Vision Solutions. What Is Live Cell Imaging?.
- ResearchGate. (2025). Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy.
- Liberty University. Towards the Development of a Novel DNA Binding Fluorescent Cell Stain; An Analysis of Common DNA Dyes and Their Applications.
- Organic & Biomolecular Chemistry (RSC Publishing). (2025). Photo-controllable cytotoxicity in cell culture using a diarylethene photoswitch.
Sources
- 1. Understanding Nucleic Acid Stains: Principles, Types, and Applications - Amerigo Scientific [amerigoscientific.com]
- 2. Binding of cationic dyes to DNA: distinguishing intercalation and groove binding mechanisms using simple experimental and numerical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleic Acid Detection on Gels, Blots and Arrays—Section 8.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. 5 Common Dyes for Visualizing and Staining DNA [thoughtco.com]
- 5. Characteristics of 5 kinds of fluorescent dyes commonly used in nucleic acid detection | AxisPharm [axispharm.com]
- 6. Difference Between DAPI and Hoechst - GeeksforGeeks [geeksforgeeks.org]
- 7. Fluorescent probes for nucleic Acid visualization in fixed and live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Helobdella Protocols - DAPI or Hoechst staining [sites.google.com]
- 9. Opposite effect between intercalator and minor groove binding drug on the higher order structure of DNA as is visualized by fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biology.stackexchange.com [biology.stackexchange.com]
- 11. selectscience.net [selectscience.net]
- 12. Fluorescent Probes for Nucleic Acid Visualization in Fixed and Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescent hybridization probes for nucleic acid detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 15. What is the principle of Fluorescence in situ hybridization (FISH) method? | AAT Bioquest [aatbio.com]
- 16. Fluorescence In Situ Hybridization (FISH) and Its Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescence in situ Hybridization (FISH), Basic Principles and Methodology | Springer Nature Experiments [experiments.springernature.com]
- 18. Fluorescent in situ hybridisation (FISH) — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 19. molecular beacons [molecular-beacons.org]
- 20. Molecular Engineering of DNA: Molecular Beacons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. blog.biosearchtech.com [blog.biosearchtech.com]
- 23. 21 Fluorescent Protein-Based DNA Staining Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Fluorescent DNA Stains Products: R&D Systems [rndsystems.com]
- 27. researchgate.net [researchgate.net]
- 28. Comparison of SYBR Green I nucleic acid gel stain mutagenicity and ethidium bromide mutagenicity in the Salmonella/mammalian microsome reverse mutation assay (Ames test) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. lifesci.dundee.ac.uk [lifesci.dundee.ac.uk]
- 30. lumiprobe.com [lumiprobe.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. lumiprobe.com [lumiprobe.com]
- 33. teledynevisionsolutions.com [teledynevisionsolutions.com]
- 34. Staining cells with DAPI or Hoechst - PombeNet Forsburg Lab [dornsife.usc.edu]
- 35. pdf.benchchem.com [pdf.benchchem.com]
- 36. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
A Guide to Correlating ACMA Fluorescence with Cell Viability Assays
In the landscape of cellular biology and drug development, particularly in oncology, understanding the mechanisms of multi-drug resistance (MDR) is paramount. One of the key players in MDR is the over-expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as cellular efflux pumps. These pumps actively expel a wide range of chemotherapeutic agents from the cell, rendering them ineffective. Consequently, assays that can probe the activity of these pumps are invaluable.
This guide provides an in-depth comparison of an efflux pump activity assay using the fluorescent probe 9-amino-6-chloro-2-methoxyacridine (ACMA) with standard cell viability assays. We will explore the mechanistic basis of each assay, provide detailed experimental protocols, and discuss how to correlate the resulting data to gain a more comprehensive understanding of cellular resistance phenotypes.
The Principle of ACMA as an Efflux Pump Probe
ACMA is a cell-permeable fluorescent probe that has been utilized in a variety of cellular studies.[1] Its fluorescence is highly sensitive to the local environment, particularly pH.[1][2] In the context of MDR, ACMA serves as a substrate for efflux pumps like P-gp.
The assay's principle is based on the following sequence of events:
-
Cellular Uptake: ACMA readily crosses the cell membrane and accumulates within the cell.
-
Fluorescence Quenching: Inside the cell, ACMA is protonated and sequestered in acidic organelles like lysosomes, which leads to a quenching of its fluorescence.
-
Efflux Pump Activity: In cells overexpressing efflux pumps, ACMA is actively transported out of the cell. This process is energy-dependent, relying on ATP hydrolysis.[3]
-
Fluorescence Recovery: As ACMA is pumped into the extracellular medium, it is deprotonated, resulting in a measurable increase in fluorescence over time. The rate of this fluorescence increase is directly proportional to the efflux pump activity.
Therefore, a high rate of ACMA efflux (a rapid increase in fluorescence) is indicative of a functional and active MDR phenotype.
Figure 1: Mechanism of ACMA efflux by P-glycoprotein (P-gp).
Benchmarking with Standard Cell Viability Assays
To validate the findings from the ACMA efflux assay, it is crucial to correlate them with established methods of assessing cell viability. These assays measure different cellular properties, and understanding their principles is key to interpreting the combined data.
The MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4][5] Its principle is based on the enzymatic conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4] The amount of formazan produced, which is quantified by measuring the absorbance, is directly proportional to the number of viable cells.[5]
It's important to recognize that the MTT assay is an indicator of metabolic activity, which is often, but not always, synonymous with cell viability.[6]
The Trypan Blue Exclusion Assay: A Test of Membrane Integrity
The trypan blue exclusion test is a simple and direct method for counting viable cells.[7][8] The underlying principle is that viable cells possess intact cell membranes that are impermeable to the trypan blue dye.[7][9][10] In contrast, non-viable cells with compromised membranes take up the dye and appear blue under a microscope.[7][10][11] This allows for the differential counting of live (unstained) and dead (blue) cells.
Correlating ACMA Efflux with Cell Viability: An Experimental Framework
To effectively correlate ACMA fluorescence with cell viability, a well-designed experiment is necessary. This typically involves using a pair of cell lines: a drug-sensitive parental line and a derived multi-drug resistant line that overexpresses an efflux pump. Additionally, a known efflux pump inhibitor, such as verapamil, should be used as a control to confirm that the observed ACMA efflux is indeed mediated by the pump.[12][13]
Figure 2: Workflow for correlating ACMA and viability assays.
Experimental Protocols
Protocol 1: ACMA Efflux Assay
-
Cell Preparation:
-
Seed drug-sensitive and drug-resistant cells in a 96-well black, clear-bottom plate at a density of 5 x 104 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Pre-treatment (for control wells):
-
Add verapamil to the designated wells at a final concentration of 10 µM.
-
Incubate for 30 minutes at 37°C.
-
-
ACMA Loading:
-
Prepare a 2X ACMA working solution (e.g., 10 µM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Add an equal volume of the 2X ACMA solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at time zero (Excitation: ~410 nm, Emission: ~475 nm).[1]
-
Continue to measure the fluorescence at regular intervals (e.g., every 5 minutes) for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase (slope of the kinetic curve) for each condition.
-
Protocol 2: MTT Cell Viability Assay
-
Cell Preparation and Treatment:
-
Follow the same cell preparation and inhibitor treatment steps as in the ACMA assay, using a clear 96-well plate.
-
-
MTT Incubation:
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.[15]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Express the viability as a percentage relative to the untreated control cells.
-
Data Interpretation and Expected Correlation
The data from these parallel assays can be summarized for a clear comparison.
| Cell Line | Treatment | Expected ACMA Efflux Rate (Slope) | Expected Cell Viability (MTT, % of Control) | Interpretation |
| Drug-Sensitive | None | Low | ~100% | Low efflux pump activity, high viability. |
| Verapamil | Low | ~100% | Inhibitor has no effect on already low efflux. | |
| Drug-Resistant | None | High | ~100% | High efflux pump activity, high viability. |
| Verapamil | Low | ~100% | Inhibitor blocks efflux, confirming P-gp activity. |
The expected outcome is a strong positive correlation in the drug-resistant cell line: high ACMA efflux activity corresponds to high cell viability as measured by the MTT assay. The addition of verapamil should significantly reduce the ACMA efflux rate in the resistant cells without affecting their viability in the short term of the assay. This demonstrates that the high viability of the resistant cells is linked to their ability to actively expel substances like ACMA.
Conclusion
The ACMA fluorescence assay is a powerful tool for specifically measuring the functional activity of MDR efflux pumps. While not a direct measure of cell viability itself, when correlated with standard assays like MTT and trypan blue, it provides a more nuanced understanding of a cell's resistance phenotype. The ACMA assay elucidates the mechanism of resistance (efflux), while the viability assays confirm the outcome (survival). This combined approach offers a robust and self-validating system for researchers in drug discovery and cancer biology, enabling a more complete picture of cellular responses to therapeutic agents.
References
- Strober, W. (2015). Trypan Blue Exclusion Test of Cell Viability. Current Protocols in Immunology, 111(1), A3.B.1–A3.B.3.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- Strober, W. (2015). Trypan blue exclusion test of cell viability. Semantic Scholar.
- Strober, W. (2001). Trypan blue exclusion test of cell viability. Current Protocols in Immunology, Appendix 3, Appendix 3B.
- Wang, P., Henning, S. M., & Heber, D. (2010). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI.
- Ledwitch, K. V. (2018). The mechanistic and structural basis for verapamil and digoxin interactions with the p-glycoprotein transporter. UGA Open Scholar.
- Tsuruo, T., Iida, H., Tsukagoshi, S., & Sakurai, Y. (1981). Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines. Cancer Research, 41(5), 1967-1972.
- Martins, M., Santos, B., Martins, A., et al. (2006). Screening for efflux pump systems of bacteria by the new acridine orange agar method. In Vivo, 20(5), 657-664.
- Zhang, Y., Wang, Y., & Wang, J. (2020). Efflux mechanism and pathway of verapamil pumping by human P-glycoprotein. Physical Chemistry Chemical Physics, 22(47), 27766-27776.
- Iannetti, L., & Zanda, M. (2011). Use of verapamil as a potential P-glycoprotein inhibitor in a patient with refractory epilepsy. Epilepsy & Behavior, 20(4), 711-712.
- Cramer, J. A., & Glassman, M. (2004). Use of verapamil as a potential P-glycoprotein inhibitor in patients with refractory epilepsy. American Epilepsy Society.
- Sotiropoulou, G., & Papageorgiou, G. C. (1984). Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum. Archives of Biochemistry and Biophysics, 231(2), 434-443.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openscholar.uga.edu [openscholar.uga.edu]
- 4. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trypan blue exclusion test of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Trypan blue exclusion test of cell viability. | Semantic Scholar [semanticscholar.org]
- 10. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 11. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of verapamil as a potential P-glycoprotein inhibitor in a patient with refractory epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 6-Chloro-2-methoxy-9-acridinamine: A Risk-Based Approach to Personal Protective Equipment
Welcome to a comprehensive guide on the safe handling of 6-Chloro-2-methoxy-9-acridinamine (CAS 3548-09-2). As a fluorescent probe and DNA intercalating agent, this compound is a powerful tool in molecular biology and drug development.[1][2][3] However, its utility is matched by a significant hazard profile that demands a rigorous and well-informed approach to safety. This guide moves beyond a simple checklist, providing a procedural, risk-based framework to ensure your safety and the integrity of your research.
The core principle of our approach is that the selection of Personal Protective Equipment (PPE) is not static; it must be adapted to the specific procedures being undertaken. The potential for exposure—and therefore the required level of protection—changes depending on whether you are weighing the solid compound, preparing a stock solution, or using it in a cellular assay.
Understanding the Hazard: Why We Take These Precautions
This compound is not a benign substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies several key hazards that directly inform our PPE requirements:
-
Skin and Eye Irritation (H315, H319): The compound can cause significant irritation upon contact with skin and eyes.[1][4]
-
Respiratory Irritation (H335): Inhalation of the powdered form can irritate the respiratory tract.[1][4]
-
Suspected Carcinogen (H351): This is a critical consideration. The compound is suspected of causing cancer, necessitating stringent measures to minimize any potential for exposure.[1][4]
-
DNA Intercalating Agent: The very mechanism that makes this compound useful—its ability to insert itself into DNA—is also a primary source of its toxicity.[1][2] This property underscores the need to prevent any direct contact or inhalation.
Given this profile, our primary goal is to establish multiple barriers between the researcher and the chemical, a principle known as the "hierarchy of controls." While engineering controls like fume hoods are the first line of defense, PPE serves as the critical final barrier.
Core PPE Requirements: A Multi-Tiered Approach
The selection of PPE should be dictated by an assessment of the potential for generating dust, aerosols, or splashes during a given procedure. Below is a summary table outlining the minimum required PPE for common laboratory tasks involving this compound.
| Task | Potential Exposure | Minimum Required PPE |
| Handling Vials/Containers | Low | Standard lab coat, safety glasses, single pair of nitrile gloves. |
| Weighing Solid Powder | High (Dust) | Disposable lab coat, chemical splash goggles, N95 respirator (or higher), double nitrile gloves. |
| Preparing Stock Solutions | Medium (Splash/Aerosol) | Disposable lab coat, chemical splash goggles, double nitrile gloves. Work in a certified chemical fume hood. |
| Use in Assays (Dilute Solutions) | Low (Splash) | Standard lab coat, safety glasses, single pair of nitrile gloves. |
| Spill Cleanup | High (Dust/Splash) | Disposable coveralls, chemical splash goggles, face shield, N95 respirator (or higher), double nitrile gloves, shoe covers. |
Procedural Guidance: From Receipt to Disposal
The following workflow provides a step-by-step guide to safely managing this compound throughout its lifecycle in the laboratory.
Caption: Workflow for handling this compound.
Step-by-Step Protocols
1. Weighing the Solid Compound (High-Risk Task):
-
Don PPE: Before entering the designated weighing area, put on a disposable lab coat, chemical splash goggles, an N95 (or higher) certified respirator, and two pairs of powder-free nitrile gloves.[5][6] The outer gloves should be removed and disposed of immediately after the task is complete.[7]
-
Use Engineering Controls: Conduct all weighing activities inside a certified chemical fume hood or a powder containment hood to minimize the release of airborne particles.
-
Minimize Dust: Handle the container gently. Use a micro-spatula to carefully transfer the powder to a tared weigh boat. Do not tap or shake the container.
-
Immediate Cleanup: After weighing, carefully clean the spatula and any residual powder from the balance using a wipe lightly dampened with 70% ethanol. Dispose of the wipe and weigh boat as hazardous waste.
2. Emergency Procedures: In the event of an exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water.[8][9] Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][9]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][9]
All laboratory personnel should know the location of safety showers and eyewash stations.[5]
3. Disposal Plan: Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All contaminated disposables (e.g., gloves, wipes, weigh boats, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, sealed hazardous liquid waste container. Do not pour this chemical down the drain.[8]
-
Final Disposal: All waste must be disposed of through your institution's environmental health and safety office or a licensed chemical waste management company.[10]
By understanding the specific risks associated with this compound and implementing these tiered, procedure-specific safety protocols, you can confidently utilize this valuable research tool while ensuring the highest level of personal and environmental safety.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Acridine Yellow, 98% (UV-Vis).
- Glen Research. (n.d.). SAFETY DATA SHEET 3'-Acridine CPG (20-2973-xx).
- Chemlyte Solutions. (n.d.). Buy 9-AMINO-6-CHLORO-2-METHOXYACRIDINE from CHEMLYTE SOLUTIONS CO.,LTD.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- DuPont. (2015, March 2). Considerations for personal protective equipment when handling cytotoxic drugs. Pharmaceutical Technology.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
Sources
- 1. This compound | C14H11ClN2O | CID 19080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. echemi.com [echemi.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. pppmag.com [pppmag.com]
- 8. glenresearch.com [glenresearch.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
